molecular formula C145H234N52O44S3 B038227 Urodilatin CAS No. 115966-23-9

Urodilatin

カタログ番号: B038227
CAS番号: 115966-23-9
分子量: 3505.9 g/mol
InChIキー: IUCCYQIEZNQWRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ularitide is a synthetic, 32-amino acid peptide form of Atrial Natriuretic Peptide (ANP), a key hormone in cardiovascular homeostasis. Its primary research value lies in its potent vasodilatory, diuretic, and natriuretic properties, making it an indispensable tool for investigating the pathophysiology and potential treatment avenues for acute decompensated heart failure (ADHF) and other cardiovascular disorders. Ularitide exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), activating membrane-bound guanylyl cyclase. This leads to a significant increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which promotes vascular smooth muscle relaxation, reduces systemic vascular resistance, and preload. Furthermore, it inhibits the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system, counteracting maladaptive neurohormonal activation. Researchers utilize Ularitide in preclinical models to study cardiac unloading, renal function modulation, and cellular signaling pathways involved in heart failure. Its investigation provides critical insights into novel therapeutic strategies aimed at improving hemodynamics and outcomes in critically ill cardiovascular patients. This product is presented for fundamental scientific research.

特性

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCCYQIEZNQWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H234N52O44S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115966-23-9
Record name Urodilatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042057
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Urodilatin: A Renal Natriuretic Peptide from Discovery to a Core Component of Fluid Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Urodilatin, a natriuretic peptide hormone discovered and isolated from human urine, plays a critical role in the regulation of sodium and water balance.[1][2] Synthesized in the distal tubules of the kidney, it acts as a paracrine signaling molecule, influencing renal hemodynamics and tubular function.[1][2][3][4] This technical guide provides an in-depth overview of the discovery and isolation of this compound, its physiological functions, and the experimental methodologies used for its study. Detailed protocols for its purification and quantification are presented, alongside a comprehensive summary of its signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of nephrology, cardiology, and endocrinology.

Introduction: The Discovery of a Renal Natriuretic Peptide

The journey to the discovery of this compound began with the observation that the immunoassayable atrial natriuretic peptide (ANP) in urine was not identical to the circulating cardiac hormone.[1][3] This discrepancy led to the hypothesis of a renal-specific natriuretic peptide. In 1988, a research group successfully isolated a novel 32-amino acid peptide from human urine which they named "this compound."[5]

Structurally, this compound is nearly identical to ANP, being derived from the same prohormone (proANP).[1][3] However, this compound possesses a four-amino-acid extension at its N-terminus (Threonine-Alanine-Proline-Arginine) compared to the 28-amino acid ANP.[5] This structural difference is a result of differential processing of the prohormone within the kidney.[1][6] Unlike ANP, which is a circulating hormone released from the heart, this compound is synthesized by distal tubular cells in the kidney and secreted into the tubular lumen, where it exerts its effects in a paracrine manner.[1][3][4]

Physiological Role and Mechanism of Action

This compound is a potent diuretic and natriuretic agent, playing a key role in the regulation of extracellular fluid volume and blood pressure.[7] Its primary function is to increase renal sodium and water excretion.[1][3] This is achieved through a coordinated series of actions within the kidney:

  • Increased Renal Blood Flow: this compound contributes to an increase in renal blood flow, which enhances the glomerular filtration rate (GFR).[7]

  • Inhibition of Sodium Reabsorption: The principal mechanism of action of this compound is the inhibition of sodium reabsorption in the collecting ducts of the nephron.[1][3]

The physiological significance of this compound is underscored by the strong correlation observed between its urinary excretion and renal sodium excretion.[8]

Signaling Pathway

This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor located on the luminal membrane of collecting duct cells.[1][6] The binding of this compound to NPR-A initiates a signaling cascade:

  • Activation of Guanylyl Cyclase: Ligand binding induces a conformational change in NPR-A, activating its intracellular guanylyl cyclase domain.

  • cGMP Production: Activated guanylyl cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][6]

  • Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase (PKG).

  • Phosphorylation of Downstream Targets: PKG, in turn, phosphorylates various downstream target proteins, leading to the physiological effects of this compound. These targets include:

    • Cyclic Nucleotide-Gated (CNG) Channels: PKG-mediated phosphorylation is thought to inhibit CNG channels, reducing sodium influx.[1]

    • Epithelial Sodium Channel (ENaC): The activity of ENaC, a key channel for sodium reabsorption, is inhibited by the this compound-cGMP-PKG pathway.[7]

    • Na+/K+-ATPase: The basolateral Na+/K+-ATPase, which actively transports sodium out of the cell, is also modulated by this signaling pathway, contributing to the overall decrease in sodium reabsorption.

Urodilatin_Signaling_Pathway cluster_cell Collecting Duct Cell This compound This compound NPR_A NPR-A Receptor This compound->NPR_A Binds to GC Guanylyl Cyclase NPR_A->GC Activates GTP GTP cGMP cGMP GC->cGMP Catalyzes GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates CNG CNG Channel PKG->CNG Inhibits ENaC ENaC PKG->ENaC Inhibits Na_K_ATPase Na+/K+-ATPase PKG->Na_K_ATPase Modulates Na_in Na+ Influx (Reabsorption) CNG->Na_in ENaC->Na_in Na_out Na+ Efflux Na_K_ATPase->Na_out Na_ion_out Na+ Na_K_ATPase->Na_ion_out Na_ion_in Na+ Na_ion_in->CNG Na_ion_in->ENaC

Caption: this compound Signaling Pathway in Renal Collecting Duct Cells.

Experimental Protocols

Isolation and Purification of this compound from Human Urine

The following protocol is a generalized procedure based on published methods for the large-scale purification of this compound.[9] Specific buffer compositions and gradients may require optimization.

Urodilatin_Isolation_Workflow start 1000 L Human Urine adsorption Adsorption to 2.5 kg Alginic Acid start->adsorption elution Elution and Lyophilization adsorption->elution sephadex Gel Filtration (Sephadex G-25) elution->sephadex ion_exchange Ion-Exchange Chromatography sephadex->ion_exchange hplc1 HPLC Purification (4 Steps) ion_exchange->hplc1 analysis Amino Acid and Sequence Analysis hplc1->analysis end Purified this compound analysis->end

Caption: Workflow for the Isolation and Purification of this compound.

Methodology:

  • Adsorption: The polypeptides from 1000 liters of normal human urine are adsorbed to 2.5 kg of alginic acid.[9]

  • Elution and Concentration: The adsorbed material is eluted, and the eluate is lyophilized to concentrate the peptides.[9]

  • Gel Filtration Chromatography: The lyophilized crude extract is processed on a Sephadex G-25 column to separate molecules based on size.[9]

  • Ion-Exchange Chromatography: The fractions containing the target polypeptides are then subjected to ion-exchange chromatography to separate them based on their net charge.[9]

  • High-Performance Liquid Chromatography (HPLC): A multi-step HPLC purification process is employed to isolate this compound to homogeneity.[9] This typically involves several rounds of reversed-phase HPLC using different column materials and/or mobile phase gradients.

  • Structural Analysis: The purity and identity of the isolated peptide are confirmed by amino acid analysis and gas-phase sequencing.[9]

Note: Each purification step should be monitored using a bioassay (e.g., vascular smooth muscle relaxation test) and/or a specific radioimmunoassay (RIA) to track the fractions containing this compound.[9]

Quantification of this compound by Radioimmunoassay (RIA)

A specific and sensitive RIA is essential for the accurate quantification of this compound in biological samples. The development of a this compound-specific antibody that does not cross-react with ANP is crucial.[9]

Principle:

The RIA is a competitive binding assay. A known amount of radiolabeled this compound (tracer) competes with unlabeled this compound (from the sample or standard) for a limited number of binding sites on a this compound-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

General Protocol Outline:

  • Sample Preparation: Urine samples are typically extracted with ethanol (B145695) before the assay.[9]

  • Antibody Production: A this compound-specific polyclonal or monoclonal antibody is generated by immunizing an animal (e.g., a rabbit) with the this compound peptide.[9] The resulting antiserum is purified, often using affinity chromatography.[9]

  • Assay Procedure:

    • A standard curve is prepared using known concentrations of unlabeled this compound.

    • Standards, unknown samples, and a fixed amount of radiolabeled this compound are incubated with the this compound-specific antibody.

    • The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).

    • The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: The concentration of this compound in the unknown samples is determined by comparing the measured radioactivity to the standard curve.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Amino Acid Residues32[9]
Molecular IdentityANP-(95-126)[6]
Plasma Half-life5.57 +/- 0.8 minutes[10]
Apparent Volume of Distribution43.7 +/- 11.2 L[10]
Total Body Clearance5383 +/- 581 ml/min[10]

Table 2: this compound Concentrations in Biological Samples

Sample TypeConcentrationConditionsReference
Human Kidney Homogenate4600 + 520 fmol/g proteinN/A[11]
Urine (Healthy Volunteers)Detection limit: 10.5 ng/LDirect RIA[12]
Urine (Healthy Volunteers)Intra-assay CV: 8.2% (at 269 ng/L)Direct RIA[12]
Urine (Healthy Volunteers)Inter-assay CV: 9.7% (at 839 ng/L)Direct RIA[12]

Table 3: Physiological Effects of Intravenous this compound Infusion in Healthy Volunteers

ParameterChange with this compoundChange with Placebop-valueReference
Glomerular Filtration Rate+7.0%-1.9%< 0.05[10]
Effective Renal Plasma Flow-17%-3%< 0.01[10]
Fractional Excretion of Sodium+137%+27%< 0.05[10]
Urine Flow Rate+46%-15%< 0.01[10]

Conclusion and Future Directions

The discovery and characterization of this compound have significantly advanced our understanding of renal physiology and fluid homeostasis. As a kidney-derived natriuretic peptide, it represents a key component of the local regulatory systems governing sodium and water balance. The detailed methodologies for its isolation and quantification have paved the way for numerous physiological and clinical investigations.

Future research should focus on further elucidating the precise molecular mechanisms that regulate this compound synthesis and secretion. A deeper understanding of its role in various pathological states, such as heart failure and kidney disease, may open new avenues for the development of targeted therapeutic interventions. The clinical potential of this compound (Ularitide) has been explored in conditions like acute renal failure and congestive heart failure, and further studies are warranted to fully establish its therapeutic utility.[1][3]

References

The Synthesis of Urodilatin in the Distal Convoluted Tubule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, regulation, and paracrine function of Urodilatin, a renal natriuretic peptide. It is designed for professionals in biomedical research and pharmaceutical development, offering detailed molecular insights, quantitative data, and established experimental protocols.

Introduction: The Renal this compound System

This compound is a 32-amino acid peptide hormone belonging to the A-type natriuretic peptide family.[1][2][3] Unlike the closely related Atrial Natriuretic Peptide (ANP), which is a circulating hormone synthesized primarily in the heart, this compound is produced and secreted by epithelial cells of the distal convoluted tubule (DCT) and collecting ducts within the kidney.[4][5][6][7][8] It functions as a key paracrine regulator of sodium and water homeostasis, acting locally within the nephron.[2][5] This localized synthesis and luminal secretion form the basis of the "renal this compound system," which modulates renal excretion independently of systemic cardiovascular regulation by ANP.[1][5][9] Its enhanced stability against enzymatic degradation compared to ANP makes it a potent natriuretic and diuretic agent and a subject of significant interest for therapeutic applications in conditions like acute renal failure and congestive heart failure.[1][2]

Molecular Biology and Synthesis

This compound and ANP originate from the same gene (NPPA) and are derived from a common 126-amino acid precursor, pro-ANP (also referred to as proANP-(1-126)).[8][10][11] The critical distinction lies in the post-translational processing of this prohormone, which differs between cardiac and renal tissue.[10][11]

In the heart, the serine protease corin (B2432093) cleaves pro-ANP to release the 28-amino acid C-terminal fragment, ANP-(99-126), into the circulation.[8][12] In the distal renal tubules, a different enzymatic cleavage occurs. This process, attributed to an as-yet-unidentified protease (thought to be a metalloproteinase), results in a 32-amino acid peptide, proANP-(95-126).[1][10][13][14] This peptide, this compound, is identical to ANP but features a four-amino-acid extension at its N-terminus.[1][11]

G cluster_gene Genetic Origin NPPA NPPA Gene proANP pro-ANP (1-126) Precursor NPPA->proANP Transcription & Translation Corin Corin (Serine Protease) ANP ANP (99-126) (28 amino acids) Systemic Hormone Corin->ANP Cleavage proANP_heart->Corin UnknownProtease Unknown Protease (e.g., Metalloproteinase) This compound This compound (95-126) (32 amino acids) Paracrine Hormone UnknownProtease->this compound Differential Cleavage proANP_kidney->UnknownProtease

Diagram 1: Differential processing of pro-ANP in heart vs. kidney.

Regulation of Synthesis and Secretion in the Distal Tubule

This compound is synthesized and secreted by the cells of the distal convoluted tubule and collecting duct in response to specific physiological and cellular signals.[4][15] Its secretion is directed luminally, into the tubular fluid, rather than into the bloodstream.[1][2]

Key stimuli for this compound release include:

  • Increased Sodium Load : Elevated delivery of sodium to the distal nephron is a primary stimulus for this compound secretion.[6][8][15] This establishes a direct feedback loop where high distal sodium triggers a local natriuretic response.

  • Increased Arterial Pressure : Higher renal perfusion pressure is associated with increased urinary this compound excretion, suggesting a baroreceptor-like mechanism within the kidney.[4][16]

  • Intracellular Signaling Pathways : Studies using the HEK-293 cell line as a model for distal tubule cells have shown that this compound release is stimulated by:

    • Elevation of intracellular cyclic AMP (cAMP) levels.[17][18]

    • Activation of the Protein Kinase C (PKC) pathway in conjunction with increased intracellular calcium concentrations.[17][18]

G cluster_cell Distal Tubule Epithelial Cell NaCl High Tubular [NaCl] (Increased Osmolality) Release This compound Secretion (Luminal) NaCl->Release Stimulates Pressure Increased Renal Perfusion Pressure Pressure->Release Stimulates cAMP_agonists cAMP Agonists (e.g., Forskolin) AC Adenylyl Cyclase cAMP_agonists->AC PKC_agonists PKC Activators + Ca2+ (e.g., Phorbol Esters) PKC ↑ PKC / Ca2+ PKC_agonists->PKC cAMP ↑ cAMP AC->cAMP cAMP->Release Stimulates PKC->Release Stimulates Synthesis pro-ANP Synthesis & Processing Synthesis->Release This compound This compound in Tubular Lumen Release->this compound

Diagram 2: Regulation of this compound secretion from distal tubule cells.

Paracrine Signaling Pathway

Once secreted into the tubular lumen, this compound travels downstream to the collecting duct, where it exerts its biological effects.[1][2][7]

  • Receptor Binding : this compound binds to the Natriuretic Peptide Receptor-A (NPR-A), which is located on the luminal membrane of inner medullary collecting duct cells.[1][7][19]

  • Signal Transduction : The binding event activates the intracellular particulate guanylate cyclase (pGC) domain of the NPR-A receptor.[1][6][20]

  • Second Messenger Production : Activated pGC catalyzes the conversion of Guanosine Triphosphate (GTP) to the second messenger, cyclic Guanosine Monophosphate (cGMP).[1][19][21]

  • Effector Activation : cGMP subsequently activates Protein Kinase G (PKG).[12][22]

  • Physiological Effect : The cGMP/PKG signaling cascade ultimately inhibits sodium reabsorption, primarily through modulation of amiloride-sensitive sodium channels, leading to increased sodium (natriuresis) and water (diuresis) excretion.[1][7][12]

Quantitative Data

Quantitative analysis has been crucial in defining the local nature of the renal this compound system. Unlike ANP, circulating levels of this compound are very low, whereas its concentration within the kidney is substantial.

ParameterValueTissue/FluidReference
Concentration
This compound Content4600 ± 520 fmol/g proteinHuman Kidney Homogenate[7][23][24]
BNP Content40 ± 8 fmol/g proteinHuman Kidney Homogenate[7][23]
CNP Content400 ± 50 fmol/g proteinHuman Kidney Homogenate[7][23]
Circulating this compound9–12 pg/mLHuman Plasma[10][11]
Secretion Rate
This compound Release (Hour 1)66 (IQR: 36–119) ng/hPerfused Human Kidney (NMP)[25]
This compound Release (Hour 2)54 (IQR: 27–150) ng/hPerfused Human Kidney (NMP)[25]

Table 1: Quantitative data on this compound concentration and secretion rates. NMP: Normothermic Machine Perfusion; IQR: Interquartile Range.

Experimental Protocols

The study of this compound synthesis relies on a combination of in vitro, ex vivo, and tissue-based methodologies.

Cell Culture Model for Secretion Studies
  • Objective : To investigate the regulation of this compound secretion in response to various stimuli.

  • Cell Line : Human Embryonic Kidney (HEK-293) cells, which display characteristics of distal tubular cells.[6][17][18]

  • Methodology :

    • Cell Culture : Culture HEK-293 cells to near confluence in appropriate media (e.g., DMEM with 10% FBS).

    • Stimulation : Replace culture medium with a serum-free, defined secretion medium. Expose cells to various test substances for defined time periods (e.g., 30-60 minutes).

      • Osmotic Stimuli: Medium containing varying concentrations of NaCl (e.g., an additional 50-100 mOsm/L).[17][18]

      • Signaling Pathway Agonists: Forskolin (to raise cAMP), phorbol-12-myristate-13-acetate (PMA, to activate PKC), and a calcium-ionophore like A23187.[17][18]

    • Sample Collection : Collect the supernatant (secretion medium) at the end of the incubation period.

    • Quantification : Measure the concentration of this compound in the supernatant using a specific radioimmunoassay (RIA) that does not cross-react with ANP.

Immunohistochemistry for Localization
  • Objective : To visualize the cellular location of this compound synthesis within the kidney.

  • Tissue : Formalin-fixed, paraffin-embedded sections of human or animal kidney tissue.

  • Methodology :

    • Antigen Retrieval : Deparaffinize and rehydrate tissue sections. Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

    • Blocking : Block non-specific binding sites using a blocking solution (e.g., normal goat serum).

    • Primary Antibody Incubation : Incubate sections with a primary antibody specific to the N-terminal extension of this compound, ensuring no cross-reactivity with ANP or pro-ANP.[7][24] Incubate overnight at 4°C.

    • Secondary Antibody & Detection : Wash sections and incubate with a labeled secondary antibody (e.g., biotinylated anti-rabbit IgG). Use an avidin-biotin-peroxidase complex (ABC) kit and a chromogen like diaminobenzidine (DAB) to visualize the antibody binding.

    • Counterstaining & Imaging : Counterstain with hematoxylin, dehydrate, and mount the slides. Image under a light microscope. Positive staining in the cytoplasm of distal tubular cells indicates the site of synthesis.[7][24]

G cluster_conditions Stimulation Phase start HEK-293 Cell Culture (Distal Tubule Model) control Control Medium start->control stimulus1 High [NaCl] start->stimulus1 stimulus2 Forskolin/cAMP Agonist start->stimulus2 stimulus3 PKC/Ca2+ Activator start->stimulus3 collect Collect Supernatant control->collect stimulus1->collect stimulus2->collect stimulus3->collect ria This compound-Specific Radioimmunoassay (RIA) collect->ria data Quantify Secreted this compound (e.g., pg/mL) ria->data end Data Analysis & Comparison data->end

Diagram 3: Experimental workflow for studying this compound secretion.

Conclusion and Future Directions

The synthesis of this compound in the distal convoluted tubule represents a sophisticated, localized system for regulating renal sodium and water excretion. Its differential processing from the same precursor as ANP underscores tissue-specific post-translational regulation. While the primary stimuli and signaling pathways have been elucidated, the precise identity of the renal processing enzyme remains a key area for future investigation. Further research into the nuanced regulation of the NPPA gene in renal tubules and the specific secretagogues under various pathophysiological conditions will enhance our understanding and may unlock new therapeutic strategies targeting this potent, kidney-specific natriuretic peptide.

References

Urodilatin mechanism of action in renal tubules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Renal Tubular Mechanism of Action of Urodilatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a 32-amino acid natriuretic peptide, is an essential paracrine regulator of sodium and water homeostasis within the kidney.[1] Synthesized in the distal renal tubules and secreted into the tubular lumen, it exerts its effects primarily on the collecting ducts.[1][2] Unlike its cardiac counterpart, Atrial Natriuretic Peptide (ANP), this compound acts locally, making it a key player in the intrarenal regulation of fluid and electrolyte balance.[3][4] This guide delineates the molecular signaling cascade initiated by this compound, its quantitative effects on renal function, and the key experimental protocols used to elucidate its mechanism.

Core Mechanism of Action in Renal Tubules

This compound's primary role is to promote natriuresis and diuresis by inhibiting sodium reabsorption in the distal segments of the nephron.[1][2] This action is initiated by its binding to specific receptors on the luminal surface of tubular epithelial cells and the subsequent activation of an intracellular second messenger system.

Receptor Binding and Signaling Cascade

This compound is an endogenous ligand for the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane protein with intrinsic guanylate cyclase activity.[5][6] While it can bind to other natriuretic peptide receptors, its physiological effects in the tubules are mediated primarily through NPR-A.[7] The binding of this compound to the extracellular domain of NPR-A induces a conformational change that activates the receptor's intracellular guanylate cyclase domain. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9] The resulting increase in intracellular cGMP concentration is the central event in this compound's signaling pathway.[6]

The elevated cGMP levels lead to the activation of cGMP-dependent protein kinase, also known as Protein Kinase G (PKG).[10][11] PKG, in turn, phosphorylates downstream target proteins, including ion channels and transporters, ultimately modulating their activity to reduce sodium reabsorption.[11]

Urodilatin_Signaling_Pathway This compound Signaling Pathway in a Collecting Duct Cell cluster_cell Principal Cell of Collecting Duct cluster_membrane This compound This compound NPR_A NPR-A Receptor (Guanylate Cyclase) This compound->NPR_A Binds GTP GTP ENaC Epithelial Sodium Channel (ENaC) NaK_ATPase Na+/K+-ATPase Na_ion_out Na+ NaK_ATPase->Na_ion_out cGMP cGMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->ENaC Inhibits PKG->NaK_ATPase Inhibits Na_ion_in Na+ Na_ion_in->ENaC Na+ Entry K_ion_in K+ K_ion_in->NaK_ATPase

Caption: this compound binds to NPR-A, increasing cGMP and activating PKG, which inhibits ENaC and Na+/K+-ATPase.

Downstream Effects on Ion Transporters

The primary targets of the this compound-cGMP-PKG signaling axis are the key proteins responsible for sodium transport in the collecting duct:

  • Epithelial Sodium Channel (ENaC): Located on the apical (luminal) membrane, ENaC is the primary channel for sodium entry into the collecting duct cells.[12] The cGMP generated in response to this compound leads to the inhibition of ENaC activity, reducing the influx of sodium from the tubular fluid into the cell.[6] This is a major contributor to the natriuretic effect.

  • Na+/K+-ATPase: This enzyme, located on the basolateral membrane, actively transports sodium out of the cell into the interstitium in exchange for potassium.[12] Studies have shown that this compound can inhibit Na+/K+-ATPase activity, likely via the cGMP/PKG pathway.[11] This inhibition reduces the driving force for sodium to enter the cell apically, further contributing to the overall decrease in sodium reabsorption.

Additionally, this compound interacts with the renal dopamine (B1211576) system, enhancing dopamine's inhibitory effect on Na+/K+-ATPase activity, which amplifies the natriuretic response.[13]

Paracrine_Action_Workflow DT Distal Tubular Cells URO_Syn This compound Synthesis (from pro-ANP) DT->URO_Syn Lum_Sec Luminal Secretion URO_Syn->Lum_Sec Lumen Tubular Lumen (this compound Transport) Lum_Sec->Lumen CD Collecting Duct Cells Lumen->CD NPR_Bind Binding to Luminal NPR-A Receptors CD->NPR_Bind Sig_Trans Signal Transduction (cGMP ↑) NPR_Bind->Sig_Trans Na_Reab ↓ Na+ Reabsorption Sig_Trans->Na_Reab Natriuresis Natriuresis & Diuresis Na_Reab->Natriuresis

Caption: Logical workflow of this compound's paracrine action, from synthesis to physiological effect.

Quantitative Effects on Renal Function

The administration of this compound results in measurable changes in renal hemodynamics and electrolyte excretion. Its potency is often compared to ANP, with several studies suggesting this compound is a more potent natriuretic agent, particularly when administered directly to the kidney.[4][14][15]

Data Summary Tables

Table 1: Effects of this compound on Electrolyte Excretion and Urine Flow

Parameter Species/Condition Dosage/Concentration Baseline Value Post-Urodilatin Value Percent Change Citation(s)
Sodium Excretion Dogs 1.43 pmol·kg⁻¹·min⁻¹ 57.4 ± 10.1 µeq/min 159.0 ± 24.4 µeq/min +177% [14][16]
Sodium Excretion Cirrhosis Patients 90-min infusion 22 ± 16 µmol/min 78 ± 41 µmol/min +255% [17][18]
Sodium Excretion CHF Patients 15 ng/kg/min (10h) 48 ± 16 µmol/min 180 ± 97 µmol/min +275% [19]
Fractional Na+ Excretion Healthy Volunteers 7.5-30 ng·kg⁻¹·min⁻¹ N/A N/A +137% (vs. placebo) [20]
Fractional Na+ Reabsorption Isolated Rat Kidney 100 nmol/L (100 mmHg) 95.2 ± 0.9 % 85.6 ± 0.9 % -10.1% [21]
Urine Volume Dogs 1.43 pmol·kg⁻¹·min⁻¹ 0.54 ± 0.12 ml/min 1.22 ± 0.25 ml/min +126% [14][16]
Urine Flow Rate Healthy Volunteers 7.5-30 ng·kg⁻¹·min⁻¹ N/A N/A +46% (vs. placebo) [20]
Potassium Excretion Dogs 1.43 pmol·kg⁻¹·min⁻¹ 28.0 ± 4.5 µeq/min 40.4 ± 7.4 µeq/min +44% [14][16]

| Chloride Excretion | Dogs | 1.43 pmol·kg⁻¹·min⁻¹ | 56 ± 11 µeq/min | 155 ± 22 µeq/min | +177% |[14][16] |

Table 2: Effects of this compound on Renal Hemodynamics and cGMP Production

Parameter Species/Condition Dosage/Concentration Method Result Citation(s)
cGMP Generation Rat IMCD Cells 10⁻⁶ M Radioimmunoassay 603 ± 55 fmol/10 min/mg protein (similar to ANP) [8]
cGMP Accumulation Rat IMCD 10⁻⁸ M Tubule Suspension Assay ~3-fold increase (similar to ANP) [9][22]
Glomerular Filtration Rate (GFR) Dogs 1.43 pmol·kg⁻¹·min⁻¹ Clearance Technique No significant change [14][16]
Glomerular Filtration Rate (GFR) Healthy Volunteers 100 µg IV Clearance Technique Increase from 120 to 156 ml·min⁻¹·1.73 m⁻² [23]
Effective Renal Plasma Flow (ERPF) Dogs 1.43 pmol·kg⁻¹·min⁻¹ Clearance Technique No significant change [14][16]
Effective Renal Plasma Flow (ERPF) Healthy Volunteers 7.5-30 ng·kg⁻¹·min⁻¹ Clearance Technique -17% (vs. -3% for placebo) [20]

| Na+/K+-ATPase Activity | Isolated BLM | 10⁻¹¹ M | Enzyme Activity Assay | ~50% inhibition |[11] |

IMCD: Inner Medullary Collecting Duct; CHF: Congestive Heart Failure; BLM: Basolateral Membranes.

Key Experimental Methodologies

The mechanism of this compound has been characterized using a combination of in vivo, ex vivo, and in vitro experimental models.

Isolated Perfused Kidney

This ex vivo technique allows for the study of direct renal effects of a substance, independent of systemic neurohumoral influences.

  • Protocol:

    • A kidney (e.g., from a rat) is surgically isolated.[21]

    • The renal artery is cannulated and connected to a perfusion system that delivers a warmed, oxygenated, and sterile physiological salt solution (e.g., Krebs-Henseleit solution) at a controlled pressure (e.g., 100 mmHg).[21]

    • The ureter is cannulated to allow for timed collection of urine.[21]

    • After a stabilization period, this compound is added to the perfusate at desired concentrations.

    • Urine and perfusate samples are collected at timed intervals to measure urine flow rate, GFR (by adding a marker like inulin), and electrolyte concentrations (Na+, K+).[21]

    • Fractional excretion of sodium is calculated to determine the direct tubular effect on reabsorption.

Isolated_Kidney_Workflow Start Surgical Isolation of Kidney Cannulate Cannulate Renal Artery & Ureter Start->Cannulate Perfusion Connect to Perfusion System (Controlled Pressure, Temp, O2) Cannulate->Perfusion Stabilize Stabilization Period (Baseline Measurements) Perfusion->Stabilize URO_Add Add this compound to Perfusate Stabilize->URO_Add Collect Timed Collection of Urine & Perfusate Samples URO_Add->Collect Analyze Analyze Samples: - Flow Rate - GFR (Inulin) - Electrolytes (Na+, K+) Collect->Analyze End Calculate Fractional Sodium Reabsorption Analyze->End

Caption: Experimental workflow for the isolated perfused kidney model to assess this compound's direct renal actions.

In Vivo Clearance Studies

These studies are performed in whole organisms (e.g., anesthetized dogs, healthy human volunteers) to assess the integrated physiological response to this compound.

  • Protocol:

    • Subjects (animal or human) are prepared with intravenous lines for infusion and blood sampling, and a bladder catheter for urine collection.[14][20]

    • A continuous intravenous infusion of clearance markers, such as ⁵¹Cr-EDTA or inulin (B196767) (for GFR) and ¹²⁵I-hippuran or para-aminohippuric acid (PAH) (for ERPF), is initiated.[20][24]

    • Following an equilibration period, baseline urine and blood samples are collected over several timed periods.

    • An infusion of this compound (or placebo in controlled studies) is started, either systemically (IV) or directly into the renal artery.[14][20]

    • Blood and urine sampling continues throughout the infusion and post-infusion periods.

    • Samples are analyzed for volume, electrolyte concentrations, and clearance marker concentrations to calculate GFR, ERPF, urine flow rate, and electrolyte excretion rates.[20]

Cell Culture and Molecular Assays

In vitro models using primary renal cells or cell lines (e.g., inner medullary collecting duct cells) are used to dissect the molecular and cellular mechanisms.

  • Receptor Binding Assays:

    • Methodology: Tissue sections or isolated cells are incubated with a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP).[8] The displacement of the radiolabel by increasing concentrations of unlabeled this compound is measured to determine binding affinity (IC₅₀).[8]

  • cGMP Measurement:

    • Methodology: Isolated renal cells or tubule segments are incubated with this compound for a specific time.[8][9] The reaction is stopped, cells are lysed, and the intracellular cGMP concentration is quantified using a sensitive radioimmunoassay (RIA) or enzyme immunoassay (EIA).[8]

Conclusion and Implications for Drug Development

This compound is a potent, locally acting natriuretic peptide that regulates renal sodium and water excretion through a well-defined paracrine mechanism. Its action is mediated by the NPR-A receptor and the cGMP second messenger system, which ultimately inhibits the primary sodium transporters in the collecting duct. Its enhanced natriuretic potency compared to circulating ANP, potentially due to resistance to local enzymatic degradation, makes it an attractive therapeutic candidate.[15] The quantitative data from numerous studies confirm its efficacy in promoting diuresis and natriuresis.[19][25][26] Understanding this detailed mechanism is critical for the development of novel drugs targeting renal sodium handling for conditions such as acute kidney injury, congestive heart failure, and hypertension.[1][25][26]

References

Urodilatin: A Renal Regulator of Sodium and Water Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Urodilatin, a natriuretic peptide of renal origin, is emerging as a critical paracrine regulator of sodium and water balance.[1] Synthesized and secreted by distal tubular cells, it acts locally on the collecting duct to induce natriuresis and diuresis.[1][2] This in-depth guide explores the core physiological and molecular mechanisms of this compound action, presents quantitative data on its effects, details relevant experimental protocols, and visualizes its signaling pathways. Understanding the nuanced role of this compound offers significant potential for the development of novel therapeutics for renal and cardiovascular diseases.

Introduction to this compound

This compound is a 32-amino acid peptide that belongs to the A-type natriuretic peptide (ANP) family.[1] It is derived from the same prohormone as ANP but undergoes differential processing within the kidney.[2] Unlike the circulating hormone ANP, this compound is primarily found in the urine and is not detected in the blood of healthy individuals, indicating its role as a paracrine factor within the renal system.[3][4] Its primary function is the regulation of sodium and water reabsorption in the distal nephron, thereby playing a crucial role in fluid and electrolyte homeostasis.[1][2]

Synthesis and Secretion

This compound is synthesized in the epithelial cells of the distal and/or connecting tubules of the kidney.[1][5] Following its synthesis, it is secreted into the tubular lumen, where it can interact with receptors on downstream segments of the nephron.[1] The regulation of this compound secretion is not yet fully elucidated, but evidence suggests that factors such as extracellular fluid volume and sodium concentration may play a role.[6] For instance, an acute saline infusion has been shown to stimulate this compound excretion in humans.[7]

Molecular Mechanism of Action and Signaling Pathway

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), which is located on the luminal membrane of collecting duct cells.[2][8] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG).[9][10]

The activation of the NPR-A/cGMP/PKG signaling pathway by this compound leads to several downstream effects that collectively promote natriuresis and diuresis:

  • Inhibition of Sodium Reabsorption: The primary mechanism of this compound-induced natriuresis is the inhibition of sodium reabsorption in the collecting duct. This is achieved, in part, through the interaction of the signaling cascade with the amiloride-sensitive epithelial sodium channel (ENaC).[2] The precise molecular interactions leading to ENaC inhibition are still under investigation but are a key area of research in understanding this compound's potent effects.

  • Modulation of Na+/K+-ATPase Activity: this compound has also been shown to inhibit the activity of Na+/K+-ATPase in the proximal tubule cells through the NPR-A/cGMP/PKG pathway.[10] This contributes to the overall reduction in sodium reabsorption along the nephron.

The following diagram illustrates the signaling pathway of this compound:

Urodilatin_Signaling_Pathway This compound This compound NPR_A NPR-A Receptor This compound->NPR_A GC Guanylate Cyclase NPR_A->GC GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase PKG PKG cGMP->PKG Inhibition PKG->Inhibition ENaC ENaC (Epithelial Sodium Channel) Na_ion_out Na+ ENaC->Na_ion_out Reabsorption Decreased Na_ion_in Na+ Na_ion_in->ENaC Inhibition->ENaC

This compound signaling pathway in a collecting duct cell.

Quantitative Data on the Effects of this compound

Numerous studies have quantified the physiological effects of this compound on renal function and hemodynamics. The following tables summarize key findings from selected studies.

Table 1: Effects of this compound on Renal Excretion in Healthy Volunteers

ParameterBaseline (Placebo)This compound Infusion (20 ng/kg/min for 2h)Fold ChangeReference
Sodium Excretion (mmol/h) [11]
Low-Sodium Diet4.152.9~12.9[11]
Normal-Sodium Diet6.944.9~6.5[11]
High-Sodium Diet20.1102.9~5.1[11]
Diuresis (ml/h) [11]
Low-Sodium Diet174709~4.1[11]
Normal-Sodium Diet3951,026~2.6[11]
High-Sodium Diet2661,339~5.0[11]

Table 2: Comparative Effects of this compound and ANP in Conscious Dogs

ParameterANP Infusion (50 ng/kg/min)This compound Infusion (50 ng/kg/min)This compound Infusion (10 ng/kg/min)Reference
Sodium Excretion (µmol/min) 124 ± 30269 ± 45106 ± 25[12]
Urine Flow DoubledDoubled-[12]

Table 3: Effects of this compound in Patients with Decompensated Chronic Heart Failure

ParameterPlaceboThis compound (15 ng/kg/min)This compound (30 ng/kg/min)Reference
Change in Pulmonary Capillary Wedge Pressure at 6h (mmHg) --10-15[13]
Change in N-terminal-pro-brain natriuretic peptide at 24h (%) --40%-45%[13]

Experimental Protocols

The study of this compound's effects on sodium and water homeostasis employs a variety of experimental techniques. Below are outlines of key methodologies.

This compound Radioimmunoassay (RIA)

This protocol is used for the specific measurement of this compound in urine samples.

  • Principle: A competitive binding assay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound for binding to a limited amount of specific anti-urodilatin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound in the sample.

  • Key Steps:

    • Antibody Development: Polyclonal antibodies specific to human this compound are generated, ensuring no cross-reactivity with other ANP analogues.[3]

    • Radiolabeling: Synthetic this compound is radiolabeled, typically with Iodine-125.

    • Assay Procedure:

      • Urine samples, standards, and controls are incubated with the specific anti-urodilatin antibody and the radiolabeled this compound.

      • After reaching equilibrium, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).

      • The radioactivity of the bound fraction is measured using a gamma counter.

    • Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the this compound standards. The concentration of this compound in the unknown samples is then determined from this curve.

Renal Clearance Studies in Conscious Animals

These studies are designed to assess the effects of this compound on various renal parameters in a physiological setting.

  • Animal Model: Conscious dogs are often used, prepared with chronic indwelling catheters for infusion and urine collection.[12][14]

  • Key Steps:

    • Surgical Preparation: Animals are surgically instrumented with catheters in a peripheral vein for infusion, an artery for blood sampling and blood pressure monitoring, and a specialized urinary catheter for quantitative urine collection.[15]

    • Experimental Design: A crossover design is often employed, where each animal receives both the experimental substance (this compound) and a placebo or comparator (e.g., ANP) on different days.[12]

    • Infusion and Sampling: this compound is infused at a constant rate. Urine is collected at timed intervals, and blood samples are drawn periodically.

    • Parameter Measurement:

      • Glomerular Filtration Rate (GFR): Measured by the clearance of an exogenous marker like inulin (B196767) or creatinine (B1669602).[16]

      • Renal Plasma Flow (RPF): Measured by the clearance of para-aminohippuric acid (PAH).

      • Electrolyte Excretion: Sodium, potassium, and chloride concentrations in urine and plasma are measured to calculate excretion rates.

      • Urine Flow Rate: Determined by measuring the volume of urine collected over a specific time period.

  • Data Analysis: Clearance is calculated using the formula: C = (U x V) / P, where C is the clearance rate, U is the urinary concentration of the substance, V is the urine flow rate, and P is the plasma concentration of the substance.

The following diagram illustrates a typical workflow for a renal clearance study:

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Surgical Instrumentation) Baseline Baseline Data Collection (Blood & Urine Samples) Animal_Prep->Baseline Infusion Infusion (this compound/Placebo) Baseline->Infusion Sampling Timed Blood & Urine Sampling Infusion->Sampling Measurement Measurement of Parameters (GFR, Electrolytes, etc.) Sampling->Measurement Data_Analysis Data Analysis & Comparison Measurement->Data_Analysis

Workflow for a typical renal clearance study.
Isolated Perfused Kidney Technique

This ex vivo method allows for the study of the direct effects of this compound on the kidney, independent of systemic influences.

  • Principle: The kidney is surgically removed and perfused with an artificial physiological solution containing this compound.[17]

  • Key Steps:

    • Kidney Isolation: The kidney is carefully dissected from an anesthetized animal (e.g., mouse or rat) and the renal artery is cannulated.[17]

    • Perfusion: The kidney is placed in a temperature-controlled chamber and perfused with a physiological salt solution containing albumin, and sometimes erythrocytes, at a constant flow rate or pressure.[18]

    • Drug Administration: this compound is added to the perfusate at various concentrations.

    • Sample Collection: Urine produced by the perfused kidney is collected, and samples of the perfusate are taken.

    • Parameter Measurement: GFR, urine flow, and electrolyte excretion are measured as in the in vivo clearance studies.

  • Advantages: Allows for precise control of the renal environment and eliminates confounding systemic factors.

Logical Relationships in this compound-Mediated Homeostasis

The regulation of sodium and water homeostasis by this compound involves a series of interconnected physiological events. An increase in extracellular fluid volume and/or sodium concentration triggers the release of this compound from the distal tubules. This compound then acts on the collecting ducts to increase sodium and water excretion, thereby returning the extracellular fluid volume and sodium concentration to their normal setpoints. This represents a classic negative feedback loop.

The following diagram illustrates the logical relationship of this compound in maintaining homeostasis:

Homeostasis_Loop Stimulus Increase in Extracellular Fluid Volume / Sodium Kidney Kidney (Distal Tubules) Stimulus->Kidney Urodilatin_Release This compound Release (into tubular lumen) Kidney->Urodilatin_Release Collecting_Duct Collecting Duct Urodilatin_Release->Collecting_Duct Acts on Response Increased Sodium & Water Excretion Collecting_Duct->Response Homeostasis Homeostasis Restored (Normal Extracellular Fluid Volume / Sodium) Response->Homeostasis Negative_Feedback Homeostasis->Negative_Feedback Negative_Feedback->Stimulus

Logical relationship of this compound in sodium and water homeostasis.

Therapeutic Potential and Future Directions

The potent natriuretic and diuretic effects of this compound, coupled with its renal-specific action, make it an attractive therapeutic candidate for conditions characterized by sodium and water retention. Clinical trials have investigated the use of a synthetic form of this compound (ularitide) in acute decompensated heart failure, with promising results in improving symptoms and preserving renal function.[13][15] Further research is warranted to fully explore the therapeutic potential of this compound in other edematous states, such as cirrhosis and nephrotic syndrome, as well as in the management of hypertension. A deeper understanding of the regulation of endogenous this compound secretion could also open new avenues for therapeutic intervention.

Conclusion

This compound is a key intrarenal regulator of sodium and water homeostasis, acting through a paracrine mechanism to promote natriuresis and diuresis. Its distinct physiological profile compared to circulating ANP highlights the sophisticated and localized control of renal function. The continued investigation into the molecular mechanisms of this compound action and its role in various disease states holds significant promise for the development of targeted and effective therapies for a range of cardiovascular and renal disorders.

References

A Comparative Analysis of Urodilatin and Atrial Natriuretic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of two critical natriuretic peptides: Urodilatin and Atrial Natriuretic Peptide (ANP). Both peptides play crucial roles in cardiovascular and renal homeostasis, originating from the same precursor molecule yet exhibiting distinct tissue-specific processing, localization, and physiological functions. This document delves into the molecular intricacies of their synthesis, offering a comparative analysis supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction: A Shared Origin, Divergent Paths

This compound and Atrial Natriuretic Peptide (ANP) are members of the natriuretic peptide family, which are pivotal in regulating blood pressure, blood volume, and electrolyte balance.[1][2] Both peptides are derived from the same precursor protein, pro-ANP, which is encoded by the NPPA gene.[3][4] However, their post-translational processing and primary sites of synthesis differ significantly, leading to distinct physiological roles. ANP primarily functions as a circulating hormone synthesized in the heart, while this compound acts as a paracrine factor within the kidney.[1][5][6]

The Common Precursor: Prepro-ANP and Pro-ANP

The synthesis of both this compound and ANP begins with the transcription of the NPPA gene, primarily in cardiac atrial myocytes, into messenger RNA (mRNA).[3][4] This is followed by the translation of the mRNA into a 151-amino acid preprohormone called prepro-ANP.[3] Subsequently, the 25-amino acid signal peptide is cleaved off, resulting in the 126-amino acid prohormone, pro-ANP (also referred to as γ-ANP).[3][7] This pro-ANP is the major storage form of ANP found in the granules of atrial cardiocytes.[3][8] While the heart is the primary site of pro-ANP synthesis, its expression has also been detected in other tissues, including the kidneys, which is crucial for the synthesis of this compound.[9][10]

Atrial Natriuretic Peptide (ANP) Synthesis in the Heart

The synthesis of the mature, biologically active 28-amino acid ANP (α-ANP) is a hallmark of the endocrine function of the heart.

Cellular Localization

The primary site of ANP synthesis is the cardiac atria, specifically within the atrial myocytes.[8][11] These specialized muscle cells function as myoendocrine cells, capable of producing and secreting hormones.[10] Within these cells, pro-ANP is stored in specific secretory granules.[3][12] ANP synthesis has also been identified in other locations, including the ventricles of the heart (particularly in diseased states), the adrenal medulla, and even the stomach, although at much lower levels.[12][13][14]

Post-Translational Processing

The conversion of pro-ANP to active ANP occurs upon stimulation, such as atrial wall stretch due to increased blood volume.[11][15] This processing involves the proteolytic cleavage of pro-ANP by the serine protease corin.[16][17] Corin is a transmembrane enzyme located on the surface of cardiomyocytes.[3] It cleaves pro-ANP between Arg98 and Ser99, releasing the C-terminal 28-amino acid mature ANP (ANP 99-126) into the circulation.[7][18] The remaining N-terminal fragment is known as N-terminal pro-ANP (NT-proANP).

Regulation of Synthesis and Secretion

The synthesis and secretion of ANP are tightly regulated by various physiological stimuli. The primary stimulus is mechanical stretch of the atrial wall, which occurs during volume expansion and increased atrial pressure.[8][11][15] Other factors that stimulate ANP release include:

  • Humoral factors: Angiotensin II, endothelin-1, and catecholamines can induce ANP transcription and secretion.[19]

  • Signaling Pathways: The phosphoinositide system, cyclic AMP (cAMP), and protein kinase C (PKC) pathways are involved in regulating ANP release.[8][11] Prostaglandins have also been shown to regulate both the synthesis and secretion of ANP.[20]

This compound Synthesis in the Kidney

This compound, a 32-amino acid peptide, is a renal-specific product of the NPPA gene, highlighting a fascinating example of tissue-specific post-translational modification.

Cellular Localization

This compound is synthesized in the epithelial cells of the distal convoluted tubules and connecting tubules of the kidney.[1][5][6][9] This localization is distinct from the primary cardiac origin of ANP. Immunohistochemical studies have confirmed the presence of this compound in these specific segments of the nephron.[9]

Post-Translational Processing

This compound is derived from the same pro-ANP precursor as ANP.[1][5] However, it is processed differently, resulting in an N-terminal extension of four amino acids compared to ANP.[21] This means this compound corresponds to amino acids 95-126 of pro-ANP.[10][22] The specific enzyme responsible for this renal processing of pro-ANP into this compound has not yet been definitively identified, which is a key area of ongoing research.[23] Following its synthesis, this compound is secreted luminally into the tubular fluid, where it exerts its effects in a paracrine manner on the downstream collecting ducts.[1][5][22]

Regulation of Synthesis and Secretion

The regulation of this compound synthesis and secretion is still under investigation, but it appears to be linked to renal sodium and water homeostasis.[1][5] Studies using a human kidney cell line have shown that an increase in the osmolality of the surrounding medium, particularly with sodium chloride, stimulates the release of this compound.[24] Intracellular signaling molecules such as cAMP and the activation of protein kinase C also appear to play a role in its secretion.[24]

Quantitative Data Summary

The following table summarizes the key quantitative differences between this compound and ANP.

FeatureAtrial Natriuretic Peptide (ANP)This compound
Amino Acid Length 28 amino acids[3]32 amino acids[1][5]
Molecular Weight ~3080 Da~3500 Da
Pro-ANP Cleavage Site Between Arg98 and Ser99[18]N-terminus at Ala95[10][22]
Primary Site of Synthesis Cardiac Atria (Atrial Myocytes)[8][11]Kidney (Distal and Connecting Tubules)[1][5][9]
Mode of Action Endocrine (circulating hormone)[8]Paracrine (acts locally in the kidney)[1][5]
Primary Stimulus for Release Atrial Stretch/Increased Blood Volume[8][11][15]Increased Renal Sodium Concentration/Osmolality[24]
Processing Enzyme Corin[16][17]Unknown[23]

Experimental Protocols

This section outlines general methodologies for studying the synthesis of this compound and ANP.

Immunohistochemistry for Cellular Localization

Objective: To visualize the cellular location of ANP and this compound synthesis.

Protocol:

  • Tissue Preparation: Obtain fresh human or animal (e.g., rat) cardiac and renal tissues. Fix the tissues in 4% paraformaldehyde and embed in paraffin.

  • Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues and mount them on glass slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) by heating.

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for ANP or a specific antibody for this compound that does not cross-react with ANP.[9] Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.

  • Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate, clear, and mount the sections with a coverslip.

  • Microscopy: Observe the stained sections under a light microscope to identify the specific cells and structures containing ANP or this compound.

Radioimmunoassay (RIA) for Peptide Quantification

Objective: To measure the concentration of ANP in plasma and this compound in urine.

Protocol:

  • Sample Collection: Collect blood samples in chilled tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation for ANP measurement. Collect urine samples for this compound measurement.

  • Peptide Extraction: Extract the peptides from plasma or urine using solid-phase extraction cartridges (e.g., Sep-Pak C18).

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic ANP or this compound.

  • Assay Procedure:

    • Add a fixed amount of radiolabeled peptide (e.g., ¹²⁵I-ANP or ¹²⁵I-Urodilatin) and a specific primary antibody to the standards and unknown samples.

    • Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptides for the antibody.

    • Precipitate the antibody-bound peptide complex using a secondary antibody and centrifugation.

  • Radioactivity Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of the peptide in the unknown samples by interpolating their bound radioactivity values on the standard curve. A specific radioimmunoassay that does not cross-react with ANP is crucial for accurate this compound measurement.[25]

In Situ Hybridization for mRNA Localization

Objective: To detect the cellular location of NPPA mRNA, indicating the sites of pro-ANP synthesis.

Protocol:

  • Probe Preparation: Synthesize a labeled antisense RNA probe complementary to the NPPA mRNA. A sense probe should be used as a negative control.

  • Tissue Preparation: Prepare frozen or paraffin-embedded tissue sections as described for immunohistochemistry.

  • Hybridization: Hybridize the labeled probe to the tissue sections under specific temperature and buffer conditions to allow the probe to bind to the target mRNA.

  • Washing: Wash the sections to remove any unbound probe.

  • Detection: Detect the hybridized probe using an appropriate method. For a digoxigenin-labeled probe, use an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric substrate.

  • Microscopy: Visualize the location of the mRNA signal within the tissue sections using a microscope.

Signaling Pathways and Experimental Workflows

ANP Synthesis and Secretion Pathway

Caption: Synthesis and processing of Atrial Natriuretic Peptide (ANP) in cardiomyocytes.

This compound Synthesis Pathway in the Kidney

Urodilatin_Synthesis cluster_nucleus Nucleus (Distal Tubule Cell) cluster_cytoplasm Cytoplasm NPPA_gene NPPA Gene mRNA NPPA mRNA NPPA_gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome PreproANP Prepro-ANP (151 aa) Ribosome->PreproANP Translation ProANP Pro-ANP (126 aa) PreproANP->ProANP Signal Peptide Cleavage Processing_Enzyme Processing Enzyme (Unknown) ProANP->Processing_Enzyme This compound This compound (32 aa) Processing_Enzyme->this compound Stimulus Increased Sodium / Osmolality Stimulus->ProANP Stimulates Processing & Secretion Distal_Tubule_Cell_Membrane

Caption: Synthesis and processing of this compound in renal distal tubule cells.

Experimental Workflow for Comparative Synthesis Analysis

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Analytical Methods cluster_results Data Interpretation Heart_Tissue Cardiac Tissue (Atria) IHC Immunohistochemistry (IHC) Heart_Tissue->IHC ISH In Situ Hybridization (ISH) Heart_Tissue->ISH Kidney_Tissue Renal Tissue (Cortex/Medulla) Kidney_Tissue->IHC Kidney_Tissue->ISH Plasma Blood Plasma RIA Radioimmunoassay (RIA) Plasma->RIA HPLC High-Performance Liquid Chromatography (HPLC) Plasma->HPLC Urine Urine Urine->RIA Urine->HPLC Localization Cellular Localization of Peptide & mRNA IHC->Localization ISH->Localization Quantification Peptide Concentration in Fluids RIA->Quantification MS Mass Spectrometry (MS) HPLC->MS Identification Peptide Structure Verification MS->Identification Comparison Comparative Synthesis Profile Localization->Comparison Quantification->Comparison Identification->Comparison

Caption: Workflow for the comparative analysis of ANP and this compound synthesis.

Conclusion

The differential synthesis of this compound and Atrial Natriuretic Peptide from a common precursor represents a remarkable example of tissue-specific regulation of gene expression and post-translational modification. While ANP acts as a systemic hormone crucial for cardiovascular regulation, this compound functions as a localized paracrine mediator of renal sodium and water excretion. Understanding the distinct synthetic pathways, their regulation, and the enzymes involved is critical for the development of novel therapeutic agents targeting the natriuretic peptide system for the treatment of cardiovascular and renal diseases. Further research is warranted to identify the specific proteases responsible for this compound synthesis in the kidney, which could open new avenues for targeted drug development.

References

The Paracrine Role of Urodilatin: An Intrarenal Regulator of Sodium and Water Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the paracrine function of Urodilatin within the kidney, tailored for researchers, scientists, and professionals in drug development. This compound, a natriuretic peptide synthesized and secreted by renal tubular cells, acts locally to regulate sodium and water excretion, distinguishing its physiological role from its cardiac counterpart, Atrial Natriuretic Peptide (ANP).

Executive Summary

This compound is a 32-amino acid peptide that is differentially processed from the same precursor as ANP.[1] Unlike the circulating ANP, which is released from the cardiac atria, this compound is produced by cells of the distal and/or connecting tubules of the kidney and secreted directly into the tubular lumen.[1][2] This localized secretion establishes a paracrine signaling system where this compound travels downstream to act on the collecting duct, playing a crucial role in the fine-tuning of sodium and water reabsorption.[3][4] Mounting evidence suggests that this compound, not ANP, is the primary natriuretic peptide responsible for regulating renal sodium and water homeostasis.[5][6] This guide will detail the synthesis, signaling, physiological effects, and experimental investigation of this intrarenal paracrine system.

Synthesis, Secretion, and Paracrine Action

This compound is synthesized in the distal tubular cells of the kidney.[4][7] Following its synthesis, it is secreted luminally, entering the tubular fluid.[1][2] This mode of secretion is fundamental to its paracrine function, as it allows the peptide to act on downstream segments of the nephron. The primary target for this compound's action is the inner medullary collecting duct.[8][9] The regulation of this compound secretion is not yet fully understood, but studies suggest that it is influenced by factors such as nutritional sodium load, plasma sodium concentration, and renal perfusion pressure.[10][11]

The workflow of this compound's paracrine action within the kidney can be visualized as a sequential process from its origin to its ultimate effect on ion and water transport.

cluster_synthesis Synthesis & Secretion cluster_transport Luminal Transport cluster_action Paracrine Action cluster_effect Physiological Effect DistalTubule Distal Tubular Cells TubularLumen Tubular Lumen DistalTubule->TubularLumen Luminal Secretion CollectingDuct Collecting Duct Cells TubularLumen->CollectingDuct Downstream Flow Effect Inhibition of Na+ and Water Reabsorption CollectingDuct->Effect Receptor Binding This compound This compound NPRA NPR-A Receptor (Guanylyl Cyclase-A) This compound->NPRA Binding & Activation cGMP cGMP NPRA->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation SodiumChannel Amiloride-Sensitive Sodium Channel PKG->SodiumChannel Inhibition Effect Decreased Na+ Reabsorption (Natriuresis & Diuresis) SodiumChannel->Effect Leads to

References

Urodilatin gene expression and protein structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Urodilatin: Gene Expression, Protein Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natriuretic peptide of renal origin, plays a critical role in the regulation of sodium and water homeostasis. Arising from the same precursor as the atrial natriuretic peptide (ANP), this compound undergoes differential processing within the kidney, leading to a distinct peptide with potent diuretic and natriuretic effects. This technical guide provides a comprehensive overview of the gene expression, protein structure, and signaling pathways of this compound. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important biomolecule. The guide includes detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Gene Expression and Synthesis

This compound is not a direct product of its own gene but is rather a result of post-translational modification of the prohormone for Atrial Natriuretic Peptide (ANP), which is encoded by the NPPA gene.[1][2] A message for the preprohormone is transcribed in both the heart and the kidneys.[1][2] While the cardiac prohormone is processed into the circulating hormone ANP, the kidney utilizes a differential processing mechanism to produce this compound.[2][3]

Specifically, this compound is synthesized in the tubular cells of the kidney and then secreted into the lumen.[3][4] This localized synthesis and secretion form the basis of a paracrine system that regulates water and sodium reabsorption in the collecting duct.[5]

This compound Protein Structure

This compound is a 32-amino acid peptide.[3][6][7] It shares a significant structural similarity with the 28-amino acid ANP. The key distinguishing feature is a four-amino-acid extension at the N-terminus, with the sequence Threonine-Alanine-Proline-Arginine.[7][8] Like other natriuretic peptides, this compound possesses a 17-amino acid ring structure formed by a disulfide bond between two cysteine residues.[8]

Table 1: Comparison of this compound and Atrial Natriuretic Peptide (ANP)

FeatureThis compoundAtrial Natriuretic Peptide (ANP)
Amino Acid Length 3228
N-terminal Extension Yes (Thr-Ala-Pro-Arg)No
Precursor proANP (CDD/ANP-1-126)proANP (CDD/ANP-1-126)
Primary Site of Synthesis Kidney (distal tubular cells)Heart (atria)
Mode of Action ParacrineEndocrine

Signaling Pathway

This compound exerts its physiological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A).[2][9] This receptor is a transmembrane protein with intrinsic guanylyl cyclase activity. The binding of this compound to NPR-A triggers a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[2][9]

The elevated intracellular cGMP levels then activate Protein Kinase G (PKG).[6][9] PKG, in turn, phosphorylates downstream target proteins, which ultimately leads to the physiological responses associated with this compound, including natriuresis (excretion of sodium in the urine) and diuresis (increased urine production).[1][9]

Urodilatin_Signaling_Pathway cluster_0 This compound This compound NPR_A NPR-A Receptor This compound->NPR_A Binds to GC Guanylyl Cyclase (activated) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (activated) cGMP->PKG Activates Downstream Downstream Effectors PKG->Downstream Phosphorylates Response Natriuresis & Diuresis Downstream->Response Leads to

This compound Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data related to this compound's binding affinity, concentration in human tissue, and its physiological effects.

Table 2: Receptor Binding and cGMP Generation

ParameterValueSpecies/SystemReference
IC50 for displacing 125I-ANP binding 4.2 nMRat and Human Kidney[10][11]
cGMP generation (at 10-6 M) 603 +/- 55 fmol/10 min/mg proteinRat inner medullary collecting duct cells[10]

Table 3: this compound Concentration in Human Kidney

ParameterValueReference
This compound content in kidney homogenate 4600 + 520 fmol/g protein[12]

Table 4: Physiological Effects of this compound Infusion in Congestive Heart Failure Patients

ParameterBaselineAfter this compound Infusion (15 ng/kg/min for 10 hours)Reference
Urine Flow (ml/min) 0.7 +/- 0.61.5 +/- 0.6[13]
Urinary Sodium Excretion (µmol/min) 48 +/- 16180 +/- 97[13]
Systolic Blood Pressure (mm Hg) 121 +/- 9111 +/- 7[13]
Central Venous Pressure (mm Hg) 7.4 +/- 3.35.2 +/- 3.4[13]

Experimental Protocols

Measurement of this compound Levels

A specific radioimmunoassay (RIA) can be used to measure this compound concentrations in biological samples like urine.[14][15]

Principle: This competitive assay involves a known quantity of radiolabeled this compound competing with unlabeled this compound (from the sample) for binding to a limited amount of specific anti-urodilatin antibody. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.

General Protocol:

  • Reagent Preparation: Prepare standards with known concentrations of this compound, a radiolabeled this compound tracer (e.g., 125I-urodilatin), a specific primary antibody against this compound, and a secondary antibody for precipitation.

  • Assay Setup: In appropriate tubes, add the sample or standard, the primary antibody, and the radiolabeled this compound.

  • Incubation: Incubate the mixture to allow for competitive binding.

  • Precipitation: Add the secondary antibody to precipitate the antibody-bound this compound complex.

  • Centrifugation and Measurement: Centrifuge the tubes, decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the standards. Determine the this compound concentration in the samples from this curve.

Commercially available ELISA kits are also used for the quantification of this compound.[7]

Principle: A sandwich ELISA is a common format. Wells of a microtiter plate are coated with a capture antibody specific for this compound. The sample is added, and any this compound present binds to the capture antibody. A second, enzyme-conjugated detection antibody that also binds to this compound is then added. Finally, a substrate for the enzyme is introduced, and the resulting color change is proportional to the amount of this compound in the sample.

General Protocol:

  • Coating: Coat a 96-well microtiter plate with a capture antibody specific for this compound and incubate.

  • Washing: Wash the plate to remove any unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add an enzyme-conjugated detection antibody and incubate.

  • Washing: Wash the plate to remove the unbound detection antibody.

  • Substrate Addition: Add the enzyme substrate and incubate in the dark.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the sample concentrations.

ELISA_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block Wells Wash1->Block Add_Sample Add Samples/Standards Block->Add_Sample Wash2 Wash Add_Sample->Wash2 Add_Detection_Ab Add Enzyme-linked Detection Antibody Wash2->Add_Detection_Ab Wash3 Wash Add_Detection_Ab->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance Stop->Read End End Read->End

General ELISA Workflow
Gene Expression Analysis

Standard molecular biology techniques can be employed to analyze the expression of the NPPA gene, the precursor for this compound, in kidney tissues.

Methods:

  • Quantitative Polymerase Chain Reaction (qPCR): This method can be used to quantify the amount of NPPA mRNA in kidney cell lines or tissue samples.

  • In Situ Hybridization: This technique can be used to visualize the location of NPPA mRNA expression within the kidney tissue, confirming its synthesis in the distal tubules.

Immunohistochemistry

This technique is used to localize the this compound peptide within kidney tissue.[12]

Principle: A primary antibody specific to this compound is used to bind to the peptide in tissue sections. A secondary antibody, conjugated to an enzyme or a fluorophore, then binds to the primary antibody, allowing for visualization.

General Protocol:

  • Tissue Preparation: Fix, embed, and section the kidney tissue.

  • Antigen Retrieval: Perform antigen retrieval to unmask the epitope.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate the tissue sections with the primary antibody against this compound.

  • Secondary Antibody Incubation: Incubate with the labeled secondary antibody.

  • Detection: If using an enzyme-conjugated antibody, add a substrate to produce a colored precipitate. If using a fluorophore-conjugated antibody, visualize under a fluorescence microscope.

  • Counterstaining and Mounting: Counterstain to visualize cell nuclei and mount the slides.

Conclusion

This compound is a key renal peptide with significant therapeutic potential, particularly in conditions characterized by fluid and sodium retention. A thorough understanding of its gene expression, protein structure, and signaling mechanisms is crucial for the development of novel diagnostics and therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and clinicians working in this field.

References

An In-depth Technical Guide to the Urodilatin Signaling Pathway via the NPR-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urodilatin, a renal natriuretic peptide, plays a critical role in the regulation of sodium and water homeostasis.[1][2][3] Synthesized in the distal tubules of the kidney, it acts as a paracrine mediator, exerting its effects locally on the nephron.[1][2][4] This technical guide provides a comprehensive overview of the this compound signaling pathway mediated by its cognate receptor, the Natriuretic Peptide Receptor-A (NPR-A). We will delve into the molecular mechanisms of signal transduction, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the pathway and associated workflows.

Introduction to this compound and the NPR-A Receptor

This compound is a 32-amino acid peptide that is differentially processed from the same prohormone as Atrial Natriuretic Peptide (ANP).[1][2] Unlike the circulating hormone ANP, this compound is produced by kidney tubular cells and secreted into the tubular lumen, where it acts on the luminal membrane of downstream segments, particularly the collecting duct.[1][2][4][5][6] This localized action underscores its primary role as a regulator of renal function.[1][2][3][7]

The biological effects of this compound are mediated through the Natriuretic Peptide Receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[4][8] NPR-A is a single-pass transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain possessing guanylyl cyclase activity.[8][9] The binding of this compound to NPR-A induces a conformational change in the receptor, leading to the activation of its intrinsic guanylyl cyclase domain.[8][10]

The this compound-NPR-A Signaling Cascade

The activation of NPR-A by this compound initiates a well-defined signaling cascade that ultimately leads to physiological responses such as natriuresis and diuresis.

Ligand Binding and Receptor Activation

The binding of this compound to the extracellular domain of NPR-A is the initial event in the signaling pathway. This interaction is characterized by a specific binding affinity, which can be quantified using competitive binding assays.

Second Messenger Generation: Cyclic GMP

Upon this compound binding, the intracellular guanylyl cyclase domain of NPR-A is activated, catalyzing the conversion of Guanosine Triphosphate (GTP) to the second messenger, cyclic Guanosine Monophosphate (cGMP).[10][11] This increase in intracellular cGMP concentration is a hallmark of NPR-A activation and can be measured using various immunoassay techniques.[12][13]

Downstream Effector: Protein Kinase G

The primary downstream effector of cGMP is cGMP-dependent Protein Kinase (PKG).[14] Elevated levels of cGMP lead to the activation of PKG, which in turn phosphorylates a variety of target proteins, including ion channels, transporters, and signaling molecules. This phosphorylation cascade ultimately mediates the physiological effects of this compound.[14]

Physiological Consequences

The this compound-NPR-A-cGMP-PKG signaling pathway culminates in several key physiological responses in the kidney:

  • Increased Natriuresis and Diuresis: By modulating the activity of sodium channels and transporters in the collecting duct, this compound promotes the excretion of sodium and water.[2][15]

  • Increased Glomerular Filtration Rate (GFR): this compound can increase GFR, further contributing to its diuretic and natriuretic effects.[16]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound can suppress the release of renin and aldosterone, counteracting the sodium-retaining effects of this system.[17]

Quantitative Data

The following tables summarize key quantitative data related to the this compound-NPR-A signaling pathway.

Table 1: this compound Binding Affinity for NPR-A

ParameterValueCell/Tissue TypeReference
IC504.2 nMRat and Human Kidney Tissue Sections[13][18]
Kd2.7 nMRat Papillary Collecting Duct Homogenates[19]

Table 2: Effect of this compound on cGMP Production

This compound ConcentrationcGMP ProductionCell/Tissue TypeReference
10⁻⁶ M603 ± 55 fmol/10 min/mg proteinRat Inner Medullary Collecting Duct Cells[13]
10⁻⁸ M3-fold increaseRat Inner Medullary Collecting Duct[20]

Table 3: Physiological Effects of this compound Infusion in Humans

ParameterDosageChangeReference
Urine Flow15 ng/kg/min for 10 hoursIncreased from 0.7 ± 0.6 to 1.5 ± 0.6 ml/min[12]
Urinary Sodium Excretion15 ng/kg/min for 10 hoursIncreased from 48 ± 16 to 180 ± 97 µmol/min[12]
Systolic Blood Pressure15 ng/kg/min for 10 hoursDecreased from 121 ± 9 to 111 ± 7 mm Hg[12]
Central Venous Pressure15 ng/kg/min for 10 hoursDecreased from 7.4 ± 3.3 to 5.2 ± 3.4 mm Hg[12]
Glomerular Filtration Rate100 µg (iv)Increased from 120 ± 3 to 156 ± 7 ml/min/1.73 m²[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-NPR-A signaling pathway.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to the NPR-A receptor.

Materials:

  • Cell membranes or tissue homogenates expressing NPR-A

  • ¹²⁵I-labeled ANP (radioligand)

  • Unlabeled this compound (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a microcentrifuge tube, add a fixed amount of cell membranes or tissue homogenate, a fixed concentration of ¹²⁵I-labeled ANP, and varying concentrations of unlabeled this compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of ¹²⁵I-labeled ANP as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

cGMP Immunoassay

This protocol is used to measure the intracellular accumulation of cGMP in response to this compound stimulation.

Materials:

  • Cultured cells (e.g., inner medullary collecting duct cells)

  • This compound

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Stimulate the cells with varying concentrations of this compound for a specified time (e.g., 10 minutes).

  • Lyse the cells using the provided lysis buffer.

  • Perform the cGMP immunoassay on the cell lysates according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.

  • Measure the signal (e.g., colorimetric or radioactive) and calculate the cGMP concentration in each sample based on a standard curve.

Visualizations

This compound Signaling Pathway

Urodilatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR_A NPR-A Receptor This compound->NPR_A Binds to cGMP cGMP NPR_A->cGMP Activates Guanylate Cyclase GTP GTP GTP->cGMP Converts Active_PKG Active PKG cGMP->Active_PKG Activates PKG Inactive PKG Phosphorylated_Proteins Phosphorylated Proteins Active_PKG->Phosphorylated_Proteins Phosphorylates Target_Proteins Target Proteins (Ion Channels, Transporters) Physiological_Response Physiological Response (Natriuresis, Diuresis) Phosphorylated_Proteins->Physiological_Response Leads to

Caption: this compound signaling cascade via the NPR-A receptor.

Experimental Workflow for cGMP Measurement

cGMP_Measurement_Workflow start Start: Plate and Culture Cells pretreat Pre-treat with Phosphodiesterase Inhibitor start->pretreat stimulate Stimulate with Varying this compound Concentrations pretreat->stimulate lyse Lyse Cells stimulate->lyse assay Perform cGMP Immunoassay (EIA or RIA) lyse->assay measure Measure Signal (Colorimetric or Radioactive) assay->measure calculate Calculate cGMP Concentration (vs. Standard Curve) measure->calculate end End: Data Analysis calculate->end

References

Urodilatin and the cGMP Second Messenger System: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physiological mechanisms, experimental evaluation, and therapeutic potential of Urodilatin, focusing on its interaction with the cyclic GMP second messenger system.

Introduction

This compound, a natriuretic peptide hormone synthesized in the kidney, plays a crucial role in the regulation of sodium and water homeostasis.[1][2] It is a 32-amino acid peptide, processed from the same precursor as the atrial natriuretic peptide (ANP), and exerts its physiological effects through a paracrine mechanism within the kidney.[1][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, with a particular focus on its activation of the cyclic guanosine (B1672433) monophosphate (cGMP) second messenger system. It is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound and related pathways.

The this compound-cGMP Signaling Pathway

This compound initiates its biological effects by binding to and activating specific cell surface receptors, primarily the natriuretic peptide receptor-A (NPR-A).[3][4][5] This receptor is a particulate guanylate cyclase (pGC), meaning its intracellular domain possesses enzymatic activity that synthesizes cGMP from guanosine triphosphate (GTP).[4][6][7][8] The binding of this compound to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylate cyclase domain, leading to an increase in intracellular cGMP levels.[5][9]

This elevation in cGMP, the second messenger, subsequently activates downstream effector molecules, principally cGMP-dependent protein kinase G (PKG).[6][10] PKG, a serine/threonine kinase, phosphorylates various target proteins within the cell, leading to a cascade of events that ultimately manifest as the physiological effects of this compound.[6][10] These effects include natriuresis (sodium excretion), diuresis (water excretion), and vasodilation.[2][3][11]

The signaling cascade is tightly regulated. The degradation of cGMP is carried out by phosphodiesterases (PDEs), which hydrolyze the cyclic nucleotide to the inactive 5'-GMP, thus terminating the signal.[6][12]

Urodilatin_cGMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPRA Natriuretic Peptide Receptor-A (NPR-A) (Particulate Guanylate Cyclase) This compound->NPRA Binds to cGMP cGMP (Second Messenger) NPRA->cGMP Activates Guanylate Cyclase GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterases (PDEs) cGMP->PDE Substrate for PhosphorylatedProteins Phosphorylated Target Proteins PKG->PhosphorylatedProteins Phosphorylates PhysiologicalEffects Physiological Effects (Natriuresis, Diuresis, Vasodilation) PhosphorylatedProteins->PhysiologicalEffects Leads to GMP 5'-GMP (Inactive) PDE->GMP Degrades to

Diagram 1: this compound-cGMP Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its binding affinity and efficacy in stimulating cGMP production.

Table 1: this compound Binding Affinity and cGMP Generation

ParameterPeptideValueCell/Tissue TypeReference
IC50 for 125I-ANP Displacement This compound4.2 nMRat and Human Kidney Tissue Sections[13][14]
ANP7.2 nMRat and Human Kidney Tissue Sections[13][14]
IC50 for Receptor Binding This compound~70 pM (ANPR-C)Rat Mesangial Cells[15]
This compound~800 pM (ANPR-A)Rat Mesangial Cells[15]
ANP~150 pM (ANPR-A & ANPR-C)Rat Mesangial Cells[15]
cGMP Generation (at 10-6 M) This compound603 ± 55 fmol/10 min/mg proteinRat Inner Medullary Collecting Duct Cells[13][14][16]
ANP613 ± 41 fmol/10 min/mg proteinRat Inner Medullary Collecting Duct Cells[13][14][16]
Renal this compound Content This compound4600 ± 520 fmol/g proteinHuman Kidney Homogenate[17]

Table 2: In Vivo Effects of this compound Infusion

ParameterThis compound DoseEffectSpecies/ConditionReference
Plasma cGMP 1, 2, or 4 µg/kg i.v. bolusDose-dependent increaseHealthy Male Volunteers[11]
Urinary cGMP Excretion 1, 2, or 4 µg/kg i.v. bolus7-fold increaseHealthy Male Volunteers[11]
Urine Flow 1, 2, or 4 µg/kg i.v. bolus5-fold increaseHealthy Male Volunteers[11]
Natriuresis 1, 2, or 4 µg/kg i.v. bolus4-fold increaseHealthy Male Volunteers[11]
Pulmonary Capillary Wedge Pressure 15 ng/kg/min for 24h-10 mmHg decrease at 6hPatients with Decompensated Chronic Heart Failure[18]
Pulmonary Capillary Wedge Pressure 30 ng/kg/min for 24h-15 mmHg decrease at 6hPatients with Decompensated Chronic Heart Failure[18]
Plasma cGMP 15 and 30 ng/kg/min for 24hSignificantly higher than placeboPatients with Decompensated Chronic Heart Failure[18]
Urinary Sodium Excretion 1.43 pmol/kg/min intrarenal infusionIncreased from 57.4 to 159.0 µeq/minAnesthetized Dogs[19]
Urinary Sodium Excretion 20 ng/min/kg i.v. infusionIncreased compared to placeboHealthy Subjects[20]
Glomerular Filtration Rate 20 ng/min/kg i.v. infusionIncreased compared to placeboHealthy Subjects[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols cited in the literature for studying the this compound-cGMP system.

Protocol 1: Measurement of cGMP Levels by Radioimmunoassay (RIA)

This protocol describes a competitive binding assay to quantify cGMP concentrations in biological samples.[21][22][23][24]

Materials:

  • [125I]cGMP tracer

  • cGMP standard solutions

  • Anti-cGMP antibody

  • Sample (e.g., cell lysate, plasma, urine)

  • Assay buffer

  • Precipitating reagent (e.g., secondary antibody or polyethylene (B3416737) glycol)

  • Gamma counter

Procedure:

  • Sample Preparation: Tissues are homogenized in a cold lysis buffer.[25] Cell cultures can be lysed directly. Plasma and urine samples may require purification or dilution.

  • Assay Setup: Label tubes for total counts, non-specific binding (NSB), standards, and unknown samples.

  • Competitive Binding: To the appropriate tubes, add the cGMP standard or unknown sample, a fixed amount of [125I]cGMP tracer, and a limiting amount of anti-cGMP antibody. The unlabeled cGMP in the sample or standard competes with the radiolabeled cGMP for binding to the antibody.

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium. Incubation times and temperatures may vary depending on the specific RIA kit.

  • Separation of Bound and Free cGMP: Add a precipitating reagent to separate the antibody-bound cGMP from the free cGMP. Centrifuge the tubes to pellet the antibody-antigen complexes.

  • Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of tracer bound against the concentration of the cGMP standards. Determine the cGMP concentration in the unknown samples by interpolating from the standard curve.

RIA_Workflow Start Start: Sample Collection SamplePrep Sample Preparation (Homogenization/Lysis) Start->SamplePrep AssaySetup Assay Setup (Standards, Samples, Tracer, Antibody) SamplePrep->AssaySetup Incubation Incubation (Competitive Binding) AssaySetup->Incubation Separation Separation (Precipitation & Centrifugation) Incubation->Separation Counting Radioactivity Counting (Gamma Counter) Separation->Counting DataAnalysis Data Analysis (Standard Curve & Interpolation) Counting->DataAnalysis End End: cGMP Concentration DataAnalysis->End Autoradiography_Workflow Start Start: Tissue Collection TissuePrep Tissue Sectioning (Cryostat) Start->TissuePrep LigandBinding Radioligand Incubation (125I-ANP +/- Unlabeled this compound) TissuePrep->LigandBinding Washing Washing to Remove Unbound Ligand LigandBinding->Washing Autoradiography Autoradiography (Film/Emulsion Exposure) Washing->Autoradiography Development Film/Emulsion Development Autoradiography->Development Analysis Microscopic Analysis of Binding Sites Development->Analysis End End: Localization of Receptors Analysis->End

References

The Renal Urodilatin System: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Discovery, Biosynthesis, Physiological Function, and Therapeutic Potential of a Key Renal Peptide.

Introduction

Urodilatin is a 32-amino acid natriuretic peptide that was first isolated from human urine.[1][2] It is a member of the A-type natriuretic peptide (ANP) family and is derived from the same prohormone as ANP.[1][3] However, unlike the cardiac-derived ANP, this compound is synthesized and secreted by renal tubular cells, acting as a paracrine factor to regulate sodium and water homeostasis directly within the kidney.[1][3][4][5] Mounting evidence suggests that this compound, rather than circulating ANP, is the primary physiological regulator of renal sodium excretion.[2][6] This technical guide provides a comprehensive overview of the renal this compound system, including its biosynthesis, signaling pathways, physiological effects, and its potential as a therapeutic agent.

Biosynthesis and Release of this compound

This compound is differentially processed from the C-terminus of the ANP prohormone (proANP) within the epithelial cells of the distal and/or connecting tubules of the kidney.[1][4][7] It is then secreted luminally into the tubular fluid, where it acts on downstream segments of the nephron.[1][3][4]

The release of this compound is regulated by several physiological stimuli, including:

  • Increased Sodium Chloride Concentration: Elevated sodium levels in the tubular fluid are a primary stimulus for this compound secretion.[8][9]

  • High Renal Perfusion Pressure: Increased pressure within the renal vasculature leads to enhanced this compound release.[4][10][11][12]

  • Left Atrial Stretch: Distension of the left atrium can also trigger the release of this compound.[10][13]

  • Hormonal Regulation: Angiotensin II has been shown to decrease this compound excretion, suggesting an interaction with the renin-angiotensin-aldosterone system (RAAS).[14]

Signaling Pathway

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), which is located on the luminal membrane of the collecting duct and other distal nephron segments.[3][4][7][8][11] This receptor is a particulate guanylate cyclase.[13][15] The binding of this compound to NPR-A initiates a signaling cascade:

  • Activation of Guanylate Cyclase: Ligand binding activates the intracellular guanylate cyclase domain of the NPR-A receptor.

  • Increased cGMP Production: This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][15][16][17][18]

  • Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[19][20]

  • Phosphorylation of Downstream Targets: PKG then phosphorylates various downstream targets, including ion channels and transporters, leading to the ultimate physiological response. One key target is the amiloride-sensitive sodium channel (ENaC), whose inhibition is a major mechanism for the natriuretic effect of this compound.[21] this compound also inhibits Na+/K+-ATPase activity via the cGMP/PKG pathway.[19]

This compound signaling also interacts with other renal pathways. For instance, it has been shown to increase dopamine (B1211576) uptake and synthesis in renal cortical cells, which can enhance the natriuretic effect of dopamine.[20][22]

Urodilatin_Signaling_Pathway This compound This compound NPR_A NPR-A Receptor (particulate Guanylate Cyclase) This compound->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets (e.g., ENaC, Na+/K+-ATPase) PKG->Downstream Phosphorylates Response Physiological Response (Natriuresis, Diuresis) Downstream->Response Leads to

Diagram 1: this compound Signaling Pathway in Renal Tubular Cells.

Physiological Effects and Quantitative Data

This compound is a potent natriuretic and diuretic agent, with a greater potency than ANP in many experimental settings.[17][23][24] Its primary effects are on the kidney, leading to increased sodium and water excretion. The following tables summarize the quantitative effects of this compound from various studies.

Table 1: Effects of this compound on Renal Hemodynamics and Excretion in Humans
ParameterDoseChange from Baseline/PlaceboStudy PopulationReference
Glomerular Filtration Rate (GFR) 50 µg (IV bolus)↑ from 116 to 149 ml/min/1.73m²Healthy Volunteers[21][23]
100 µg (IV bolus)↑ from 120 to 156 ml/min/1.73m²Healthy Volunteers[21][23]
20 ng/kg/min (60 min infusion)↑ vs. placeboHealthy Volunteers[8]
Renal Plasma Flow 15 ng/kg/min (300 min infusion)↓ by max 31%Healthy Volunteers[25]
20 ng/kg/min (60 min infusion)↓ vs. placeboHealthy Volunteers[8]
Urine Flow 1.43 pmol/kg/min (intrarenal)↑ from 0.54 to 1.22 ml/minAnesthetized Dogs[17]
15 ng/kg/min (10 hr infusion)↑ from 0.7 to 1.5 ml/minCHF Patients[3][15]
15 ng/kg/min (300 min infusion)↑ by max 165%Healthy Volunteers[25]
Sodium Excretion 1.43 pmol/kg/min (intrarenal)↑ from 57.4 to 159.0 µeq/minAnesthetized Dogs[17]
15 ng/kg/min (10 hr infusion)↑ from 48 to 180 µmol/minCHF Patients[3][15]
Fractional Sodium Reabsorption 100 nmol/L (at 100 mmHg)↓ from 95.2% to 85.6%Isolated Perfused Rat Kidney[5][26]
100 nmol/L (at 130 mmHg)↓ from 86.8% to 77.6%Isolated Perfused Rat Kidney[5][26]
Table 2: Comparative Effects of this compound and ANP
ParameterThis compound EffectANP EffectSpecies/ModelReference
Natriuresis More potent natriuretic stimulusLess potentConscious Sheep[23][24]
More effective natriuretic agentNo effect at equimolar low dosesAnesthetized Dogs[17]
Pulmonary Arterial Pressure Reduction More pronounced and sustained reductionTransient reductionHealthy Volunteers[27]
Systemic Vascular Resistance Reduction More pronounced reductionLess pronouncedCHF Patients[28]
cGMP Generation in vitro ~10-fold less potentMore potentRat Mesangial & IMCD cells[29]
Displacement of ¹²⁵I-ANP binding IC₅₀ of 4.2 nMIC₅₀ of 7.2 nMRat and Human Kidney Tissue[30][31]

Experimental Protocols

Isolation of this compound from Human Urine

This protocol provides a general overview of the method used for the initial isolation of this compound.[2]

  • Adsorption: Pass a large volume of normal human urine (e.g., 1000 L) through alginic acid to adsorb the polypeptides.

  • Elution and Desalting: Elute the polypeptides from the alginic acid and lyophilize the eluate. Process the crude extract through a G-25 Sephadex column for desalting and initial fractionation.

  • Ion-Exchange Chromatography: Subject the polypeptide fractions to ion-exchange chromatography for further separation.

  • High-Performance Liquid Chromatography (HPLC): Perform multiple steps of HPLC to purify the this compound peptide to homogeneity.

  • Characterization: Use amino acid analysis and gas-phase sequencing to determine the primary structure of the purified peptide.

Isolated Perfused Rat Kidney Model

This ex vivo model is frequently used to study the direct renal effects of this compound.[4][5][11]

  • Surgical Preparation: Anesthetize a rat and cannulate the right ureter. Inject heparin and place the right kidney in a temperature-controlled chamber (37°C). Clamp the abdominal aorta caudal to the right renal artery and insert a double-barreled cannula.

  • Perfusion System: Perfuse the kidney at a constant temperature (37°C) in a closed recirculation system. The perfusion medium typically contains Krebs-Henseleit solution, bovine serum albumin, and a set of physiological amino acids.

  • Oxygenation and Dialysis: The perfusion medium is pumped through a dialyzer for regeneration against a dialysate and for equilibration with a gas mixture (e.g., 5% CO₂-95% O₂).

  • Experimental Design: Perfuse the kidneys at a constant pressure (e.g., 80 or 120 mmHg) for a set duration (e.g., 3 hours). Collect urine and perfusate samples at regular intervals.

  • Data Collection: Measure urine volume gravimetrically. Determine glomerular filtration rate (GFR) by inulin (B196767) clearance. Measure sodium and potassium concentrations by flame photometry. Quantify this compound levels in urine and perfusate using a specific radioimmunoassay.

Isolated_Perfused_Kidney_Workflow cluster_preparation Surgical Preparation cluster_perfusion Perfusion cluster_data Data Collection & Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Ureter and Aorta Anesthesia->Cannulation Isolation Isolate Kidney in Chamber Cannulation->Isolation Kidney Isolated Kidney Isolation->Kidney Reservoir Perfusion Medium Reservoir Pump Perfusion Pump Reservoir->Pump Dialyzer Dialyzer & Oxygenator Pump->Dialyzer Dialyzer->Kidney Kidney->Reservoir Sampling Collect Urine and Perfusate Samples Kidney->Sampling Measurements Measure GFR, Electrolytes, etc. Sampling->Measurements RIA Quantify this compound (RIA) Sampling->RIA

Diagram 2: Experimental Workflow for the Isolated Perfused Kidney Model.
This compound Radioimmunoassay (RIA)

A specific and sensitive RIA is crucial for quantifying this compound levels in biological samples.[6][9][11][16]

  • Antibody: Utilize a polyclonal antibody raised against the N-terminus of this compound that does not cross-react with ANP or other natriuretic peptides.[6][9]

  • Radiolabeled Antigen: Use ¹²⁵I-labeled this compound as the competitive antigen.[9]

  • Standard Curve: Prepare a standard curve using known concentrations of synthetic this compound.

  • Assay Procedure:

    • Incubate a mixture of the sample (or standard), the specific this compound antibody, and the ¹²⁵I-labeled this compound.

    • During incubation, the unlabeled this compound in the sample competes with the radiolabeled this compound for binding to the antibody.

    • Separate the antibody-bound fraction from the free fraction (e.g., by precipitation with a second antibody and centrifugation).

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Calculation: Determine the concentration of this compound in the sample by comparing the measured radioactivity to the standard curve.

Therapeutic Potential and Drug Development

The potent natriuretic and diuretic effects of this compound, coupled with its relatively low hypotensive effect at therapeutic doses, have made it an attractive candidate for drug development, particularly in conditions characterized by fluid overload and renal impairment.[12][21] The synthetic form of this compound, known as Ularitide, has been investigated in several clinical trials.[1][13][19]

  • Acute Decompensated Heart Failure (ADHF): Clinical studies have shown that Ularitide infusion in patients with ADHF can lower cardiac filling pressures (e.g., pulmonary capillary wedge pressure), improve dyspnea, and preserve renal function.[3][10][32][33][34]

  • Acute Renal Failure (ARF): Ularitide has been studied for the prevention and treatment of ARF, particularly in the context of cardiac surgery and organ transplantation.[1][19][35][36][37][38] While some initial studies showed promise, a larger phase II trial did not confirm a reduction in the need for hemodialysis in patients with established ARF.[21] However, prophylactic use may still be beneficial.[21]

The therapeutic window for continuous Ularitide infusion appears to be narrow, with higher doses potentially leading to hypotension.[25] Further research is needed to optimize dosing regimens and identify patient populations most likely to benefit from Ularitide therapy.

Conclusion

The renal this compound system represents a critical paracrine mechanism for the regulation of sodium and water balance within the kidney. Its potent natriuretic and diuretic actions, distinct from those of the circulating cardiac natriuretic peptides, underscore its physiological significance. As a therapeutic agent, Ularitide has shown promise in the management of acute decompensated heart failure, although its role in acute renal failure requires further clarification. A thorough understanding of the biosynthesis, signaling, and physiological effects of this compound is essential for researchers and drug development professionals working to harness its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Urodilatin as a Diuretic and Natriuretic Agent

Introduction

This compound, also known by the International Nonproprietary Name Ularitide, is a natriuretic peptide that plays a significant role in the regulation of sodium and water homeostasis.[1] Isolated from human urine, it is structurally an analogue of the Atrial Natriuretic Peptide (ANP), derived from the same prohormone but processed differently within the kidney.[2][3] While ANP is a circulating hormone synthesized in the heart, this compound is produced by distal tubular cells in the kidney and is believed to act locally as a paracrine factor.[1][4][5] It is secreted into the tubular lumen, where it interacts with receptors on downstream segments of the nephron to regulate sodium and water reabsorption.[1][2] This guide provides a comprehensive overview of this compound's mechanism of action, signaling pathways, quantitative effects, and the experimental methodologies used to study it.

Core Mechanism of Action

This compound is the N-terminally extended form of alpha-ANP, consisting of 32 amino acids [ANP-(95-126)] compared to the 28 amino acids of circulating ANP [ANP-(99-126)].[1][6] Its primary physiological function is to induce diuresis (increased urine flow) and natriuresis (increased sodium excretion).

The key steps in its mechanism are:

  • Synthesis and Secretion: this compound is synthesized in the epithelial cells of the distal and/or connecting tubules of the kidney and secreted luminally (into the urine).[1][5]

  • Receptor Binding: In the tubular lumen, this compound binds to the Natriuretic Peptide Receptor-A (NPR-A), the same receptor that ANP binds to.[2][7] These receptors are particularly dense in the glomeruli and inner medullary collecting ducts (IMCD).[7][8]

  • Signal Transduction: The NPR-A receptor is a particulate guanylyl cyclase (pGC-A).[9][10] Binding of this compound activates this enzyme, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[2][11]

  • Downstream Effects: The increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG).[9][10] This cascade leads to the inhibition of sodium reabsorption in the collecting duct, likely through interaction with the amiloride-sensitive sodium channel.[2] The resulting increase in luminal sodium concentration promotes the osmotic excretion of water, leading to diuresis and natriuresis.[2]

Signaling Pathway

The this compound signaling cascade is a critical pathway for renal fluid and electrolyte balance. The activation of NPR-A by this compound initiates a series of intracellular events culminating in potent diuretic and natriuretic responses.

Urodilatin_Signaling_Pathway This compound Signaling Pathway in Renal Tubule Cells cluster_extracellular Tubular Lumen cluster_membrane Cell Membrane cluster_intracellular Intracellular Space URO This compound NPR_A NPR-A Receptor (pGC-A) URO->NPR_A Binds & Activates cGMP cGMP (Second Messenger) NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates ENaC Amiloride-Sensitive Sodium Channel (ENaC) PKG->ENaC Inhibits EFFECTS Decreased Na+ Reabsorption Increased Natriuresis & Diuresis ENaC->EFFECTS Leads to

Caption: this compound binds to NPR-A, increasing cGMP and inhibiting sodium reabsorption.

Quantitative Data on Diuretic and Natriuretic Effects

Numerous clinical studies have quantified the effects of intravenously administered this compound (Ularitide). The data highlight its dose-dependent impact on renal and hemodynamic parameters in both healthy individuals and patients with conditions like congestive heart failure (CHF).

Table 1: Effects of this compound Infusion in Healthy Volunteers
Study (Year)DoseDurationKey FindingsReference
Schaub et al. (1997)15 ng/kg/min300 minUrine flow increased by a maximum of 165%.[12]
Carstens et al. (1997)20 ng/kg/min60 minSignificantly increased urinary sodium excretion and urinary flow rate; Increased glomerular filtration rate (GFR).[13]
Goetz et al. (1996)20 ng/kg/min120 minNatriuresis increased from 4.1 to 52.9 mmol/h (low-salt diet) and 20.1 to 102.9 mmol/h (high-salt diet). Diuresis increased from 174 to 709 ml/h (low-salt) and 266 to 1,339 ml/h (high-salt).[14]
Riegger et al. (1990)4 µg/kg (bolus)Single DoseUrine flow increased 5-fold; Natriuresis increased 4-fold.[15]
Table 2: Effects of this compound Infusion in Patients with Congestive Heart Failure (CHF)
Study (Year)Patient PopulationDoseDurationKey FindingsReference
Elsner et al. (1995)Stable CHF (NYHA II-III)15 ng/kg/min10 hoursUrine flow increased from 0.7 to 1.5 ml/min; Urinary sodium excretion increased from 48 to 180 µmol/min; Systolic BP decreased from 121 to 111 mmHg.[16]
Anker et al. (2015) ReviewAcute Decompensated HF (ADHF)15 & 30 ng/kg/min24 hoursLowered cardiac filling pressures; Plasma aldosterone (B195564) decreased by 40% (at 15 ng/kg/min); Plasma cGMP increased.[17]
TRUE-AHF Trial (2017)Acute HF (ADHF)15 ng/kg/min48 hoursGreater reduction in NT-proBNP vs. placebo. No significant reduction in long-term cardiovascular mortality.[18][19]

Experimental Protocols

The investigation of this compound's properties involves a range of methodologies, from human clinical trials to animal models.

Protocol 1: Human Infusion Study (Double-Blind, Placebo-Controlled, Crossover Design)

This protocol is representative of studies designed to assess the renal and hemodynamic effects of this compound in healthy human subjects.[13]

  • Subject Selection: Recruit healthy volunteers (e.g., 12 subjects) after comprehensive medical screening.

  • Study Design: Employ a double-blind, placebo-controlled, randomized crossover design. Each subject receives multiple treatments (e.g., placebo and three different doses of this compound: 10, 20, and 40 ng/kg/min) on separate study days.

  • Preparation: Subjects maintain a standardized diet for several days prior to each study day. On the day of the experiment, subjects are hydrated to ensure stable and adequate urine production.

  • Catheterization: Insert intravenous catheters for infusion of the study drug and for blood sampling. Insert a bladder catheter for timed urine collection.

  • Baseline Measurement: Collect baseline blood and urine samples for a defined period (e.g., 60 minutes) to establish baseline values for all measured parameters.

  • Infusion: Administer this compound or placebo as a continuous intravenous infusion for a set duration (e.g., 60 minutes).

  • Data Collection:

    • Renal Hemodynamics: Measure Glomerular Filtration Rate (GFR) and Effective Renal Plasma Flow (ERPF) using clearance techniques (e.g., constant infusion of 51Cr-EDTA and 125I-hippuran, respectively).[13]

    • Tubular Function: Evaluate proximal and distal tubular sodium handling using lithium clearance (CLi). The fraction of sodium delivered from the proximal tubules that is reabsorbed in the distal segments can be calculated.[13]

    • Hormonal Analysis: Measure plasma concentrations of cGMP, renin, aldosterone, and other vasoactive hormones via radioimmunoassay (RIA) from blood samples.

    • Systemic Hemodynamics: Monitor blood pressure and heart rate throughout the study.

  • Post-Infusion: Continue monitoring and sample collection for a defined period after the infusion ends to observe the return to baseline.

Experimental_Workflow Human Infusion Study Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Subject Screening & Recruitment B Randomization (Crossover Design) A->B C Standardized Diet & Hydration B->C D Baseline Data Collection (Blood, Urine, Hemodynamics) C->D E IV Infusion (this compound or Placebo) D->E F Continuous Monitoring & Sample Collection E->F G Post-Infusion Recovery & Data Collection F->G H Sample Analysis (Clearance, Hormones, cGMP) G->H I Statistical Analysis (Comparison of Treatment Effects) H->I J Results & Conclusion I->J

Caption: A typical workflow for a human clinical trial investigating this compound.

Protocol 2: Lipschitz Test for Diuretic Activity in Rats

This is a standard preclinical screening method to evaluate the diuretic potential of a test compound like this compound.[20]

  • Animal Selection: Use male Wistar or Sprague-Dawley rats of a specific weight range (e.g., 150-200g).

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Grouping: Divide animals into a minimum of three groups (n≥6 per group): Vehicle Control, Positive Control (e.g., Furosemide 10 mg/kg), and Test Group (this compound at various doses).

  • Fasting: Fast animals overnight before the experiment but allow free access to water.

  • Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals via oral gavage or intraperitoneal injection to ensure a uniform state of hydration and promote urine flow.

  • Dosing: Immediately after hydration, administer the vehicle, standard diuretic, or test compound via the intended route (e.g., intravenous, intraperitoneal, or oral).

  • Urine Collection: Place individual animals in metabolic cages designed to separate urine and feces. Collect urine over a specified period (e.g., 5 or 24 hours).

  • Analysis:

    • Measure the total volume of urine collected for each animal.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

    • Calculate the total excretion of each electrolyte.

    • Compare the results from the test group with the vehicle and positive control groups to determine diuretic and natriuretic activity.

Clinical Significance and Future Directions

This compound has been extensively investigated as a therapeutic agent, particularly for acute decompensated heart failure (ADHF).[17][21] Its ability to reduce cardiac filling pressures and promote diuresis without significant neurohumoral activation made it a promising candidate.[16][17] However, the large-scale TRUE-AHF clinical trial found that while Ularitide had favorable physiological effects, it did not reduce long-term cardiovascular mortality compared to placebo in patients with acute heart failure.[18][19]

Despite this setback in the ADHF indication, the unique renal-specific, paracrine nature of this compound continues to make it a subject of interest.[1][4] Its potent natriuretic effects suggest that further research may explore its utility in other conditions characterized by sodium and water retention or renal dysfunction.[22] Understanding the differential regulation and action of this compound versus systemic ANP remains a key area for renal physiology research.[4][6]

References

Early Research on Urodilatin and Renal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urodilatin, a natriuretic peptide discovered in the late 1980s, has been a subject of significant interest in renal physiology and drug development.[1][2] This document provides an in-depth technical overview of the early research that characterized this compound and its effects on renal function. We will delve into its discovery, mechanism of action, and the initial preclinical and clinical studies that established its potent natriuretic and diuretic properties.

This compound is a 32-amino acid peptide isolated from human urine.[1] It is derived from the same prohormone as Atrial Natriuretic Peptide (ANP) but is synthesized and secreted by kidney tubular cells, acting as a paracrine regulator of sodium and water homeostasis.[3][4] This localized renal action distinguishes it from the endocrine functions of ANP.

Core Concepts

Discovery and Structure

The seminal work by Schulz-Knappe and colleagues in 1988 led to the isolation and structural analysis of this compound from human urine.[1] They identified it as a 32-amino acid peptide, an N-terminally extended form of ANP.[1][2] This structural difference is crucial as it confers resistance to enzymatic degradation in the kidney, enhancing its local natriuretic effect compared to ANP.[5]

Synthesis and Secretion

This compound is synthesized in the tubular cells of the kidney and secreted into the tubular lumen.[3][4] Its secretion is thought to be regulated by factors influencing sodium and water balance. Studies in isolated perfused rat kidneys have demonstrated the release of this compound, supporting its renal origin.[6]

Signaling Pathway of this compound in Renal Tubules

This compound exerts its effects on renal tubules through a well-defined signaling pathway. Upon secretion into the tubular lumen, it binds to the Natriuretic Peptide Receptor-A (NPR-A) located on the apical membrane of tubular epithelial cells, particularly in the collecting duct.[7][8] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[7][9]

The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG).[9][10] PKG, in turn, is believed to phosphorylate downstream targets that modulate the activity of ion channels and transporters. Early research suggests two primary mechanisms for the natriuretic effect of this compound:

  • Inhibition of the Amiloride-Sensitive Sodium Channel (ENaC): By reducing the activity of ENaC in the collecting duct, this compound decreases the reabsorption of sodium from the tubular fluid.[8][11]

  • Inhibition of Na+/K+-ATPase: this compound has been shown to inhibit the activity of the basolateral Na+/K+-ATPase, further reducing the driving force for sodium reabsorption.[10]

Urodilatin_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Renal Tubular Cell This compound This compound NPR_A NPR-A Receptor This compound->NPR_A Binds to GC Guanylate Cyclase (intracellular domain) GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase PKG Protein Kinase G (PKG) cGMP->PKG Activates ENaC ENaC (Amiloride-sensitive Na+ Channel) PKG->ENaC Inhibits Na_K_ATPase Na+/K+-ATPase (Basolateral) PKG->Na_K_ATPase Inhibits Na_reabsorption Decreased Na+ Reabsorption ENaC->Na_reabsorption Na_K_ATPase->Na_reabsorption

This compound signaling pathway in a renal tubular cell.

Experimental Protocols

Isolation and Structural Analysis of this compound

The initial isolation of this compound from human urine involved a multi-step purification process as described by Schulz-Knappe et al. (1988).[1]

Experimental Workflow:

Urodilatin_Isolation_Workflow start 1000 L of Human Urine adsorption Adsorption to Alginic Acid start->adsorption elution Elution and Lyophilization adsorption->elution g25 Sephadex G-25 Gel Filtration elution->g25 ion_exchange Ion-Exchange Chromatography g25->ion_exchange hplc Four Steps of HPLC Purification ion_exchange->hplc analysis Amino Acid and Gas Phase Sequence Analysis hplc->analysis end Identification of 32-amino acid This compound analysis->end

Workflow for the isolation and identification of this compound.

Methodology Summary:

  • Adsorption: Polypeptides from 1000 liters of human urine were adsorbed onto 2.5 kg of alginic acid.[1]

  • Elution and Initial Fractionation: The adsorbed material was eluted, lyophilized, and then fractionated using a Sephadex G-25 column.[1]

  • Chromatography: The crude polypeptide fractions underwent ion-exchange chromatography followed by four successive steps of High-Performance Liquid Chromatography (HPLC) for purification.[1]

  • Structural Analysis: The purified peptide was subjected to amino acid analysis and gas-phase sequence analysis to determine its primary structure.[1]

  • Bioassay and Radioimmunoassay (RIA): Throughout the purification process, fractions were tested for biological activity using an in vitro vascular smooth muscle relaxation test and a specific RIA for cardiodilatin.[1]

In Vivo Studies in Anesthetized Dogs

Early studies in anesthetized mongrel dogs were crucial for characterizing the renal effects of this compound and comparing them to ANP.

Methodology Summary:

  • Animal Preparation: Mongrel dogs were anesthetized with pentobarbital (B6593769) sodium.[12]

  • Surgical Procedures: Catheters were placed for infusion into the renal artery, and renal perfusion pressure was often servo-controlled.[12]

  • Drug Administration: Synthetic this compound and ANP were infused at various equimolar doses.[12]

  • Measurements: Key parameters measured included sodium excretion, potassium excretion, chloride excretion, urine volume, glomerular filtration rate (GFR), effective renal plasma flow (ERPF), and urinary cGMP excretion.[12] In some studies, fractional lithium excretion was used as a marker for proximal tubular sodium reabsorption.[12]

Studies in Healthy Human Volunteers

Following preclinical studies, the effects of this compound were investigated in healthy human volunteers to assess its safety, pharmacokinetics, and renal and hemodynamic effects.

Methodology Summary:

  • Study Design: Studies were often randomized, double-blind, and placebo-controlled with a crossover design.[13][14][15]

  • Participants: Healthy male volunteers were typically recruited.[13][14][15][16]

  • Drug Administration: Synthetic this compound was administered as an intravenous bolus injection or a continuous infusion at ascending doses.[13][14][15][16]

  • Measurements: A comprehensive set of parameters was monitored, including:

    • Renal Function: Urine flow, natriuresis, GFR (e.g., via 51Cr-EDTA clearance), ERPF (e.g., via 125I-hippuran clearance), and urinary cGMP excretion.[13][14]

    • Hemodynamics: Heart rate, blood pressure, cardiac index, pulmonary arterial pressure, and pulmonary capillary wedge pressure.[14][16]

    • Pharmacokinetics: Plasma concentrations of this compound were measured by RIA to determine its half-life, volume of distribution, and clearance.[13]

Quantitative Data from Early Research

The following tables summarize key quantitative findings from early studies on this compound.

Table 1: Comparison of Renal Effects of this compound and ANP in Anesthetized Dogs

ParameterControlThis compound (1.43 pmol/kg/min)ANP (equimolar dose)Atriopeptin III (equimolar dose)Reference
Sodium Excretion (µeq/min)57.4 ± 10.1159.0 ± 24.4No significant effectNo significant effect[12]
Potassium Excretion (µeq/min)28.0 ± 4.540.4 ± 7.4No significant effectNo significant effect[12]
Chloride Excretion (µeq/min)56 ± 11155 ± 22No significant effectNo significant effect[12]
Urine Volume (ml/min)0.54 ± 0.121.22 ± 0.25No significant effectNo significant effect[12]
GFRNo changeNo changeNo changeNo change[12]
ERPFNo changeNo changeNo changeNo change[12]

Table 2: Effects of Intravenous this compound Infusion in Healthy Human Volunteers

DoseChange in GFRChange in ERPFChange in Fractional Excretion of SodiumChange in Urine Flow RateReference
7.5-30 ng/kg/min (graded)+7.0%-17%+137%+46%[13]
20 ng/kg/minIncreasedDecreasedMarkedly increasedIncreased[14]

Table 3: Hemodynamic Effects of this compound in Healthy Human Volunteers

DoseChange in Mean Pulmonary Arterial Pressure (mmHg)Change in Pulmonary Capillary Wedge Pressure (mmHg)Reference
2 µg/kg (bolus)-5.5 ± 1.19.3 ± 1.2 to 3.8 ± 0.9[16]

Conclusion

The early research on this compound firmly established it as a potent, renally-derived natriuretic peptide with a distinct physiological role from ANP. The foundational studies detailed in this guide elucidated its structure, renal origin, and mechanism of action through the NPR-A/cGMP signaling pathway. Preclinical and clinical investigations in dogs and humans provided robust quantitative data on its superior natriuretic and diuretic efficacy compared to ANP, laying the groundwork for its further development as a therapeutic agent for conditions characterized by sodium and water retention, such as acute renal failure and congestive heart failure.[4] This body of work highlights a fascinating example of localized, paracrine regulation within the kidney and underscores the therapeutic potential of targeting this system.

References

Urodilatin's Role in Cardiorenal Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiorenal syndrome (CRS) presents a significant clinical challenge, characterized by a bidirectional and deleterious interaction between the heart and the kidneys. The pathophysiology of CRS is complex, involving hemodynamic derangements, neurohormonal activation, and inflammatory pathways. Urodilatin, a natriuretic peptide of renal origin, has emerged as a promising therapeutic agent in this context. This technical guide provides an in-depth exploration of this compound's physiological role, its mechanism of action in CRS, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols from cited research, and visualizations of its signaling pathways and experimental workflows.

Introduction to this compound

This compound is a 32-amino acid peptide that was first isolated from human urine.[1] It is derived from the same prohormone as atrial natriuretic peptide (ANP) but is the product of differential processing within the distal tubular cells of the kidney.[2][3] Unlike ANP, which is a circulating hormone, this compound is primarily secreted into the tubular lumen and acts as a paracrine regulator of sodium and water excretion.[2][4] This localized action within the kidney makes it a particularly interesting candidate for targeting the renal dysfunction component of cardiorenal syndrome.

Mechanism of Action in the Cardiorenal Axis

This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which is a particulate guanylate cyclase.[2][5] This interaction triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[2][6] The elevation of intracellular cGMP mediates the physiological actions of this compound.

Renal Effects

In the kidney, the this compound-mediated increase in cGMP leads to:

  • Natriuresis and Diuresis: this compound inhibits sodium reabsorption in the collecting duct, a key segment of the nephron for final sodium concentration adjustments.[3][7] This leads to increased sodium and water excretion, helping to alleviate the fluid overload characteristic of heart failure and CRS.

  • Increased Glomerular Filtration Rate (GFR): By dilating the afferent arterioles and constricting the efferent arterioles of the glomerulus, this compound can increase the glomerular filtration rate, a measure of kidney function that is often compromised in CRS.[8]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound can suppress the release of renin, a key initiator of the RAAS cascade.[8][9][10][11] The RAAS is chronically activated in heart failure and contributes to vasoconstriction, sodium and water retention, and fibrosis, all of which exacerbate cardiorenal dysfunction.

Cardiovascular Effects

When administered intravenously in pharmacological doses, this compound (in its synthetic form, Ularitide) exhibits systemic cardiovascular effects, including:

  • Vasodilation: this compound relaxes vascular smooth muscle, leading to a reduction in systemic vascular resistance (afterload) and venous pressure (preload).[12][13] This can improve cardiac output and reduce cardiac workload in heart failure.

  • Reduction in Cardiac Filling Pressures: Clinical studies have demonstrated that Ularitide significantly reduces pulmonary capillary wedge pressure (PCWP) and central venous pressure, indicative of reduced cardiac preload.[12]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Urodilatin_Signaling This compound This compound NPR_A NPR-A Receptor (Particulate Guanylate Cyclase) This compound->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Renal_Effects Renal Effects: - Natriuresis/Diuresis - Increased GFR - RAAS Inhibition PKG->Renal_Effects Mediates Cardiovascular_Effects Cardiovascular Effects: - Vasodilation - Decreased Preload/Afterload PKG->Cardiovascular_Effects Mediates

Caption: this compound signaling cascade via the NPR-A receptor and cGMP.

Experimental Workflow for Preclinical Studies

Preclinical_Workflow cluster_model Animal Model Induction cluster_treatment Treatment and Monitoring cluster_analysis Analysis Model_Induction Induction of Heart Failure (e.g., Tachycardia Pacing in Dogs) Urodilatin_Admin This compound/Ularitide Administration (i.v.) Model_Induction->Urodilatin_Admin Hemodynamic_Monitoring Hemodynamic Monitoring (Blood Pressure, Cardiac Output) Urodilatin_Admin->Hemodynamic_Monitoring Renal_Monitoring Renal Function Monitoring (GFR, Urine Output, Electrolytes) Urodilatin_Admin->Renal_Monitoring Blood_Sampling Blood/Urine Sampling Urodilatin_Admin->Blood_Sampling Data_Analysis Statistical Analysis Hemodynamic_Monitoring->Data_Analysis Renal_Monitoring->Data_Analysis Biomarker_Analysis Biomarker Analysis (cGMP, Renin, Aldosterone) Blood_Sampling->Biomarker_Analysis Biomarker_Analysis->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of this compound.

Quantitative Data from Key Studies

The following tables summarize quantitative data from selected studies on the effects of this compound/Ularitide.

Table 1: Hemodynamic Effects of Ularitide in Patients with Decompensated Heart Failure

ParameterUlaritide DoseBaseline (Mean ± SD)Change at 6 hours (Mean)p-valueReference
Pulmonary Capillary Wedge Pressure (mmHg) 15 ng/kg/min26 ± 6-10< 0.05[14]
30 ng/kg/min26 ± 6-15< 0.05[14]
Cardiac Index (L/min/m²) 15 ng/kg/min1.91 ± 0.34Not specifiedNot specified[14]
Right Atrial Pressure (mmHg) 15 ng/kg/min11 ± 4DecreaseNot specified[14]
30 ng/kg/min11 ± 4DecreaseNot specified[14]
Systolic Blood Pressure (mmHg) 15 ng/kg/min121 ± 9-10Significant[12]
Central Venous Pressure (mmHg) 15 ng/kg/min7.4 ± 3.3-2.2Significant[12]

Table 2: Renal Effects of this compound/Ularitide

ParameterSubject GroupThis compound/Ularitide DoseBaseline (Mean ± SD)Change (Mean)p-valueReference
Urine Flow (ml/min) Healthy Volunteers20 ng/min/kgNot specifiedIncreasedSignificant[8]
Patients with CHF15 ng/kg/min0.7 ± 0.6+0.8Significant[12]
Urinary Sodium Excretion (µmol/min) Healthy Volunteers20 ng/min/kgNot specifiedIncreasedSignificant[8]
Patients with CHF15 ng/kg/min48 ± 16+132Significant[12]
Glomerular Filtration Rate (ml/min) Healthy Volunteers20 ng/min/kgNot specifiedIncreasedSignificant[8]
Blood Urea Nitrogen (mg/dL) Patients with DHF15 ng/kg/minNot specified-4.07< 0.05[15]

Table 3: Neurohormonal Effects of this compound/Ularitide

ParameterSubject GroupThis compound/Ularitide DoseChangep-valueReference
Plasma cGMP Patients with CHF15 ng/kg/minElevatedSignificant[12]
Patients with DHF15 & 30 ng/kg/minSignificantly higher than placebo< 0.05 and < 0.01[14]
Plasma Renin Activity Patients with CHF15 ng/kg/minUnalteredNot significant[12]
Healthy Volunteers20 ng/min/kgSuppressedSignificant[8]
Plasma Aldosterone Patients with CHF15 ng/kg/minUnalteredNot significant[12]
Patients with ADHF15 ng/kg/min-40% at 6 hours= 0.05[12]

Detailed Experimental Protocols

Canine Model of Pacing-Induced Heart Failure

This model is frequently used to study the pathophysiology of heart failure and to test novel therapeutic agents.[16][17]

  • Animal Model: Adult mongrel dogs are typically used.

  • Surgical Instrumentation:

    • Under general anesthesia and sterile conditions, a thoracotomy is performed.

    • Pacing leads are attached to the epicardial surface of the right or left ventricle.

    • The leads are connected to a pacemaker, which is implanted in a subcutaneous pocket.

    • Hemodynamic monitoring catheters may be implanted in the aorta, pulmonary artery, and left atrium for pressure measurements.

  • Heart Failure Induction:

    • After a recovery period, the pacemaker is programmed to pace the ventricle at a high rate (e.g., 240 beats/min) for several weeks (typically 3-5 weeks).[16]

    • This chronic rapid pacing leads to the development of a dilated cardiomyopathy, characterized by reduced ejection fraction, increased end-diastolic pressure, and neurohormonal activation, mimicking human congestive heart failure.

  • Experimental Procedure:

    • Once heart failure is established, the animals are anesthetized and instrumented for hemodynamic and renal function measurements.

    • A baseline period of data collection is performed.

    • This compound (or placebo) is administered via intravenous infusion at various doses.

    • Hemodynamic parameters (e.g., blood pressure, cardiac output, PCWP), renal parameters (e.g., GFR, urine output, sodium excretion), and blood samples for neurohormone analysis are collected at regular intervals during and after the infusion.

Isolated Perfused Rat Kidney Model

This ex vivo model allows for the study of direct renal effects of a substance, independent of systemic hemodynamic and neurohormonal influences.[7][18][19][20]

  • Preparation:

    • A rat is anesthetized, and the right kidney is exposed through a midline incision.

    • The renal artery is cannulated, and the kidney is carefully excised.

    • The cannulated kidney is transferred to a perfusion apparatus.

  • Perfusion System:

    • The kidney is perfused with a modified Krebs-Henseleit solution containing albumin, electrolytes, and glucose, maintained at a constant temperature and pH.

    • The perfusion pressure is controlled and can be adjusted to mimic different physiological states.[7]

    • The perfusate is oxygenated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Experimental Protocol:

    • The kidney is allowed to equilibrate in the perfusion system.

    • A baseline period of urine and perfusate collection is performed.

    • This compound is added to the perfusate at various concentrations.

    • Urine and perfusate samples are collected at timed intervals to measure GFR (e.g., using inulin (B196767) clearance), urine flow rate, and electrolyte concentrations.

    • This allows for the direct assessment of this compound's effects on renal hemodynamics and tubular function.

This compound Radioimmunoassay (RIA)

This technique is used to measure the concentration of this compound in biological samples like urine.[21][22]

  • Principle: This is a competitive binding assay. A known amount of radioactively labeled this compound (e.g., with ¹²⁵I) competes with the unlabeled this compound in the sample for binding to a limited amount of a specific anti-Urodilatin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound in the sample.

  • General Procedure:

    • Standard Curve Preparation: A series of standards with known concentrations of this compound are prepared.

    • Incubation: The standards or unknown samples are incubated with the anti-Urodilatin antibody and the radiolabeled this compound.

    • Separation: The antibody-bound this compound is separated from the free this compound. This is often achieved by adding a secondary antibody that precipitates the primary antibody complex, followed by centrifugation.

    • Counting: The radioactivity in the precipitated pellet (bound fraction) is measured using a gamma counter.

    • Calculation: A standard curve is generated by plotting the percentage of bound radioactivity against the this compound concentration of the standards. The concentration of this compound in the unknown samples is then determined from this curve.

cGMP Measurement

The measurement of cGMP is crucial for assessing the downstream effects of this compound. This can be done using either an RIA or an Enzyme-Linked Immunosorbent Assay (ELISA).[23][24][25]

  • Principle (ELISA): A competitive immunoassay where cGMP in the sample competes with a fixed amount of enzyme-linked cGMP for binding to a cGMP-specific antibody coated on a microplate.

  • General Procedure (ELISA):

    • Sample Preparation: Cells or tissues are lysed, and the supernatant is collected. Samples may need to be acetylated to improve sensitivity.

    • Incubation: Standards and samples are added to the antibody-coated wells, followed by the addition of enzyme-linked cGMP.

    • Washing: The plate is washed to remove unbound reagents.

    • Substrate Addition: A substrate for the enzyme is added, which generates a colored product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

    • Calculation: A standard curve is used to determine the cGMP concentration in the samples.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent for cardiorenal syndrome due to its dual beneficial effects on both the cardiovascular and renal systems. Its primary mechanism of action through the NPR-A/cGMP pathway leads to natriuresis, diuresis, vasodilation, and a reduction in cardiac filling pressures, directly addressing the key pathophysiological features of CRS. While clinical trials with its synthetic form, Ularitide, have shown some positive hemodynamic and renal effects, further research is needed to optimize dosing strategies and patient selection to fully realize its therapeutic potential in the complex and heterogeneous population of patients with cardiorenal syndrome.[13][14] Future studies should focus on long-term outcomes and the specific application of this compound in different subtypes of CRS.

References

Cellular localization of Urodilatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of Urodilatin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, detailing the specific renal structures involved, quantitative expression data, and the experimental methodologies used for its determination.

Core Synthesis Site: The Distal Nephron

This compound, a natriuretic peptide crucial for regulating sodium and water homeostasis, is synthesized within the kidney.[1][2][3] Unlike the structurally related Atrial Natriuretic Peptide (ANP), which is primarily of cardiac origin, this compound is a product of renal tissue, acting as a paracrine signaling molecule.[3][4]

The synthesis of this compound is specifically localized to the epithelial cells of the distal convoluted tubules and potentially the connecting tubules .[1][3][5] Immunohistochemical studies have confirmed the presence of this compound in human distal tubular cells.[6] Conversely, the glomeruli, proximal tubules, and collecting ducts do not exhibit this compound immunoreactivity, indicating these segments are not sites of its synthesis.[6]

Following its synthesis, this compound is secreted into the tubular lumen, where it travels downstream to its primary site of action: the collecting duct.[1][2] Here, it binds to natriuretic peptide receptors, initiating a signaling cascade that inhibits sodium reabsorption.[6][7]

Quantitative Analysis of this compound in Human Kidney

Quantitative analysis of natriuretic peptides in human kidney homogenates reveals that this compound is the predominant natriuretic peptide in this organ. The concentration of this compound is significantly higher than that of Brain Natriuretic Peptide (BNP) and C-type Natriuretic Peptide (CNP).

PeptideConcentration in Human Kidney Homogenate (fmol/g protein)
This compound 4600 ± 520
BNP 40 ± 8
CNP 400 ± 50

Data from a study with n=6.[6]

Experimental Protocols for Determining Cellular Localization

The localization of this compound synthesis has been elucidated through several key experimental techniques.

Immunohistochemistry

This is a primary method used to visualize the presence of this compound in specific cell types within tissue sections.

  • Objective: To identify the specific cells within the kidney that contain this compound.

  • Methodology:

    • Tissue Preparation: Human kidney tissue is obtained, fixed (e.g., in formalin), and embedded in paraffin. Thin sections (e.g., 4-5 µm) are then cut and mounted on microscope slides.

    • Antigen Retrieval: The tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the antigenic sites, often by heat treatment in a specific buffer (e.g., citrate (B86180) buffer).

    • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal goat serum).

    • Primary Antibody Incubation: The sections are incubated with a primary antibody specific to this compound. It is crucial that this antibody does not cross-react with ANP or its propeptide to ensure specific detection.[6]

    • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. This secondary antibody is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

    • Detection:

      • For enzymatic detection, a substrate is added that reacts with the enzyme to produce a colored precipitate at the site of the antigen.

      • For fluorescent detection, the fluorophore is excited with light of a specific wavelength, and the emitted light is captured by a microscope.

    • Counterstaining and Mounting: The sections are often counterstained (e.g., with hematoxylin) to visualize the cell nuclei and then mounted for microscopic examination.

Autoradiography

This technique is employed to identify the location of this compound receptors.

  • Objective: To determine the binding sites of this compound within the kidney.

  • Methodology:

    • Radiolabeling: this compound is labeled with a radioactive isotope (e.g., ¹²⁵I).

    • Tissue Incubation: Kidney tissue sections are incubated with the radiolabeled this compound.

    • Washing: The sections are washed to remove any unbound radiolabeled this compound.

    • Autoradiographic Emulsion: The sections are coated with a photographic emulsion and stored in the dark. The radioactive decay from the bound this compound exposes the emulsion.

    • Development and Visualization: The emulsion is developed, revealing silver grains at the sites where the radiolabeled this compound has bound to its receptors. These sites can then be visualized under a microscope.

Cell Culture and Radioimmunoassay (RIA)

The use of a human kidney cell line (HEK 293), which exhibits characteristics of distal tubular cells, allows for the in vitro study of this compound release.[8]

  • Objective: To investigate the stimuli that regulate the secretion of this compound from kidney cells.

  • Methodology:

    • Cell Culture: HEK 293 cells are cultured in appropriate media.

    • Stimulation: The cells are exposed to various stimuli, such as changes in extracellular osmolality (e.g., with sodium chloride) or intracellular signaling pathway activators (e.g., forskolin (B1673556) to increase cAMP).[8]

    • Sample Collection: The cell culture medium is collected after stimulation.

    • Radioimmunoassay (RIA): The concentration of this compound in the collected medium is quantified using a specific RIA. This assay involves a competitive binding reaction between a known quantity of radiolabeled this compound and the this compound in the sample for a limited number of specific antibodies. The amount of radioactivity is then measured to determine the concentration of this compound in the sample.

Visualizing Key Processes

This compound Synthesis and Paracrine Action

The following diagram illustrates the synthesis of this compound in the distal tubule and its subsequent paracrine effect on the collecting duct.

Urodilatin_Pathway cluster_distal_tubule Distal Tubule Cell cluster_lumen Tubular Lumen cluster_collecting_duct Collecting Duct Cell Pro_ANP Pro-ANP Urodilatin_Synth This compound Synthesis Pro_ANP->Urodilatin_Synth Differential Processing This compound This compound Urodilatin_Synth->this compound Secretion Receptor Natriuretic Peptide Receptor This compound->Receptor Binding Effect Inhibition of Sodium Reabsorption Receptor->Effect Signal Transduction

Caption: this compound synthesis in the distal tubule and its paracrine action.

Experimental Workflow for Immunohistochemistry

This diagram outlines the key steps involved in the immunohistochemical localization of this compound.

IHC_Workflow Tissue_Prep 1. Tissue Preparation (Fixation, Embedding, Sectioning) Antigen_Retrieval 2. Antigen Retrieval Tissue_Prep->Antigen_Retrieval Blocking 3. Blocking Antigen_Retrieval->Blocking Primary_Ab 4. Primary Antibody Incubation (Anti-Urodilatin) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation (Labeled) Primary_Ab->Secondary_Ab Detection 6. Detection (Enzymatic or Fluorescent) Secondary_Ab->Detection Visualization 7. Microscopic Visualization Detection->Visualization

Caption: Workflow for immunohistochemical localization of this compound.

References

Methodological & Application

Application Notes and Protocols: Urodilatin Radioimmunoassay (RIA) for Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urodilatin is a natriuretic peptide synthesized in the distal tubular cells of the kidney and secreted into the urine.[1][2] It plays a crucial role in the regulation of sodium and water homeostasis, making it a significant biomarker in renal and cardiovascular research.[1] Unlike the structurally similar atrial natriuretic peptide (ANP), this compound is found in urine but not typically in blood, suggesting a paracrine function within the kidney.[1][3] This document provides a detailed protocol for the quantitative determination of this compound in human urine samples using a competitive radioimmunoassay (RIA).

Principle of the Assay

The this compound RIA is a competitive immunoassay. The method involves the competition between unlabeled this compound in the urine sample and a fixed amount of radiolabeled this compound (tracer) for a limited number of binding sites on a highly specific anti-urodilatin antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the unknown sample can be determined by comparison with a standard curve.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4][5] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn mediates downstream effects such as natriuresis, diuresis, and vasodilation.[4][5]

Urodilatin_Signaling_Pathway This compound This compound NPR_A NPR-A Receptor This compound->NPR_A binds pGC Particulate Guanylate Cyclase (pGC) NPR_A->pGC activates cGMP cGMP pGC->cGMP converts GTP GTP GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (Natriuresis, Diuresis) PKG->Physiological_Effects leads to

Caption: this compound signaling pathway.

Materials and Reagents

  • This compound RIA Kit (containing this compound Standard, this compound Antiserum, 125I-labeled this compound, Goat Anti-Rabbit IgG Serum, Normal Rabbit Serum, and Assay Buffer)

  • Urine samples

  • Distilled water

  • Vortex mixer

  • Pipettes and pipette tips

  • Refrigerated centrifuge

  • Gamma counter

  • Polystyrene test tubes

Experimental Protocol

Urine Sample Collection and Preparation
  • Collect urine samples in sterile containers. Early morning midstream urine is often preferred.

  • For long-term storage, samples should be stored at -80°C.[2]

  • Prior to the assay, thaw the urine samples at room temperature and centrifuge to remove any particulate matter.

  • Some protocols suggest an ethanol (B145695) extraction of the urine samples before the assay.[6]

Reagent Preparation
  • Reconstitute all lyophilized reagents provided in the kit with the appropriate volume of RIA buffer as per the manufacturer's instructions.

  • Allow all reagents to reach room temperature before use.

Assay Procedure

The following is a general protocol for a competitive RIA and should be adapted based on the specific instructions of the commercial kit being used.

  • Set up Assay Tubes : Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), Standards, and unknown Samples.

  • Pipette Standards and Samples :

    • Pipette 100 µL of RIA buffer into the B0 tubes.

    • Pipette 100 µL of each standard concentration into the corresponding tubes.

    • Pipette 100 µL of each urine sample into the corresponding tubes.

  • Add this compound Antiserum : Add 100 µL of the reconstituted this compound Antiserum to all tubes except the TC and NSB tubes.

  • First Incubation : Vortex all tubes gently and incubate for 16-24 hours at 4°C.

  • Add Radiolabeled this compound : Add 100 µL of 125I-labeled this compound to all tubes.

  • Second Incubation : Vortex all tubes gently and incubate for another 16-24 hours at 4°C.

  • Precipitation :

    • Add 100 µL of Goat Anti-Rabbit IgG Serum to all tubes except the TC tubes.

    • Add 100 µL of Normal Rabbit Serum to all tubes except the TC tubes.

  • Third Incubation : Vortex all tubes and incubate for 90-120 minutes at room temperature.

  • Centrifugation : Add 500 µL of RIA buffer to all tubes (except TC) and centrifuge at 1700 x g for 20 minutes at 4°C.

  • Separation : Carefully decant or aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.

  • Radioactivity Counting : Measure the radioactivity of the pellet in each tube using a gamma counter for at least one minute.

Data Analysis
  • Calculate the average counts per minute (CPM) for each set of duplicate tubes.

  • Calculate the percentage of bound tracer (%B/B0) for each standard and sample using the following formula: %B/B0 = [(CPM_standard_or_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100

  • Plot a standard curve with the concentration of the standards on the x-axis (log scale) and the corresponding %B/B0 on the y-axis (linear scale).

  • Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.

Experimental Workflow

Urodilatin_RIA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Collection Urine Sample Collection & Storage Reagent_Prep Reagent Reconstitution Setup_Tubes Set up Tubes (Standards, Samples) Reagent_Prep->Setup_Tubes Add_Antibody Add this compound Antiserum Setup_Tubes->Add_Antibody Incubation1 Incubate (16-24h, 4°C) Add_Antibody->Incubation1 Add_Tracer Add 125I-Urodilatin Incubation1->Add_Tracer Incubation2 Incubate (16-24h, 4°C) Add_Tracer->Incubation2 Precipitation Add 2nd Antibody/ Precipitating Reagent Incubation2->Precipitation Incubation3 Incubate (90-120 min, RT) Precipitation->Incubation3 Centrifugation Centrifuge & Decant Incubation3->Centrifugation Counting Gamma Counting Centrifugation->Counting Calculate_B_B0 Calculate %B/B0 Counting->Calculate_B_B0 Plot_Curve Plot Standard Curve Calculate_B_B0->Plot_Curve Determine_Conc Determine Sample Concentrations Plot_Curve->Determine_Conc

Caption: this compound RIA experimental workflow.

Data Presentation

Assay Performance Characteristics

The performance of a this compound RIA is characterized by several key parameters.

ParameterTypical ValueReference
Detection Limit10.5 ng/L[7]
Linear Measuring Range10.5 - 1000 ng/L[7]
Intra-assay CV6.7% - 8.2%[6][7]
Inter-assay CV9.7% - 14.1%[6][7]
Cross-reactivity with ANP<0.01%[7]
Recovery in Urine93 - 102%[7]
Representative Standard Curve

A typical standard curve for a this compound RIA will show a sigmoidal shape when plotted on a semi-logarithmic scale.

This compound (pg/mL)Average CPM% B/B0
0 (B0)15000100
101350090
50900060
100600040
500225015
1000150010
NSB3000

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low B0 counts - Improperly prepared or degraded tracer- Incorrect antibody concentration- Prepare fresh tracer- Check antibody dilution and storage
High NSB counts - Inadequate washing/separation- Contaminated reagents- Ensure complete removal of supernatant- Use fresh reagents
Poor precision (high CVs) - Pipetting errors- Inconsistent incubation times/temperatures- Calibrate pipettes- Ensure consistent handling of all tubes
Low sample values - Sample degradation- Sample concentration below detection limit- Ensure proper sample storage- Consider sample concentration steps
High sample values - Sample concentration above the linear range- Dilute samples and re-assay

Conclusion

The radioimmunoassay for this compound provides a highly sensitive and specific method for its quantification in urine samples. Adherence to a well-defined protocol and careful sample handling are essential for obtaining accurate and reproducible results. This information is valuable for researchers investigating renal function, cardiovascular diseases, and the physiological roles of natriuretic peptides.

References

Application Notes and Protocols: Development of a Urodilatin-Specific Antibody without ANP Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urodilatin is a 32-amino acid peptide hormone that is primarily synthesized and secreted by the kidney. It plays a crucial role in regulating sodium and water homeostasis. Structurally, this compound is nearly identical to Atrial Natriuretic Peptide (ANP), differing only by a four-amino-acid extension at the N-terminus. This high degree of homology presents a significant challenge in the development of antibodies that can specifically recognize this compound without cross-reacting with ANP. Such specific antibodies are essential tools for accurately studying the physiological and pathological roles of this compound and for the development of targeted diagnostics and therapeutics.

These application notes provide a comprehensive guide to the development of highly specific monoclonal antibodies against this compound, with a particular focus on strategies to eliminate cross-reactivity with ANP. Detailed protocols for key experimental stages, from antigen design to antibody characterization, are provided.

Principle of Specificity: Targeting the N-Terminus

The key to developing a this compound-specific antibody lies in directing the immune response to the unique N-terminal extension of this compound. This region is absent in ANP, making it an ideal epitope for generating specific antibodies. The overall strategy involves using a synthetic peptide corresponding to the N-terminus of this compound as the immunogen.

Experimental Workflow Overview

The development of a this compound-specific antibody can be broken down into several key stages. This workflow outlines the critical steps from initial antigen design to the final characterization of a specific monoclonal antibody.

This compound Antibody Development Workflow Antigen_Design 1. Antigen Design (N-terminal Peptide Synthesis) Carrier_Conjugation 2. Carrier Protein Conjugation Antigen_Design->Carrier_Conjugation Immunization 3. Immunization (e.g., Mice) Carrier_Conjugation->Immunization Hybridoma_Production 4. Hybridoma Production (Cell Fusion) Immunization->Hybridoma_Production Screening 5. Screening (Competitive ELISA) Hybridoma_Production->Screening Cloning 6. Subcloning & Expansion of Positive Clones Screening->Cloning Purification 7. Antibody Purification (Affinity Chromatography) Cloning->Purification Characterization 8. Characterization (Specificity & Affinity) Purification->Characterization Natriuretic Peptide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound / ANP NPR_A NPR-A Receptor This compound->NPR_A Binding GC Guanylate Cyclase Domain cGMP cGMP GC->cGMP Activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Catalysis Response Physiological Response (e.g., Natriuresis, Vasodilation) Phosphorylation->Response

Application Notes and Protocols for Urodilatin Purification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urodilatin, a 32-amino acid natriuretic peptide hormone, is a promising therapeutic agent, particularly in the context of renal and cardiovascular diseases. It is endogenously produced in the kidneys and plays a crucial role in regulating sodium and water homeostasis.[1][2] Unlike the closely related atrial natriuretic peptide (ANP), this compound is more resistant to enzymatic degradation within the kidney, making it a potent diuretic and natriuretic agent.[1] The precise and efficient purification of this compound is paramount for research, clinical trials, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the cornerstone technique for achieving high-purity this compound.[3][4][5][6] This document provides detailed application notes and protocols for the purification of both natural and recombinant this compound.

Signaling Pathway of this compound

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This interaction triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to the inhibition of sodium reabsorption in the renal tubules and ultimately promoting diuresis and natriuresis.

Urodilatin_Signaling_Pathway cluster_cell Renal Tubular Cell This compound This compound NPR_A NPR-A Receptor This compound->NPR_A Binds to cGMP cGMP NPR_A->cGMP Activates Guanylyl Cyclase Activity GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets PKG->Downstream Phosphorylates Effect Inhibition of Sodium Reabsorption Downstream->Effect

Caption: this compound signaling cascade in a renal tubular cell.

Experimental Workflow for this compound Purification

The general workflow for purifying this compound, whether from natural sources like urine or from recombinant expression systems, involves initial extraction and clarification steps, followed by one or more stages of HPLC for polishing and achieving high purity. For recombinant this compound, an initial affinity chromatography step is often employed.

Urodilatin_Purification_Workflow cluster_natural Natural this compound (from Urine) cluster_recombinant Recombinant this compound (e.g., from E. coli) cluster_hplc HPLC Purification Urine Urine Collection (Large Volume) Adsorption Adsorption to Alginic Acid Urine->Adsorption Elution Elution and Lyophilization Adsorption->Elution Gel_Filtration Gel Filtration (e.g., Sephadex G-25) Elution->Gel_Filtration Ion_Exchange Ion-Exchange Chromatography Gel_Filtration->Ion_Exchange HPLC1 Preparative RP-HPLC (e.g., C18 column) Ion_Exchange->HPLC1 Fraction_Analysis Fraction Analysis (e.g., SDS-PAGE, Mass Spec) HPLC1->Fraction_Analysis Cell_Culture E. coli Culture Overexpressing this compound Cell_Lysis Cell Lysis and Clarification Cell_Culture->Cell_Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-Sepharose) Cell_Lysis->Affinity_Chrom Cleavage Fusion Tag Cleavage (if applicable) Affinity_Chrom->Cleavage Cleavage->HPLC1 HPLC2 Analytical RP-HPLC (Purity Assessment) Fraction_Analysis->HPLC2 Lyophilization Lyophilization of Pure Fractions HPLC2->Lyophilization Final_Product High-Purity this compound Lyophilization->Final_Product

References

Application Notes and Protocols for Urodilatin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urodilatin (URO), a natriuretic peptide hormone primarily synthesized in the kidneys, plays a crucial role in regulating sodium and water homeostasis.[1][2] It is derived from the same precursor as Atrial Natriuretic Peptide (ANP) but is processed differently.[1][2] this compound exerts its physiological effects by binding to natriuretic peptide receptors, particularly the Natriuretic Peptide Receptor-A (NPR-A), which is also the receptor for ANP.[3][4][5] This interaction triggers a cGMP-dependent signaling cascade, leading to natriuresis and diuresis.[3][4][5][6] The study of this compound-receptor interactions is vital for understanding its physiological functions and for the development of novel therapeutics targeting renal and cardiovascular diseases.[1][7]

These application notes provide detailed protocols for three common techniques used to characterize the binding of this compound to its receptors: Radioligand Binding Assays, Fluorescence-Based Binding Assays, and Surface Plasmon Resonance (SPR).

This compound Signaling Pathway

This compound binds to the extracellular domain of NPR-A, a transmembrane receptor with intrinsic guanylate cyclase activity. This binding event induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. This domain catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[2] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream target proteins, ultimately leading to the physiological effects of this compound, such as the inhibition of sodium reabsorption in the collecting duct.[3][4][5]

Urodilatin_Signaling_Pathway This compound This compound NPRA NPR-A Receptor This compound->NPRA cGMP cGMP NPRA->cGMP Guanylate Cyclase Activation GTP GTP GTP->cGMP PKG PKG cGMP->PKG Downstream Downstream Effectors PKG->Downstream Response Physiological Response (e.g., Natriuresis) Downstream->Response

Caption: this compound signaling pathway via the NPR-A receptor.

Quantitative Data Summary

The binding affinities of natriuretic peptides to their receptors are crucial for understanding their biological activity. The following table summarizes the dissociation constants (Kd) for various natriuretic peptides, including ANP (a close analog of this compound), with the three main natriuretic peptide receptors. This compound has been shown to bind to the same receptors as ANP.[8][9]

LigandReceptorDissociation Constant (Kd) [nM]Cell Type/SystemReference
ANPNPR-A~0.1Various[1]
BNPNPR-A~0.5Various[1]
CNPNPR-A>1000Various[1]
ANPNPR-B>1000Various[1]
BNPNPR-B>1000Various[1]
CNPNPR-B~0.1Various[1]
ANPNPR-C~1Various[1]
BNPNPR-C~10Various[1]
CNPNPR-C~1Various[1]
This compoundANP ReceptorIC50 = 4.2 nMRat and Human Kidney[8]
ANPANP ReceptorIC50 = 7.2 nMRat and Human Kidney[8]
This compoundANPR-A~2.7 nMRat Papillary Collecting Duct[10]
α-ANPANPR-A~0.229 nMRat Papillary Collecting Duct[10]

Note: IC50 values from competition binding assays are presented. These are comparable to Kd values under the specific assay conditions.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[11] This protocol describes a competitive binding assay using a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP) and unlabeled this compound.

Workflow for Radioligand Binding Assay

Radioligand_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, this compound) incubate 2. Incubate (Membranes + Radioligand ± this compound) prep->incubate separate 3. Separate Bound/Free Ligand (Filtration) incubate->separate count 4. Quantify Radioactivity (Gamma Counter) separate->count analyze 5. Data Analysis (IC50, Ki Determination) count->analyze

Caption: General workflow for a radioligand binding assay.

Detailed Protocol:

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with NPR-A) to confluency.

    • Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and centrifuge again.

    • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Competitive Binding Assay:

    • Prepare a series of dilutions of unlabeled this compound in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled ANP (for non-specific binding) or the this compound dilution series.

      • 50 µL of radiolabeled ligand (e.g., ¹²⁵I-ANP) at a concentration close to its Kd.

      • 100 µL of the prepared cell membrane suspension (typically 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Binding Assay

Fluorescence Polarization (FP) is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its receptor.

Detailed Protocol:

  • Reagent Preparation:

    • Synthesize or purchase a fluorescently labeled this compound analog (e.g., with fluorescein (B123965) or rhodamine).

    • Prepare a solution of the purified receptor or cell membranes expressing the receptor in an appropriate assay buffer.

    • Prepare a serial dilution of unlabeled this compound for the competition assay.

  • Assay Procedure:

    • In a black, low-binding 96- or 384-well plate, add the fluorescently labeled this compound at a constant concentration.

    • Add increasing concentrations of the unlabeled this compound.

    • Initiate the binding reaction by adding the receptor preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the unlabeled this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value as described for the radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Workflow for Surface Plasmon Resonance

SPR_Workflow immobilize 1. Immobilize Receptor on Sensor Chip inject 2. Inject this compound (Analyte) over the Surface immobilize->inject associate 3. Monitor Association Phase (Binding) inject->associate dissociate 4. Inject Buffer Monitor Dissociation Phase associate->dissociate regenerate 5. Regenerate Sensor Surface dissociate->regenerate analyze 6. Data Analysis (ka, kd, KD) regenerate->analyze

Caption: General workflow for an SPR experiment.

Detailed Protocol:

  • Immobilization of the Receptor:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified NPR-A receptor over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).

    • Inject the this compound solutions over the immobilized receptor surface at a constant flow rate.

    • Monitor the association phase in real-time as a change in the resonance signal.

    • After the association phase, inject the running buffer to monitor the dissociation of this compound from the receptor.

    • After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer) to remove any remaining bound this compound.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

The choice of a specific this compound receptor binding assay depends on the research question, available resources, and the desired throughput. Radioligand binding assays are highly sensitive and are considered the gold standard for affinity determination. Fluorescence-based assays offer a homogeneous and often higher-throughput alternative. SPR provides real-time kinetic data without the need for labeling, offering deep insights into the binding mechanism. The protocols and data presented here provide a comprehensive guide for researchers to effectively study the interaction of this compound with its receptors, facilitating further advancements in renal and cardiovascular research and drug development.

References

Measuring Urodilatin-Induced cGMP Accumulation in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urodilatin, an endogenous natriuretic peptide, plays a crucial role in regulating sodium and water homeostasis primarily through a cGMP-dependent signaling pathway.[1] Accurate measurement of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) accumulation in response to this compound stimulation is critical for understanding its physiological functions and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for quantifying this compound-induced cGMP accumulation in cell culture systems using two common immunoassay techniques: competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Homogeneous Time-Resolved Fluorescence (HTRF).

Introduction

This compound is a peptide hormone that is synthesized in the kidney and acts in a paracrine fashion.[1] It binds to the natriuretic peptide receptor-A (NPR-A), a particulate guanylate cyclase (pGC) receptor.[1][2][3][4] This binding event activates the receptor's intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3][4] The subsequent increase in intracellular cGMP concentration mediates various downstream physiological effects, including diuresis and natriuresis.[1]

The quantification of cGMP is a direct measure of the activation of the this compound signaling pathway and is a key tool for researchers studying renal function, cardiovascular physiology, and related drug discovery efforts. The following sections provide a detailed overview of the signaling pathway, experimental protocols, and data presentation for measuring this compound-induced cGMP accumulation.

This compound-cGMP Signaling Pathway

This compound exerts its effects by binding to and activating the NPR-A receptor, which leads to the production of the second messenger cGMP. This in turn activates protein kinase G (PKG), which phosphorylates downstream targets to elicit a cellular response.

Urodilatin_Signaling_Pathway This compound This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) (Particulate Guanylate Cyclase) This compound->NPR_A Binding and Activation cGMP cGMP NPR_A->cGMP Catalyzes conversion GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) Activation cGMP->PKG Downstream Downstream Cellular Responses (e.g., Diuresis, Natriuresis) PKG->Downstream

Caption: this compound signaling pathway leading to cGMP production.

Data Presentation

The following tables summarize quantitative data on this compound-induced cGMP accumulation in different renal cell types. This data can be used as a reference for expected outcomes in similar experimental setups.

Table 1: this compound-Induced cGMP Generation in Rat Inner Medullary Collecting Duct (IMCD) Cells

This compound Concentration (M)cGMP Generated (fmol/10 min/mg protein)
10-11Baseline
10-10Increased cGMP
10-9Further Increased cGMP
10-8Significant cGMP increase
10-7Near-maximal cGMP
10-6603 ± 55[5]

Table 2: Comparative Potency of this compound and Atrial Natriuretic Peptide (ANP) in Stimulating cGMP

PeptideCell TypeRelative Potency in cGMP Stimulation
This compoundRat Mesangial Cells~10-fold less potent than α-ANP[6][7]
This compoundRat Inner Medullary Collecting Duct Cells~10-fold less potent than α-ANP[6][7]

Experimental Protocols

Two widely used methods for quantifying cGMP levels are the competitive ELISA and the HTRF assay. Both methods are sensitive and reliable for measuring cGMP in cell lysates.

Experimental Workflow Overview

The general workflow for measuring this compound-induced cGMP accumulation involves cell culture, stimulation with this compound, cell lysis to release intracellular cGMP, and subsequent quantification of cGMP using an appropriate assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., renal epithelial cells) Cell_Seeding 2. Seed cells in multi-well plates Cell_Culture->Cell_Seeding Pre_incubation 3. Pre-incubation with PDE inhibitor (optional) Cell_Seeding->Pre_incubation Stimulation 4. Stimulation with This compound (dose-response) Pre_incubation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis cGMP_Quantification 6. cGMP Quantification (ELISA or HTRF) Lysis->cGMP_Quantification Standard_Curve 7. Generate Standard Curve cGMP_Quantification->Standard_Curve Data_Analysis 8. Calculate cGMP concentration and normalize to protein Standard_Curve->Data_Analysis

Caption: General experimental workflow for measuring cGMP accumulation.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the principle of competitive binding, where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited amount of anti-cGMP antibody.[8][9][10]

Materials
  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M HCl)[10]

  • Commercially available cGMP ELISA kit (e.g., from Cell Biolabs, Abcam)[9][11]

  • Protein assay reagent (e.g., BCA or Bradford)

  • Microplate reader

Procedure
  • Cell Culture and Seeding:

    • Culture cells of interest (e.g., human embryonic kidney (HEK) 293 cells, or rat inner medullary collecting duct cells) in appropriate media and conditions.[12]

    • Seed cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • Wash the cell monolayer twice with warm PBS.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free media for 10-30 minutes at 37°C. This step is crucial to prevent the degradation of cGMP by phosphodiesterases.

    • Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (no this compound).

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 200-500 µL of ice-cold cell lysis buffer (e.g., 0.1 M HCl) to each well.

    • Incubate on ice for 10-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at >600 x g for 5-10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cGMP. The supernatant can be assayed directly or stored at -80°C.

  • cGMP Quantification:

    • Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Adding a cGMP-conjugate (e.g., cGMP-HRP).

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution and incubating to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[8]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.[13]

    • Normalize the cGMP concentration to the total protein content of the cell lysate, determined by a protein assay.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a no-wash, high-throughput alternative to ELISA.[13][14] They are based on the competition between endogenous cGMP and a d2-labeled cGMP analog for binding to a Europium cryptate-labeled anti-cGMP antibody.[13]

Materials
  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Commercially available cGMP HTRF assay kit (e.g., from Revvity)[14]

  • White, low-volume 384-well plates

  • HTRF-compatible microplate reader

Procedure
  • Cell Culture and Seeding:

    • Culture and seed cells as described in the ELISA protocol, typically in a 96-well plate for stimulation.

  • Cell Treatment:

    • Treat cells with a PDE inhibitor and this compound as described in the ELISA protocol.

  • Cell Lysis and HTRF Detection:

    • Follow the HTRF kit manufacturer's protocol. A general procedure is as follows:

      • Add the lysis buffer provided in the kit to the stimulated cells.

      • Transfer the cell lysate to a white 384-well plate.

      • Add the HTRF detection reagents (d2-labeled cGMP and Europium cryptate-labeled antibody) to the wells.

      • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Generate a standard curve by plotting the HTRF ratio of the standards against their known concentrations. The signal is inversely proportional to the cGMP concentration.

    • Determine the cGMP concentration in the samples from the standard curve.

    • Normalize the cGMP concentration to the cell number or protein concentration.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the quantitative measurement of this compound-induced cGMP accumulation in cell culture. The choice between ELISA and HTRF will depend on the specific experimental needs, such as throughput requirements and available equipment. Accurate determination of cGMP levels is essential for advancing our understanding of this compound's physiological roles and for the development of novel therapeutic agents targeting the natriuretic peptide system.

References

Application Notes and Protocols for Urodilatin Studies in Animal Models of Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. Urodilatin, a natriuretic peptide hormone, has shown promise as a therapeutic agent for AKI due to its renal vasodilatory, natriuretic, and diuretic properties. These application notes provide detailed protocols for inducing AKI in animal models and for studying the effects of this compound.

Key Animal Models of Acute Kidney Injury

Several animal models are utilized to mimic the clinical conditions of AKI in humans. The most common and relevant models for this compound studies include Ischemia-Reperfusion Injury, Sepsis-Induced AKI, and Drug-Induced Nephrotoxicity.

Ischemia-Reperfusion (I/R) Injury Model

This model simulates AKI caused by a temporary disruption of blood flow to the kidneys, as seen in surgery, trauma, or transplantation.

Experimental Protocol: Bilateral Renal Ischemia-Reperfusion Injury in Rats

  • Animal Preparation:

    • Use male Sprague-Dawley or Wistar rats (200-250g).

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

    • Place the animal on a heated surgical pad to maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the renal pedicles.

    • Carefully dissect both renal pedicles to isolate the renal arteries and veins.

    • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a specified duration (typically 30-45 minutes). Successful clamping is indicated by a visible change in kidney color to a darker shade.

    • After the ischemic period, remove the clamps to allow reperfusion. Visually confirm the return of blood flow, as the kidneys regain their normal color.

    • Suture the abdominal wall in layers.

  • This compound Administration:

    • This compound can be administered intravenously (i.v.) as a bolus injection or continuous infusion.

    • A common therapeutic approach is to administer this compound at the onset of reperfusion.

    • Dosage: An intravenous infusion of this compound at a rate of 200 ng/min has been shown to be effective in rats.[1]

  • Post-Operative Care and Monitoring:

    • Provide post-operative analgesia as required.

    • Monitor the animals for recovery from anesthesia and signs of distress.

    • Collect blood and urine samples at various time points post-reperfusion (e.g., 24, 48, 72 hours) to assess renal function.

Sepsis-Induced AKI Model (Cecal Ligation and Puncture - CLP)

This model is considered the gold standard for inducing polymicrobial sepsis that often leads to AKI, mimicking the clinical scenario of septic shock.

Experimental Protocol: Cecal Ligation and Puncture (CLP) in Mice

  • Animal Preparation:

    • Use male C57BL/6 mice (8-12 weeks old).

    • Anesthetize the mouse using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a 1-2 cm midline abdominal incision to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve with a silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter can be extruded to ensure patency.

    • Return the cecum to the peritoneal cavity and suture the abdominal wall.

  • This compound Administration:

    • This compound can be administered intravenously or intraperitoneally.

    • Treatment can be initiated at a set time point after the CLP procedure.

    • Dosage: Based on rat studies, a dose of 20 µg/L in perfusion medium has shown to be effective in a septic ARF model.[2] The equivalent dose for in vivo mouse studies would need to be determined, but a starting point could be extrapolated based on body weight and fluid volume.

  • Post-Operative Care and Monitoring:

    • Administer fluid resuscitation (e.g., subcutaneous injection of sterile saline).

    • Provide post-operative analgesia.

    • Monitor the animals for signs of sepsis (e.g., lethargy, piloerection).

    • Collect blood and tissue samples at predetermined time points to assess renal function and inflammatory markers.

Drug-Induced Nephrotoxicity Model (Cisplatin)

This model replicates AKI caused by the chemotherapeutic agent cisplatin (B142131), a common cause of drug-induced kidney injury.

Experimental Protocol: Cisplatin-Induced Nephrotoxicity in Rats

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (200-250g).

  • Induction of AKI:

    • Administer a single intraperitoneal (i.p.) injection of cisplatin.

    • Dosage: A dose of 5-7.5 mg/kg body weight is commonly used to induce AKI.[3]

  • This compound Administration:

    • This compound can be administered as a prophylactic or therapeutic agent.

    • For prophylactic treatment, this compound can be administered prior to or concurrently with cisplatin.

    • For therapeutic treatment, administration can begin after the cisplatin injection.

    • Dosage: The optimal dose and timing for this compound in this model require further investigation, but doses used in other AKI models can be a starting point.

  • Monitoring:

    • Monitor the animals for changes in body weight and general health.

    • Collect blood and urine samples at various time points (e.g., 24, 48, 72, 96 hours) after cisplatin administration to assess renal function.

Data Presentation

The following tables summarize the expected quantitative outcomes from this compound studies in different AKI models.

Table 1: Effect of this compound on Renal Function in Ischemia-Reperfusion Injury (Rat Model)

ParameterControl (I/R)This compound Treated (I/R)Fold ChangeReference
Glomerular Filtration Rate (GFR) (ml/min) 0.24 ± 0.041.0 ± 0.16~4.2-fold increase[1]
Plasma Creatinine (µM/liter) 274 ± 53 (at 24h post-I/R)106 ± 14 (at 24h post-I/R)~2.6-fold decrease[1]
Urinary cGMP Excretion Baseline13-fold increase13-fold increase[1]

Table 2: Effect of this compound on Inflammatory Markers in Sepsis-Induced AKI (Isolated Perfused Rat Kidney Model)

ParameterE. coli PerfusionE. coli + this compound (20 µg/L)Fold ChangeReference
Renal TNF-α Release (pg/ml) 178 ± 2345.2 ± 2~3.9-fold decrease[2]

Table 3: Effect of this compound on Renal Function in Drug-Induced Nephrotoxicity (Uranyl Nitrate-Induced AKI in Rats)

ParameterUranyl Nitrate ControlUranyl Nitrate + this compoundObservationReference
Glomerular Filtration Rate (GFR) Diminished to ~50% of basal valuesSignificant increaseThis compound elevates GFR in the early phase of toxic ARF.[4]

Mandatory Visualizations

Signaling Pathway of this compound in Renal Cells

Urodilatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) This compound->NPR_A Binds GC Guanylate Cyclase (intracellular domain) GTP GTP GTP->GC Converts cGMP Cyclic GMP (cGMP) GC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (Vasodilation, Natriuresis, Diuresis, Anti-inflammatory Effects) PKG->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling cascade in renal cells.

Experimental Workflow for Ischemia-Reperfusion AKI Study

IRI_Workflow start Start animal_prep Animal Preparation (Rat, Anesthesia, Temperature Control) start->animal_prep surgery Midline Laparotomy & Renal Pedicle Exposure animal_prep->surgery ischemia Bilateral Renal Pedicle Clamping (30-45 min) surgery->ischemia reperfusion Clamp Removal & Reperfusion ischemia->reperfusion treatment This compound Administration (i.v. infusion) reperfusion->treatment closure Suturing & Post-operative Care treatment->closure monitoring Sample Collection (Blood, Urine) 24, 48, 72h post-I/R closure->monitoring analysis Data Analysis (Renal Function, Biomarkers) monitoring->analysis end End analysis->end CLP_Logic start Induction of Sepsis clp Cecal Ligation and Puncture (CLP) start->clp peritonitis Polymicrobial Peritonitis clp->peritonitis sirs Systemic Inflammatory Response Syndrome (SIRS) peritonitis->sirs cytokine Cytokine Storm (↑ TNF-α, IL-6) sirs->cytokine aki Acute Kidney Injury (AKI) cytokine->aki This compound This compound Intervention aki->this compound outcome Improved Renal Function & Reduced Inflammation This compound->outcome

References

Application Notes: Immunohistochemical Localization of Urodilatin in Kidney Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urodilatin, also known as Ularitide, is a natriuretic peptide hormone that plays a crucial role in the regulation of sodium and water homeostasis.[1] It is synthesized in the kidney tubular cells and secreted into the lumen.[1] Unlike the closely related atrial natriuretic peptide (ANP), which is a circulating hormone, this compound acts as a paracrine factor within the kidney.[1][2] It is derived from the same prohormone as ANP but is processed differently in the kidney.[1][2] this compound exerts its effects by binding to natriuretic peptide receptors in the distal segments of the nephron, leading to natriuresis and diuresis.[1] Given its potent renal effects, this compound is a subject of interest in the context of various kidney diseases and as a potential therapeutic agent.[1]

Immunohistochemistry (IHC) is a powerful technique to visualize the precise localization of this compound within the complex architecture of the kidney. This application note provides a detailed protocol for the immunohistochemical staining of this compound in paraffin-embedded kidney tissue, summarizes available quantitative data, and illustrates the relevant signaling pathway.

Data Presentation

Quantitative and Localization Data of this compound in Human Kidney
ParameterValueKidney Region/ConditionReference
Quantitative Data
This compound Concentration4600 ± 520 fmol/g proteinWhole human kidney homogenate[3]
Brain Natriuretic Peptide (BNP) Concentration40 ± 8 fmol/g proteinWhole human kidney homogenate[3]
C-type Natriuretic Peptide (CNP) Concentration400 ± 50 fmol/g proteinWhole human kidney homogenate[3]
Localization Data
This compound ImmunoreactivityPresentDistal tubular cells[3]
This compound ImmunoreactivityAbsentGlomeruli, proximal tubules, collecting ducts[3]

Experimental Protocols

Immunohistochemistry Protocol for this compound in Paraffin-Embedded Kidney Tissue

This protocol is a general guideline and may require optimization for specific antibodies and tissue samples.

1. Materials and Reagents

  • Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS)

  • Primary antibody: Rabbit polyclonal to this compound (e.g., from Phoenix Pharmaceuticals)[4]

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin (B73222) counterstain

  • Phosphate-buffered saline (PBS)

  • Mounting medium

2. Deparaffinization and Rehydration

  • Incubate slides in an oven at 60°C for 30 minutes.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in deionized water.

3. Antigen Retrieval

  • Immerse slides in a container with antigen retrieval buffer.

  • Heat the solution to 95-100°C in a water bath or microwave and maintain for 20-30 minutes.

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in PBS.

4. Peroxidase Blocking

  • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Rinse slides with PBS.

5. Blocking

  • Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

6. Primary Antibody Incubation

  • Dilute the primary this compound antibody in blocking buffer to its optimal concentration (e.g., 1:500 for ABC method, as a starting point).[4]

  • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

7. Secondary Antibody Incubation

  • Rinse slides with PBS.

  • Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.

8. Signal Amplification

  • Rinse slides with PBS.

  • Incubate slides with the ABC reagent for 30 minutes at room temperature.

9. Visualization

  • Rinse slides with PBS.

  • Incubate slides with the DAB substrate-chromogen solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

  • Rinse slides with deionized water to stop the reaction.

10. Counterstaining

  • Counterstain the slides with hematoxylin for 30-60 seconds.

  • "Blue" the sections in running tap water.

11. Dehydration and Mounting

  • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

  • Clear the slides in xylene.

  • Mount a coverslip using a permanent mounting medium.

Visualizations

This compound Signaling Pathway in Kidney Tubular Cells

Urodilatin_Signaling_Pathway This compound This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) This compound->NPR_A binds to GC Guanylyl Cyclase (intracellular domain) NPR_A->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG activates Ion_Channels Ion Channels (e.g., ENaC) PKG->Ion_Channels phosphorylates & inhibits Effect Decreased Na+ and Water Reabsorption Ion_Channels->Effect

Caption: this compound signaling cascade in renal epithelial cells.

Immunohistochemistry Workflow for this compound Detection

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol Fixation Fixation (Formalin) Embedding Embedding (Paraffin) Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Urodilatin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (ABC-DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Visualization Microscopic Visualization Counterstain->Visualization leads to

Caption: Experimental workflow for this compound IHC.

Logical Relationship of this compound Synthesis and Action in the Nephron

Urodilatin_Localization_Action cluster_nephron Nephron Segments Proximal_Tubule Proximal Tubule Distal_Tubule Distal Tubule Collecting_Duct Collecting Duct Synthesis This compound Synthesis and Secretion Synthesis->Distal_Tubule Action This compound Action (Paracrine) Action->Collecting_Duct

References

Quantitative Real-time PCR (qPCR) for Urodilatin Gene Expression Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urodilatin (URA), a natriuretic peptide hormone, is a key regulator of sodium and water homeostasis.[1][2] Synthesized in the distal tubular cells of the kidney, it is secreted into the lumen and acts on the collecting duct to inhibit sodium reabsorption, thereby promoting natriuresis and diuresis.[1][2] Unlike the structurally similar Atrial Natriuretic Peptide (ANP), which is a circulating hormone of cardiac origin, this compound exerts its effects in a paracrine manner within the kidney.[1] Dysregulation of the this compound system has been implicated in various cardiovascular and renal diseases, making it a person of interest for therapeutic intervention and drug development.

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels. This application note provides a detailed protocol for the analysis of this compound gene (also known as Natriuretic Peptide A, NPPA) expression using SYBR Green-based qPCR.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates downstream targets, ultimately resulting in the inhibition of sodium channels and a reduction in sodium reabsorption.

Urodilatin_Signaling_Pathway cluster_receptor Cell Membrane This compound This compound NPR_A NPR-A Receptor This compound->NPR_A binds GC Guanylate Cyclase (intracellular domain) GTP GTP cGMP cGMP GTP->cGMP activation PKG Protein Kinase G (PKG) cGMP->PKG activates Sodium_Channel Sodium Channel PKG->Sodium_Channel phosphorylates Inhibition Inhibition Sodium_Reabsorption Decreased Sodium Reabsorption Sodium_Channel->Sodium_Reabsorption leads to

Caption: this compound signaling pathway.

Experimental Workflow for this compound qPCR Analysis

The overall workflow for analyzing this compound gene expression involves several key steps, from sample collection to data analysis.

qPCR_Workflow Tissue_Collection 1. Tissue Collection (e.g., Kidney, Heart) RNA_Extraction 2. RNA Extraction Tissue_Collection->RNA_Extraction RNA_QC 3. RNA Quality & Quantity (Nanodrop/Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup 5. qPCR Setup (Primers, SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run 6. qPCR Amplification & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis Results Results (Relative Gene Expression) Data_Analysis->Results

Caption: Experimental workflow for qPCR.

Experimental Protocols

RNA Extraction from Kidney Tissue

This protocol is optimized for the extraction of high-quality total RNA from kidney tissue.

Materials:

  • Fresh or frozen kidney tissue (up to 50 mg)

  • TRIzol reagent or similar phenol-based lysis solution

  • Chloroform (B151607)

  • Isopropyl alcohol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (1.5 mL, RNase-free)

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Microcentrifuge

Protocol:

  • Homogenize up to 50 mg of kidney tissue in 1 mL of TRIzol reagent using a homogenizer.

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube.

  • Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

  • Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

  • Resuspend the RNA pellet in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Store the RNA at -80°C.

cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total RNA.

Materials:

  • Total RNA (1 µg)

  • Reverse Transcriptase (e.g., SuperScript III or AMV)

  • Random hexamers or oligo(dT) primers

  • dNTP mix (10 mM)

  • RNase inhibitor

  • 5X Reaction Buffer

  • 0.1 M DTT

  • RNase-free water

  • Thermal cycler

Protocol:

  • In a sterile, nuclease-free tube on ice, combine the following:

    • 1 µg of total RNA

    • 1 µL of random hexamers or oligo(dT) primers

    • 1 µL of 10 mM dNTP mix

    • Add RNase-free water to a final volume of 13 µL.

  • Heat the mixture to 65°C for 5 minutes, then quick-chill on ice for at least 1 minute.

  • Prepare the reverse transcription master mix in a separate tube on ice. For each reaction, combine:

    • 4 µL of 5X Reaction Buffer

    • 1 µL of 0.1 M DTT

    • 1 µL of RNase inhibitor

    • 1 µL of Reverse Transcriptase

  • Add 7 µL of the master mix to the RNA/primer mixture.

  • Incubate the reaction at 25°C for 5 minutes (for random hexamers) or skip this step for oligo(dT) primers.

  • Incubate at 50°C for 60 minutes.

  • Inactivate the enzyme by heating to 70°C for 15 minutes.

  • The resulting cDNA can be stored at -20°C. For qPCR, it is recommended to dilute the cDNA 1:10 with nuclease-free water.

Quantitative Real-time PCR (qPCR)

This protocol outlines the setup and execution of a SYBR Green-based qPCR assay for this compound gene expression.

Materials:

  • Diluted cDNA template

  • Forward and reverse primers for this compound and reference gene(s) (10 µM stock)

  • 2X SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR plate and optical seals

  • qPCR instrument

Protocol:

  • Thaw all reagents on ice.

  • Prepare a qPCR master mix for each primer set. For a single 20 µL reaction, combine:

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 0.5 µL of Forward Primer (10 µM)

    • 0.5 µL of Reverse Primer (10 µM)

    • 4 µL of Nuclease-free water

  • Mix the master mix gently and dispense 15 µL into each well of the qPCR plate.

  • Add 5 µL of diluted cDNA to the appropriate wells.

  • Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.

  • Seal the plate with an optical seal, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the qPCR instrument.

  • Set up the thermal cycling program as follows:

    • Initial Denaturation: 95°C for 3 minutes (1 cycle)

    • Amplification: 95°C for 10 seconds, 60°C for 30 seconds (40 cycles)

    • Melt Curve Analysis: As per the instrument's default settings.

  • Start the qPCR run.

Data Presentation

Primer Sequences and qPCR Parameters
Gene NameSpeciesForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)
This compound (NPPA) HumanACAATGCCGTGTCCAACGCAGA[3]CTTCATTCGGCTCACTGAGCAC[3]~100-200
This compound (Nppa) MouseTACAGTGCGGTGTCCAACACAG[4]TGCTTCCTCAGTCTGCTCACTC[4]~100-200
GAPDH HumanGGTCTCCTCTGACTTCAACA[5]AGCCAAATTCGTTGTCATAC[5]~100
YWHAZ HumanAAGACGGAGGAAGAGCGGATGCTTGTTGTAGGCAAAGCAGGT~150
RPLP0 HumanTCTACAACCCTGAAGTGCTTGATCAATCTGCAGACAGACACTGG~100
PPIA HumanCATCTGCACTGCCAAGACTGATTGCCAAACACCACATGCTT~150
Gapdh MouseTGAAGGTCGGTGTGAACGGATTTGACGCCACAGTTTCCCGAGG~100
Actb MouseGGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT~150
B2m MouseTGCTACTCGGCGCTTCAGTC[6]AGGCGGGTGGAACTGTGTTAC[6]200[6]
Recommended Reference Genes
TissueSpeciesRecommended Reference Genes
KidneyHumanYWHAZ, GAPDH
KidneyMouseGapdh, Actb
HeartHumanGAPDH, RPLP0, PPIA
HeartMouseGapdh, B2m
qPCR Cycling Conditions
StepTemperature (°C)TimeCycles
Initial Denaturation 953 minutes1
Amplification 9510 seconds40
6030 seconds
Melt Curve Instrument Default1

Data Analysis

The relative expression of the this compound gene can be calculated using the comparative Ct (ΔΔCt) method.

  • Calculate the ΔCt for each sample: ΔCt = Ct (this compound) - Ct (Reference Gene)

  • Calculate the ΔΔCt: ΔΔCt = ΔCt (Test Sample) - ΔCt (Control Sample)

  • Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt

This method provides the relative expression of the this compound gene in a test sample compared to a control sample, normalized to a stably expressed reference gene.

References

Application Notes and Protocols for In Vitro Urodilatin Functional Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urodilatin (URO), also known as Ularitide, is a natriuretic peptide hormone synthesized in the kidney tubular cells.[1][2] It is derived from the same precursor as Atrial Natriuretic Peptide (ANP) but is processed differently.[1][2] this compound plays a crucial role as a paracrine regulator of sodium and water homeostasis by interacting with receptors in the distal segments of the nephron.[1][2] Its primary mechanism of action involves binding to the Natriuretic Peptide Receptor-A (NPR-A), a membrane-bound guanylyl cyclase.[3][4] This interaction stimulates the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger to mediate the downstream physiological effects, including natriuresis and diuresis.[4][5][6]

These application notes provide detailed protocols for two key in vitro cell-based assays essential for the functional screening of this compound and its analogues: a Receptor Binding Assay and a cGMP Accumulation Assay.

This compound Signaling Pathway

This compound exerts its effects by activating the NPR-A receptor. This binding event stimulates the intracellular guanylyl cyclase domain of the receptor, leading to an increase in cGMP levels.[4] The elevated cGMP then activates cGMP-dependent protein kinase G (PKG), which phosphorylates downstream targets to produce the final physiological response.[7]

Urodilatin_Signaling_Pathway cluster_membrane Cell Membrane NPR_A NPR-A Receptor (Guanylyl Cyclase-A) cGMP cGMP (Second Messenger) NPR_A->cGMP Activation URO This compound (Extracellular) URO->NPR_A Binding GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Downstream Physiological Effects (e.g., Natriuresis) PKG->Response Phosphorylation

This compound signaling through the NPR-A/cGMP pathway.

Application Note 1: Competitive Receptor Binding Assay

This assay quantifies the ability of this compound or its analogues to bind to the NPR-A receptor by measuring the displacement of a radiolabeled ligand.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Workflow start Start: Culture NPR-A Expressing Cells harvest Harvest Cells & Prepare Cell Membranes start->harvest incubate Incubate Membranes with ¹²⁵I-ANP (Radioligand) & Unlabeled this compound (Competitor) harvest->incubate separate Separate Bound & Free Ligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis: Calculate IC₅₀ Value measure->analyze end End analyze->end

Workflow for the this compound competitive receptor binding assay.
Protocol

1. Cell Culture and Membrane Preparation:

  • Cell Line Selection: Use a cell line known to express NPR-A, such as rat inner medullary collecting duct (IMCD) cells, human embryonic kidney (HEK293) cells stably expressing NPR-A, or certain cancer cell lines like A549.[8][9][10]

  • Culture: Culture cells to ~90% confluency in appropriate media (e.g., IMDM with 10% FCS).[10]

  • Harvesting: Scrape cells into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

  • Membrane Pelleting: Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

  • Resuspension: Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

2. Binding Assay:

  • In a 96-well plate, combine the following in order:

    • Binding buffer
    • Increasing concentrations of unlabeled this compound (or test compound) (e.g., 10⁻¹¹ M to 10⁻⁶ M).[11]
    • A fixed concentration of radiolabeled ligand, such as ¹²⁵I-ANP (e.g., 100 pM).[11]
    • Cell membrane preparation (typically 20-50 µg protein per well).

  • Controls: Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + high concentration of unlabeled ANP, e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

3. Separation and Detection:

  • Filtration: Rapidly filter the contents of each well through a GF/C glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

  • Detection: Dry the filter plate and measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).

Representative Data

The following table summarizes binding affinity data for this compound compared to ANP at different receptors.

PeptideReceptor TargetCell/Tissue TypeParameterValueCitation
This compoundNPR-ARat and Human Kidney TissueIC₅₀4.2 nM[11][12]
ANPNPR-ARat and Human Kidney TissueIC₅₀7.2 nM[11][12]
This compoundANPR-ARat Papillary Collecting DuctKd2.7 nM[13]
This compoundANPR-CRat Mesangial CellsIC₅₀~70 pM[13]
ANPANPR-ARat Papillary Collecting DuctKd229 pM[13]

Application Note 2: cGMP Accumulation Assay

This functional assay measures the downstream signaling activity of this compound by quantifying the intracellular accumulation of the second messenger, cGMP.

Experimental Workflow: cGMP Accumulation Assay

cGMP_Workflow start Start: Seed NPR-A Expressing Cells in a 96-well Plate pre_incubate Pre-incubate with a Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) start->pre_incubate stimulate Stimulate Cells with Varying Concentrations of this compound pre_incubate->stimulate lyse Stop Reaction & Lyse Cells to Release Intracellular cGMP stimulate->lyse detect Detect cGMP Levels using a Competitive Immunoassay (e.g., ELISA) lyse->detect analyze Data Analysis: Calculate cGMP Concentration and Generate Dose-Response Curve detect->analyze end End analyze->end

Workflow for the this compound-induced cGMP accumulation assay.
Protocol

1. Cell Culture and Seeding:

  • Cell Line: Use an appropriate NPR-A expressing cell line, such as rat inner medullary collecting duct (IMCD) cells or glomeruli cells.[14]

  • Seeding: Seed cells into a 96-well tissue culture plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).[15] Culture for 18-24 hours.[15]

2. Assay Procedure:

  • Wash: Gently wash the cell monolayer with a pre-warmed assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer).

  • Pre-incubation: Add assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5-1.0 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cGMP degradation. Incubate for 10-15 minutes at 37°C.[15]

  • Stimulation: Remove the pre-incubation buffer and add fresh buffer containing various concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M).[11]

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.[11][12][16]

3. Cell Lysis and cGMP Detection:

  • Lysis: Terminate the stimulation by aspirating the buffer and adding a lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial kit).

  • Detection: Measure the cGMP concentration in the cell lysates using a commercially available competitive immunoassay kit (e.g., ELISA, HTRF, or fluorescent assay).[15][17][18] Follow the manufacturer’s protocol. Typically, the signal generated is inversely proportional to the amount of cGMP in the sample.

4. Data Analysis:

  • Generate a standard curve using the cGMP standards provided in the kit.

  • Calculate the cGMP concentration in each sample by interpolating from the standard curve.

  • Normalize the cGMP concentration to the total protein content in each well to account for variations in cell number.

  • Plot the normalized cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Representative Data

The following table summarizes data on cGMP accumulation in response to this compound and ANP.

PeptideConcentrationCell/Tissue TypecGMP Accumulation (fmol/10 min/mg protein)Citation
This compound10⁻⁶ MRat Inner Medullary Collecting Duct Cells603 ± 55[11][12]
ANP10⁻⁶ MRat Inner Medullary Collecting Duct Cells613 ± 41[11][12]
This compound10⁻⁸ MRat Inner Medullary Collecting Duct (IMCD)~3-fold increase over basal[14]
ANP10⁻⁸ MRat Inner Medullary Collecting Duct (IMCD)~3-fold increase over basal[14]
This compound10⁻⁶ MRat GlomeruliHigh accumulation (similar to ANP)[14]
ANP10⁻⁶ MRat GlomeruliHigh accumulation (similar to this compound)[14]

References

Application Notes and Protocols: Urodilatin Administration in Rodent Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urodilatin, also known as Ularitide, is a natriuretic peptide synthesized in the tubular cells of the kidney.[1][2] It is a 32-amino acid peptide derived from the same precursor as the Atrial Natriuretic Peptide (ANP) and is involved in the paracrine regulation of sodium and water homeostasis.[1][2] this compound exerts its physiological effects, including vasodilation, diuresis, and natriuresis, by activating the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] These properties make this compound a molecule of significant interest for therapeutic applications in conditions like congestive heart failure (CHF) and acute decompensated heart failure (ADHF).[1][4] Rodent models of heart failure are crucial for preclinical evaluation of this compound's efficacy and mechanism of action.[4][5]

Experimental Protocols

Protocol 1: Induction of Heart Failure in Rats via Myocardial Infarction (MI)

Myocardial infarction induced by permanent ligation of the left coronary artery (LCA) is a widely used and reliable method to create a heart failure model in rats.[6][7]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetics: Ketamine (100 mg/kg) and Xylazine (4 mg/kg)[6]

  • Endotracheal tube (14-gauge)

  • Rodent ventilator

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (6-0 prolene)[6]

  • Heating pad to maintain body temperature

  • ECG monitor

  • Postoperative analgesic: Piritramide[6]

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat via intraperitoneal injection of a Ketamine/Xylazine mixture.[6] Once the animal is fully anesthetized, intubate it with a 14-gauge tube and connect it to a rodent ventilator (e.g., 9 mL/kg body weight, 75–85 strokes/min).[6]

  • Surgical Preparation: Place the rat on a heated operating table to maintain a rectal temperature of 37.5–38.5 °C.[6] Perform a left thoracotomy to expose the heart.

  • Coronary Artery Ligation: Carefully ligate the left coronary artery (LCA) permanently using a 6-0 prolene suture.[6]

  • Confirmation of MI: Successful ligation is confirmed by observing cyanosis of the myocardial area at risk and ST-segment elevation on the ECG signal.[6][8][9] The anterior wall of the left ventricle may also appear blanched.[8][9]

  • Closure and Recovery: Close the chest wall in layers. Extubate the animal once it begins to regain spontaneous breathing.

  • Postoperative Care: Administer analgesia (e.g., Piritramide) preoperatively and in the drinking water postoperatively to manage pain.[6] Monitor the animals closely for the first 24 hours.

Protocol 2: this compound Administration via Intravenous Infusion

This protocol describes the continuous intravenous administration of this compound to assess its renal and systemic effects in a heart failure model.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl) for reconstitution

  • Infusion pump

  • Catheters for intravenous access (e.g., jugular or femoral vein)

  • Anesthetized rat model of heart failure

Procedure:

  • Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Further dilute the stock solution to the final infusion concentration.

  • Animal Preparation: Anesthetize the heart failure rat model (e.g., with Inactin). Surgically place catheters in the femoral artery (for blood pressure monitoring), jugular vein (for drug infusion), and bladder (for urine collection).

  • This compound Infusion: Following a stabilization period to obtain baseline measurements, begin the intravenous infusion of this compound using an infusion pump.

  • Dosage Regimen: Administer this compound in incremental doses. A typical regimen might be 0.75, 1.5, 3.0, 6.0, and 12.0 µg/kg/h.[10] Each dose should be infused for a sufficient duration (e.g., 30-60 minutes) to achieve a steady state before measurements are taken.

  • Sham/Control Group: A separate group of animals should receive a vehicle (saline) infusion under the same experimental conditions.

Protocol 3: Assessment of Therapeutic Efficacy

A. Hemodynamic and Renal Function Assessment

  • Mean Arterial Pressure (MAP): Continuously monitor via an arterial catheter connected to a pressure transducer.

  • Glomerular Filtration Rate (GFR): Measure using standard clearance techniques, such as inulin (B196767) clearance.

  • Urine Flow and Electrolyte Excretion: Collect urine via a bladder catheter. Measure urine volume to determine flow rate. Analyze urine samples for sodium and potassium concentrations to calculate excretion rates.[10]

B. Biochemical Analysis

  • Cyclic Guanosine Monophosphate (cGMP): Collect plasma and urine samples to measure cGMP levels. Increased cGMP is a key indicator of this compound's target engagement with the NPR-A receptor.[10][11] cGMP can be quantified using commercially available enzyme immunoassay (EIA) kits.

Data Presentation: Summary of this compound Effects

The following tables summarize quantitative data from studies administering this compound in rodent models of heart failure.

Table 1: Effects of Incremental this compound Infusion in Rats with Aortocaval Fistula (ACF) Induced Heart Failure (Data sourced from[10])

This compound Dose (µg/kg/h) Urine Flow (µL/min) GFR (mL/min) Sodium Excretion (µmol/min)
Baseline (CHF) 7 ± 1 1.7 ± 0.1 0.4 ± 0.1
1.5 Increased Increased Increased

| ≥ 1.5 (Dose-dependent) | Significant Increase (up to 25 ± 4) | Significant Increase (up to 2.6 ± 0.1) | Significant Increase (up to 1.9 ± 0.4) |

Table 2: Effects of this compound on Reperfusion Injury in Isolated Rat Hearts (Data sourced from[11][12])

Treatment Group LDH Release (U/g dry weight/120 min) Left Ventricular End-Diastolic Pressure Contractile Recovery
Control (Ischemia/Reperfusion) 164.3 ± 9.7 Increased Impaired

| This compound (0.05 µM at reperfusion) | 131.5 ± 8.0 (Reduced, P=0.0263) | Reduced (P=0.0139) | Markedly Improved (P<0.0309) |

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

Urodilatin_Signaling cluster_membrane Cell Membrane cluster_effects NPR_A Natriuretic Peptide Receptor-A (NPR-A) cGMP cGMP NPR_A->cGMP Guanylate Cyclase Activation This compound This compound This compound->NPR_A Binding GTP GTP GTP->cGMP Conversion Downstream Downstream Physiological Effects cGMP->Downstream Activation Vasodilation Vasodilation Natriuresis Natriuresis Diuresis Diuresis

Caption: this compound binds to NPR-A, stimulating cGMP production and leading to key physiological effects.

Experimental Workflow for this compound Testing

Experimental_Workflow Model 1. Induce Heart Failure in Rodent Model (e.g., LCA Ligation) Recovery 2. Post-Surgical Recovery & Model Maturation Model->Recovery Grouping 3. Randomize Animals into Treatment & Control Groups Recovery->Grouping Preparation 4. Surgical Preparation for Infusion (Catheterization) Grouping->Preparation Baseline 5. Record Baseline Hemodynamic & Renal Data Preparation->Baseline Treatment 6. Administer this compound or Vehicle (Infusion) Baseline->Treatment Data 7. Collect Data During and After Infusion Treatment->Data Analysis 8. Sample Analysis (e.g., Plasma cGMP) Data->Analysis Stats 9. Statistical Analysis & Interpretation Analysis->Stats

Caption: A stepwise workflow for evaluating this compound's efficacy in a rodent heart failure model.

This compound's Physiological Effects Relationship

Urodilatin_Effects Uro_Admin This compound Administration cGMP ↑ cGMP Production Uro_Admin->cGMP Vascular Vascular System cGMP->Vascular Renal Renal System cGMP->Renal Vaso Vasodilation (↓ Blood Pressure) Vascular->Vaso Diuresis Diuresis (↑ Urine Flow) Renal->Diuresis Natriuresis Natriuresis (↑ Sodium Excretion) Renal->Natriuresis Cardiac Cardiac System Preload ↓ Cardiac Preload Vaso->Preload Diuresis->Preload Natriuresis->Preload Preload->Cardiac

Caption: this compound administration increases cGMP, impacting vascular and renal systems to benefit cardiac function.

References

Application Notes and Protocols for Ularitide (Urodilatin Analogue) in Acute Heart Failure Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for Ularitide, a synthetic analogue of the human natriuretic peptide urodilatin, for the treatment of acute heart failure (AHF). The protocols are based on insights from key clinical trials, including the pivotal Phase III TRUE-AHF study and the preceding Phase II SIRIUS trials.

Introduction to Ularitide and its Mechanism of Action

Ularitide is the chemically synthesized form of this compound, a natriuretic peptide produced in the distal renal tubule cells.[1][2] Its therapeutic potential in AHF stems from its pharmacological actions, which include vasodilation, diuresis, and natriuresis.[2][3][4] These effects are mediated through the natriuretic peptide receptor-A (NPR-A), leading to the activation of particulate guanylate cyclase (pGC) and a subsequent increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][4] Elevated cGMP levels promote smooth muscle relaxation, leading to vasodilation, and inhibit sodium reabsorption in the kidneys, resulting in diuresis and natriuresis.[4] This mechanism helps to reduce both preload and afterload on the heart, alleviating the symptoms of AHF.[4]

Signaling Pathway of Ularitide

Ularitide_Signaling_Pathway Ularitide Ularitide NPR_A Natriuretic Peptide Receptor-A (NPR-A) Ularitide->NPR_A pGC Particulate Guanylate Cyclase (pGC) GTP GTP cGMP cGMP GTP:e->cGMP:w Catalyzes conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_P Myosin Light Chain Phosphorylation PKG->Myosin_LC_P Inhibits Na_Channel Sodium Channel (Collecting Duct) PKG->Na_Channel Inhibits reabsorption via Relaxation Smooth Muscle Relaxation Myosin_LC_P->Relaxation Leads to Diuresis Diuresis & Natriuresis Na_Channel->Diuresis Results in

Caption: Ularitide signaling pathway leading to vasodilation and diuresis/natriuresis.

Clinical Trial Design: The TRUE-AHF Study

The T rial of U laritide E fficacy and Safety in A cute H eart F ailure (TRUE-AHF) was a pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trial.[5]

Study Objectives

The primary objectives were to evaluate the effect of a 48-hour intravenous infusion of Ularitide on:

  • The short-term clinical course of patients during their index hospitalization.[5]

  • Long-term cardiovascular mortality.[5]

Patient Population and Enrollment Criteria

The study enrolled 2,157 patients with AHF.[6] Key inclusion and exclusion criteria are summarized in the table below.

Inclusion CriteriaExclusion Criteria
Age 18-85 yearsKnown active myocarditis, obstructive hypertrophic cardiomyopathy, etc.
Unplanned hospitalization or emergency department visit for AHFTreatment with dobutamine (B195870) >5 μg/kg/min or pressors
Dyspnea at rest, worsened within the past weekTreatment with levosimendan, milrinone, or other PDE inhibitors within 7 days
Evidence of HF on chest X-rayTreatment with nesiritide (B7909928) within 30 days
BNP >500 pg/ml or NT-proBNP >2000 pg/mlCreatinine clearance <25 ml/min/1.73 m²
Persistent dyspnea despite ≥40 mg IV furosemide (B1674285) (or equivalent)Planned coronary revascularization within 5 days
Systolic blood pressure ≥116 mm Hg and ≤180 mm Hg
Start of study drug within 12 hours of initial clinical assessment

Data sourced from the TRUE-AHF trial design.[6]

Study Schema and Treatment Protocol

The TRUE-AHF trial followed a randomized, double-blind, placebo-controlled design.[5]

TRUE_AHF_Workflow cluster_screening Screening & Enrollment (within 12h of presentation) cluster_treatment Treatment Phase (48 hours) cluster_assessment Assessment & Follow-up Patient Patient with Acute Heart Failure Inclusion Inclusion Criteria Met? Patient->Inclusion Exclusion Exclusion Criteria Met? Inclusion->Exclusion Yes Randomization Randomization (1:1) Exclusion->Randomization No Ularitide_Arm Ularitide Infusion (15 ng/kg/min) Randomization->Ularitide_Arm Placebo_Arm Placebo Infusion Randomization->Placebo_Arm Standard_Care Standard of Care Hierarchical_Endpoint Hierarchical Clinical Composite Endpoint (at 48h) Ularitide_Arm->Hierarchical_Endpoint Biomarkers Biomarker Assessment (NT-proBNP, Troponin) Ularitide_Arm->Biomarkers Placebo_Arm->Hierarchical_Endpoint Placebo_Arm->Biomarkers Follow_Up Long-term Follow-up (Median 15 months) Hierarchical_Endpoint->Follow_Up Biomarkers->Follow_Up CV_Mortality Cardiovascular Mortality Assessment Follow_Up->CV_Mortality

Caption: Experimental workflow of the TRUE-AHF clinical trial.

Experimental Protocols

Hierarchical Clinical Composite Endpoint Assessment

This co-primary endpoint evaluated the patient's clinical course during the initial 48-hour treatment period.[5] It is a ranked metric designed to capture a holistic view of the patient's condition.[1]

Protocol:

  • Patient Global Assessment: At 6, 24, and 48 hours after the start of the infusion, patients were asked to rate their overall well-being using a 7-point Likert scale (markedly worse, moderately worse, minimally worse, no change, minimally improved, moderately improved, markedly improved).

  • Worsening Heart Failure Events: During the 48-hour infusion period, any of the following events were documented as worsening heart failure:

    • Death.

    • Persistent or worsening heart failure requiring an escalation of intravenous therapy or mechanical circulatory or ventilatory support.

  • Categorization: Based on the above assessments, each patient was categorized into one of three hierarchical groups:

    • Improved: Patients who reported "moderate" or "marked" improvement at all three time points (6, 24, and 48 hours) and did not experience any worsening heart failure events.

    • Worse: Patients who died, had a worsening heart failure event, or reported being "moderately" or "markedly" worse at any of the three assessment time points.[7]

    • Unchanged: Patients who did not meet the criteria for either "Improved" or "Worse".[7]

Biomarker Assessment Protocol

Blood samples for biomarker analysis were collected at baseline and at specified time points during and after the infusion.

Protocol:

  • Sample Collection:

    • Baseline: Prior to the initiation of the study drug infusion.

    • During Infusion: At 24 and 48 hours.

    • Post-Infusion: At specified follow-up visits.

  • Biomarkers Measured:

    • N-terminal pro-B-type natriuretic peptide (NT-proBNP): A marker of myocardial wall stress.

    • Troponin: A marker of myocardial injury.

  • Sample Handling and Analysis:

    • Blood samples were collected in appropriate tubes (e.g., EDTA plasma for NT-proBNP).

    • Samples were centrifuged, and plasma/serum was aliquoted and stored at -80°C until analysis.

    • Assays were performed using validated, commercially available immunoassays.

Patient-Reported Dyspnea Assessment

Patient-reported dyspnea (shortness of breath) was a key symptomatic endpoint.

Protocol:

  • Assessment Tool: A 7-point Likert scale was used for the patient's global assessment of their well-being, which includes their perception of dyspnea.

  • Timing of Assessment: Assessments were conducted at baseline, and at 6, 24, and 48 hours after the start of the infusion.

  • Standardized Questioning: To ensure consistency, a standardized script was used by clinical staff when asking patients to rate their symptoms.

Quantitative Data Summary

TRUE-AHF Trial: Key Outcomes

The TRUE-AHF trial did not meet its co-primary endpoints.[6]

EndpointUlaritide Group (n=1069)Placebo Group (n=1088)Hazard Ratio (96% CI) / p-value
Cardiovascular Death 21.7%21.0%1.03 (0.85 to 1.25); p=0.75
Hierarchical Clinical Composite --No significant difference
Adverse Events
Hypotension22.4%10.1%p < 0.001

Data sourced from the published results of the TRUE-AHF trial.[3][8]

SIRIUS II (Phase IIb) Trial: Hemodynamic Effects

The SIRIUS II trial demonstrated dose-dependent hemodynamic effects of Ularitide.

Parameter (Change from Baseline at 6 hours)Placebo (n=53)Ularitide 7.5 ng/kg/min (n=60)Ularitide 15 ng/kg/min (n=53)Ularitide 30 ng/kg/min (n=55)
Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) -4-10-10-15
Cardiac Index (L/min/m²) IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase
Systemic Vascular Resistance (dyn·s/cm⁵) --Significant DecreaseSignificant Decrease

Data adapted from published results of the SIRIUS II trial.[9][10] Note: Specific mean change values for Cardiac Index and Systemic Vascular Resistance were not consistently reported in a comparable format across all sources.

Conclusion and Future Directions

The TRUE-AHF trial, despite demonstrating favorable physiological effects such as a reduction in NT-proBNP levels, did not show a benefit of Ularitide on the clinical composite endpoint or long-term cardiovascular mortality in patients with acute heart failure.[8] The higher incidence of hypotension in the Ularitide group is a notable safety finding.[3]

These findings underscore the challenges in translating favorable hemodynamic and biomarker effects into improved clinical outcomes in the complex setting of AHF. Future research may focus on identifying specific subgroups of AHF patients who might benefit from Ularitide or on exploring different dosing regimens or treatment durations. The detailed protocols and methodologies from the TRUE-AHF and SIRIUS II trials provide a valuable framework for the design of future studies in this field.

References

Application Notes and Protocols for Urodilatin Peptide Sequencing by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urodilatin, a 32-amino acid peptide hormone, is a key regulator of sodium and water homeostasis.[1][2][3][4] Synthesized in the distal tubules of the kidneys, it is structurally related to the atrial natriuretic peptide (ANP), featuring an identical 17-amino-acid ring structure formed by a disulfide bond, but with a four-amino-acid N-terminal extension.[1] this compound exerts its diuretic and natriuretic effects through a paracrine mechanism, binding to the natriuretic peptide receptor-A (NPR-A) in the collecting duct, which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] This signaling cascade ultimately modulates renal function.

The precise amino acid sequence of this compound is critical for its biological activity and therapeutic potential. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for peptide sequencing due to its high sensitivity, accuracy, and speed.[5][6][7] These application notes provide detailed protocols for the sequencing of this compound using LC-MS/MS, covering sample preparation, instrumental analysis, and data interpretation. This information is valuable for researchers in drug discovery and development, as well as those studying the physiological roles of natriuretic peptides.

This compound Signaling Pathway

The biological effects of this compound are initiated by its binding to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells in the kidney. This ligand-receptor interaction triggers the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in the physiological responses of diuresis and natriuresis.

Urodilatin_Signaling_Pathway This compound This compound NPR_A NPR-A Receptor This compound->NPR_A cGMP cGMP NPR_A->cGMP Guanylate Cyclase Activity GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Targets PKG->Downstream phosphorylates Response Diuresis & Natriuresis Downstream->Response

This compound signaling cascade.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful peptide sequencing by mass spectrometry. The goal is to isolate this compound from complex biological matrices, such as urine or plasma, and prepare it for analysis. For synthetic this compound, the initial steps of extraction may be omitted.

Materials:

  • Urine or plasma sample containing this compound, or synthetic this compound

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Water, LC-MS grade

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (for optional digestion)

  • Ammonium (B1175870) bicarbonate

Protocol for Extraction and Purification:

  • Sample Pre-treatment: Centrifuge biological samples (e.g., urine) to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 100% ACN followed by equilibration with 0.1% TFA in water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.

    • Elute this compound with a solution of 60% ACN and 0.1% TFA in water.

    • Dry the eluted sample using a vacuum centrifuge.

Protocol for Reduction and Alkylation (for disulfide bond analysis):

  • Reconstitute the dried peptide in a buffer of 100 mM ammonium bicarbonate.

  • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bond.

  • Cool the sample to room temperature.

  • Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate the free cysteine residues.

  • Quench the reaction by adding DTT to a final concentration of 20 mM.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of nano-flow rates.

  • Reversed-phase C18 column suitable for peptide separations.

  • A tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reversed-phase, e.g., 75 µm ID x 15 cm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 300 nL/min
Gradient 5-40% B over 30 minutes, then to 80% B over 5 minutes
Column Temperature 40°C

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.8 - 2.5 kV
Scan Range (MS1) m/z 300-1800
Fragmentation Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)
Data Acquisition Data-Dependent Acquisition (DDA) of the top 5-10 most intense precursor ions
Resolution >30,000 for MS1, >15,000 for MS2

Data Analysis and Sequencing

The acquired MS/MS data can be analyzed using two primary approaches: database searching and de novo sequencing.

  • Database Searching: This method is suitable if the this compound sequence is known. The experimental MS/MS spectra are compared against a theoretical fragmentation pattern of the known this compound sequence. Software such as Mascot, SEQUEST, or PEAKS can be used for this purpose.[6]

  • De Novo Sequencing: This approach is used to determine the peptide sequence directly from the MS/MS spectrum without relying on a database.[6][7][8] This is particularly useful for confirming the sequence of a synthetic peptide or identifying unknown modifications. The mass differences between fragment ions (b- and y-ions) are used to deduce the amino acid sequence.[8][9]

Experimental Workflow for this compound Sequencing

The overall workflow for the sequencing of this compound by mass spectrometry involves a series of sequential steps from sample acquisition to final sequence determination.

Urodilatin_Sequencing_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Urine) or Synthetic this compound Extraction Extraction & Purification (e.g., SPE) Sample->Extraction RedAlk Reduction & Alkylation (Optional) Extraction->RedAlk LC Liquid Chromatography (Reversed-Phase) RedAlk->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data MS/MS Spectra Acquisition MS->Data DatabaseSearch Database Search Data->DatabaseSearch DeNovo De Novo Sequencing Data->DeNovo Sequence Sequence Confirmation & Validation DatabaseSearch->Sequence DeNovo->Sequence

LC-MS/MS workflow for this compound.

Quantitative Data Summary

While this application note focuses on sequencing, quantitative analysis of this compound can also be performed using mass spectrometry. This typically involves isotope dilution methods where a known amount of a stable isotope-labeled version of this compound is spiked into the sample as an internal standard. The ratio of the signal intensity of the endogenous this compound to the internal standard allows for accurate quantification.

The following table summarizes hypothetical quantitative performance data for a this compound sequencing experiment.

ParameterResult
Sequence Coverage 100%
Precursor Mass Accuracy < 5 ppm
Fragment Mass Accuracy < 10 ppm
Sequence Confirmation Score > 95% (Database Search)
De Novo Sequence Score High confidence scores for all residues

Conclusion

Mass spectrometry is a powerful and indispensable tool for the definitive sequencing of peptides like this compound. The protocols outlined in these application notes provide a robust framework for researchers to confirm the primary structure of this compound, which is essential for its development as a therapeutic agent and for a deeper understanding of its physiological functions. The combination of high-resolution mass spectrometry with sophisticated data analysis software enables confident and accurate sequencing, supporting critical research and development efforts.

References

Application Notes and Protocols: Utilizing HEK 293 Cells for the Study of Urodilatin Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urodilatin (URO) is a natriuretic peptide synthesized in the kidney tubular cells and secreted into the lumen, where it acts as a paracrine regulator of sodium and water homeostasis.[1][2][3] It is derived from the same prohormone as the atrial natriuretic peptide (ANP) but is processed differently in the kidney.[1][2][3] Unlike ANP, which is a circulating hormone, this compound's primary site of action is within the kidney, specifically the collecting duct, where it binds to natriuretic peptide receptors (NPR-A) to induce natriuresis and diuresis via a cGMP-dependent pathway.[3][4]

The Human Embryonic Kidney (HEK) 293 cell line serves as a valuable in vitro model for investigating the molecular mechanisms of this compound release.[5] These cells display several characteristics of distal tubular cells and have a regulated release of natriuretic peptides.[5] Their ease of culture and high transfectability make them an ideal system for studying signaling pathways and for screening compounds that may modulate this compound secretion.[6][7][8] While HEK 293 cells are a widely used model, it is important to note that they exhibit genetic and phenotypic differences from primary kidney cells and may not fully represent all aspects of in vivo renal physiology.[6][9]

This document provides detailed protocols for culturing HEK 293 cells, stimulating and quantifying this compound release, and presents the key signaling pathways involved in this process.

Signaling Pathways for this compound Release in HEK 293 Cells

The release of this compound from HEK 293 cells is regulated by several intracellular signaling pathways. Key stimuli include osmotic stress and the activation of the protein kinase A (PKA) and protein kinase C (PKC) pathways.[5]

  • Osmotic Regulation: Increased extracellular osmolality, such as with elevated sodium chloride, triggers a rapid secretion of this compound.[5]

  • cAMP/PKA Pathway: Elevation of intracellular cyclic AMP (cAMP) levels, for example through the use of forskolin (B1673556) (an adenylyl cyclase activator) and 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a phosphodiesterase inhibitor), stimulates peptide release.[5]

  • PKC Pathway and Calcium Mobilization: The administration of phorbol (B1677699) esters like phorbol-12-myristate-13-acetate (PMA), which activate PKC, in conjunction with a calcium ionophore such as A23187 to increase intracellular calcium, also enhances this compound secretion.[5]

These pathways represent key targets for pharmacological modulation of this compound release.

Urodilatin_Signaling cluster_stimuli Extracellular & Intracellular Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Osmotic_Stress Osmotic Stress (e.g., NaCl) Urodilatin_Release This compound Release Osmotic_Stress->Urodilatin_Release Mechanism Undefined Forskolin_IBMX Forskolin + IBMX Adenylyl_Cyclase Adenylyl Cyclase Forskolin_IBMX->Adenylyl_Cyclase PMA_A23187 PMA + Ca2+ Ionophore (A23187) PKC PKC Activation PMA_A23187->PKC Ca_Influx ↑ Intracellular Ca2+ PMA_A23187->Ca_Influx cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA PKA Activation cAMP->PKA PKA->Urodilatin_Release PKC->Urodilatin_Release Ca_Influx->Urodilatin_Release

Caption: Signaling pathways regulating this compound release in HEK 293 cells.

Experimental Protocols

The following protocols outline the procedures for cell culture, stimulation of this compound release, and subsequent quantification.

This protocol describes the standard procedure for culturing and passaging HEK 293 cells to ensure they are healthy and suitable for release studies.

Materials:

  • HEK 293 cells (e.g., ATCC CRL-1573)

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution (0.25%)

  • Culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HEK 293 cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Plating: Discard the supernatant, gently resuspend the cell pellet in fresh growth medium, and transfer to an appropriate culture flask.

  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture the cells when they reach 80-90% confluency.[10] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding 3-4 volumes of complete growth medium. e. Break up cell clumps by gently pipetting. f. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing pre-warmed medium. g. Return the flask to the incubator.

This protocol details the stimulation of this compound release from HEK 293 cells using various agents.

Materials:

  • Confluent HEK 293 cells in 12-well or 24-well plates

  • Serum-free DMEM

  • Stimulation Reagents:

    • Sodium Chloride (NaCl)

    • Forskolin

    • 3-isobutyl-1-methylxanthine (IBMX)

    • Phorbol-12-myristate-13-acetate (PMA)

    • Calcium Ionophore A23187

  • Sterile water or appropriate solvent (e.g., DMSO) for stock solutions

Procedure:

  • Cell Seeding: Plate HEK 293 cells in multi-well plates and grow to ~90% confluency.

  • Starvation: The day of the experiment, gently wash the cells twice with serum-free DMEM.

  • Pre-incubation: Add fresh serum-free DMEM to each well and incubate for 1-2 hours to establish a basal release rate.

  • Sample Collection (Basal): Collect the supernatant from each well. This will serve as the basal (unstimulated) control. Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells and store the clarified supernatant at -80°C for later analysis.

  • Stimulation: Prepare stimulation media by dissolving the agents in serum-free DMEM to the desired final concentrations.

    • Osmotic Stimulation: Prepare medium with increased osmolality (e.g., by adding 50-100 mM NaCl).

    • cAMP/PKA Pathway Stimulation: Prepare medium containing Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM).[5]

    • PKC/Ca²⁺ Pathway Stimulation: Prepare medium containing PMA (e.g., 100 nM) and A23187 (e.g., 1 µM).[5]

  • Incubation: Add the prepared stimulation media to the appropriate wells. Include a vehicle control (e.g., serum-free DMEM with DMSO if used as a solvent). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection (Stimulated): After the incubation period, collect the supernatant from each well. Process and store as described in step 4.

This compound concentration in the collected supernatants can be measured using a specific immunoassay. A radioimmunoassay (RIA) is a highly sensitive method used in foundational studies.[5][11]

Principle of this compound Radioimmunoassay (RIA): RIA is a competitive binding assay. A known quantity of radiolabeled this compound (e.g., ¹²⁵I-Urodilatin) is mixed with a limited amount of a this compound-specific antibody. When a sample containing unlabeled (native) this compound is added, it competes with the radiolabeled this compound for binding to the antibody. After incubation, the antibody-bound fraction is separated from the unbound fraction. The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of native this compound in the sample. A standard curve is generated using known concentrations of unlabeled this compound to determine the concentration in the unknown samples.

General RIA Procedure:

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of this compound.

  • Assay Setup: In assay tubes, add the standard or unknown sample, a fixed amount of ¹²⁵I-labeled this compound, and a fixed amount of this compound-specific antibody.

  • Incubation: Incubate the tubes (e.g., overnight at 4°C) to allow the competitive binding to reach equilibrium.

  • Separation: Add a secondary antibody or another precipitating agent to separate the antibody-bound this compound from the free this compound. Centrifuge to pellet the bound complex.

  • Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Calculation: Plot the standard curve (counts per minute vs. concentration). Determine the this compound concentration in the unknown samples by interpolating their radioactivity measurements from the standard curve.

Note: Commercially available this compound ELISA kits provide a non-radioactive alternative for quantification.

Experimental Workflow and Data Presentation

The overall experimental process follows a logical sequence from cell preparation to data analysis.

Experimental_Workflow Start Start: HEK 293 Cell Stock Culture Culture & Passage Cells Start->Culture Seed Seed Cells into Multi-well Plates Culture->Seed Grow Grow to 80-90% Confluency Seed->Grow Wash Wash & Pre-incubate in Serum-Free Medium Grow->Wash Basal_Collect Collect Basal Supernatant (Time 0 Control) Wash->Basal_Collect Stimulate Add Stimulation Media (e.g., Forskolin, PMA, NaCl) Wash->Stimulate Quantify Quantify this compound (RIA or ELISA) Basal_Collect->Quantify Incubate Incubate (e.g., 30-60 min) Stimulate->Incubate Stim_Collect Collect Stimulated Supernatant Incubate->Stim_Collect Stim_Collect->Quantify Analyze Data Analysis & Comparison Quantify->Analyze End End: Results Analyze->End

Caption: General experimental workflow for studying this compound release from HEK 293 cells.

Quantitative data should be organized to clearly compare the effects of different stimuli on this compound release relative to the basal (unstimulated) condition.

Table 1: Effect of Various Stimuli on this compound Release from HEK 293 Cells

Treatment GroupConcentrationThis compound Release (fmol/well)Fold Change over Basal
Basal (Control) -Value ± SEM1.0
Vehicle Control e.g., 0.1% DMSOValue ± SEMValue
NaCl 100 mMValue ± SEMValue
Forskolin + IBMX 10 µM + 100 µMValue ± SEMValue
PMA + A23187 100 nM + 1 µMValue ± SEMValue

Data should be presented as mean ± Standard Error of the Mean (SEM) from at least three independent experiments. Statistical significance should be calculated relative to the basal or vehicle control group.

Conclusion

The HEK 293 cell line is a robust and practical model for investigating the cellular and molecular mechanisms governing this compound release.[5] The protocols provided herein offer a standardized framework for researchers to explore the effects of novel compounds and physiological stimuli on the signaling pathways that control the secretion of this important renal peptide. The adaptability of this system allows for a wide range of applications, from basic scientific inquiry to early-stage drug discovery.

References

Application Notes and Protocols for Urodilatin Measurement in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urodilatin (URO) is a natriuretic peptide synthesized in the kidney that plays a crucial role in the regulation of sodium and water homeostasis.[1][2] Accurate measurement of this compound in biological fluids, primarily urine and plasma, is essential for research into renal physiology, cardiovascular diseases, and for the development of new therapeutic agents.[1] this compound is detectable in human urine but typically not in the plasma of healthy individuals, suggesting it is synthesized and secreted exclusively by the kidneys.[3] These application notes provide detailed protocols for the optimal preparation of biological samples for the quantitative analysis of this compound.

Data Presentation

The following tables summarize key quantitative data related to sample preparation for this compound measurement.

Table 1: Stability of this compound in Urine Samples

Storage ConditionDurationAnalyte StabilityReference
Room TemperatureUp to 4 hoursStableGeneral best practice for peptides
Refrigerated (2-8°C)Up to 24 hoursStable[4][5]
Frozen (-20°C)Up to 3 monthsAdequate for some analytes, but -80°C is preferred for long-term stability of peptides.[6][7]General peptide stability studies
Frozen (-80°C)Long-term (months to years)Recommended for long-term storage. [8][3]
Freeze-Thaw CyclesUp to 3 cyclesMinimal degradation reported for some peptides. It is recommended to aliquot samples to avoid repeated freeze-thaw cycles.[9][10]General peptide stability studies

Table 2: Recovery Rates of Peptides Using Different Precipitation Methods in Urine

Precipitation MethodAverage Protein Recovery RateReference
Ethanol (B145695) Precipitation~85%[11]
Acetone Precipitation~78.5%[11]
Methanol/Chloroform Precipitation~78.1%[11]
Acetonitrile (B52724) Precipitation~54.6%[11]

Table 3: Typical Concentrations of this compound in Human Urine

ConditionThis compound ConcentrationReference
Healthy individuals (low salt diet)~35.7 fmol/min (urinary excretion rate)[12]
Healthy individuals (high salt diet)Peak at ~105 fmol/min (urinary excretion rate)[12]
Patients with Renal Salt Wasting SyndromeMedian of 5.46 ng/mL[3]
Controls without hyponatremiaMedian of 0.27 ng/mL[3]

Experimental Protocols

Accurate and reproducible measurement of this compound is critically dependent on proper sample collection, handling, and preparation.

Sample Collection and Handling

a) Urine Sample Collection

For timed collections, such as a 24-hour urine collection, instruct the patient to discard the first-morning void and then collect all subsequent urine for the next 24 hours.[4][5] For random urine samples, a mid-stream "clean catch" is recommended to minimize contamination.[13]

  • Materials:

    • Sterile urine collection containers.[13]

  • Procedure:

    • Provide the patient with clear instructions for the chosen collection method (24-hour or mid-stream clean catch).

    • During the collection period, the urine container should be kept refrigerated or in a cool place.[4][5]

    • Once the collection is complete, the sample should be transported to the laboratory promptly, maintaining a cool temperature.[5]

b) Plasma Sample Collection

This compound is generally not detected in the blood of healthy individuals but may be measured in specific clinical contexts.[14]

  • Materials:

  • Procedure:

    • Collect whole blood into a tube containing an anticoagulant and a protease inhibitor like aprotinin to prevent peptide degradation.

    • Immediately after collection, gently invert the tube several times to ensure proper mixing.

    • Centrifuge the blood sample at approximately 1000-2000 x g for 15 minutes at 4°C to separate the plasma.[15]

    • Carefully collect the supernatant (plasma) without disturbing the cell layer.[15]

c) Sample Aliquoting and Storage

To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot samples into smaller volumes before long-term storage.[9][10]

  • Procedure:

    • After collection and initial processing (centrifugation for plasma), divide the urine or plasma into multiple, smaller, single-use aliquots in cryovials.

    • Label each aliquot clearly with the sample ID, date, and other relevant information.

    • For long-term storage, samples should be immediately frozen and maintained at -80°C.[3][8]

Sample Preparation: Extraction and Concentration

For accurate quantification, especially at low concentrations, extraction and concentration of this compound from the biological matrix are often necessary.

a) Solid-Phase Extraction (SPE) of this compound from Urine (General Protocol)

SPE is a widely used technique for purifying and concentrating peptides from complex mixtures like urine. C18 cartridges are commonly used for this purpose.

  • Materials:

    • C18 SPE cartridges.

    • SPE manifold.

    • Methanol (HPLC grade).

    • Deionized water.

    • Acetic acid.

    • Elution solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Procedure:

    • Conditioning: Activate the C18 cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[16]

    • Equilibration: Equilibrate the cartridge with 3 mL of 0.1% acetic acid in water.

    • Sample Loading: Acidify the urine sample with acetic acid to a final concentration of 0.1%. Centrifuge at 2000 x g for 10 minutes to remove particulates. Load the clarified supernatant onto the conditioned cartridge at a slow, steady flow rate.[16]

    • Washing: Wash the cartridge with 3 mL of 0.1% acetic acid in water to remove salts and other hydrophilic impurities.[16]

    • Elution: Elute the bound this compound with 2-3 mL of an appropriate elution solvent (e.g., 60-80% acetonitrile in 0.1% trifluoroacetic acid). Collect the eluate.

    • Drying: Evaporate the eluate to dryness using a vacuum concentrator or a stream of nitrogen.

    • Reconstitution: Reconstitute the dried peptide extract in the appropriate assay buffer for subsequent analysis (e.g., RIA or ELISA).

b) Ethanol Precipitation of this compound from Urine

Ethanol precipitation is a simpler alternative for concentrating peptides.

  • Materials:

    • Cold 100% ethanol (-20°C).

    • Cold 70% ethanol (-20°C).

    • Microcentrifuge.

  • Procedure:

    • Add five volumes of cold 100% ethanol to one volume of urine in a centrifuge tube.[11]

    • Mix well and incubate at -20°C overnight to allow the peptide to precipitate.[11]

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[17]

    • Carefully decant the supernatant.

    • Wash the pellet twice with 1 mL of cold 70% ethanol, centrifuging each time at 14,000 x g for 15 minutes at 4°C.[17]

    • After the final wash, carefully remove all the supernatant and allow the pellet to air dry.

    • Resuspend the dried pellet in the appropriate assay buffer.

Measurement of this compound

a) Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying this compound. Specific RIA kits for this compound are available and their specific protocols should be followed. A general competitive binding RIA procedure is outlined below.[14][18][19][20]

  • Principle: Radiolabeled this compound competes with unlabeled this compound (in the sample or standards) for a limited number of binding sites on a this compound-specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.[19][20]

  • General Procedure:

    • Pipette standards, control samples, and prepared patient samples into appropriately labeled tubes.

    • Add a fixed amount of this compound-specific primary antibody to each tube.

    • Add a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-Urodilatin) to each tube.

    • Incubate the tubes to allow for competitive binding (e.g., overnight at 4°C).

    • Add a secondary antibody (precipitating antibody) to separate the antibody-bound this compound from the free this compound.

    • Centrifuge the tubes to pellet the antibody-antigen complexes.

    • Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

    • Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

    • Determine the concentration of this compound in the patient samples by interpolating their radioactivity values on the standard curve.

b) Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common and sensitive method for this compound measurement. Commercially available this compound ELISA kits should be used according to the manufacturer's instructions.[3][21] A general sandwich ELISA workflow is described below.

  • Principle: A capture antibody specific for this compound is coated onto the wells of a microplate. The sample is added, and any this compound present binds to the capture antibody. A second, detection antibody (often biotinylated) is then added, which binds to a different epitope on the this compound. Finally, an enzyme-conjugated streptavidin is added, which binds to the biotinylated detection antibody. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of this compound in the sample.

  • General Procedure:

    • Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.

    • Incubate to allow this compound to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-enzyme conjugate and incubate.

    • Wash the wells.

    • Add the enzyme substrate and incubate until color develops.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Construct a standard curve and determine the this compound concentration in the samples.

Visualizations

This compound Signaling Pathway

Urodilatin_Signaling_Pathway cluster_renal_tubule Renal Tubule Lumen cluster_cell_membrane Collecting Duct Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response This compound This compound NPRA Natriuretic Peptide Receptor-A (NPR-A) This compound->NPRA Binds to receptor GC Guanylate Cyclase (intracellular domain of NPR-A) GTP GTP GTP->GC Converts cGMP cGMP GC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates ENaC_inhibition Inhibition of Epithelial Sodium Channel (ENaC) PKG->ENaC_inhibition Na_K_ATPase_inhibition Inhibition of Na+/K+-ATPase PKG->Na_K_ATPase_inhibition Natriuresis Increased Sodium Excretion (Natriuresis) ENaC_inhibition->Natriuresis Na_K_ATPase_inhibition->Natriuresis Diuresis Increased Water Excretion (Diuresis) Natriuresis->Diuresis Leads to

Caption: this compound signaling pathway in renal collecting duct cells.

Experimental Workflow for this compound Measurement

Urodilatin_Workflow cluster_collection 1. Sample Collection cluster_processing 2. Initial Processing cluster_preparation 3. Sample Preparation cluster_analysis 4. Quantitative Analysis Urine_Collection Urine Collection (24h or mid-stream) Aliquoting Aliquoting Urine_Collection->Aliquoting Plasma_Collection Plasma Collection (EDTA/Aprotinin tubes) Centrifugation Centrifugation (for plasma) Plasma_Collection->Centrifugation Centrifugation->Aliquoting Storage Storage at -80°C Aliquoting->Storage Extraction Extraction/Concentration Storage->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 1 Precipitation Ethanol Precipitation Extraction->Precipitation Option 2 Reconstitution Reconstitution in Assay Buffer SPE->Reconstitution Precipitation->Reconstitution Analysis Immunoassay Reconstitution->Analysis RIA Radioimmunoassay (RIA) Analysis->RIA Method A ELISA ELISA Analysis->ELISA Method B Data_Analysis Data Analysis (Standard Curve) RIA->Data_Analysis ELISA->Data_Analysis

Caption: General workflow for this compound measurement in biological fluids.

References

Troubleshooting & Optimization

Troubleshooting Urodilatin immunoassay cross-reactivity with ANP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Urodilatin immunoassays, with a specific focus on cross-reactivity with Atrial Natriuretic Peptide (ANP).

Understanding the Challenge: this compound vs. ANP

This compound and Atrial Natriuretic Peptide (ANP) are structurally and functionally related natriuretic peptides, which can lead to significant cross-reactivity in immunoassays. Both are derived from the same prohormone, proANP.[1] However, this compound is a 32-amino acid peptide produced in the kidneys, while ANP is a 28-amino acid peptide primarily secreted by the heart.[1] The key structural difference is the presence of a four-amino-acid extension at the N-terminus of this compound. This high degree of homology is the primary reason for antibody cross-reactivity, which can lead to inaccurate quantification and misinterpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound immunoassay showing higher than expected concentrations?

A1: Higher than expected this compound concentrations can be a result of cross-reactivity with ANP present in the sample. Due to their structural similarity, antibodies raised against this compound may also bind to ANP, leading to an overestimation of this compound levels. It is crucial to determine the specificity of your antibody and the potential for ANP interference. Some immunoassay kits for ANP may also exhibit cross-reactivity with this compound.[2][3]

Q2: How can I determine if my this compound antibody cross-reacts with ANP?

A2: You can perform a cross-reactivity test using a competitive ELISA setup. This involves measuring the binding of your this compound antibody to labeled this compound in the presence of increasing concentrations of unlabeled this compound (as a standard) and unlabeled ANP. By comparing the concentration of ANP required to displace 50% of the labeled this compound to the concentration of this compound required for the same displacement, you can calculate the percentage of cross-reactivity.

Q3: Are there this compound-specific antibodies and assay kits available?

A3: Yes, several manufacturers offer this compound-specific antibodies and immunoassay kits with minimal or no cross-reactivity to ANP.[4] When selecting a kit, it is essential to review the product datasheet for specific cross-reactivity data. Look for kits that explicitly state they have been tested against ANP and provide a low percentage of cross-reactivity.

Q4: What is the difference between a sandwich ELISA and a competitive ELISA in the context of cross-reactivity?

A4: Competitive ELISAs are generally more susceptible to cross-reactivity than sandwich ELISAs. In a competitive assay, the analyte in the sample competes with a labeled analyte for binding to a limited number of antibody sites. Any molecule with a similar binding site, like ANP in a this compound assay, can compete and generate a signal. A sandwich ELISA, on the other hand, uses two antibodies that bind to different epitopes on the target analyte. This dual recognition increases specificity and reduces the likelihood of cross-reactivity with structurally similar molecules.

Q5: Can sample handling and storage affect my results?

A5: Yes, proper sample handling is critical. Both this compound and ANP are peptides and can be susceptible to degradation by proteases. Samples should be collected on ice, and a protease inhibitor cocktail should be added promptly. For long-term storage, samples should be kept at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and inaccurate results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Reagent contamination.1. Increase the number and vigor of wash steps. 2. Use a blocking buffer and optimize incubation times. 3. Use fresh, high-quality reagents and sterile techniques.
Low signal or poor sensitivity 1. Inactive antibody or conjugate. 2. Suboptimal assay conditions (e.g., temperature, incubation time). 3. Low analyte concentration in the sample.1. Check the expiration date and storage conditions of reagents. 2. Optimize incubation times and temperatures according to the kit protocol. 3. Concentrate the sample or use a more sensitive assay format.
High variability between replicate wells 1. Pipetting errors. 2. Inconsistent washing. 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure consistent technique. 2. Ensure all wells are washed uniformly. 3. Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.
Suspected cross-reactivity with ANP Antibody recognizes both this compound and ANP.1. Verify Kit Specificity: Check the manufacturer's data for cross-reactivity with ANP. 2. Perform a Cross-Reactivity Test: (See Experimental Protocols section). 3. Sample Pre-treatment: Use methods like Solid-Phase Extraction (SPE) or Immunoprecipitation (IP) to separate this compound from ANP before the immunoassay (See Experimental Protocols section). 4. Use a Specific Assay: Switch to a highly specific this compound ELISA kit with validated low cross-reactivity to ANP.

Quantitative Data on Cross-Reactivity

The following table summarizes available cross-reactivity data. Note that data from many commercial kits is often qualitative ("no significant cross-reactivity"). It is highly recommended to experimentally determine the cross-reactivity for your specific assay and reagents.

Antibody/Kit Target Analyte Cross-Reactant Cross-Reactivity (%) Reference
Rabbit Polyclonal Antibody to ANP (95-126)This compound (Human)β-ANP (Human)100%Phoenix Pharmaceuticals, Inc. Product Data Sheet[4]
Rabbit Polyclonal Antibody to ANP (95-126)This compound (Human)ANP (Rat)0.23%Phoenix Pharmaceuticals, Inc. Product Data Sheet[4]
Rabbit Polyclonal Antibody to ANP (95-126)This compound (Human)BNP-32 (Human)0.024%Phoenix Pharmaceuticals, Inc. Product Data Sheet[4]
Human NT-ProANP Quantikine ELISA KitNT-ProANPRelated molecules< 0.5%R&D Systems Product Data Sheet[5]
Human ANP ELISA KitANPAnaloguesNo significant cross-reactivityABClonal Product Data Sheet[6]
Human ANP ELISA KitANPAnaloguesNo significant cross-reactivityElabscience Product Data Sheet
Human ANP ELISA KitANPAnaloguesNo cross reactivity or interference detectedUnspecified Vendor[2]

Formula for Calculating Percent Cross-Reactivity:

% Cross-Reactivity = (Concentration of Analyte at 50% Displacement / Concentration of Cross-Reactant at 50% Displacement) x 100

Experimental Protocols

Protocol for Determining Antibody Cross-Reactivity (Competitive ELISA)

This protocol allows you to quantify the cross-reactivity of your this compound antibody with ANP.

Materials:

  • Microplate pre-coated with a capture antibody against the primary antibody (e.g., anti-rabbit IgG)

  • This compound primary antibody

  • Biotinylated this compound (or other labeled this compound)

  • Unlabeled this compound standard

  • Unlabeled ANP

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the unlabeled this compound standard and unlabeled ANP in assay buffer.

  • Add a fixed concentration of the this compound primary antibody to all wells, except for the blank.

  • Add the serial dilutions of unlabeled this compound and unlabeled ANP to their respective wells.

  • Add a fixed concentration of biotinylated this compound to all wells.

  • Incubate the plate according to the manufacturer's recommendations (e.g., 1-2 hours at room temperature).

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Add stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the log of the concentration for both the this compound standard and ANP.

  • Determine the concentration of this compound and ANP that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the formula provided above.

Protocol for Sample Pre-treatment: Solid-Phase Extraction (SPE)

This protocol can be used to separate this compound from ANP in biological samples prior to immunoassay, based on potential differences in their hydrophobicity.

Materials:

  • C18 SPE cartridges

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

  • Wash solvent (e.g., 0.1% TFA in 5% Acetonitrile)

  • Elution solvent (e.g., 0.1% TFA in 60% Acetonitrile)

  • Sample (e.g., urine, plasma) acidified with TFA

Procedure:

  • Conditioning: Pass 1 mL of methanol (B129727) through the C18 cartridge.

  • Equilibration: Pass 2 mL of 0.1% TFA in water through the cartridge.

  • Sample Loading: Load the acidified sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% TFA in 5% Acetonitrile (B52724) to remove hydrophilic impurities and potentially ANP (optimization of the acetonitrile percentage may be required).

  • Elution: Elute this compound with 1 mL of 0.1% TFA in 60% Acetonitrile.

  • Dry and Reconstitute: Dry the eluted fraction under a stream of nitrogen and reconstitute in the immunoassay buffer.

Note: This is a general protocol and may require optimization for your specific sample type and the degree of separation required. It is recommended to analyze the wash and elution fractions by a sensitive method like mass spectrometry to confirm the separation of this compound and ANP.

Protocol for Sample Pre-treatment: Immunoprecipitation (IP)

This protocol uses a this compound-specific antibody to capture this compound from a sample, thereby separating it from ANP.

Materials:

  • This compound-specific antibody

  • Protein A/G magnetic beads

  • Lysis/IP buffer

  • Wash buffer

  • Elution buffer

  • Neutralization buffer

Procedure:

  • Antibody-Bead Conjugation: Incubate the this compound-specific antibody with Protein A/G magnetic beads for 1-2 hours at 4°C with gentle rotation.

  • Sample Incubation: Add the antibody-conjugated beads to the sample and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant (which contains ANP and other unbound proteins). Wash the beads three times with wash buffer.

  • Elution: Resuspend the beads in elution buffer to release the bound this compound.

  • Neutralization: Transfer the eluate to a new tube and neutralize with the neutralization buffer.

  • The eluted sample, now enriched with this compound and depleted of ANP, can be used in the immunoassay.

Visualizations

Signaling Pathway of Natriuretic Peptides

Natriuretic Peptide Signaling Pathway Signaling Pathway of Natriuretic Peptides This compound This compound NPR_A NPR-A Receptor This compound->NPR_A Binds ANP ANP ANP->NPR_A Binds cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Natriuresis, Vasodilation) PKG->Physiological_Effects Leads to Troubleshooting Workflow Troubleshooting Immunoassay Cross-Reactivity Start High this compound Signal (Suspected Cross-Reactivity) Check_Kit Review Kit Datasheet for Cross-Reactivity Data Start->Check_Kit Data_Available Data Available? Check_Kit->Data_Available Perform_Test Perform In-House Cross-Reactivity Test Data_Available->Perform_Test No Significant_CR Significant Cross-Reactivity? Data_Available->Significant_CR Yes Perform_Test->Significant_CR Sample_Prep Implement Sample Pre-treatment (SPE or IP) Significant_CR->Sample_Prep Yes New_Assay Switch to a More Specific Assay Significant_CR->New_Assay Yes, if pre-treatment fails End Accurate this compound Quantification Significant_CR->End No Sample_Prep->End New_Assay->End This compound and ANP Relationship Structural and Functional Relationship ProANP proANP (126 aa) Heart Heart (Atrial Myocytes) ProANP->Heart Synthesized in Kidney Kidney (Distal Tubules) ProANP->Kidney Synthesized in ANP ANP (28 aa) Systemic Hormone Heart->ANP Processes to This compound This compound (32 aa) Paracrine Factor Kidney->this compound Processes to Cross_Reactivity Immunoassay Cross-Reactivity ANP->Cross_Reactivity This compound->Cross_Reactivity

References

Optimizing Urodilatin ELISA for High-Throughput Screening: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing a Urodilatin Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening (HTS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound is a peptide hormone that is primarily synthesized in and secreted by the kidneys. It plays a crucial role in regulating sodium and water balance. Measuring this compound levels is important in research related to renal function, cardiovascular health, and conditions involving fluid and electrolyte imbalance.

Q2: What are the primary sample types for this compound ELISA?

A2: The most common sample type for this compound measurement is urine, where it is found in relatively high concentrations.[1] While it is present in plasma, its levels are typically very low, requiring a highly sensitive assay.[2]

Q3: What are the key considerations when adapting a this compound ELISA to a high-throughput format?

A3: Key considerations for HTS adaptation include assay miniaturization (e.g., transitioning from 96- to 384-well plates), automation of liquid handling and washing steps, ensuring reagent stability for extended runs, and implementing robust quality control and data analysis pipelines.

Q4: How can I minimize matrix effects when analyzing urine samples?

A4: Matrix effects, which are interferences from components in the sample, can be a significant issue in urine-based assays.[3][4] A common and effective strategy to mitigate these effects is to dilute the urine samples with an appropriate assay buffer.[3] It is crucial to determine the optimal dilution factor that minimizes interference without diluting the analyte below the assay's detection limit.

Q5: What are acceptable performance criteria for a this compound HTS ELISA?

A5: For an HTS ELISA, it is important to validate the assay's performance. Generally, for precision, the intra-assay and inter-assay coefficients of variation (CVs) should be below 15%. For accuracy, spike and recovery experiments should yield recovery rates between 80-120%. Linearity of dilution should also be demonstrated to ensure that the assay accurately measures this compound across a range of concentrations.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated reagents or plate. 4. Over-incubation.1. Increase the number of wash cycles and ensure complete aspiration of wash buffer. Consider using an automated plate washer for consistency. 2. Optimize the concentration of the blocking buffer and ensure it is appropriate for the sample type. 3. Use fresh, sterile reagents and high-quality ELISA plates. 4. Adhere strictly to the recommended incubation times.
Weak or No Signal 1. Inactive reagents (e.g., expired, improper storage). 2. Insufficient antigen in the sample. 3. Incorrect reagent concentrations. 4. Substrate not protected from light.1. Verify the expiration dates and storage conditions of all kit components. 2. Concentrate the sample if possible, or use a more sensitive ELISA kit. For urine samples, consider the collection time and donor's hydration status. 3. Double-check all dilution calculations for antibodies and standards. 4. Store and handle the TMB substrate in the dark.
High Variability (High CV%) 1. Inconsistent pipetting technique. 2. "Edge effects" due to uneven temperature or evaporation. 3. Inconsistent washing across the plate. 4. Bubbles in wells.1. Use calibrated multichannel or automated liquid handlers. Ensure pipette tips are properly sealed. 2. Equilibrate the plate to room temperature before use and use a plate sealer during incubations. Avoid stacking plates during incubation. 3. Utilize an automated plate washer for uniform washing. 4. Visually inspect the plate for bubbles before reading and gently tap to dislodge them.
Poor Standard Curve 1. Improper preparation of standards. 2. Contamination of the stock standard. 3. Incorrect curve fitting model.1. Ensure thorough mixing of standards at each dilution step. Use a fresh set of pipette tips for each dilution. 2. Aliquot the stock standard upon receipt to avoid repeated freeze-thaw cycles. 3. Use a 4-parameter logistic (4-PL) curve fit for sigmoidal ELISA data.

Data Presentation

Table 1: Representative this compound ELISA Performance Characteristics
ParameterAcceptance CriteriaRepresentative Data
Assay Range -1.56 - 100 ng/mL
Sensitivity (LOD) -0.78 ng/mL
Intra-Assay Precision CV < 15%6.5%
Inter-Assay Precision CV < 15%9.8%
Table 2: Representative Spike and Recovery Data for this compound in Urine
SampleThis compound Spiked (ng/mL)Observed (ng/mL)Expected (ng/mL)Recovery (%)
Urine 11014.215.094.7
Urine 22528.930.096.3
Urine 35052.155.094.7
Average Recovery 95.2%
Table 3: Representative Linearity of Dilution Data for this compound in Urine
Dilution FactorObserved (ng/mL)Expected (ng/mL)Linearity (%)
Neat80.580.5100.0
1:241.240.3102.2
1:419.820.198.5
1:810.310.1102.0
Average Linearity

Experimental Protocols

Protocol 1: High-Throughput this compound ELISA (384-Well Format)

1. Reagent and Sample Preparation:

  • Bring all reagents to room temperature before use.
  • Prepare wash buffer, standards, and controls according to the kit manufacturer's instructions.
  • Centrifuge urine samples at 1,000 x g for 15 minutes to remove particulates.
  • Dilute urine samples at a pre-determined optimal dilution (e.g., 1:4) in the provided assay buffer.

2. Plate Coating (if not pre-coated):

  • Dilute the capture antibody to its working concentration in coating buffer.
  • Using an automated liquid handler, dispense 25 µL of the diluted capture antibody into each well of a 384-well microplate.
  • Seal the plate and incubate overnight at 4°C.

3. Washing and Blocking:

  • Aspirate the coating solution using an automated plate washer.
  • Wash the plate three times with 100 µL of wash buffer per well.
  • Add 75 µL of blocking buffer to each well.
  • Seal the plate and incubate for 1-2 hours at room temperature.
  • Wash the plate three times as described above.

4. Sample and Standard Incubation:

  • Using an automated liquid handler, add 25 µL of prepared standards, controls, and diluted samples to the appropriate wells.
  • Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

5. Detection Antibody Incubation:

  • Wash the plate four times with 100 µL of wash buffer per well.
  • Add 25 µL of diluted detection antibody to each well.
  • Seal the plate and incubate for 1 hour at room temperature with gentle shaking.

6. Enzyme Conjugate Incubation:

  • Wash the plate four times with 100 µL of wash buffer per well.
  • Add 25 µL of streptavidin-HRP conjugate to each well.
  • Seal the plate and incubate for 30 minutes at room temperature in the dark.

7. Substrate Reaction and Measurement:

  • Wash the plate five times with 100 µL of wash buffer per well.
  • Add 25 µL of TMB substrate to each well.
  • Incubate for 15-20 minutes at room temperature in the dark.
  • Add 12.5 µL of stop solution to each well.
  • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Quality Control for High-Throughput this compound ELISA

1. Plate Uniformity:

  • To assess intra-plate variability, run a high and a low concentration control sample in multiple wells across the entire 384-well plate.
  • Calculate the CV% for each control. The CV% should be less than 15%.

2. Standard Curve Validation:

  • Run a full standard curve in duplicate on every plate.
  • The R-squared value of the 4-PL curve fit should be ≥ 0.99.

3. Inter-Plate Variability:

  • Run the same set of high, medium, and low concentration controls on multiple plates across different days.
  • Calculate the inter-assay CV% for each control. The CV% should be less than 15%.

4. Positive and Negative Controls:

  • Include a known positive control (e.g., a urine sample with a known high this compound concentration) and a negative control (assay buffer only) on each plate.

Visualizations

Urodilatin_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents (Standards, Buffers) Coating Coat Plate with Capture Antibody Reagents->Coating Samples Prepare Samples (Centrifuge, Dilute) Add_Samples Add Standards & Samples Samples->Add_Samples Blocking Block Plate Coating->Blocking Wash Blocking->Add_Samples Wash Add_Detection Add Detection Antibody Add_Samples->Add_Detection Wash Add_Enzyme Add Enzyme Conjugate Add_Detection->Add_Enzyme Wash Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Wash Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance (450 nm) Stop_Reaction->Read_Plate Calculate Calculate Concentrations Read_Plate->Calculate

Caption: High-throughput this compound ELISA workflow diagram.

Troubleshooting_Logic Start Problem with ELISA Results High_BG High Background? Start->High_BG Weak_Signal Weak/No Signal? High_BG->Weak_Signal No Check_Washing Increase Washes, Optimize Blocking High_BG->Check_Washing Yes High_CV High Variability? Weak_Signal->High_CV No Check_Reagents Check Reagent Activity & Concentrations Weak_Signal->Check_Reagents Yes Check_Technique Review Pipetting, Use Plate Sealer High_CV->Check_Technique Yes Review_Protocol Review Protocol (Incubation times, etc.) High_CV->Review_Protocol No Check_Washing->Review_Protocol Check_Reagents->Review_Protocol Check_Technique->Review_Protocol

Caption: A decision tree for troubleshooting common this compound ELISA issues.

References

Technical Support Center: Urodilatin Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Urodilatin radioimmunoassay (RIA) experiments and improve assay sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound RIA experiments in a question-and-answer format.

Q1: Why is the sensitivity of my this compound RIA lower than expected?

A1: Low sensitivity in a this compound RIA can stem from several factors. A primary consideration is the specificity and affinity of the primary antibody. This compound is structurally similar to other atrial natriuretic peptides (ANPs), so using a highly specific polyclonal antibody that does not cross-react with ANP analogues is crucial for accurate and sensitive detection.[1][2] Another key factor is the concentration of the antibody and the radiolabeled tracer. Suboptimal concentrations of either can lead to a poor signal-to-noise ratio. Additionally, improper sample handling and storage can lead to degradation of this compound, which is a peptide and susceptible to proteolysis. Samples should be stored at -80°C until analysis.[3]

To improve sensitivity, consider the following:

  • Antibody and Tracer Optimization: Perform a titration experiment to determine the optimal concentrations of both the primary antibody and the radiolabeled tracer. The goal is to find a concentration that provides a sufficient signal with low non-specific binding.

  • Delayed Tracer Addition: A common technique to enhance sensitivity is to incubate the antibody and the sample (or standard) for a period before adding the radiolabeled tracer. This allows the unlabeled this compound to bind to the antibody first, increasing the competitive displacement of the tracer.

  • Sample Preparation: For urine samples, an ethanol (B145695) extraction step can help concentrate the analyte and remove interfering substances.[4]

  • Incubation Conditions: Optimize incubation times and temperatures. Longer incubation times at lower temperatures (e.g., 4°C) can promote higher affinity binding.

Q2: I am observing high background noise in my assay. What are the likely causes and solutions?

A2: High background, or high non-specific binding (NSB), can obscure the specific signal and reduce assay sensitivity. Common causes include:

  • Radiolabeled Tracer Quality: The radiolabeled this compound (tracer) may have degraded over time, leading to increased non-specific binding. Ensure the tracer is within its recommended shelf-life and has high radiochemical purity.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the reaction tubes or plates can be a source of high background. Ensure your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA).

  • Cross-Reactivity: If the primary antibody is not highly specific, it may cross-react with other molecules in the sample matrix, leading to a higher background signal.[2]

  • Insufficient Washing: Inefficient washing steps can leave unbound tracer in the reaction tube, contributing to the background. Ensure thorough washing with the appropriate wash buffer.

To reduce high background:

  • Check Tracer Quality: Use a fresh or high-purity radioligand.

  • Optimize Blocking: Increase the concentration of the blocking agent in your assay buffer.

  • Use a Specific Antibody: Confirm the specificity of your primary antibody. A monospecific, high-affinity antiserum against this compound with minimal cross-reactivity is recommended.[5]

  • Improve Washing Steps: Increase the number or volume of washes to ensure complete removal of unbound tracer.

Q3: My standard curve has a poor shape or is inconsistent. How can I troubleshoot this?

A3: An abnormal standard curve is a common issue that can be caused by several factors:

  • Pipetting Errors: Inaccurate pipetting of standards, antibody, or tracer can lead to inconsistencies. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Reagent Degradation: Degradation of the standard peptide, antibody, or tracer can affect the binding kinetics and the shape of the curve. Use freshly prepared reagents and store them under recommended conditions.

  • Improper Incubation: Inconsistent incubation times or temperatures across the assay plate can lead to variability. Ensure uniform incubation conditions for all tubes.

  • Matrix Effects: The composition of the sample matrix (e.g., urine, plasma) can interfere with the antibody-antigen binding.[6] It is important to prepare the standards in a matrix that closely resembles the sample matrix. For urine samples, using a "urine-like" buffer or stripped urine for standard preparation can mitigate these effects.

To improve the standard curve:

  • Verify Reagent Quality: Check the integrity of all reagents.

  • Ensure Accurate Pipetting: Calibrate pipettes and practice consistent technique.

  • Standardize Incubation: Maintain consistent incubation times and temperatures.

  • Address Matrix Effects: Prepare standards in a similar matrix to the samples.

Frequently Asked Questions (FAQs)

Q1: What is the typical sensitivity of a this compound RIA?

A1: The sensitivity of this compound RIAs can vary depending on the specific protocol and reagents used. However, published methods have reported detection limits in the low picogram per milliliter (pg/mL) or nanogram per liter (ng/L) range. For example, one direct RIA reported a detection limit of 10.5 ng/L.[5]

Q2: Do I need to extract this compound from my samples before running the RIA?

A2: For urine samples, an extraction step, such as ethanol extraction, is often recommended to remove interfering substances and concentrate the this compound, thereby improving assay accuracy and sensitivity.[4] For plasma samples, some direct RIAs have been developed that do not require a pretreatment step.[5]

Q3: What are the critical reagents for a successful this compound RIA?

A3: The most critical reagents are:

  • A highly specific primary antibody with low cross-reactivity to other ANP analogues.[1][2]

  • High-quality radiolabeled this compound (tracer) with high specific activity.

  • A reliable this compound standard for generating an accurate standard curve.

Q4: How important is the choice of antibody in a this compound RIA?

A4: The choice of antibody is paramount. This compound is an analogue of the circulating atrial natriuretic peptide (α-ANP), and many ANP antibodies cannot distinguish between the two.[1] Using a polyclonal or monoclonal antibody that specifically recognizes human this compound without cross-reacting with other ANP analogues is essential for the specificity and accuracy of the assay.[1][2][5]

Quantitative Data Summary

The following tables summarize key quantitative data from published this compound RIA methods to provide a reference for expected assay performance.

Table 1: Performance Characteristics of a Direct this compound RIA [5]

ParameterUrinePlasma
Detection Limit 10.5 ng/L10.5 ng/L
Linear Measuring Range 10.5 - 1000 ng/L10.5 - 1000 ng/L
Recovery 93 - 102%90 - 104%
Intra-assay CV (at 269 ng/L) 8.2%N/A
Intra-assay CV (at 669 ng/L) 8.1%N/A
Inter-assay CV (at 839 ng/L) 9.7%N/A

Table 2: Precision of a this compound-Specific RIA for Human Urine [4]

ParameterValue
Intra-assay CV 6.7%
Inter-assay CV 14.1%

Experimental Protocols

Protocol 1: Optimizing Primary Antibody Concentration

This protocol describes a method for determining the optimal dilution of the primary antibody for your this compound RIA.

  • Prepare a series of antibody dilutions: Start with the manufacturer's recommended dilution and prepare a series of twofold dilutions (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000, 1:32000) in your assay buffer.

  • Set up assay tubes: For each dilution, prepare tubes for Total Counts (TC), Non-Specific Binding (NSB), and Zero Standard (B0).

  • Add reagents:

    • TC tubes: Add only the radiolabeled tracer.

    • NSB tubes: Add assay buffer and the radiolabeled tracer. Do not add the primary antibody.

    • B0 tubes: Add the diluted primary antibody and the radiolabeled tracer.

  • Incubate: Incubate all tubes according to your standard assay protocol (e.g., 16-24 hours at 4°C).

  • Separate bound and free tracer: Use your standard separation method (e.g., second antibody precipitation).

  • Count radioactivity: Measure the counts per minute (CPM) in each tube using a gamma counter.

  • Calculate percent binding:

    • %B/T = [(B0 CPM - NSB CPM) / (TC CPM - NSB CPM)] * 100

  • Select the optimal dilution: The optimal antibody dilution is the one that results in 30-50% binding of the tracer in the absence of unlabeled this compound (B0). This range generally provides the best balance between a strong signal and good assay sensitivity.

Protocol 2: General Competitive this compound RIA Workflow

This protocol provides a general workflow for a competitive this compound RIA. Specific volumes and incubation times may need to be optimized for your particular assay.

  • Prepare Reagents: Reconstitute and dilute the this compound standard, primary antibody, and radiolabeled tracer in assay buffer to their optimal concentrations.

  • Set up Assay Tubes: Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.

  • Pipette Reagents:

    • Add 100 µL of assay buffer to the NSB tubes.

    • Add 100 µL of the appropriate standard or unknown sample to the corresponding tubes.

    • Add 100 µL of the diluted primary antibody to all tubes except the TC and NSB tubes.

    • Vortex all tubes gently.

  • First Incubation: Cover the tubes and incubate for 16-24 hours at 4°C.

  • Add Tracer: Add 100 µL of the diluted radiolabeled tracer to all tubes.

  • Second Incubation: Cover the tubes and incubate for another 16-24 hours at 4°C.

  • Precipitation: Add the second antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to all tubes except the TC tubes to precipitate the primary antibody-antigen complexes. Incubate as required.

  • Centrifugation: Centrifuge the tubes (except TC) to pellet the precipitate.

  • Aspirate Supernatant: Carefully aspirate the supernatant from all tubes except the TC tubes.

  • Count Radioactivity: Measure the CPM in the pellets (and the TC tubes) using a gamma counter.

  • Data Analysis: Calculate the percent bound for each standard and sample, and generate a standard curve by plotting the percent bound against the this compound concentration. Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.

Visualizations

RIA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Analysis Reagents Prepare Standards, Antibody, Tracer Tubes Set up Assay Tubes Reagents->Tubes Add_Sample Add Standards/Samples & Antibody Tubes->Add_Sample Incubate1 First Incubation (16-24h, 4°C) Add_Sample->Incubate1 Add_Tracer Add Radiolabeled Tracer Incubate1->Add_Tracer Incubate2 Second Incubation (16-24h, 4°C) Add_Tracer->Incubate2 Precipitate Add Second Antibody & Precipitate Incubate2->Precipitate Centrifuge Centrifuge to Pellet Complexes Precipitate->Centrifuge Aspirate Aspirate Supernatant Centrifuge->Aspirate Count Count Radioactivity (Gamma Counter) Aspirate->Count Std_Curve Generate Standard Curve Count->Std_Curve Calculate Calculate Unknown Concentrations Std_Curve->Calculate

Caption: General workflow for a competitive this compound radioimmunoassay.

Troubleshooting_Sensitivity cluster_causes Potential Causes cluster_solutions Solutions Low_Sensitivity Low RIA Sensitivity Antibody_Issues Suboptimal Antibody (Concentration/Specificity) Low_Sensitivity->Antibody_Issues Tracer_Issues Poor Tracer Quality/ Concentration Low_Sensitivity->Tracer_Issues Sample_Degradation This compound Degradation Low_Sensitivity->Sample_Degradation Incubation_Issues Non-Optimal Incubation (Time/Temperature) Low_Sensitivity->Incubation_Issues Optimize_Ab Titrate Antibody & Use Specific Ab Antibody_Issues->Optimize_Ab Address Optimize_Tracer Titrate Tracer & Use Fresh Tracer Tracer_Issues->Optimize_Tracer Address Improve_Sample Proper Sample Storage & Extraction Sample_Degradation->Improve_Sample Address Optimize_Incubation Optimize Incubation Conditions Incubation_Issues->Optimize_Incubation Address

Caption: Troubleshooting logic for low sensitivity in this compound RIA.

References

Challenges in developing specific antibodies for Urodilatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the development of specific antibodies for Urodilatin.

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow.

Question: My anti-Urodilatin antibody shows significant cross-reactivity with Atrial Natriuretic Peptide (ANP). How can I resolve this?

Answer:

Cross-reactivity with ANP is the most common challenge in developing this compound-specific antibodies due to their high structural homology.[1][2] this compound is an N-terminally extended form of α-ANP.[1] Here is a step-by-step guide to troubleshoot this issue:

1. Re-evaluate Your Immunogen Design:

  • Problem: The immunogen used may not be specific enough to elicit an immune response that distinguishes between this compound and ANP.

  • Solution: this compound (ANP 95-126) differs from ANP (ANP 99-126) by an additional four amino acids at the N-terminus.[3][4] To generate a specific antibody, the immunogen should ideally consist of the full this compound (95-126) peptide.[5] This ensures that the unique N-terminal region of this compound is presented to the immune system.

2. Optimize Your Antibody Screening Process:

  • Problem: The screening method may not be stringent enough to identify truly specific antibodies.

  • Solution: Implement a differential screening strategy using an ELISA-based method.

    • Coat separate ELISA plates with this compound and ANP.

    • Screen your hybridoma supernatants or polyclonal sera on both plates.

    • Select the clones or sera that show high reactivity to this compound and minimal to no reactivity with ANP.

3. Purify Your Polyclonal Antiserum using Affinity Chromatography:

  • Problem: Polyclonal sera will contain a mixed population of antibodies, some of which may recognize epitopes common to both this compound and ANP.

  • Solution: Sequential affinity purification can isolate the this compound-specific antibodies.[5]

    • Pass the antiserum through an ANP-coupled affinity column first to remove antibodies that cross-react with ANP.

    • The flow-through, now depleted of ANP-cross-reactive antibodies, can then be passed through a this compound-coupled affinity column.

    • Elute the bound antibodies from the this compound column. These will be highly specific for this compound.

4. Validate Antibody Specificity Rigorously:

  • Problem: The validation experiments may not be comprehensive enough to confirm specificity.

  • Solution: Use multiple methods to confirm the specificity of your purified antibody.

    • Competitive Immunoassay: Perform a competitive radioimmunoassay (RIA) or ELISA. A specific antibody will show displacement of the labeled this compound tracer by unlabeled this compound, but not by ANP or other natriuretic peptides like BNP and CNP.[6][7]

    • Western Blotting: If possible, use cell lysates or tissue homogenates known to express the this compound precursor. A specific antibody should detect a band corresponding to this compound and not ANP.

    • Immunohistochemistry: In tissues where this compound is known to be present, such as the distal tubular cells of the kidney, a specific antibody should show localized staining.[7]

Frequently Asked Questions (FAQs)

Q1: What is the structural difference between this compound and other natriuretic peptides?

A1: this compound is a 32-amino acid peptide that belongs to the A-type natriuretic peptide family.[4] It is derived from the same precursor protein as ANP.[2] The key difference is that this compound is an N-terminally extended version of ANP (99-126), containing four additional amino acids.[3] This structural similarity is the primary reason for the challenge in developing specific antibodies. Other natriuretic peptides like Brain Natriuretic Peptide (BNP) and C-type Natriuretic Peptide (CNP) have more distinct amino acid sequences.[2]

Q2: Why can't I use a standard anti-ANP antibody to detect this compound?

A2: Most commercially available anti-ANP antibodies are generated against the core structure of ANP and therefore cannot distinguish between this compound and other ANP analogues.[1] Using such antibodies will lead to inaccurate quantification and localization of this compound, as the results will also include a signal from ANP. Specific assays are required to explore the physiological role of this compound.[1]

Q3: What are the expected outcomes of a successful this compound-specific antibody development project?

A3: A successful project will yield a monoclonal or polyclonal antibody with high affinity and specificity for this compound. This antibody should exhibit minimal to no cross-reactivity with ANP, BNP, and CNP. The performance of such an antibody in immunoassays should allow for the specific measurement of this compound in biological samples like urine.[5][6]

Q4: Are there any commercially available this compound-specific antibodies?

A4: The availability of truly specific commercial antibodies can be limited. Historically, many researchers have had to develop their own specific antibodies for reliable results.[5] It is crucial to rigorously validate any commercial antibody for its specificity to this compound before use in experiments.

Data Presentation

Table 1: Cross-Reactivity Profile of a this compound-Specific Antiserum

PeptideCross-Reactivity (%)
This compound (ANP 95-126)100
Atrial Natriuretic Peptide (ANP 99-126)< 0.01
Brain Natriuretic Peptide (BNP)< 0.01
C-type Natriuretic Peptide (CNP)< 0.01
(Data based on findings for monospecific, high-affinity antiserum against this compound as described in related literature)[6]

Experimental Protocols

Protocol 1: Production of this compound-Specific Polyclonal Antibodies

  • Immunogen Preparation:

    • Synthesize the full-length human this compound (95-126) peptide.

    • Conjugate the peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.

  • Immunization:

    • Immunize rabbits with the this compound-KLH conjugate.

    • The initial immunization should be with Freund's complete adjuvant.

    • Subsequent booster injections should be administered at regular intervals (e.g., every 3-4 weeks) using Freund's incomplete adjuvant.

  • Titer Monitoring:

    • Collect small blood samples (test bleeds) 7-10 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA with this compound-coated plates.

  • Antiserum Collection and Purification:

    • Once a high titer is achieved, collect a larger volume of blood and prepare the antiserum.

    • Purify the antiserum using affinity chromatography as described in the troubleshooting section to isolate this compound-specific antibodies.[5]

Protocol 2: Competitive Radioimmunoassay (RIA) for this compound

  • Reagent Preparation:

    • Prepare a standard curve of unlabeled this compound.

    • Radioactively label this compound (e.g., with Iodine-125).

    • Dilute the purified this compound-specific antibody to the appropriate working concentration.

  • Assay Procedure:

    • Incubate a mixture of the radiolabeled this compound, the standard or unknown sample, and the specific antibody.

    • Add a secondary antibody (e.g., anti-rabbit IgG) to precipitate the primary antibody-antigen complexes.

    • Centrifuge the mixture and aspirate the supernatant.

  • Data Analysis:

    • Measure the radioactivity of the pellet using a gamma counter.

    • The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

    • Plot the standard curve and determine the concentration of this compound in the unknown samples.

Mandatory Visualizations

G Structural Comparison of Natriuretic Peptides cluster_0 Pro-ANP cluster_1 cluster_2 Mature Peptides proANP Precursor ... ANP 95-98 ANP 99-126 ... proc_uro Renal Processing proANP:f1->proc_uro proANP:f2->proc_uro proc_anp Cardiac Processing proANP:f2->proc_anp This compound N-terminus (4 aa) ANP Core (28 aa) proc_uro->this compound ANP ANP Core (28 aa) proc_anp->ANP BNP BNP (32 aa) Distinct Sequence CNP CNP (22 aa) Distinct Sequence

Caption: Structural relationship of this compound to other natriuretic peptides.

G Workflow for this compound-Specific Antibody Development cluster_0 Phase 1: Immunogen Design & Immunization cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Purification & Validation A Synthesize this compound (ANP 95-126) Peptide B Conjugate to Carrier Protein (KLH) A->B C Immunize Host (e.g., Rabbit) B->C D Collect Antiserum C->D E Differential ELISA Screening (this compound vs. ANP) D->E F Select High-Titer, Specific Sera E->F G Affinity Purification (Negative selection on ANP column, Positive on this compound column) F->G H Validate Specificity (Competitive RIA, WB) G->H I Characterized this compound- Specific Antibody H->I

Caption: Experimental workflow for specific antibody development.

G Troubleshooting Cross-Reactivity Start High Cross-Reactivity with ANP Detected CheckImmunogen Was the N-terminal extension of this compound part of the immunogen? Start->CheckImmunogen RedesignImmunogen Redesign immunogen to include the unique N-terminal sequence CheckImmunogen->RedesignImmunogen No CheckScreening Was a differential screening performed? CheckImmunogen->CheckScreening Yes RedesignImmunogen->Start Re-immunize ImplementScreening Implement differential ELISA screening against both This compound and ANP CheckScreening->ImplementScreening No CheckPurification Was affinity purification performed? CheckScreening->CheckPurification Yes ImplementScreening->CheckScreening Re-screen ImplementPurification Perform sequential affinity purification CheckPurification->ImplementPurification No End Specific Antibody Obtained CheckPurification->End Yes ImplementPurification->End

References

Animal model selection for preclinical Urodilatin research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models in preclinical Urodilatin (Ularitide) research.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most suitable for studying the efficacy of this compound in acute kidney injury (AKI)?

  • Rodent models (rats, mice): These are widely used due to their cost-effectiveness and ease of handling.[1] Ischemia-reperfusion injury (IRI) models, induced by clamping the renal artery, and nephrotoxic models (e.g., using cisplatin (B142131) or glycerol) are common.[2][3] However, it's important to note that therapeutic successes in rodent models of AKI have not always translated to clinical trials in humans.[1]

  • Large animal models (pigs, dogs, sheep): These models offer greater physiological similarity to humans, particularly regarding their immune systems and renal anatomy, which can be crucial for translational research.[4][5] Porcine models of IRI are increasingly used to bridge the gap between small animal studies and clinical applications.[4][5][6][7]

Q2: What is the recommended route and duration of this compound administration in preclinical studies?

A2: Intravenous (IV) infusion is the most common route of administration for this compound in preclinical studies to maintain stable plasma concentrations.[8][9][10] The duration of infusion can vary depending on the experimental design, ranging from short-term infusions of minutes to several hours.[9][10][11] Bolus injections have also been used, but may result in more transient effects.[12][13]

Q3: What is the mechanism of action of this compound?

A3: this compound is a natriuretic peptide that exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[8][14] This binding activates particulate guanylate cyclase (pGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[14][15] The increase in intracellular cGMP mediates various downstream effects, including vasodilation, diuresis, and natriuresis.[14][16]

Q4: How should this compound be stored?

A4: this compound is a peptide and should be stored at -20°C in its lyophilized form.[17][18] For reconstituted solutions, it is recommended to prepare them fresh for each experiment.[18] Long-term storage of this compound in solution is generally not advised.[18]

Troubleshooting Guides

Problem 1: High mortality rate in the animal model, particularly in heart failure models.

  • Possible Cause: The surgical procedure for inducing heart failure (e.g., coronary artery ligation or rapid ventricular pacing) can have a high mortality rate.[9][19] The severity of the induced heart failure may also be a factor.

  • Suggested Solution:

    • Refine surgical techniques to minimize trauma and procedure time.

    • Ensure adequate post-operative care, including pain management and monitoring of vital signs.

    • Consider a staged approach to inducing heart failure to allow for gradual adaptation.[1]

    • In pacing-induced heart failure models in dogs, careful monitoring and adjustment of the pacing rate can help manage the severity of the induced failure.[3]

    • For myocardial infarction models in pigs, a closed-chest coronary balloon occlusion followed by reperfusion can be an effective and reproducible method.[20]

Problem 2: Lack of a significant therapeutic effect of this compound.

  • Possible Cause 1: Inadequate dosage. The dose-response relationship for this compound can be narrow, with higher doses sometimes failing to produce a greater effect and potentially causing hypotension.[14][21]

  • Suggested Solution 1: Conduct a dose-ranging study to determine the optimal therapeutic dose for your specific animal model and disease state. Start with lower doses and gradually increase, while closely monitoring physiological parameters. In pigs with myocardial infarction, a low dose of 10 ng/kg/min was shown to be effective, while a higher dose of 50 ng/kg/min was not.[14]

  • Possible Cause 2: Timing of administration. The therapeutic window for this compound may be critical.

  • Suggested Solution 2: Administer this compound at the time of reperfusion in ischemia-reperfusion injury models, as this has been shown to be effective in reducing infarct size.[11][14]

  • Possible Cause 3: Attenuated response in chronic conditions. In chronic heart failure, there may be a downregulation of NPR-A receptors, leading to a blunted response to this compound.[14]

  • Suggested Solution 3: Investigate the expression levels of NPR-A in your animal model to confirm target engagement. Consider combination therapies that may enhance the effects of this compound.

Problem 3: High variability in experimental results.

  • Possible Cause 1: Inconsistent induction of the disease model. The severity of surgically or pharmacologically induced disease can vary between animals.

  • Suggested Solution 1: Standardize all procedures for inducing the disease model, including anesthesia, surgical techniques, and drug concentrations. Monitor key physiological parameters to ensure a consistent level of disease severity across all animals in a study group.

  • Possible Cause 2: Instability of the this compound solution.

  • Suggested Solution 2: Prepare fresh this compound solutions for each experiment and store the lyophilized peptide under the recommended conditions (-20°C).[17][18]

  • Possible Cause 3: Species-specific differences. The response to this compound can vary between different animal species.

  • Suggested Solution 3: Carefully select the animal model that is most relevant to the human condition being studied and be aware of potential species-specific differences in drug metabolism and receptor pharmacology.

Data Presentation

Table 1: Hemodynamic Effects of this compound in a Canine Model of Congestive Heart Failure.

ParameterBaselineThis compound (15 ng/kg/min for 10 hours)
Systolic Blood Pressure (mmHg)121 ± 9111 ± 7
Central Venous Pressure (mmHg)7.4 ± 3.35.2 ± 3.4
Urine Flow (ml/min)0.7 ± 0.61.5 ± 0.6
Urinary Sodium Excretion (μmol/min)48 ± 16180 ± 97

Data from a study in patients with congestive heart failure, presented here as an example of expected effects in a large animal model.[10]

Table 2: Renal Effects of this compound in Anesthetized Rats.

ParameterControlThis compound (0.75-12 μg/kg/h)
Urine FlowDose-dependent increaseSignificant increase
Glomerular Filtration Rate (GFR)BaselineDose-dependent increase
Sodium ExcretionBaselineDose-dependent increase
Mean Arterial Blood PressureBaselineSignificant decrease

Adapted from a study in Inactin-anesthetized sham-operated control rats.[8]

Table 3: Effects of this compound on Renal Function in a Porcine Model of Acute Kidney Injury (Ischemia-Reperfusion).

ParameterPre-IschemiaPost-Reperfusion (Control)Post-Reperfusion (this compound)
Glomerular Filtration Rate (mL/min)Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
Serum Creatinine (B1669602) (μmol/L)Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
Urine Output (mL/hr)Data not available in provided search resultsData not available in provided search resultsData not available in provided search results

Note: Specific quantitative data for this compound's effects in a porcine AKI model were not available in the provided search results. This table serves as a template for researchers to populate with their own data.

Experimental Protocols

Protocol 1: Ischemia-Reperfusion Induced Acute Kidney Injury in Rats

  • Animal Preparation: Anesthetize male Sprague-Dawley rats.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the renal pedicles.

    • Isolate the left renal artery and clamp it with a non-traumatic vascular clamp for a predetermined period (e.g., 45 minutes) to induce ischemia.

    • During the ischemic period, the contralateral (right) kidney may be removed (uninephrectomy) to exacerbate the injury to the ischemic kidney.

    • Remove the clamp to allow reperfusion.

  • This compound Administration:

    • Immediately following reperfusion, begin an intravenous infusion of this compound at the desired dose.

  • Monitoring and Sample Collection:

    • Monitor renal function by measuring serum creatinine and blood urea (B33335) nitrogen (BUN) at various time points post-reperfusion.

    • Collect urine to measure volume and electrolyte excretion.

    • At the end of the experiment, harvest the kidneys for histological analysis.

Protocol 2: Myocardial Infarction Model in Pigs

  • Animal Preparation: Anesthetize and mechanically ventilate domestic pigs.

  • Surgical Procedure (Closed-Chest Model):

    • Introduce a balloon catheter into the left anterior descending (LAD) coronary artery via the carotid or femoral artery under fluoroscopic guidance.

    • Inflate the balloon to occlude the LAD for a specific duration (e.g., 90 minutes) to induce myocardial ischemia.[20]

    • Deflate the balloon to allow for reperfusion.

  • This compound Administration:

    • Administer this compound as an intravenous infusion, starting either just before or at the onset of reperfusion. A dose of 10 ng/kg/min has been shown to be effective.[14]

  • Monitoring and Endpoint Analysis:

    • Monitor hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output) throughout the experiment.

    • Measure infarct size at the end of the study using techniques like triphenyltetrazolium (B181601) chloride (TTC) staining.

    • Assess cardiac function using echocardiography.

Mandatory Visualization

Urodilatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) This compound->NPR_A pGC Particulate Guanylate Cyclase (pGC) NPR_A->pGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzes pGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Diuresis Diuresis PKG->Diuresis Natriuresis Natriuresis PKG->Natriuresis

Caption: this compound signaling pathway.

Experimental_Workflow_AKI start Start animal_prep Animal Preparation (e.g., Rat Anesthesia) start->animal_prep surgery Surgical Induction of AKI (e.g., Ischemia-Reperfusion) animal_prep->surgery grouping Randomization into Treatment Groups surgery->grouping control Control Group (Vehicle Infusion) grouping->control Control This compound This compound Group (IV Infusion) grouping->this compound Treatment monitoring Physiological Monitoring (Blood Pressure, Urine Output) control->monitoring This compound->monitoring sample_collection Sample Collection (Blood, Urine, Tissue) monitoring->sample_collection analysis Data Analysis (Biochemical, Histological) sample_collection->analysis end End analysis->end

Caption: Experimental workflow for AKI model.

References

Technical Support Center: Overcoming Natriuretic Peptide Resistance in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming resistance to natriuretic peptides (NPs) in heart failure models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of natriuretic peptide resistance in heart failure?

In heart failure, despite elevated levels of endogenous natriuretic peptides, their compensatory effects are blunted. This phenomenon, known as NP resistance, is multifactorial and primarily attributed to:

  • Receptor Downregulation and Desensitization: Chronic elevation of NPs can lead to the downregulation and desensitization of their primary signaling receptor, natriuretic peptide receptor-A (NPR-A).[1][2] This results in a diminished intracellular response, characterized by reduced production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[1][2]

  • Increased NP Degradation: The enzyme neprilysin (NEP), also known as neutral endopeptidase, is responsible for the degradation of NPs.[3][4] In heart failure, increased NEP activity can lead to rapid clearance of NPs from circulation, reducing their bioavailability.[5]

  • Increased cGMP Degradation: Phosphodiesterases (PDEs), particularly PDE5 and PDE9, degrade cGMP, the key second messenger of NP signaling.[6][7][8] Elevated PDE activity in heart failure models can prematurely terminate the NP signal transduction cascade.

  • Impaired Bioactivity of NPs: Recent studies suggest that in heart failure, a portion of circulating NPs may be in biologically inactive forms.[9]

Q2: What are the main therapeutic strategies being investigated to overcome NP resistance?

Several strategies are being explored to enhance NP signaling in the context of heart failure:

  • Neprilysin Inhibition (NEPi): By inhibiting NEP, drugs like sacubitril (B1662468) prevent the breakdown of endogenous NPs, thereby increasing their circulating levels and enhancing their beneficial effects.[3][10][11] This approach is often combined with an angiotensin receptor blocker (ARB) in a class of drugs known as angiotensin receptor-neprilysin inhibitors (ARNIs).[4][10]

  • Phosphodiesterase (PDE) Inhibition: Inhibiting PDE5 or PDE9 prevents the degradation of cGMP, amplifying the intracellular signal generated by NP receptor activation.[6][8][12] This strategy can work synergistically with NEPi.[6][8]

  • Development of Novel NP Analogs: Researchers are designing synthetic NPs with modified structures that are more resistant to degradation by NEP and have a longer half-life.[13][14] Examples include M-atrial natriuretic peptide (M-ANP) and CD-NP.[14][15]

  • Combined Therapies: Combining NEPi with PDE inhibitors or administering exogenous, resistant NP analogs in conjunction with a NEPi are promising approaches to maximize the therapeutic potential of the NP system.[6][16]

Q3: Why does administering exogenous NPs like Nesiritide (recombinant BNP) have limited long-term efficacy in heart failure?

While synthetic NPs like Nesiritide can provide short-term hemodynamic benefits in acute decompensated heart failure, their long-term efficacy has been disappointing.[10] This is likely due to the same mechanisms that cause resistance to endogenous NPs, including receptor desensitization and rapid degradation by neprilysin.[1][10] Furthermore, continuous infusion can exacerbate receptor downregulation.[9]

Troubleshooting Guide for Experiments

Problem 1: Inconsistent or blunted response to NP administration in a heart failure animal model.

  • Possible Cause 1: NP Degradation.

    • Troubleshooting: Ensure that your experimental design accounts for the rapid degradation of NPs. For in vivo studies, consider co-administration with a neprilysin inhibitor (e.g., sacubitril) to increase the half-life of the administered NP. For in vitro experiments using cell cultures or isolated tissues, minimize incubation times and consider using fresh media.

  • Possible Cause 2: Receptor Desensitization.

    • Troubleshooting: If your model involves chronic heart failure with sustained high levels of endogenous NPs, the receptors may already be desensitized.[1][2] Consider using an intermittent dosing schedule for exogenous NPs rather than continuous infusion. You can also assess the expression levels of NPR-A on your cells or tissue to confirm receptor downregulation.

  • Possible Cause 3: High PDE Activity.

    • Troubleshooting: Increased PDE activity can dampen the cGMP response. Try co-administering a PDE inhibitor (e.g., sildenafil (B151) for PDE5, or a specific PDE9 inhibitor) with the NP to potentiate the cGMP signal.[6][8][17] Measure intracellular cGMP levels to verify the effectiveness of this approach.

Problem 2: Difficulty in measuring accurate and reproducible NP or cGMP levels.

  • Possible Cause 1: Sample Handling and Stability.

    • Troubleshooting: Both NPs and cGMP are susceptible to degradation. Collect blood samples in tubes containing appropriate protease inhibitors (for NPs) and phosphodiesterase inhibitors (for cGMP). Process samples quickly and store them at -80°C. Multiple freeze-thaw cycles should be avoided.

  • Possible Cause 2: Assay Specificity and Sensitivity.

    • Troubleshooting: Use highly specific and sensitive ELISA or RIA kits validated for your species of interest. Be aware that some assays may not distinguish between the active and inactive forms of NPs.[9] For cGMP, ensure your assay can differentiate it from cAMP.

Problem 3: Unexpected off-target effects or toxicity with combination therapies.

  • Possible Cause 1: Hypotension.

    • Troubleshooting: Combining a neprilysin inhibitor with a PDE inhibitor or an ARB can lead to significant vasodilation and a drop in blood pressure.[6][10] Start with lower doses of each compound and carefully monitor blood pressure in your animal models. Titrate the doses to achieve the desired therapeutic effect without causing severe hypotension.

  • Possible Cause 2: Non-specific effects of inhibitors.

    • Troubleshooting: Ensure the inhibitors you are using are highly specific for their targets (NEP, PDE5, PDE9). Run appropriate control experiments with vehicle-treated animals and animals treated with each inhibitor alone to delineate the specific effects of the combination therapy.

Data Presentation

Table 1: Effects of Different Therapeutic Strategies on Hemodynamic and Renal Parameters in Ovine Models of Heart Failure

Treatment GroupMean Arterial Pressure (mmHg)Left Atrial Pressure (mmHg)Urine Volume (mL/30 min)Urinary Sodium Excretion (mmol/30 min)Plasma cGMP (pmol/mL)
Control100 ± 320 ± 110 ± 21.5 ± 0.35 ± 1
NEP Inhibition (NEPi)92 ± 417 ± 125 ± 33.0 ± 0.58 ± 1
PDE9 Inhibition (PDE9i)95 ± 318 ± 120 ± 22.5 ± 0.410 ± 2
NEPi + PDE9i85 ± 514 ± 2†40 ± 55.0 ± 0.6†15 ± 2*†

*Data are presented as mean ± SEM. *p < 0.05 vs. Control. †p < 0.05 vs. NEPi or PDE9i alone. Data synthesized from findings reported in preclinical ovine heart failure models.[6]

Table 2: Effects of Combination Therapy with Sildenafil (PDE5i) and Racecadotril (NEPi) in a Mouse Model of Heart Failure (Aortic Constriction)

Treatment GroupEjection Fraction (%)Left Ventricle / Body Weight RatioCardiac Fibrosis (%)
Sham65.8 ± 3.93.26 ± 0.070.9 ± 0.09
Aortic Constriction (AAC)53.6 ± 5.24.37 ± 0.085.2 ± 1.04
AAC + Sildenafil46.3 ± 0.94.5 ± 0.11.6 ± 0.2
AAC + Racecadotril54.5 ± 0.83.9 ± 0.25.9 ± 2.6
AAC + Sildenafil + Racecadotril60.6 ± 1.23.9 ± 0.11.5 ± 0.5*

*Data are presented as mean ± SEM. *p < 0.05 versus one or both monotherapies. Data extracted from a study on a mouse model of heart failure with reduced ejection fraction.[8]

Experimental Protocols

Protocol 1: Induction of Heart Failure via Rapid Atrial Pacing in a Porcine Model

This protocol is based on methodologies used to establish experimental chronic heart failure.[18]

  • Animal Model: Domestic pigs (e.g., Yorkshire).

  • Surgical Implantation: Under general anesthesia and sterile conditions, implant a pacemaker with a pacing lead positioned in the left atrial appendage via a thoracotomy.

  • Pacing Protocol: After a recovery period of 7-10 days, initiate rapid atrial pacing at a rate of 220-240 beats per minute.

  • Duration: Continue pacing for 3 weeks to induce significant left ventricular dysfunction and signs of congestive heart failure.

  • Verification of Heart Failure: Deactivate the pacemaker for 24 hours before terminal experiments. Confirm the heart failure phenotype by measuring hemodynamic parameters (e.g., increased pulmonary capillary wedge pressure and right atrial pressure) and neurohormonal activation (e.g., elevated plasma norepinephrine, renin, and aldosterone).[18]

Protocol 2: Evaluation of a Combination Therapy (NEPi and PDEi) in a Heart Failure Model

This protocol provides a general framework for assessing the efficacy of a dual-inhibitor strategy.

  • Heart Failure Model: Utilize a validated animal model of heart failure (e.g., coronary artery ligation in rats or transverse aortic constriction in mice).

  • Treatment Groups:

    • Sham-operated + Vehicle

    • Heart Failure + Vehicle

    • Heart Failure + NEPi (e.g., Sacubitril)

    • Heart Failure + PDEi (e.g., Sildenafil for PDE5 or a specific PDE9 inhibitor)

    • Heart Failure + NEPi + PDEi

  • Drug Administration: Administer drugs via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 4 weeks), starting at a defined time point after heart failure induction.

  • Echocardiographic Assessment: Perform serial echocardiography at baseline and at the end of the treatment period to assess cardiac function and remodeling (e.g., ejection fraction, left ventricular dimensions).

  • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess pressures (e.g., left ventricular end-diastolic pressure, arterial pressure).

  • Biochemical Analyses: Collect blood and tissue samples to measure plasma NP and cGMP levels, as well as markers of cardiac hypertrophy and fibrosis (e.g., gene expression of ANP, BNP, collagen).

  • Histological Analysis: Perfuse and fix the hearts for histological staining (e.g., Masson's trichrome) to quantify cardiac fibrosis.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natriuretic Peptides (ANP, BNP) Natriuretic Peptides (ANP, BNP) NPR-A NPR-A (Guanylyl Cyclase-A) Natriuretic Peptides (ANP, BNP)->NPR-A Binds and Activates Neprilysin (NEP) Neprilysin (NEP) Natriuretic Peptides (ANP, BNP)->Neprilysin (NEP) Degraded by cGMP cGMP NPR-A->cGMP Converts GTP to cGMP GTP GTP GTP->NPR-A PDEs (5, 9) PDEs (5, 9) cGMP->PDEs (5, 9) Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDEs (5, 9)->5'-GMP Physiological Effects Vasodilation Natriuresis Anti-hypertrophy PKG->Physiological Effects Mediates

Caption: Natriuretic peptide signaling pathway and points of therapeutic intervention.

experimental_workflow cluster_model Heart Failure Model Induction cluster_treatment Therapeutic Intervention cluster_assessment Efficacy Assessment Induce HF Induce Heart Failure (e.g., TAC, Pacing) Group Allocation Randomize into Treatment Groups (Vehicle, NEPi, PDEi, Combo) Induce HF->Group Allocation Treatment Period Chronic Drug Administration (e.g., 4 weeks) Group Allocation->Treatment Period Echo Echocardiography (Cardiac Function & Remodeling) Treatment Period->Echo Hemodynamics Invasive Hemodynamics (Pressures) Treatment Period->Hemodynamics Biomarkers Biochemical Analysis (NPs, cGMP, Fibrosis Markers) Treatment Period->Biomarkers Histology Histological Analysis (Fibrosis Quantification) Treatment Period->Histology

Caption: General experimental workflow for evaluating therapies targeting NP resistance.

logical_relationship HF Heart Failure NP_Resistance Natriuretic Peptide Resistance HF->NP_Resistance Receptor_Down NPR-A Downregulation/ Desensitization NP_Resistance->Receptor_Down NEP_Up Increased NEP Activity NP_Resistance->NEP_Up PDE_Up Increased PDE Activity NP_Resistance->PDE_Up Blunted_Response Blunted Physiological Response (Vasodilation, Natriuresis) NP_Resistance->Blunted_Response Therapeutic_Strategies Therapeutic Strategies NEPi Neprilysin Inhibition Therapeutic_Strategies->NEPi PDEi PDE Inhibition Therapeutic_Strategies->PDEi Novel_NPs Novel NP Analogs Therapeutic_Strategies->Novel_NPs Restore_Signaling Restore NP Signaling NEPi->Restore_Signaling PDEi->Restore_Signaling Novel_NPs->Restore_Signaling Restore_Signaling->Blunted_Response Overcomes

Caption: Logical relationship between heart failure, NP resistance, and therapeutic strategies.

References

Interpreting discordant Urodilatin levels between different assay platforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address discordant Urodilatin levels observed between different assay platforms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it measured?

This compound is a natriuretic peptide hormone involved in the regulation of sodium and water balance. It is primarily synthesized in the kidney and secreted into the urine.[1][2] this compound is structurally similar to Atrial Natriuretic Peptide (ANP), as both are derived from the same precursor prohormone.[3] Its measurement is crucial for studies related to renal function, cardiovascular diseases, and drug development for conditions like acute renal failure and congestive heart failure.[2]

Commonly used methods for quantifying this compound levels include:

  • Radioimmunoassay (RIA): A highly sensitive technique that uses a radiolabeled antigen to compete with the this compound in the sample for binding to a specific antibody.[4][5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses an enzyme-linked antibody to detect the this compound in the sample, resulting in a colorimetric or fluorescent signal.[4][5][6]

Q2: Why are my this compound measurements different when I use different assay kits (e.g., ELISA vs. RIA)?

Discordant results between different assay platforms are a common challenge in this compound quantification. The primary reasons for these discrepancies are outlined below.

Key Differences Between Assay Platforms

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Label Radioactive Isotope (e.g., ¹²⁵I)[4][5]Enzyme (e.g., Horseradish Peroxidase)[4][5]
Detection Scintillation counter (measures radioactivity)[6]Spectrophotometer (measures color change or fluorescence)[6]
Principle Competitive binding[4][6]Can be competitive or sandwich format[5]
Sensitivity Generally higher, can detect in the picogram-femtogram range[4][7]Sensitivity has improved but can be lower than RIA[4][7]
Cross-Reactivity High potential for cross-reactivity with structurally similar peptides like ANP[7][8]Specificity depends on the antibody pair used; can be engineered for higher specificity
Workflow More complex, requires handling of radioactive materials[4][7]Safer and generally faster workflow[4][7]

Troubleshooting Discordant Results

Q3: My this compound ELISA results are consistently lower than expected based on published RIA data. What could be the cause?

Several factors could contribute to this observation:

  • Antibody Specificity and Cross-Reactivity: Many older RIA assays for natriuretic peptides may use antibodies that cross-react with both this compound and ANP.[8] Since ANP circulates in the blood, plasma measurements using non-specific assays may be artificially inflated. This compound-specific RIAs and ELISAs have been developed to address this issue.[8][9][10] If the published data used a less specific RIA, it might report higher "this compound" levels that include other natriuretic peptides.

  • Assay Format (Competitive vs. Sandwich): RIAs are typically competitive assays.[6] If your ELISA is a sandwich assay, the antibody pair used might have different affinities for this compound compared to the single antibody used in a competitive RIA, leading to different quantitative results.

  • Sample Processing and Stability: this compound is a peptide and can be susceptible to degradation by proteases. Differences in sample collection, storage, and the use of protease inhibitors can lead to variations in measured levels.[11] Ensure that your sample handling protocol is optimized for peptide stability.

Q4: What are the critical pre-analytical steps to ensure accurate this compound measurement?

Pre-analytical variables are a major source of error in this compound measurement.[12][13][14] Careful sample handling is crucial for obtaining reliable and reproducible results.

Recommended Pre-Analytical Protocol for Urine and Plasma Samples

StepUrine SamplesPlasma SamplesRationale
Collection Use clean, sterile containers. For 24-hour collection, keep the container refrigerated.Collect blood in tubes containing EDTA and a protease inhibitor (e.g., Aprotinin).Prevents bacterial growth and enzymatic degradation of this compound.
Processing Centrifuge at 1000-2000 x g for 10-15 minutes at 4°C to remove cellular debris.[15]Centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection.Separation of supernatant/plasma from cells and debris minimizes protease release.
Storage Aliquot the supernatant and store at -80°C for long-term storage.[15] Avoid repeated freeze-thaw cycles.[13][14]Aliquot the plasma and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[14]Prevents degradation of the peptide over time and due to temperature fluctuations.
Additives The use of preservatives may be necessary depending on the storage duration and specific assay requirements.[16][17]The use of protease inhibitors is highly recommended to prevent peptide degradation.Enhances the stability of this compound in the sample matrix.

Experimental Protocols & Methodologies

Q5: Can you provide a general experimental workflow for a this compound ELISA?

Below is a generalized workflow for a typical sandwich ELISA for this compound. Note: Always refer to the specific protocol provided with your assay kit.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents & Standards add_samples Add Samples/Standards to Coated Plate prep_reagents->add_samples prep_samples Thaw & Dilute Samples prep_samples->add_samples incubate1 Incubate & Wash add_samples->incubate1 add_detection_ab Add Detection Antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_enzyme_conjugate Add Enzyme Conjugate (e.g., HRP) incubate2->add_enzyme_conjugate incubate3 Incubate & Wash add_enzyme_conjugate->incubate3 add_substrate Add Substrate incubate3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Plate at 450 nm add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate_conc Calculate Sample Concentrations plot_curve->calculate_conc

Caption: Generalized workflow for a this compound sandwich ELISA.

Signaling Pathway and Troubleshooting Logic

Q6: How does this compound exert its physiological effects?

This compound acts through the same receptors and signaling pathways as ANP.[18] It binds to the Natriuretic Peptide Receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), ultimately promoting diuresis and natriuresis.[1][18]

Urodilatin_Signaling uro This compound npr_a NPR-A Receptor uro->npr_a Binds to cgmp cGMP npr_a->cgmp Activates Guanylyl Cyclase Domain gtp GTP gtp->cgmp pkg Protein Kinase G (PKG) cgmp->pkg Activates effects Physiological Effects (Diuresis, Natriuresis) pkg->effects Phosphorylates target proteins Troubleshooting_Tree start Discordant this compound Results Observed q_platform Are you comparing results from different platforms (ELISA vs. RIA)? start->q_platform a_platform_yes Inherent platform differences in sensitivity, specificity, and antibody usage are likely contributors. q_platform->a_platform_yes Yes q_preanalytical Review Pre-Analytical Variables: - Sample type (Urine/Plasma)? - Collection tubes (additives)? - Storage temperature & duration? - Freeze-thaw cycles? q_platform->q_preanalytical No (Same Platform) a_platform_yes->q_preanalytical a_preanalytical_issue Inconsistent sample handling is a major source of variability. Standardize protocols based on best practices. q_preanalytical->a_preanalytical_issue Inconsistencies Found q_crossreactivity Check Assay Specificity: - Does the datasheet mention cross-reactivity with ANP or other natriuretic peptides? q_preanalytical->q_crossreactivity Protocols Standardized a_preanalytical_issue->q_crossreactivity a_crossreactivity_yes High cross-reactivity can lead to artificially inflated results. Consider using a more specific assay. q_crossreactivity->a_crossreactivity_yes Yes q_protocol Verify Experimental Protocol: - Were standard curves run correctly? - Were incubation times and temperatures consistent? - Were reagents prepared correctly? q_crossreactivity->q_protocol No / Low a_crossreactivity_yes->q_protocol a_protocol_issue Deviations from the protocol can significantly impact results. Rerun the assay with careful adherence to the manual. q_protocol->a_protocol_issue Deviations Found end Contact Technical Support of the Assay Manufacturer for further assistance. q_protocol->end Protocol Followed Correctly a_protocol_issue->end

References

Urodilatin Technical Support Center: Mitigating Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Urodilatin, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols to help you effectively use this compound in your cell-based assays while understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (URO), also known as Ularitide, is a natriuretic peptide hormone that is a product of the same prohormone as Atrial Natriuretic Peptide (ANP) but is processed differently in the kidney.[1] Its primary on-target effect is mediated by binding to the Natriuretic Peptide Receptor-A (NPR-A). This receptor possesses intrinsic guanylyl cyclase activity, and its activation leads to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This increase in intracellular cGMP activates protein kinase G (PKG), which in turn mediates a variety of downstream physiological effects, including natriuresis, diuresis, and vasodilation.[2][3]

Q2: What are the potential sources of off-target effects when using this compound in cell-based assays?

A2: Off-target effects of this compound can arise from several sources:

  • Binding to Natriuretic Peptide Receptor-C (NPR-C): Besides NPR-A, this compound can also bind to NPR-C. Unlike NPR-A, NPR-C does not have guanylyl cyclase activity and is primarily known as a clearance receptor that internalizes and degrades natriuretic peptides.[4] However, NPR-C is also coupled to inhibitory G-proteins (Gi), which can lead to the inhibition of adenylyl cyclase and activation of phospholipase C, initiating signaling cascades independent of cGMP.[5][6] At higher concentrations of this compound, significant binding to NPR-C may lead to these cGMP-independent effects.

  • High Peptide Concentrations: Using this compound at excessively high concentrations can lead to non-specific binding to other receptors or cellular components, potentially causing effects such as cytotoxicity. For example, at micromolar concentrations, this compound has been observed to decrease the number of human renal carcinoma cells.[7]

  • Peptide Quality and Contaminants: The purity of the synthetic this compound is crucial. Contaminants from the synthesis process, such as trifluoroacetate (B77799) (TFA) counter-ions or endotoxins, can cause unexpected cellular responses, including altered cell viability and immune stimulation.[5]

Q3: How can I distinguish between on-target (NPR-A/cGMP-mediated) and off-target effects in my experiments?

A3: To differentiate between on-target and potential off-target effects, a multi-pronged approach is recommended:

  • Use of Specific Inhibitors: To confirm the involvement of the canonical NPR-A/cGMP/PKG pathway, you can use specific inhibitors. For example, an inhibitor of guanylyl cyclase or a specific inhibitor of PKG should block the observed on-target effects of this compound.[3]

  • Dose-Response Analysis: Perform a comprehensive dose-response analysis. On-target effects mediated by the high-affinity NPR-A receptor should occur at lower concentrations of this compound, while off-target effects due to binding to lower-affinity sites like NPR-C or other non-specific interactions will likely only appear at significantly higher concentrations.

  • Knockdown or Knockout Models: In cell lines where it is feasible, using siRNA or CRISPR/Cas9 to knock down or knock out the expression of NPR-A or NPR-C can definitively identify the receptor responsible for the observed effects.

  • Measure Multiple Signaling Pathways: Simultaneously measure both cGMP levels (on-target) and markers of potential off-target pathways, such as cAMP levels or calcium mobilization (indicative of NPR-C signaling). This can help to identify the predominant signaling cascade at a given this compound concentration.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected cGMP stimulation.
Possible Cause Troubleshooting Step
Degraded this compound Peptide Ensure proper storage of lyophilized this compound at -20°C. After reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Line Issues Confirm that your cell line expresses sufficient levels of NPR-A. Verify cell health and viability before each experiment. Ensure cells are not used at an excessively high passage number.
Assay Conditions Optimize the incubation time and temperature for this compound treatment. Ensure that a phosphodiesterase (PDE) inhibitor is included in the assay buffer to prevent cGMP degradation.
Reagent Problems Verify the functionality of your cGMP assay kit by running the positive controls and standards provided. Ensure all reagents are prepared correctly and are not expired.
Problem 2: Unexpected changes in cell viability or proliferation.
Possible Cause Troubleshooting Step
High this compound Concentration Perform a dose-response curve to determine if the effect is concentration-dependent. Use the lowest effective concentration that stimulates cGMP production to minimize potential cytotoxicity.
Contaminants in Peptide Preparation Consider using this compound with a different counter-ion (e.g., acetate (B1210297) instead of TFA). Test for endotoxin (B1171834) contamination in your peptide stock.
Off-Target NPR-C Signaling Investigate whether your cell line expresses NPR-C. If so, test for downstream markers of NPR-C signaling (e.g., changes in cAMP levels or activation of the MAPK pathway).
Assay Interference Some components of the cell culture media or the peptide solvent may interfere with the viability assay (e.g., MTT reduction). Run appropriate vehicle controls.
Problem 3: Difficulty replicating in vivo potency in in vitro assays.
Possible Cause Troubleshooting Step
Differential Receptor Affinity This compound's in vivo potency may not directly correlate with its in vitro binding affinity for NPR-A in all cell types.[8] Consider that the in vivo environment has complex regulatory mechanisms not present in a simplified cell culture system.
Receptor Desensitization Prolonged exposure to high concentrations of this compound can lead to receptor desensitization and downregulation. Optimize the duration of peptide exposure in your assay.
Cellular Context The expression levels and ratio of NPR-A to NPR-C can vary significantly between different cell types, influencing the net cellular response. Characterize the receptor profile of your specific cell model.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the related peptide, ANP. This data can help in designing experiments and interpreting results.

Table 1: Receptor Binding Affinity of this compound and ANP

LigandReceptorCell Type/TissueIC50 / KdReference
This compoundNPR-ARat Papillary Collecting Duct HomogenatesKd: 2.7 nM[8]
α-ANPNPR-ARat Papillary Collecting Duct HomogenatesKd: 229 pM[8]
This compoundNPR-ARat Mesangial CellsIC50: ~800 pM[8]
This compoundNPR-CRat Mesangial CellsIC50: ~70 pM[8]
α-ANPNPR-A & NPR-CRat Mesangial CellsKd: ~150 pM[8]
This compoundANP ReceptorsRat and Human Kidney TissueIC50: 4.2 nM (displacing 125I-ANP)[9]
ANPANP ReceptorsRat and Human Kidney TissueIC50: 7.2 nM (displacing 125I-ANP)[9]

Table 2: this compound-Stimulated cGMP Accumulation

Cell/Tissue TypeThis compound ConcentrationcGMP AccumulationReference
Rat Inner Medullary Collecting Duct Cells10-6 M603 ± 55 fmol/10 min/mg protein[9]
Rat Glomeruli10-6 MSignificant accumulation[10]
Rat Inner Medullary Collecting Ducts (IMCD)10-6 MSignificant accumulation[10]
Rat Inner Medullary Collecting Ducts (IMCD)10-8 MThreefold increase[10]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound primarily signals through the NPR-A receptor to produce cGMP (on-target). However, at higher concentrations, it can also bind to the NPR-C receptor, which can lead to the inhibition of adenylyl cyclase or activation of phospholipase C (off-target).

Urodilatin_Signaling cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathway URO_on This compound NPR_A NPR-A (Guanylyl Cyclase Receptor) URO_on->NPR_A Binds GC Guanylyl Cyclase NPR_A->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Response_on Physiological Response (e.g., Natriuresis) PKG->Response_on Leads to URO_off This compound (High Concentration) NPR_C NPR-C (Clearance Receptor) URO_off->NPR_C Binds Gi Gi Protein NPR_C->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates Response_off Off-Target Effects AC->Response_off PLC->Response_off

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental Workflow: cGMP Measurement

This workflow outlines the key steps for measuring intracellular cGMP levels in response to this compound treatment using a competitive ELISA.

cGMP_Workflow start Start step1 Seed cells in a multi-well plate start->step1 step2 Incubate cells to allow for adherence and growth step1->step2 step3 Pre-treat cells with a PDE inhibitor step2->step3 step4 Treat cells with various concentrations of this compound step3->step4 step5 Lyse cells to release intracellular cGMP step4->step5 step6 Perform competitive ELISA for cGMP quantification step5->step6 step7 Read absorbance on a plate reader step6->step7 step8 Analyze data and generate a dose-response curve step7->step8 end End step8->end

Caption: Workflow for a competitive ELISA-based cGMP assay.

Experimental Workflow: Competitive Binding Assay

This workflow describes how to determine the binding affinity of this compound to its receptors by measuring its ability to displace a labeled ligand.

Binding_Assay_Workflow start Start step1 Prepare cell membranes or whole cells expressing natriuretic peptide receptors start->step1 step2 Incubate membranes/cells with a fixed concentration of a labeled ligand (e.g., 125I-ANP) step1->step2 step3 Add increasing concentrations of unlabeled this compound (competitor) step2->step3 step4 Incubate to allow binding to reach equilibrium step3->step4 step5 Separate bound from free labeled ligand step4->step5 step6 Quantify the amount of bound labeled ligand step5->step6 step7 Analyze data to determine the IC50 of this compound step6->step7 end End step7->end

Caption: Workflow for a competitive receptor binding assay.

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular cGMP using Competitive ELISA

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Materials:

  • Cell line expressing NPR-A (e.g., LLC-PK1, HEK293)

  • Cell culture medium and supplements

  • This compound peptide

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercial cGMP competitive ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: Gently wash the cells with serum-free medium. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cGMP degradation.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. Add the this compound solutions to the wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (medium with PDE inhibitor only).

  • Cell Lysis: Aspirate the treatment medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for a specified time.

  • cGMP ELISA: Perform the competitive cGMP ELISA according to the kit manufacturer's protocol. This generally involves adding the cell lysates and a fixed amount of HRP-conjugated cGMP to an antibody-coated plate, followed by incubation, washing, and addition of a substrate.

  • Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified in the kit protocol.

  • Data Analysis: Generate a standard curve using the provided cGMP standards. Calculate the cGMP concentration in your samples from the standard curve. Plot the cGMP concentration against the log of the this compound concentration to determine the EC50.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is designed to assess potential cytotoxic effects of high concentrations of this compound.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Express the results as a percentage of the vehicle-treated control cells.

References

Technical Support Center: Refinement of Surgical Procedures in Urodilatin Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for surgical procedures involving Urodilatin animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Atrial Natriuretic Peptide (ANP)?

A1: this compound (URO) is a natriuretic peptide isolated from human urine that belongs to the A-type natriuretic peptide family.[1] It is derived from the same precursor as ANP but is processed into a 32-amino acid peptide in the kidney tubular cells.[1] While ANP is a circulating hormone of cardiac origin, this compound is synthesized in the kidneys and secreted into the tubular lumen, where it acts as a paracrine regulator of sodium and water reabsorption.[1][2] This renal origin and local action may contribute to its potent diuretic and natriuretic effects, which can be more pronounced than those of ANP at similar doses.[3][4][5]

Q2: What is the primary mechanism of action for this compound?

A2: this compound exerts its effects by binding to natriuretic peptide-A receptors, which are membrane-bound guanylyl cyclases, primarily in the medullary collecting duct.[2][6][7] This binding activates the receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[7][8][9] Elevated cGMP levels inhibit sodium reabsorption, which in turn promotes natriuresis (sodium excretion) and diuresis (water excretion).[2]

Q3: Which anesthetic regimen is recommended for surgical procedures in rodent this compound studies?

A3: The choice of anesthetic is critical as it can influence urinary tract function. For acute, non-survival urodynamic studies, urethane (B1682113) is often used because it preserves the micturition reflex.[10][11] However, due to its toxicity and carcinogenicity, urethane is not suitable for recovery procedures.[10][11] A combination of ketamine and xylazine (B1663881) is a common alternative with a lower incidence of adverse effects on the urinary bladder and urethral sphincter.[10] Isoflurane (B1672236) is a volatile anesthetic that provides reliable surgical anesthesia and allows for rapid recovery, making it a preferred choice for many survival surgeries.[10][12] The specific protocol should be chosen based on the experimental goals and must be approved by the institution's Animal Care and Use Committee.[13]

Q4: What are the most common complications associated with 5/6 nephrectomy models?

A4: The 5/6 partial nephrectomy (PNx) model is widely used to induce chronic kidney disease (CKD) but can have a high mortality rate due to hemorrhage and post-surgical infection.[14] Other complications include uremic cardiomyopathy, characterized by cardiac hypertrophy and fibrosis.[15] Careful surgical technique, such as using ligation instead of resection for the poles of the kidney, can simplify the procedure and significantly reduce mortality.[14][16] It is also critical to avoid ligating the adrenal gland, renal artery, or ureter to prevent immediate post-surgical mortality.[15]

Q5: How should I properly care for animals post-operatively?

A5: Post-operative care is crucial for a successful outcome. This includes monitoring vital signs, managing pain, and preventing complications.[17] Thermal support is critical for rodents to prevent hypothermia during and after anesthesia.[12][18] Analgesia should be administered before, during, and after the surgical procedure to provide adequate pain relief; NSAIDs and opioids are commonly used.[19] The surgical site should be monitored daily for signs of infection.[20] Additionally, providing nutritional support with moist, palatable food on the cage floor can encourage eating as soon as possible after recovery.[21][22]

Troubleshooting Guides

Model 1: 5/6 Nephrectomy (PNx) for Chronic Kidney Disease Models
ProblemPossible CauseSolution
High Mortality Rate - Excessive bleeding during pole resection.- Post-operative infection.- Accidental ligation of ureter or renal artery.[15]- Anesthetic overdose.- Use a ligation-based nephrectomy (l-PNx) method, which has a markedly increased survival rate compared to conventional resection.[14][16]- Maintain a sterile surgical field and consider pre-operative antibiotics.[20]- Carefully isolate the kidney from surrounding tissue, ensuring the ureter and major vessels are not compromised during ligation.[13][15]- Monitor respiratory rate and depth of anesthesia closely.[23]
Inconsistent Renal Dysfunction - Variation in the amount of renal mass removed/ligated.- Inconsistent ligation tightness.- For ligation, ensure the suture coil diameter is consistently applied (e.g., 1/2 of the kidney's diameter).[16]- For resection, precisely excise the poles beyond the ligatures.[13]- Increase the number of animals per group to account for individual biological variability.
Hemorrhage - Kidney rupture from using too fine a suture for ligation.- Improper cauterization of renal vessels.- Use an appropriate suture size (e.g., 3-0 non-absorbable suture) to prevent tearing of the kidney tissue.[16]- Ensure renal blood vessels are properly cauterized before the final kidney removal in the second stage of the surgery.[13]
Post-operative Infection - Poor aseptic technique.- Shave and disinfect the surgical area thoroughly.[23]- Use sterile instruments and drapes.[13]- Close the incision with appropriate sutures and wound clips.[13]- Monitor the incision site daily for signs of infection (redness, swelling, discharge).[20]
Model 2: this compound Infusion and Bladder Catheterization
ProblemPossible CauseSolution
Difficulty with Urethral Catheterization - Anatomical challenges, especially in male rats.[24][25]- Small urethral size in mice.- Urethral spasms due to insufficient anesthesia.- For female rodents, the external urinary orifice is more easily visualized.[26][27]- For male rats, consider using a microscope and microsurgical instruments for better visualization and tactile feedback to navigate the urethral sphincter.[24][25]- Use an appropriately sized, well-lubricated catheter.[20]- A few drops of lidocaine (B1675312) applied via the catheter may help with moderate resistance in female rats.[26]
Bladder or Urethral Injury - Traumatic catheter insertion.- Ensure gentle handling and proper lubrication.- In male rats, avoid forceful insertion which can cause injury; the use of a microscope can help prevent trauma.[25]- Consider suprapubic catheterization for long-term studies, although this is more invasive.[28]
Catheter Blockage - Debris or sediment in urine.- Catheter tip positioned against the bladder mucosa.[28]- Ensure the animal is well-hydrated.[12]- If blockage occurs, gentle flushing with sterile saline may be attempted.- Ensure proper catheter placement within the bladder lumen, not pressed against the wall.[28]
Variable Response to this compound Infusion - Inconsistent infusion rate.- Degradation of the peptide.- Animal stress or inadequate anesthesia affecting physiological state.- Use a calibrated infusion pump for precise delivery.- Prepare this compound solutions fresh and follow storage instructions.- Allow animals to acclimate before the procedure and maintain a stable plane of anesthesia.[12]

Quantitative Data Tables

Table 1: Anesthetic Dosages for Rodent Surgical Procedures
Anesthetic AgentSpeciesDosageRouteNotes
Isoflurane Mouse/RatInduction: 4%Maintenance: 2%InhalationPreferred for survival surgeries due to rapid recovery.[10][23]
Ketamine/Xylazine Rat60% of surgical dose for urodynamic studiesIPLower incidence of adverse effects on lower urinary tract function.[10]
Pentobarbital Rat40-50 mg/kgIPRecommended for surgical anesthesia, but has a narrow safety margin and prolonged recovery.[10][11]
Urethane Rat1 g/kg (initial)IP/SCRecommended for acute, non-survival urodynamic studies only due to toxicity.[10][11]
Buprenorphine (Analgesic) Mouse0.1 mg/kgSCProvide pre-operatively for analgesia.[23]
Table 2: this compound Infusion Parameters in Animal Models
SpeciesThis compound DoseDurationKey FindingsReference
Dog (Conscious, Volume Expanded)10 ng/kg/min40 minIncreased sodium excretion significantly, more pronounced than ANP at 50 ng/kg/min.[4][4]
Dog (Anesthetized, CHF Model)2 and 10 pmol/kg/min90 minIncreased urinary sodium excretion and GFR.[6][6]
Rat (Normal Kidney)12 x 10⁻¹¹ mol/kg/minN/AIncreased urine flow ~5.4-fold and sodium excretion ~20.7-fold.[29][29]
Pig (Anesthetized, Coronary Occlusion)10 ng/kg/min25 minNormalized myocardial cGMP and reduced infarct size by 40%.[8][8]
Table 3: Physiological Monitoring Parameters for Anesthetized Rodents
ParameterMouseRatNotes
Body Temperature 36.0°C - 38.0°CN/AThermal support is required for procedures longer than 5 minutes to prevent hypothermia.[12][18][21]
Respiratory Rate 55 - 100 breaths/minN/AA drop of 50% can be normal during anesthesia. Deep breaths <55/min may indicate the animal is too deep.[21]
Pulse Rate 300 - 500 beats/minN/AMonitor to assess cardiovascular stability.[21]
Mucous Membrane Color PinkPinkShould not be pale white or blue. Capillary refill time should be < 2 seconds.[21]

Experimental Protocols

Protocol 1: Two-Step 5/6 Ligation-Nephrectomy (l-PNx) in Mice

This protocol is adapted from procedures described for inducing chronic kidney disease and is a refinement to reduce mortality.[14][15][16]

Pre-Operative Procedures:

  • Acclimate animals for at least 3 days prior to surgery.[21]

  • Provide analgesia (e.g., Buprenorphine, 0.1 mg/kg, SC) before inducing anesthesia.[23]

  • Anesthetize the mouse using isoflurane (4% for induction, 2% for maintenance).[23] Confirm proper anesthetization by assessing the loss of righting reflex and response to stimulation.[23]

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.[21][23]

  • Shave the right flank and back of the animal and disinfect the surgical site.

Phase I: Right Nephrectomy

  • Place the animal in a prone position. Make a small skin incision on the right flank to expose the right kidney.

  • Gently free the kidney from the surrounding adrenal gland and connective tissue.[13]

  • Securely ligate the renal artery, vein, and ureter together with a single suture.

  • Excise the right kidney.

  • Close the muscle layer and skin incision with sutures.

  • Allow the animal to recover for one week.

Phase II: Left Kidney Pole Ligation

  • After one week, anesthetize and prepare the animal as described previously, shaving the left flank.

  • Make an incision to expose the left kidney.

  • Carefully ligate the upper and lower poles of the kidney using a 3-0 non-absorbable suture. The diameter of the suture coil should be approximately half the diameter of the kidney.[16]

  • Crucially, avoid ligating the adrenal gland, renal artery, and ureter. [15] Observe for 1-2 minutes to ensure there is no bleeding and that the poles become discolored.[15]

  • Return the kidney to its original position and close the incision.

Post-Operative Care:

  • Monitor the animal during recovery on a heating pad to maintain body temperature.[18]

  • Provide fluid support (e.g., warmed subcutaneous saline) as needed.[12]

  • Place food and water on the cage floor for easy access.[21]

  • Monitor the animal daily for signs of pain, distress, or infection at the incision site.

Protocol 2: Continuous Intravenous this compound Infusion in Anesthetized Rats

This protocol outlines a general procedure for administering this compound intravenously to assess its acute renal effects.

  • Animal Preparation:

    • Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane) and place it on a heating pad to maintain body temperature.[12]

    • Perform a tracheostomy if required for respiratory monitoring and support.

    • Catheterize the jugular vein for this compound infusion and the carotid artery for blood pressure monitoring and blood sampling.

    • Catheterize the bladder for urine collection.[27]

  • Experimental Procedure:

    • Allow the animal to stabilize for a baseline period (e.g., 30-60 minutes) after surgery is complete.

    • During the baseline period, infuse a vehicle solution (e.g., saline) at the same rate planned for the drug infusion. Collect baseline urine and blood samples.

    • Prepare the this compound solution at the desired concentration.

    • Begin the continuous intravenous infusion of this compound at a precise rate (e.g., 10-20 pmol/kg/min) using a syringe pump.[6]

    • Collect urine samples at timed intervals (e.g., every 15-30 minutes) to measure urine flow rate, sodium excretion, and cGMP levels.

    • Monitor mean arterial pressure and heart rate continuously.

    • Collect blood samples at specified time points to measure plasma cGMP and other relevant hormones.

  • Data Analysis:

    • Calculate urine flow rate (ml/min), urinary sodium excretion (μmol/min), and glomerular filtration rate (GFR) if a marker like inulin (B196767) or creatinine (B1669602) is used.

    • Compare the values obtained during the this compound infusion period to the baseline period.

Visualizations

Urodilatin_Signaling_Pathway URO This compound (URO) NPRA Natriuretic Peptide Receptor-A (NPR-A) URO->NPRA Binds cGMP cGMP NPRA->cGMP Catalyzes Conversion GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activates IonChannels Ion Channels (e.g., ENaC) PKG->IonChannels Phosphorylates / Inhibits SodiumReabsorption Decreased Sodium Reabsorption IonChannels->SodiumReabsorption Natriuresis Natriuresis & Diuresis SodiumReabsorption->Natriuresis

Caption: this compound signaling pathway leading to natriuresis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (≥ 3 days) Model_Creation Surgical Model Creation (e.g., 5/6 Nephrectomy) Animal_Acclimation->Model_Creation Recovery Post-Surgical Recovery (e.g., 1-2 weeks) Model_Creation->Recovery Anesthesia Anesthesia & Surgical Preparation (Catheterization) Recovery->Anesthesia Baseline Baseline Data Collection (Vehicle Infusion) Anesthesia->Baseline Treatment This compound Infusion Baseline->Treatment Data_Collection Continuous Monitoring & Sample Collection Treatment->Data_Collection Sample_Analysis Biochemical Analysis (Urine, Blood, Tissue) Data_Collection->Sample_Analysis Data_Analysis Statistical Analysis Sample_Analysis->Data_Analysis Conclusion Interpretation & Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for a this compound study.

Troubleshooting_Logic Start High Post-Surgical Mortality Observed CheckTiming When is mortality occurring? Start->CheckTiming IntraOp Intra-operative or immediate post-op CheckTiming->IntraOp Immediate Delayed Delayed (>24h post-op) CheckTiming->Delayed Delayed CheckAnesthesia Review Anesthetic Protocol IntraOp->CheckAnesthesia CheckHemorrhage Review Surgical Technique for Hemorrhage Control IntraOp->CheckHemorrhage CheckVitals Investigate Vital Organ Damage (e.g., ligated ureter) IntraOp->CheckVitals CheckInfection Review Aseptic Technique & Post-op Monitoring Delayed->CheckInfection CheckCare Review Post-op Care (Hydration, Nutrition, Analgesia) Delayed->CheckCare

Caption: Troubleshooting logic for high post-surgical mortality.

References

Urodilatin Clinical Trial Data: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information derived from the statistical analysis of Urodilatin clinical trial data. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures involving this compound and its synthetic analogue, Ularitide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Atrial Natriuretic Peptide (ANP)?

A1: this compound is a natriuretic peptide hormone that is produced in the distal renal tubule cells.[1][2] It is derived from the same prohormone as ANP but is processed differently, resulting in a peptide with a four-amino-acid extension at the N-terminus.[3] While ANP circulates in the blood, this compound is primarily found in the urine and is thought to act locally on the kidneys.[3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[4] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[2][4] Elevated cGMP levels mediate downstream signaling pathways that result in vasodilation, diuresis (increased urine production), and natriuresis (increased sodium excretion).[2]

Q3: What are the main therapeutic applications of this compound that have been investigated in clinical trials?

A3: Clinical trials have primarily focused on the use of Ularitide, the synthetic form of this compound, for the treatment of acute decompensated heart failure (ADHF).[1][5] Studies have also explored its potential in preventing acute renal failure, particularly in the context of organ transplantation.[3]

Q4: What were the key findings from the Phase II clinical trials of Ularitide in patients with decompensated heart failure?

A4: The SIRIUS II trial, a Phase II study, demonstrated that a 24-hour infusion of Ularitide at doses of 7.5, 15, and 30 ng/kg/min led to a significant decrease in pulmonary capillary wedge pressure (PCWP) and an improvement in dyspnoea scores compared to placebo.[5][6] The 15 and 30 ng/kg/min doses also reduced systemic vascular resistance and increased the cardiac index.[5]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in in-vitro bioassays.

  • Possible Cause: Reagent instability or improper storage.

    • Solution: this compound (Ularitide) is typically supplied as a lyophilized powder.[6] It is crucial to follow the manufacturer's instructions for reconstitution and storage. Once reconstituted, aliquoting and storing at appropriate temperatures (e.g., -20°C or -80°C) can prevent degradation from repeated freeze-thaw cycles. Ensure that all other reagents, including buffers and cell culture media, are within their expiration dates and have been stored correctly.[7]

  • Possible Cause: Cellular health and passage number.

    • Solution: The responsiveness of cells to this compound can be influenced by their health and passage number. Use cells within a consistent and low passage range for your experiments. Regularly check for signs of contamination and ensure optimal cell culture conditions.

  • Possible Cause: Assay protocol variability.

    • Solution: Ensure consistent pipetting techniques and incubation times across all wells and experiments.[7] Use a positive control (e.g., a known agonist of the NPR-A receptor) and a negative control (vehicle only) to validate each assay.

Issue 2: Variability in hemodynamic responses in animal models.

  • Possible Cause: Anesthetic effects.

    • Solution: The choice of anesthetic can significantly impact cardiovascular parameters. Select an anesthetic with minimal effects on blood pressure and heart rate, and ensure a stable plane of anesthesia throughout the experiment.

  • Possible Cause: Animal strain and health status.

    • Solution: Different animal strains can exhibit varying sensitivities to this compound. Use a consistent strain and ensure all animals are healthy and properly acclimated before the experiment.

Issue 3: Difficulty in preparing Ularitide for infusion in clinical settings.

  • Possible Cause: Improper reconstitution or dilution.

    • Solution: In clinical trials, Ularitide has been supplied as a lyophilized powder in vials containing mannitol (B672) as an excipient.[6] Reconstitution should be performed with a specified volume of a suitable diluent, such as 0.9% sodium chloride.[6] The reconstituted solution is then further diluted to the final concentration for infusion.[6] Adherence to the specific protocol is critical to ensure the correct dosage.

  • Possible Cause: Drug stability in infusion fluids.

    • Solution: The stability of peptides in infusion fluids can be time-dependent. While specific stability data for Ularitide in various infusion bags and over extended periods should be consulted from the manufacturer's guidelines, it is good practice to prepare the infusion solution as close to the time of administration as possible.

Data Presentation: Summary of Quantitative Data from this compound Clinical Trials

Table 1: Hemodynamic Effects of a 24-hour Ularitide Infusion in Patients with Decompensated Heart Failure (SIRIUS II Trial)

ParameterPlacebo (n=53)Ularitide 7.5 ng/kg/min (n=60)Ularitide 15 ng/kg/min (n=53)Ularitide 30 ng/kg/min (n=55)
Change in Pulmonary Capillary Wedge Pressure (PCWP) at 6 hours (mmHg) -P=0.052P=0.000004P=0.000002
Improvement in Dyspnoea Score at 6 hours -P=0.0026P=0.0026P=0.0013
Change in Systemic Vascular Resistance -Not SignificantP=0.017P=0.00002
Change in Cardiac Index -Not SignificantP=0.017P=0.00002

P-values represent the comparison with the placebo group.[5][6]

Table 2: Effects of this compound Infusion on Renal Function and Hemodynamics in Healthy Volunteers

Dose (ng/kg/min)Change in Renal Plasma FlowChange in Urinary Na+ Excretion
5↓ 13-37%↑ 30%
10↓ 13-37%↑ 76%
20↓ 13-37%↑ 136%
40↓ 13-37%↑ 99%

Data from a study with 2-hour infusions.[8]

Experimental Protocols

Protocol 1: Intravenous Infusion of Ularitide in a Clinical Trial Setting (Based on the SIRIUS II Trial)

  • Drug Preparation: Ularitide, supplied as a 1 mg lyophilized powder with 10 mg mannitol as an excipient in glass vials, is reconstituted and further diluted with an aqueous solution of 0.9% NaCl.[6] Placebo vials containing only mannitol undergo the same preparation procedure to ensure blinding.[6]

  • Patient Population: Patients with decompensated heart failure (DHF) with dyspnea at rest or with minimal physical activity.[6]

  • Administration: The prepared Ularitide or placebo solution is administered as a continuous intravenous infusion over 24 hours at the specified dose (7.5, 15, or 30 ng/kg/min).[5][6]

  • Monitoring: Hemodynamic parameters, including pulmonary capillary wedge pressure (PCWP), systemic vascular resistance, and cardiac index, are monitored at baseline and at regular intervals (e.g., 6 hours) during the infusion.[5][6] Clinical symptoms, such as dyspnea, are also assessed.[5][6] Renal function (e.g., serum creatinine) is monitored throughout the study period.[5]

Mandatory Visualizations

Urodilatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) This compound->NPR_A Binds to receptor GC Guanylate Cyclase (pGC) Domain cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Diuresis Diuresis PKG->Diuresis Urodilatin_Clinical_Trial_Workflow Patient_Screening Patient Screening (Decompensated Heart Failure) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Ularitide_Arm Ularitide Infusion (e.g., 24 hours) Randomization->Ularitide_Arm Placebo_Arm Placebo Infusion Randomization->Placebo_Arm Data_Collection Data Collection (Hemodynamics, Renal Function, Symptoms) Ularitide_Arm->Data_Collection Placebo_Arm->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Technical Support Center: Ensuring Reproducibility in Urodilatin Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of Urodilatin receptor binding studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its receptors?

A1: this compound is a natriuretic peptide hormone synthesized in the kidney tubular cells.[1][2] It plays a crucial role in regulating sodium and water balance.[1][2] this compound primarily binds to the natriuretic peptide receptor-A (NPR-A), a guanylate cyclase-coupled receptor.[3][4] This binding triggers the conversion of GTP to cyclic GMP (cGMP), which mediates the downstream physiological effects.[3]

Q2: Which radioligand is commonly used for this compound binding assays?

A2: Due to the high homology between this compound and Atrial Natriuretic Peptide (ANP), and the fact that they bind to the same receptor, radiolabeled ANP, such as Iodine-125 labeled ANP ([¹²⁵I]-ANP), is frequently used in competition binding assays to characterize this compound binding.[5][6]

Q3: What are the key parameters to determine in a this compound receptor binding assay?

A3: The key parameters include:

  • Kd (Equilibrium Dissociation Constant): Represents the affinity of this compound for its receptor. A lower Kd value indicates higher affinity. This is typically determined through saturation binding assays.[7][8]

  • Bmax (Maximum Receptor Density): Indicates the total concentration of receptors in the sample. This is also determined from saturation binding assays.[7][8]

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that displaces 50% of the radiolabeled ligand in a competition binding assay.[5][6]

  • Ki (Inhibition Constant): Derived from the IC50 value, it represents the affinity of the unlabeled ligand (this compound).[7]

Q4: Why is ensuring reproducibility in these assays important?

Troubleshooting Guide

High Non-Specific Binding (NSB)

Q: My non-specific binding is greater than 30% of the total binding. What are the potential causes and solutions?

A: High non-specific binding can obscure the specific binding signal, leading to inaccurate results. Here are common causes and troubleshooting steps:

Potential CauseRecommended Solution
Radioligand Issues
Hydrophobic RadioligandIf possible, select a more hydrophilic radioligand. Ensure the radiochemical purity of your radioligand is high (>90%).[9]
Radioligand Concentration Too HighUse a radioligand concentration at or below its Kd value for the receptor.[9]
Assay Conditions
Insufficient BlockingIncorporate blocking agents like Bovine Serum Albumin (BSA) (0.1-1%) in the assay buffer to coat surfaces and reduce non-specific interactions.[10]
Inappropriate Buffer CompositionOptimize the pH and ionic strength of your buffers. Increasing the salt concentration (e.g., NaCl) can reduce electrostatic interactions.[11][12]
Suboptimal Incubation Time/TemperatureReduce incubation time or temperature. However, ensure that equilibrium for specific binding is still achieved.
Assay Surface
High-Binding PlasticsUse low-binding microplates and pipette tips.[10]
Filtration and Washing
Inadequate WashingIncrease the number and volume of wash steps with ice-cold wash buffer to efficiently remove unbound radioligand.[13] Pre-soaking glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) can also reduce non-specific binding of positively charged radioligands.[13]
Low Signal-to-Noise Ratio

Q: The specific binding signal is very low, making the data unreliable. How can I improve the signal-to-noise ratio?

A: A low signal-to-noise ratio can result from either a weak specific signal or high background noise.

Potential CauseRecommended Solution
Low Receptor Expression Ensure you are using a cell line or tissue preparation with a sufficient density of NPR-A receptors. You may need to screen different cell lines or optimize transfection conditions if using a recombinant system.
Inactive Receptor Preparation Use fresh membrane preparations or ensure proper storage at -80°C in small aliquots to avoid freeze-thaw cycles. Confirm the biological activity of your receptor preparation.
Suboptimal Assay Conditions Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.[14]
Degradation of Peptides Include protease inhibitors in your membrane preparation and assay buffers to prevent the degradation of this compound and the radioligand.
Low Radioligand Specific Activity Use a radioligand with high specific activity to maximize the signal per bound molecule.[9]
High Background Signal Refer to the "High Non-Specific Binding" section for troubleshooting steps to reduce background.
Poor Reproducibility Between Experiments

Q: I am observing significant variability in my Kd and IC50 values between assays. What could be the cause?

A: Inconsistent results are a common challenge. Careful attention to detail is key to improving reproducibility.

Potential CauseRecommended Solution
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure accurate and consistent pipetting, especially for serial dilutions.
Variability in Cell/Membrane Preparations Use a single, large batch of cell membrane preparations for a series of experiments. If this is not possible, qualify each new batch to ensure consistent receptor density and affinity.
Assay Not Reaching Equilibrium Ensure that the incubation time is sufficient for the binding to reach equilibrium. This may need to be determined empirically for your specific assay conditions.[2]
Inconsistent Assay Conditions Strictly control incubation times, temperatures, and washing procedures for all experiments.
Data Analysis Inconsistencies Use a standardized data analysis protocol and software. Ensure that the model used for curve fitting is appropriate for your data.

Quantitative Data Summary

The following tables summarize key binding parameters for this compound and related peptides. These values can serve as a reference for expected results.

Table 1: Competitive Binding Affinities (IC50)

LigandReceptor SourceRadioligandIC50 (nM)Reference
This compoundRat and Human Kidney[¹²⁵I]-ANP4.2[5][6]
ANPRat and Human Kidney[¹²⁵I]-ANP7.2[5][6]
This compoundRat Mesangial Cells (NPR-A)~800 pM[3]
This compoundRat Mesangial Cells (NPR-C)~70 pM[3]

Table 2: Equilibrium Dissociation Constants (Kd)

LigandReceptor SourceKd (nM)Reference
This compoundRat Papillary Collecting Duct Homogenates (NPR-A)2.7[3]
α-ANPRat Papillary Collecting Duct Homogenates (NPR-A)0.229[3]
α-ANPRat Mesangial Cells~0.150[3]

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay

This protocol is designed to determine the affinity (Ki) of this compound for the NPR-A receptor by measuring its ability to compete with a fixed concentration of radiolabeled ANP.

Materials:

  • Cell membranes expressing NPR-A

  • [¹²⁵I]-ANP (Radioligand)

  • Unlabeled this compound

  • Unlabeled ANP (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, ice-cold)

  • Glass fiber filters (pre-soaked in 0.3-0.5% PEI)

  • 96-well microplates

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Prepare Reagents:

    • Thaw cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically.

    • Prepare serial dilutions of unlabeled this compound in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.

    • Prepare a solution of [¹²⁵I]-ANP in assay buffer at a concentration close to its Kd.

    • Prepare a high concentration solution of unlabeled ANP (e.g., 1 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]-ANP, and 100 µL of diluted cell membranes.

    • Non-specific Binding (NSB): Add 50 µL of 1 µM unlabeled ANP, 50 µL of [¹²⁵I]-ANP, and 100 µL of diluted cell membranes.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [¹²⁵I]-ANP, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Visualizations

Urodilatin_Signaling_Pathway cluster_cell Target Cell This compound This compound NPR_A NPR-A Receptor This compound->NPR_A Binding cGMP cGMP NPR_A->cGMP Guanylate Cyclase Activation Plasma_Membrane Plasma Membrane GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (Natriuresis, Diuresis, Vasodilation) PKG->Physiological_Effects Phosphorylation of Target Proteins

Caption: this compound signaling pathway.

Experimental_Workflow A Reagent Preparation (Membranes, Radioligand, this compound) B Assay Plate Setup (Total, NSB, Competition) A->B C Incubation (e.g., 60-90 min at RT) B->C D Filtration & Washing C->D E Radioactivity Counting (Gamma Counter) D->E F Data Analysis (IC50/Ki Calculation) E->F

Caption: Radioligand competition binding assay workflow.

Troubleshooting_Workflow Start Poor Reproducibility or Inconsistent Data Check_NSB Is Non-Specific Binding (NSB) >30% of Total Binding? Start->Check_NSB High_NSB_Solutions Troubleshoot High NSB: - Optimize blocking agent (BSA) - Adjust buffer (pH, salt) - Use low-binding plates - Optimize washing steps Check_NSB->High_NSB_Solutions Yes Check_Signal Is Specific Binding Signal Low? Check_NSB->Check_Signal No High_NSB_Solutions->Check_Signal Low_Signal_Solutions Troubleshoot Low Signal: - Verify receptor expression/activity - Include protease inhibitors - Use high specific activity radioligand - Optimize incubation time Check_Signal->Low_Signal_Solutions Yes Check_Protocols Review Experimental Protocols: - Consistent reagent preparation? - Consistent incubation times/temps? - Standardized data analysis? Check_Signal->Check_Protocols No Low_Signal_Solutions->Check_Protocols Refine_Protocols Refine and Standardize Protocols: - Use single batch of membranes - Prepare fresh dilutions - Strictly control assay conditions Check_Protocols->Refine_Protocols No End Reproducible Data Check_Protocols->End Yes Refine_Protocols->End

Caption: Troubleshooting decision tree for binding assays.

References

Validation & Comparative

Urodilatin vs. Atrial Natriuretic Peptide (ANP): A Comparative Guide to Renal Effects and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renal effects and relative potency of Urodilatin and Atrial Natriuretic Peptide (ANP). Both are members of the natriuretic peptide family and play crucial roles in regulating sodium and water homeostasis. However, key structural and metabolic differences result in distinct renal activity profiles. This compound, a 32-amino acid peptide isolated from human urine, is an N-terminally extended form of the 28-amino acid cardiac hormone ANP.[1][2] While ANP is a circulating hormone acting on the kidney, evidence suggests this compound is synthesized within the kidney's distal tubules and acts as a local, paracrine regulator.[1][3]

Shared Signaling Pathway in the Kidney

This compound and ANP exert their physiological effects by binding to the same receptor, the natriuretic peptide receptor-A (NPR-A).[4][5] This receptor possesses intrinsic guanylyl cyclase activity.[6] Upon ligand binding, the receptor catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[4][6] The subsequent increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG), leading to the phosphorylation of various downstream targets that collectively promote natriuresis, diuresis, and vasodilation.[7] In the kidney, this signaling cascade primarily inhibits sodium reabsorption in the collecting ducts and affects glomerular hemodynamics.[6][7]

Despite sharing a common mechanism of action at the receptor level, their in vivo renal potency differs significantly. Studies on isolated rat glomeruli and inner medullary collecting duct cells show that this compound and ANP are equipotent in stimulating cGMP accumulation, with nearly identical dose-response curves.[4][5] Furthermore, their binding affinity for the NPR-A receptor is comparable, with IC50 values of 4.2 nM for this compound and 7.2 nM for ANP in displacing radiolabeled ANP from renal tissue.[4][8] This indicates that the observed difference in their physiological potency is not due to receptor binding or activation efficiency.

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Peptide This compound or ANP NPR_A NPR-A Receptor (Guanylyl Cyclase-A) Peptide->NPR_A Binding & Activation cGMP cGMP NPR_A->cGMP Catalyzes Conversion GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Physiological Effects: - Inhibition of Na+ Reabsorption - Vasodilation of Afferent Arteriole - Natriuresis & Diuresis PKG->Effects Mediates

Caption: Shared signaling pathway of this compound and ANP in renal cells.

Comparative Analysis of Renal Effects and Potency

Experimental data consistently demonstrates that this compound is a more potent natriuretic and diuretic agent than ANP when administered at equimolar doses in vivo. The primary reason for this enhanced potency is this compound's resistance to degradation by neutral endopeptidase (NEP), an enzyme highly expressed in the renal brush border that rapidly inactivates ANP.[9][10] The N-terminal extension of this compound protects it from this enzymatic cleavage, resulting in a higher local concentration and more sustained action within the kidney.[9]

ANP_Infusion ANP (in Kidney) NEP Neutral Endopeptidase (NEP) (Renal Brush Border) ANP_Infusion->NEP URO_Infusion This compound (in Kidney) URO_Infusion->NEP ANP_Degraded Rapid Degradation NEP->ANP_Degraded Cleavage URO_Resistant Resistant to Degradation (N-terminal extension) NEP->URO_Resistant No Cleavage ANP_Effect Attenuated Renal Effect ANP_Degraded->ANP_Effect URO_Effect Potent & Sustained Renal Effect URO_Resistant->URO_Effect cluster_InVivo In Vivo Protocol cluster_InVitro In Vitro Protocol A1 Animal Preparation & Anesthesia A2 Surgical Instrumentation (Arterial, Venous, Renal Catheters) A1->A2 A3 Stabilization & Control Period A2->A3 A4 Intra-renal Infusion (Equimolar this compound vs. ANP) A3->A4 A5 Data Collection (Urine, Blood) A4->A5 A6 Analysis (GFR, Natriuresis, Diuresis, cGMP) A5->A6 Compare Comparative Analysis A6->Compare B1 Renal Cell/Tissue Isolation (e.g., IMCD cells, Glomeruli) B2 Peptide Incubation (Dose-Response) B1->B2 B3_1 Receptor Binding Assay (IC50 Determination) B2->B3_1 B3_2 cGMP Accumulation Assay (RIA) B2->B3_2 B4 Compare Potency & Efficacy B3_1->B4 B3_2->B4 B4->Compare

References

Comparative analysis of Urodilatin and Brain Natriuretic Peptide (BNP) in heart failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Urodilatin (also known as Ularitide) and Brain Natriuretic Peptide (BNP), specifically its recombinant form Nesiritide, for the treatment of acute decompensated heart failure (ADHF). The analysis is supported by data from key clinical trials, focusing on hemodynamic and renal effects, alongside detailed experimental protocols and signaling pathway visualizations.

Introduction

This compound and Brain Natriuretic Peptide (BNP) are both members of the natriuretic peptide family, which play a crucial role in cardiovascular homeostasis. While they share a common mechanism of action, their origins, and potential clinical profiles in heart failure present important distinctions for researchers and drug developers. This compound is a natriuretic peptide produced in the kidney, derived from the same precursor as Atrial Natriuretic Peptide (ANP).[1][2][3] In contrast, BNP is primarily synthesized and secreted by ventricular cardiomyocytes in response to myocardial stretch and volume overload.[4][5][6] This guide delves into a comparative analysis of their performance in the context of heart failure, supported by experimental data.

Mechanism of Action and Signaling Pathway

Both this compound and BNP exert their physiological effects by binding to the natriuretic peptide receptor-A (NPR-A).[7][8][9][10][11] This receptor is a particulate guanylate cyclase that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8][9][10][11] The elevation of intracellular cGMP is the central signaling event that mediates the downstream effects of both peptides. These effects include vasodilation (both arterial and venous), natriuresis (sodium excretion), and diuresis (water excretion), which collectively help to reduce cardiac preload and afterload in heart failure.[4][8][12]

Below is a diagram illustrating the common signaling pathway for both this compound and BNP.

This compound and BNP Signaling Pathway This compound This compound NPRA Natriuretic Peptide Receptor-A (NPR-A) This compound->NPRA BNP BNP (Nesiritide) BNP->NPRA cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Diuresis Diuresis PKG->Diuresis RAAS_Inhibition Inhibition of RAAS PKG->RAAS_Inhibition SIRIUS II Trial Workflow Patient_Population ADHF Patients (n=221) NYHA III/IV, CI ≤ 2.5, PCWP ≥ 18 Randomization Randomization Patient_Population->Randomization Placebo Placebo Infusion (24h) Randomization->Placebo Ularitide_7_5 Ularitide (7.5 ng/kg/min, 24h) Randomization->Ularitide_7_5 Ularitide_15 Ularitide (15 ng/kg/min, 24h) Randomization->Ularitide_15 Ularitide_30 Ularitide (30 ng/kg/min, 24h) Randomization->Ularitide_30 Assessments Hemodynamic & Renal Assessments (Baseline, 24h, 48h, 72h) Placebo->Assessments Ularitide_7_5->Assessments Ularitide_15->Assessments Ularitide_30->Assessments ASCEND-HF Trial Workflow Patient_Population ADHF Patients (n=7141) with Dyspnea Randomization Randomization Patient_Population->Randomization Placebo Placebo Infusion (24-168h) Randomization->Placebo Nesiritide Nesiritide Infusion (0.010 µg/kg/min, 24-168h) ± optional bolus Randomization->Nesiritide Endpoint_Dyspnea Dyspnea Assessment (6h & 24h) Placebo->Endpoint_Dyspnea Endpoint_Mortality_Rehosp 30-day All-Cause Mortality or HF Rehospitalization Placebo->Endpoint_Mortality_Rehosp Nesiritide->Endpoint_Dyspnea Nesiritide->Endpoint_Mortality_Rehosp

References

Urodilatin vs. Nesiritide: A Comparative Analysis of Clinical Outcomes in Acute Decompensated Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Urodilatin (Ularitide) and Nesiritide (B7909928), two natriuretic peptides investigated for the treatment of acute decompensated heart failure (ADHF). The analysis is based on data from major clinical trials, focusing on clinical outcomes, hemodynamic effects, and renal function.

Executive Summary

Both this compound and Nesiritide are members of the natriuretic peptide family and act as vasodilators.[1] Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), was evaluated in the landmark ASCEND-HF trial.[2][3][4][5][6][7] this compound (commercially known as Ularitide), a chemically synthesized analog of a naturally occurring human natriuretic peptide, was studied in the TRUE-AHF trial.[8][9][10][11] Despite initial promise, large-scale clinical trials for both drugs failed to demonstrate a significant benefit on key long-term clinical outcomes in broad populations of patients with ADHF.[3][4][8] Nesiritide showed a minimal, non-significant improvement in dyspnea but was associated with an increased risk of hypotension.[2][3][5][12] this compound did not reduce cardiovascular mortality or heart failure rehospitalization compared to placebo.[8]

Mechanism of Action and Signaling Pathway

This compound and Nesiritide exert their effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1] This signaling cascade results in vasodilation, natriuresis, and diuresis.

Natriuretic Peptide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR-A Natriuretic Peptide Receptor-A (NPR-A) This compound->NPR-A Nesiritide Nesiritide Nesiritide->NPR-A cGMP cGMP NPR-A->cGMP Guanylyl Cyclase Activity GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Diuresis Diuresis PKG->Diuresis

Caption: Natriuretic Peptide Signaling Pathway.

Head-to-Head Clinical Trial Data Summary

No large-scale, direct head-to-head clinical trials comparing this compound and Nesiritide have been published. The following tables summarize the key findings from their respective landmark phase III placebo-controlled trials: TRUE-AHF for this compound and ASCEND-HF for Nesiritide.

Table 1: Primary Efficacy Endpoints
EndpointThis compound (TRUE-AHF)[8]Nesiritide (ASCEND-HF)[2][3][4]
Primary Composite Endpoint No significant difference vs. placebo in a composite of 48h clinical course and 15-month CV mortality.[9]Co-primary endpoint of 30-day death or HF rehospitalization was not significantly different from placebo (9.4% vs. 10.1%, p=0.31).[3][4]
Dyspnea Relief Not a primary endpoint, but self-assessed dyspnea tended to improve.[1][13]Co-primary endpoint of change in dyspnea at 6 and 24 hours showed a small, non-significant improvement vs. placebo.[2][3][4]
Cardiovascular Mortality No significant reduction in cardiovascular death vs. placebo (HR 1.03, p=0.75).[8]No significant difference in 30-day all-cause mortality vs. placebo (3.6% vs. 4.0%).[2][3][6][12]
Heart Failure Rehospitalization No significant difference vs. placebo.[8]No significant difference in 30-day HF rehospitalization vs. placebo (6.0% vs. 6.1%).[12]
Table 2: Hemodynamic and Renal Effects
ParameterThis compound (Various Studies)Nesiritide (ASCEND-HF & other studies)
Pulmonary Capillary Wedge Pressure (PCWP) Decreased PCWP by 10-15 mmHg at 6 hours in a dose-dependent manner.[13]Significantly greater reduction in PCWP at 3 hours compared to placebo and nitroglycerin.[14][15]
Blood Pressure Decreased systolic blood pressure.[16]Increased incidence of hypotension (26.6% vs. 15.3% for placebo, p<0.001) and symptomatic hypotension (7.1% vs. 4.0% for placebo, p<0.001).[2][12]
Renal Function (Worsening) Not a primary focus of TRUE-AHF, but earlier studies suggested preservation of renal function.[1]No significant difference in worsening renal function vs. placebo in ASCEND-HF (31.4% vs. 29.5%, p=0.11).[2][3] However, earlier meta-analyses raised concerns about an increased risk.[17][18][19][20]
Diuresis & Natriuresis Increased urine flow and sodium excretion in early studies.[16]Did not increase urine output in patients with ADHF in a sub-study of ASCEND-HF.[21]

Experimental Protocols of Key Clinical Trials

TRUE-AHF (Ularitide)

The Trial of Ularitide Efficacy and Safety in Acute Heart Failure (TRUE-AHF) was a multicenter, randomized, double-blind, placebo-controlled trial.[11]

TRUE-AHF_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (48 hours) cluster_followup Follow-up cluster_endpoints Primary Endpoints p1 Patients hospitalized with ADHF (N=2157) rand Randomization (1:1) p1->rand treat_ula Ularitide Infusion (15 ng/kg/min) rand->treat_ula n=1079 treat_placebo Placebo Infusion rand->treat_placebo n=1078 followup Median Follow-up: 15 months treat_ula->followup treat_placebo->followup endpoint1 Short-term clinical composite endpoint followup->endpoint1 endpoint2 Cardiovascular death followup->endpoint2

Caption: TRUE-AHF Experimental Workflow.

Inclusion Criteria: Patients hospitalized for ADHF with dyspnea at rest or with minimal activity, and elevated natriuretic peptide levels. Treatment was initiated within a median of 6 hours of initial clinical evaluation.[8]

Exclusion Criteria: Systolic blood pressure ≤ 90 mmHg, myocardial infarction within the previous 4 weeks, severe valvular stenosis, or cardiogenic shock.[1]

Primary Endpoints: A composite clinical endpoint assessed over 48 hours and cardiovascular mortality during long-term follow-up.[8][9]

ASCEND-HF (Nesiritide)

The Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure (ASCEND-HF) was a large, international, randomized, double-blind, placebo-controlled trial.[2][7]

ASCEND-HF_Workflow cluster_screening_ascend Screening & Enrollment cluster_randomization_ascend Randomization cluster_treatment_ascend Treatment Phase (24-168 hours) cluster_followup_ascend Follow-up cluster_endpoints_ascend Co-Primary Endpoints p1_ascend Patients hospitalized for ADHF (N=7141) rand_ascend Randomization (1:1) p1_ascend->rand_ascend treat_nes Nesiritide Infusion (0.01 µg/kg/min ± 2 µg/kg bolus) rand_ascend->treat_nes n=3496 treat_placebo_ascend Placebo Infusion rand_ascend->treat_placebo_ascend n=3511 followup_ascend 30 days treat_nes->followup_ascend treat_placebo_ascend->followup_ascend endpoint1_ascend Change in dyspnea at 6 & 24 hours followup_ascend->endpoint1_ascend endpoint2_ascend 30-day death or HF rehospitalization followup_ascend->endpoint2_ascend

Caption: ASCEND-HF Experimental Workflow.

Inclusion Criteria: Patients hospitalized for ADHF for less than 24 hours with dyspnea at rest or with minimal activity, and at least one objective measure of fluid overload (e.g., elevated BNP/NT-proBNP, pulmonary edema on chest x-ray).[2]

Exclusion Criteria: Hypotension at baseline, significant lung disease, or acute coronary syndrome.[2]

Co-Primary Endpoints: Change in self-assessed dyspnea at 6 and 24 hours, and the composite of all-cause mortality or heart failure hospitalization at 30 days.[2]

Conclusion

Based on the evidence from large, randomized controlled trials, neither this compound nor Nesiritide can be recommended for routine use in the broad population of patients with acute decompensated heart failure.[3][4][8] Nesiritide did not provide a significant clinical benefit and was associated with an increased risk of hypotension.[2][3][5][12] Similarly, early administration of this compound did not improve long-term cardiovascular outcomes.[8][10] While both agents demonstrated favorable hemodynamic effects in earlier, smaller studies, these did not translate into improved patient-centered outcomes in pivotal trials. Future research in ADHF may need to focus on different therapeutic targets or more personalized treatment strategies.

References

A Head-to-Head Comparison of Urodilatin and Carperitide in Renal Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Urodilatin (Ularitide) and Carperitide (B612325), two natriuretic peptides with significant therapeutic potential in renal protection. By examining their mechanisms of action, supporting experimental data from clinical trials, and detailed methodologies, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate these two compounds.

Introduction: Two Analogs of Atrial Natriuretic Peptide

This compound and Carperitide are both analogs of atrial natriuretic peptide (ANP) and exert their physiological effects through the activation of the natriuretic peptide receptor-A (NPR-A), leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This shared mechanism of action results in vasodilation, natriuresis, and diuresis, which are key to their renal protective and cardioprotective effects.

This compound , a 32-amino acid peptide, is a naturally occurring natriuretic peptide isolated from human urine.[1] It is an N-terminally extended form of the alpha-atrial natriuretic peptide (α-ANP).[1]

Carperitide , a recombinant form of human α-ANP, is a 28-amino acid peptide.[2] It has been widely used in Japan for the treatment of acute heart failure.[2]

Mechanism of Action: The cGMP Signaling Pathway

Both this compound and Carperitide bind to the particulate guanylate cyclase-A (pGC-A) receptor, also known as natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which mediates the downstream physiological effects, including vasodilation of renal arteries, increased glomerular filtration rate (GFR), and inhibition of sodium reabsorption in the renal tubules.[3]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR-A_Receptor NPR-A Receptor (pGC-A) This compound->NPR-A_Receptor Binds to Carperitide Carperitide Carperitide->NPR-A_Receptor Binds to GTP GTP NPR-A_Receptor->GTP Activates Guanylate Cyclase Domain cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Renal Protective Effects: - Vasodilation - Increased GFR - Natriuresis - Diuresis PKG->Physiological_Effects Mediates

Caption: Shared cGMP signaling pathway of this compound and Carperitide.

Head-to-Head Comparison of Renal Protective Effects

While direct head-to-head clinical trials comparing this compound and Carperitide for renal protection are limited, this section synthesizes available quantitative data from separate studies to provide a comparative overview. It is crucial to note that variations in study design, patient populations, and methodologies may influence the results.

Table 1: Comparative Effects on Renal Function Parameters
ParameterThis compoundCarperitide
Glomerular Filtration Rate (GFR) / Creatinine (B1669602) Clearance In healthy subjects, a 100 µg intravenous dose of this compound increased GFR from 120 ± 3 to 156 ± 7 ml/min/1.73 m².[4]In patients with preoperative renal dysfunction undergoing cardiovascular surgery, creatinine clearance on postoperative day 2 was significantly higher in the Carperitide group compared to the control group.[5]
Serum Creatinine In a study on patients with emerging acute renal failure following liver transplantation, serum creatinine levels were consistently lower in the this compound group compared to placebo.[6]In patients with preoperative renal dysfunction undergoing cardiovascular surgery, serum creatinine levels on postoperative day 3 were significantly lower in the Carperitide group compared to the control group.[5]
Urine Output (Diuresis) In patients with incipient acute renal failure following cardiac surgery, this compound induced a rapid onset of diuresis.[7]A meta-analysis of trials in cardiovascular surgery patients showed that Carperitide infusion increased urine output.
Sodium Excretion (Natriuresis) In healthy volunteers, a 25 µg intravenous dose of this compound led to a significant increase in sodium excretion.[4]Carperitide improves systemic hemodynamics through a natriuretic action.[8]
Prevention of Acute Kidney Injury (AKI) In a randomized, double-blind trial in patients with incipient acute renal failure after cardiac surgery, this compound reverted acute renal failure, with none of the 7 patients requiring hemofiltration or hemodialysis, compared to 6 of 7 patients in the placebo group.[7]A multicenter trial in patients with renal dysfunction undergoing cardiovascular surgery suggested that continuous low-dose infusion of Carperitide maintained renal function.[5] However, another retrospective study found an association between Carperitide use and a greater likelihood of receiving renal replacement therapy after cardiovascular surgery.[9]

Experimental Protocols

This section outlines the methodologies employed in key clinical trials investigating the renal protective effects of this compound and Carperitide.

This compound: Study on Acute Renal Failure Following Cardiac Surgery
  • Study Design: A randomized, double-blind, placebo-controlled trial.[7]

  • Participants: 14 patients with incipient acute renal failure following major cardiac surgery.[7]

  • Intervention: The this compound group (n=7) received a continuous intravenous infusion of this compound. The placebo group (n=7) received a placebo infusion.[7]

  • Renal Function Assessment: The primary endpoint was the need for hemofiltration or hemodialysis. Diuresis was also monitored.[7]

Patients 14 Patients with Incipient Acute Renal Failure Post- Cardiac Surgery Randomization Randomization Patients->Randomization Urodilatin_Group This compound Infusion (n=7) Randomization->Urodilatin_Group Placebo_Group Placebo Infusion (n=7) Randomization->Placebo_Group Assessment Assessment of: - Need for Hemodialysis/Hemofiltration - Diuresis Urodilatin_Group->Assessment Placebo_Group->Assessment Outcome_Uro 0/7 Required Hemodialysis Assessment->Outcome_Uro This compound Group Outcome_Placebo 6/7 Required Hemodialysis Assessment->Outcome_Placebo Placebo Group

Caption: Experimental workflow for the this compound trial in acute renal failure.
Carperitide: Multicenter Trial in Patients with Renal Dysfunction Undergoing Cardiovascular Surgery

  • Study Design: A prospective, multicenter trial.[5]

  • Participants: 88 patients with a preoperative serum creatinine level of ≥1.2 mg/dl undergoing elective cardiovascular surgery with cardiopulmonary bypass.[5]

  • Intervention: The Carperitide group (n=44) received a continuous infusion of Carperitide (0.02 µg/kg/min) from the start of surgery for at least 5 days. The control group (n=44) did not receive Carperitide.[5]

  • Renal Function Assessment: The primary endpoint was the serum creatinine level on postoperative day 3. Creatinine clearance was also measured.[5]

Patients 88 Patients with Renal Dysfunction Undergoing Cardiovascular Surgery Grouping Prospective Division Patients->Grouping Carperitide_Group Carperitide Infusion (0.02 µg/kg/min) (n=44) Grouping->Carperitide_Group Control_Group No Carperitide (n=44) Grouping->Control_Group Assessment Assessment of: - Serum Creatinine (POD 3) - Creatinine Clearance Carperitide_Group->Assessment Control_Group->Assessment Outcome Significantly Lower Serum Creatinine and Higher Creatinine Clearance in Carperitide Group Assessment->Outcome

Caption: Experimental workflow for the Carperitide trial in cardiovascular surgery.

Logical Relationship and Comparative Summary

The renal protective effects of both this compound and Carperitide stem from their shared ability to activate the NPR-A/cGMP signaling pathway. This leads to favorable renal hemodynamics and tubular effects. The available evidence, although not from direct comparative trials, suggests that both agents have the potential to improve renal outcomes in specific clinical settings.

This compound This compound Mechanism Shared Mechanism: NPR-A Activation -> cGMP Increase This compound->Mechanism Carperitide Carperitide Carperitide->Mechanism Renal_Effects Common Renal Protective Effects: - Increased GFR/CrCl - Decreased Serum Creatinine - Increased Diuresis & Natriuresis Mechanism->Renal_Effects Uro_Evidence This compound Evidence: - Reverted ARF post-cardiac surgery - Lowered creatinine in liver transplant patients Renal_Effects->Uro_Evidence Carp_Evidence Carperitide Evidence: - Maintained renal function post-CV surgery - Mixed results on need for RRT Renal_Effects->Carp_Evidence Conclusion Conclusion: Both show promise in renal protection, but direct comparative data is needed to establish superiority in specific indications. Uro_Evidence->Conclusion Carp_Evidence->Conclusion

Caption: Logical relationship of this compound and Carperitide in renal protection.

Conclusion

Both this compound and Carperitide demonstrate significant potential for renal protection through their shared cGMP-mediated mechanism of action. The available clinical data, though not from direct head-to-head trials, indicate that both agents can improve key markers of renal function in at-risk patient populations, such as those undergoing major surgery or experiencing acute heart failure.

This compound has shown promise in reversing incipient acute renal failure, while Carperitide has been associated with the preservation of renal function in patients with pre-existing renal dysfunction undergoing cardiovascular surgery. However, the conflicting data regarding Carperitide and the need for renal replacement therapy highlight the necessity for further investigation.

For drug development professionals and researchers, the key takeaway is that while both molecules are promising, the choice between them for a specific indication will depend on the nuanced differences in their clinical profiles that can only be elucidated through well-designed, direct comparative studies. Future research should focus on such head-to-head trials to definitively establish the relative efficacy and safety of this compound and Carperitide in various clinical scenarios of renal compromise.

References

Urodilatin: A Promising Biomarker for the Diagnosis of Renal Salt Wasting Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Renal Salt Wasting (RSW) syndrome, a condition characterized by excessive sodium loss in the urine leading to hyponatremia and volume depletion, presents a significant diagnostic challenge. Its clinical and laboratory features often overlap with the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), making accurate and timely diagnosis crucial for appropriate patient management. This guide provides a comprehensive comparison of urodilatin as an emerging biomarker for RSW, supported by experimental data and detailed protocols.

This compound: Performance as a Diagnostic Biomarker

Recent evidence suggests that urinary this compound levels are significantly elevated in patients with RSW compared to other causes of hyponatremia and healthy individuals. A pilot study investigating the diagnostic potential of this compound has demonstrated its high sensitivity and specificity in identifying RSW.

Quantitative Data Summary

The following table summarizes the key findings from a retrospective observational case-control study evaluating urinary this compound as a diagnostic marker for RSW.

ParameterRSW Patients (n=10)Hyponatremia from other causes (n=15)No Hyponatremia (n=20)p-value (RSW vs. other hyponatremia)p-value (RSW vs. no hyponatremia)
Median Urinary this compound (ng/mL) 5.460.570.270.006<0.001
Diagnostic Cut-off (ng/mL) 2.87----
Sensitivity 100%----
Specificity 88%----
Area Under the Curve (AUC) 0.94 (95% CI 0.86–1.00)----

Data from a pilot case-control study. Further validation in larger cohorts is required.

Comparison with Alternative Biomarkers

Currently, the diagnosis of RSW relies on a combination of clinical assessment and laboratory findings, including serum and urine sodium levels, plasma osmolality, and assessment of extracellular fluid volume. While natriuretic peptides like Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) have been investigated, their utility in differentiating RSW from SIADH is limited due to overlapping expression and release patterns.

This compound, a natriuretic peptide produced in the kidney, appears to be more directly involved in the regulation of renal sodium excretion.[1] The significantly higher urinary levels of this compound in RSW patients suggest a distinct pathophysiological mechanism that could be exploited for diagnostic purposes.[2][3][4][5][6] The high sensitivity and specificity of urinary this compound in the pilot study indicate its potential as a superior biomarker for RSW, although direct head-to-head comparative studies with ANP and BNP for RSW diagnosis are currently lacking.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of urinary this compound as a biomarker for RSW.

Study Design: Retrospective Observational Case-Control Study
  • Patient Cohorts:

    • RSW Group: Patients diagnosed with RSW based on established clinical and laboratory criteria (e.g., hyponatremia, high urinary sodium, evidence of volume depletion).

    • Control Group 1 (Hyponatremia from other causes): Patients with hyponatremia due to conditions other than RSW (e.g., SIADH, diuretic use).

    • Control Group 2 (No Hyponatremia): Individuals with normal serum sodium levels.

  • Sample Collection:

    • Spot urine samples were collected from all participants.

    • Samples were centrifuged to remove cellular debris and stored at -80°C until analysis.

  • This compound Measurement:

    • Urinary this compound concentrations were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for this compound.

    • The assay was performed according to the manufacturer's instructions.

  • Statistical Analysis:

    • Differences in urinary this compound levels between the groups were assessed using non-parametric tests (e.g., Mann-Whitney U test).

    • Receiver Operating Characteristic (ROC) curve analysis was performed to determine the diagnostic accuracy of urinary this compound, including the Area Under the Curve (AUC), optimal cut-off value, sensitivity, and specificity.

Visualizing the Science

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

G cluster_cell Kidney Distal Tubule Cell cluster_lumen Tubular Lumen cluster_downstream Intracellular Signaling ProANP Pro-ANP This compound This compound ProANP->this compound Processing Urodilatin_Lumen This compound This compound->Urodilatin_Lumen Secreted NPR_A NPR-A Receptor Urodilatin_Lumen->NPR_A Binds to GTP GTP NPR_A->GTP Activates Guanylate Cyclase cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Sodium_Channel Sodium Channel PKG->Sodium_Channel Inhibits Sodium_Reabsorption Decreased Sodium Reabsorption Sodium_Channel->Sodium_Reabsorption

Caption: this compound Signaling Pathway in the Kidney.

G cluster_recruitment Patient Recruitment cluster_sample Sample Processing cluster_analysis Analysis cluster_outcome Outcome RSW RSW Patients Urine_Collection Urine Sample Collection RSW->Urine_Collection Control1 Hyponatremic Controls Control1->Urine_Collection Control2 Normonatremic Controls Control2->Urine_Collection Centrifugation Centrifugation Urine_Collection->Centrifugation Storage Storage at -80°C Centrifugation->Storage ELISA This compound ELISA Storage->ELISA Data_Analysis Statistical Analysis (ROC Curve) ELISA->Data_Analysis Biomarker_Validation Biomarker Validation Data_Analysis->Biomarker_Validation

Caption: Experimental Workflow for this compound Biomarker Validation.

References

Cross-validation of Urodilatin measurements across different immunoassay kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Urodilatin is critical for studies in renal function, cardiovascular homeostasis, and drug efficacy. This guide provides a comparative overview of commercially available this compound immunoassay kits and detailed experimental protocols for their cross-validation, ensuring the reliability and reproducibility of your research data.

This compound, a natriuretic peptide hormone primarily synthesized in the kidneys, plays a crucial role in regulating sodium and water balance. Its structural similarity to other natriuretic peptides, such as Atrial Natriuretic Peptide (ANP), presents a significant challenge for immunoassay specificity. Therefore, rigorous validation of this compound immunoassay kits is paramount for obtaining accurate and meaningful results. This guide aims to equip researchers with the necessary information to select and validate the most suitable immunoassay for their specific research needs.

Performance Characteristics of Commercially Available this compound Immunoassay Kits

FeatureKit A (e.g., BMA Biomedicals S-1231 or similar)Kit B (e.g., Phoenix Pharmaceuticals or similar)Kit C (e.g., Cloud-Clone Corp. or similar)
Product Name This compound ELISA KitThis compound Immunoassay KitThis compound ELISA Kit
Catalog Number S-1231Information not publicly availableInformation not publicly available
Assay Type Competitive ELISAInformation not publicly availableInformation not publicly available
Sample Type Urine, PlasmaInformation not publicly availableInformation not publicly available
Sensitivity 0.45 ng/mLInformation not publicly availableInformation not publicly available
Detection Range 0 - 10 ng/mLInformation not publicly availableInformation not publicly available
Intra-assay Precision (CV%) Data not publicly availableData not publicly availableData not publicly available
Inter-assay Precision (CV%) Data not publicly availableData not publicly availableData not publicly available
Linearity Data not publicly availableData not publicly availableData not publicly available
Specificity/Cross-reactivity Data not publicly availableData not publicly availableData not publicly available
Reactivity Human, Porcine, BovineInformation not publicly availableInformation not publicly available

Note: The information in this table is based on publicly accessible data, which is limited. Researchers should contact the manufacturers for comprehensive and up-to-date product specifications and validation reports.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events that promote natriuresis and diuresis.[1][2][3]

Urodilatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound npr_a NPR-A Receptor This compound->npr_a Binds to gc Guanylate Cyclase (intracellular domain) gtp GTP gtp->gc Activates cgmp cGMP gc->cgmp Converts pkg Protein Kinase G (PKG) cgmp->pkg Activates ion_channel Ion Channels (e.g., ENaC) pkg->ion_channel Phosphorylates/ Inhibits physiological_effects Physiological Effects (Natriuresis, Diuresis) ion_channel->physiological_effects Leads to

This compound signaling cascade.

Experimental Protocols for Cross-Validation of this compound Immunoassay Kits

To ensure the reliability of this compound measurements, it is crucial to perform a cross-validation of different immunoassay kits. The following protocols provide a framework for these validation experiments.

Sample Collection and Preparation

Proper sample collection and handling are critical for accurate measurements.

  • Urine: Collect mid-stream urine samples in sterile containers. For timed collections (e.g., 24-hour), ensure proper instructions are given to the subject and appropriate preservatives are used if required by the kit manufacturer. Centrifuge the samples to remove any cellular debris and store the supernatant at -80°C until analysis.

  • Plasma: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or aprotinin). Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma. Aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of two or more this compound immunoassay kits.

Immunoassay_Cross_Validation_Workflow cluster_validation Validation Experiments start Start: Select Immunoassay Kits (Kit A, Kit B, Kit C) sample_prep Prepare a Panel of Samples (Urine, Plasma) - High, Medium, Low Concentrations - Spiked Samples start->sample_prep run_assays Run Assays in Parallel According to Manufacturer's Protocols sample_prep->run_assays precision Precision Assessment - Intra-assay - Inter-assay run_assays->precision accuracy Accuracy (Recovery) Assessment - Spike and Recovery run_assays->accuracy linearity Linearity of Dilution Assessment run_assays->linearity specificity Specificity (Cross-reactivity) Testing - ANP, BNP, CNP run_assays->specificity data_analysis Data Analysis and Comparison - Bland-Altman Plots - Correlation Analysis precision->data_analysis accuracy->data_analysis linearity->data_analysis specificity->data_analysis conclusion Conclusion: Select Optimal Kit for the Intended Application data_analysis->conclusion

Cross-validation workflow.
Detailed Experimental Methodologies

  • Objective: To determine the reproducibility of measurements within the same assay run (intra-assay) and between different runs (inter-assay).

  • Procedure:

    • Prepare three pooled samples (urine or plasma) with high, medium, and low endogenous this compound concentrations.

    • Intra-assay Precision: Assay each pooled sample in at least 10 replicates on the same plate for each kit.

    • Inter-assay Precision: Assay each pooled sample in duplicate in at least 5 different runs (ideally on different days and by different operators) for each kit.

    • Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the concentrations of the replicates for each pool.

      • CV (%) = (SD / Mean) * 100

  • Acceptance Criteria: Typically, an intra-assay CV of <10% and an inter-assay CV of <15% are considered acceptable.

  • Objective: To assess the ability of the assay to accurately measure a known amount of this compound added to a sample matrix.

  • Procedure:

    • Select at least three different individual samples (urine or plasma).

    • Divide each sample into two aliquots. Spike one aliquot with a known amount of this compound standard to achieve a concentration within the assay's dynamic range. The other aliquot remains unspiked.

    • Assay both the spiked and unspiked samples for each kit.

    • Analysis: Calculate the percent recovery.

      • % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] * 100

  • Acceptance Criteria: A recovery of 80-120% is generally considered acceptable.

  • Objective: To determine if the assay can provide proportional measurements for diluted samples.

  • Procedure:

    • Select a sample with a high endogenous this compound concentration.

    • Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent provided with the kit.

    • Assay the undiluted and diluted samples for each kit.

    • Analysis: Multiply the measured concentration of each dilution by its dilution factor to obtain the corrected concentration. Compare the corrected concentrations of the diluted samples to the concentration of the undiluted sample.

  • Acceptance Criteria: The corrected concentrations of the diluted samples should be within 85-115% of the undiluted sample concentration.

  • Objective: To evaluate the extent to which the assay is affected by structurally related molecules.

  • Procedure:

    • Prepare solutions of potentially cross-reacting peptides, such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), at various concentrations.

    • Spike these solutions into the assay diluent and measure the response in each this compound immunoassay kit.

    • Analysis: Calculate the percent cross-reactivity.

      • % Cross-reactivity = (Measured Concentration of this compound / Concentration of Cross-Reactant) * 100

  • Acceptance Criteria: The lower the cross-reactivity, the more specific the assay. This is a critical parameter for this compound assays due to its homology with ANP.

By following these guidelines and performing rigorous cross-validation, researchers can confidently select the most appropriate this compound immunoassay kit for their studies, leading to more reliable and reproducible scientific outcomes.

References

Urodilatin Demonstrates Potent Binding Affinity to NPR-A, Comparable to Atrial Natriuretic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the binding affinities of Urodilatin and other natriuretic peptides—Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP)—to the Natriuretic Peptide Receptor-A (NPR-A) reveals this compound as a high-affinity ligand, with a binding potency nearly identical to that of ANP.

This guide provides a detailed analysis of the available experimental data on the comparative binding of these critical signaling molecules to their primary receptor, NPR-A. The information is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular and renal physiology.

Comparative Binding Affinity Data

The binding affinities of this compound, ANP, BNP, and CNP to the NPR-A receptor have been determined in various studies. The following table summarizes the key quantitative data, primarily from competitive binding assays. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.

Natriuretic PeptideReceptorSpecies/TissueMethodBinding Affinity (IC50/pKd)Reference
This compound NPR-ARat and Human KidneyCompetitive displacement of ¹²⁵I-ANPIC50: 4.2 nM [1]
ANP NPR-ARat and Human KidneyCompetitive displacement of ¹²⁵I-ANPIC50: 7.2 nM [1]
ANP (rANP28) NPR-ARat Kidney PapillaeRadioligand BindingpK: 10.22 ± 0.01 [2]
BNP (pBNP32) NPR-ARat Kidney PapillaeRadioligand BindingHigh Affinity pK: 9.4 ± 0.1 Low Affinity pK: 7.5 ± 0.1 [2]
CNP NPR-A--Significantly lower than ANP and BNP [3][4]

Note: pK is the negative logarithm of the dissociation constant (Kd). A higher pK value indicates a higher binding affinity. IC50 values represent the concentration of a ligand that displaces 50% of a radiolabeled ligand.

NPR-A Signaling Pathway

The binding of natriuretic peptides to NPR-A initiates a crucial signaling cascade. NPR-A is a transmembrane receptor with intrinsic guanylyl cyclase activity. Upon ligand binding, the receptor undergoes a conformational change that activates its intracellular guanylyl cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] This increase in intracellular cGMP concentration activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate downstream targets, mediating a range of physiological effects including vasodilation, natriuresis, and diuresis.[3] this compound, like ANP and BNP, exerts its physiological effects through this cGMP-mediated pathway.[1]

NPR_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Natriuretic Peptides (this compound, ANP, BNP) NPR_A NPR-A Receptor NP->NPR_A Binding cGMP cGMP NPR_A->cGMP Activation of Guanylyl Cyclase GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Phosphorylation of target proteins

NPR-A signaling pathway activation by natriuretic peptides.

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. Below is a detailed methodology based on the principles of these experiments.

In Situ Autoradiographic Binding Assay

This method was utilized to determine the IC50 values for this compound and ANP in rat and human kidney tissues.[1]

1. Tissue Preparation:

  • Rat and human kidney tissues are sectioned and mounted on slides.

2. Radioligand Incubation:

  • Tissue sections are incubated with a fixed concentration of a radiolabeled natriuretic peptide, typically ¹²⁵I-labeled ANP (e.g., 100 pM).

3. Competitive Displacement:

  • To determine the binding affinity of unlabeled peptides, parallel incubations are performed in the presence of increasing concentrations of the competitor peptides (this compound or unlabeled ANP).

4. Washing:

  • After incubation, the sections are washed to remove unbound radioligand.

5. Autoradiography:

  • The slides are exposed to film or a phosphor imaging system to visualize the distribution and density of the radioligand binding.

6. Data Analysis:

  • The density of the signal in different regions is quantified. The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled peptide is determined as the IC50 value.

Radioligand Binding Assay on Isolated Membranes

This technique is commonly used to determine the binding constants (Kd or Ki) of ligands to their receptors.[2]

1. Membrane Preparation:

  • Tissues (e.g., rat kidney papillae) or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the NPR-A receptors.

2. Binding Assay:

  • A fixed amount of membrane protein is incubated with a radiolabeled ligand (e.g., ¹²⁵I-rANP28).

  • For competition assays, increasing concentrations of unlabeled competitor peptides (e.g., pBNP32) are added to the incubation mixture.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a filter that traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

4. Radioactivity Measurement:

  • The radioactivity retained on the filters is measured using a gamma counter.

5. Data Analysis:

  • Saturation Assays: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), increasing concentrations of the radioligand are used.

  • Competition Assays: The data is analyzed using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The pK is calculated as the negative logarithm of the Kd or Ki.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Tissue/Cells (with NPR-A) Membrane_Prep Membrane Isolation (for binding assay) Tissue->Membrane_Prep Incubation Incubation of Membranes with Radioligand and Competitor Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-ANP) Radioligand->Incubation Competitor Unlabeled Competitor (this compound, ANP, BNP) Competitor->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Counting Measurement of Bound Radioactivity Filtration->Counting Data_Analysis Calculation of IC50 / pK values Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.

References

Urodilatin and ANP: A Comparative Analysis of Their Effects on Glomerular Filtration Rate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two closely related natriuretic peptides reveals subtle but significant differences in their renal actions, particularly concerning the regulation of the glomerular filtration rate (GFR). This guide provides a comprehensive comparison of Urodilatin and Atrial Natriuretic Peptide (ANP), offering researchers, scientists, and drug development professionals a data-driven overview of their differential effects, signaling pathways, and the experimental protocols used to elucidate these distinctions.

While both this compound and ANP are potent natriuretic and diuretic agents that play crucial roles in sodium and water homeostasis, emerging evidence suggests that this compound may be a more potent and renally-specific regulator of GFR. This distinction is critical for the development of targeted therapies for renal and cardiovascular diseases.

Quantitative Comparison of Renal Effects

The following table summarizes the key quantitative data from comparative studies on the effects of this compound and ANP on GFR and other renal hemodynamic parameters. The data highlights the generally more pronounced natriuretic and diuretic effects of this compound compared to ANP at equimolar doses.

ParameterThis compoundAtrial Natriuretic Peptide (ANP)SpeciesKey FindingsReference
Glomerular Filtration Rate (GFR) IncreasedIncreased, but to a lesser extent than this compound at equimolar doses in some studies. No significant change in others.Human, DogThis compound demonstrated a more consistent and potent dose-dependent increase in GFR compared to ANP.[1] In a study on conscious dogs, high doses of this compound led to more pronounced changes than ANP.[2] In a study on healthy men, 100 micrograms of this compound increased GFR from 120 +/- 3 to 156 +/- 7 ml/min/1.73 m2, while 50 micrograms of ANP showed no significant change.[1][1][2]
Sodium Excretion (Natriuresis) Markedly IncreasedIncreasedHuman, Dog, SheepThis compound consistently induces a more potent natriuretic response than ANP at equivalent doses.[1][3] In conscious dogs, this compound at 10 ng/kg/min had a similar natriuretic effect to ANP at 50 ng/kg/min.[2][1][2][3]
Urine Flow Rate (Diuresis) Significantly IncreasedIncreasedHuman, DogBoth peptides increase urine flow, with this compound often showing a greater effect.[1][2][1][2]
Renal Blood Flow (RBF) No significant change in some studies, increased in others.No significant change in some studies.DogThe effects on RBF appear to be less consistent for both peptides compared to their effects on GFR and natriuresis.[4][4]
Renal Resistance to Peptides in Heart Failure Less renal resistance observed.Significant renal resistance observed.DogIn a canine model of congestive heart failure, the renal response to ANP was blunted, while the response to this compound was better preserved.[5][5]

Signaling Pathways: A Tale of Two Peptides

Both this compound and ANP exert their effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to mediate the downstream physiological effects. However, the subtle structural differences between the two peptides and their localized production may contribute to their differential renal effects.

This compound is a 32-amino acid peptide, while ANP is a 28-amino acid peptide.[6] ANP is primarily synthesized and secreted by cardiac atrial myocytes in response to atrial stretch.[7] In contrast, this compound is thought to be produced by the distal convoluted tubule and collecting duct cells of the kidney.[6] This localized renal production of this compound may lead to higher concentrations at its site of action within the kidney, potentially explaining its more potent effects on GFR and natriuresis.[8][9] Furthermore, this compound appears to be more resistant to degradation by the renal enzyme neutral endopeptidase (NEP), which inactivates ANP.[10] This increased resistance could prolong its biological activity in the kidney.

G Signaling Pathways of this compound and ANP cluster_this compound This compound Pathway cluster_anp ANP Pathway This compound This compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) (Guanylyl Cyclase) This compound->NPR_A Kidney Renal Distal Tubule Cells (Production) Kidney->this compound Local Production ANP ANP ANP->NPR_A Heart Cardiac Atria (Production) Heart->ANP Systemic Circulation GTP GTP NPR_A->GTP Activates cGMP cGMP (Second Messenger) GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Renal_Effects Increased GFR Increased Natriuresis Increased Diuresis PKG->Renal_Effects Mediates G Experimental Workflow for GFR Measurement A Animal Preparation (Anesthesia, Catheterization) B Inulin Infusion (Priming and Constant) A->B C Equilibration Period (60-90 min) B->C D Baseline Measurement (Urine and Blood Collection) C->D E Peptide Infusion (this compound or ANP) D->E F Experimental Measurement (Urine and Blood Collection) E->F G Sample Analysis (Inulin Concentration) F->G H GFR Calculation G->H

References

Urodilatin's Natriuretic Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natriuretic response induced by Urodilatin against other major classes of diuretics. The following sections detail the underlying mechanisms of action, present quantitative data from experimental studies, and outline the methodologies used in these key experiments.

This compound, a natriuretic peptide synthesized in the distal renal tubule cells, plays a crucial role in the local regulation of sodium and water homeostasis. Its distinct mechanism of action sets it apart from conventional diuretics. This guide delves into a comparative analysis of this compound's natriuretic effects versus those of loop diuretics (furosemide), thiazide diuretics (hydrochlorothiazide), and potassium-sparing diuretics (spironolactone).

Mechanisms of Natriuretic Action: A Comparative Overview

The natriuretic effect of each diuretic class stems from its unique interaction with specific transporters and signaling pathways within the nephron.

This compound: this compound exerts its natriuretic effect by binding to the natriuretic peptide receptor-A (NPR-A) located on the luminal surface of the collecting duct and other distal nephron segments. This binding activates particulate guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels are believed to inhibit sodium reabsorption through the amiloride-sensitive sodium channel (ENaC) and potentially other transport mechanisms, resulting in increased sodium and water excretion.[1][2]

Loop Diuretics (Furosemide): Furosemide (B1674285) acts on the thick ascending limb of the Loop of Henle. It inhibits the Na+-K+-2Cl- cotransporter (NKCC2), a key protein responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride. By blocking this transporter, furosemide leads to a substantial increase in the urinary excretion of these ions, along with water.

Thiazide Diuretics (Hydrochlorothiazide): Hydrochlorothiazide (B1673439) targets the distal convoluted tubule, where it inhibits the Na+-Cl- cotransporter (NCC).[3] This transporter is responsible for reabsorbing about 5-10% of the filtered sodium. Inhibition of NCC by hydrochlorothiazide leads to a moderate increase in sodium and chloride excretion.[3]

Potassium-Sparing Diuretics (Spironolactone): Spironolactone (B1682167) is a competitive antagonist of the mineralocorticoid receptor. In the collecting duct, aldosterone (B195564) (a mineralocorticoid) typically promotes sodium reabsorption and potassium excretion. By blocking the aldosterone receptor, spironolactone prevents these effects, leading to a mild increase in sodium excretion and a decrease in potassium excretion.[4]

Signaling Pathway Diagrams

To visually represent these mechanisms, the following diagrams have been generated using the DOT language.

Urodilatin_Pathway This compound This compound NPR_A NPR-A Receptor This compound->NPR_A Binds to pGC Particulate Guanylate Cyclase NPR_A->pGC Activates cGMP cGMP pGC->cGMP Converts GTP GTP GTP->pGC ENaC ENaC (Sodium Channel) cGMP->ENaC Inhibits Na_Reabsorption Sodium Reabsorption ENaC->Na_Reabsorption Natriuresis Increased Natriuresis Na_Reabsorption->Natriuresis Decreased

This compound Signaling Pathway

Furosemide_Pathway Furosemide Furosemide NKCC2 Na-K-2Cl Cotransporter (NKCC2) Furosemide->NKCC2 Inhibits Ion_Reabsorption Na+, K+, 2Cl- Reabsorption NKCC2->Ion_Reabsorption Natriuresis Increased Natriuresis and Diuresis Ion_Reabsorption->Natriuresis Decreased

Furosemide Mechanism of Action

Hydrochlorothiazide_Pathway HCTZ Hydrochlorothiazide NCC Na-Cl Cotransporter (NCC) HCTZ->NCC Inhibits NaCl_Reabsorption Na+, Cl- Reabsorption NCC->NaCl_Reabsorption Natriuresis Increased Natriuresis NaCl_Reabsorption->Natriuresis Decreased

Hydrochlorothiazide Mechanism of Action

Spironolactone_Pathway Spironolactone Spironolactone MR Mineralocorticoid Receptor Spironolactone->MR Blocks Aldosterone Aldosterone Aldosterone->MR Binds to ENaC_ROMK ENaC & ROMK Activation MR->ENaC_ROMK Activates Na_Reabsorption Sodium Reabsorption ENaC_ROMK->Na_Reabsorption K_Secretion Potassium Secretion ENaC_ROMK->K_Secretion Natriuresis Mild Natriuresis Na_Reabsorption->Natriuresis Decreased K_Retention Potassium Retention K_Secretion->K_Retention Decreased

Spironolactone Mechanism of Action

Quantitative Comparison of Natriuretic Response

The following tables summarize quantitative data on the natriuretic effects of this compound and other diuretics from various clinical and preclinical studies. It is important to note that these studies were conducted under different conditions and in diverse patient populations, which may influence the observed effects.

This compound Dosage Patient Population Baseline Sodium Excretion Post-treatment Sodium Excretion Change in Sodium Excretion Citation
Ularitide (synthetic this compound)15 ng/kg/min for 10 hours12 patients with Congestive Heart Failure (NYHA class II-III)48 ± 16 µmol/min180 ± 97 µmol/min+132 µmol/min[5]
This compound1.43 pmol/kg/min (intrarenal)Anesthetized mongrel dogs57.4 ± 10.1 µeq/min159.0 ± 24.4 µeq/min+101.6 µeq/min[2]
This compoundShort-term infusion (90 min)7 cirrhosis patients with diuretics-resistant sodium retention22 ± 16 µmol/min78 ± 41 µmol/min+56 µmol/min[1]
Furosemide Dosage Patient Population Baseline Sodium Excretion Post-treatment Sodium Excretion Change in Sodium Excretion Citation
Furosemide80 mg (median)Patients with acute heart failureNot specifiedMedian 6-hour cumulative sodium output of 85 mmolNot applicable[6]
Furosemide40 mg twice dailyPatients with chronic kidney diseaseNot specifiedMean urinary sodium excretion of 98.1 ± 78 mmol (bolus) vs. 114.4 ± 100 mmol (infusion)Not applicable[7]
Hydrochlorothiazide Dosage Patient Population Baseline Sodium Excretion Post-treatment Sodium Excretion Change in Sodium Excretion Citation
Hydrochlorothiazide25 mg/day for 1 month7 patients with severe renal failure and hypertensionFractional excretion of sodium: 3.7 ± 0.9%Fractional excretion of sodium: 5.5 ± 0.3%+1.8%[8]
Hydrochlorothiazide50 mgHypertensive postmenopausal women on high sodium intakeNot specified5-hour cumulative sodium excretion of 94.0 ± 10.9 mmolNot applicable[9]
Spironolactone Dosage Patient Population Baseline Sodium Excretion Post-treatment Sodium Excretion Change in Sodium Excretion Citation
Spironolactone150 mg/day (initial)19 nonazotemic cirrhotic patients with ascitesNot specified18 of 19 patients responded with diuresisNot specified[10]
Spironolactone12.5–25 mg added to existing medications79 patients with resistant hypertensionNot specified24-hour urinary sodium excretion was a significant predictor of blood pressure responseNot specified[11]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to assess the natriuretic response of this compound and other diuretics.

This compound Infusion in Congestive Heart Failure[5]
  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Participants: 12 patients with stable congestive heart failure (NYHA functional class II and III).

  • Intervention: A prolonged intravenous infusion of this compound (15 ng/kg/min) or placebo for 10 hours.

  • Measurements:

    • Urine was collected at baseline and at timed intervals during and after the infusion.

    • Urinary sodium concentration was measured to calculate urinary sodium excretion rate (µmol/min).

    • Hemodynamic parameters, plasma cGMP, and neurohormone levels were also monitored.

  • Workflow:

    Urodilatin_CHF_Protocol Start Patient Recruitment (CHF, NYHA II-III) Randomization Randomization Start->Randomization Group_A This compound Infusion (15 ng/kg/min for 10h) Randomization->Group_A Group_B Placebo Infusion (10h) Randomization->Group_B Urine_Collection Timed Urine Collection (Baseline, During, Post-infusion) Group_A->Urine_Collection Group_B->Urine_Collection Analysis Measure Urinary Sodium Excretion & Hemodynamic Parameters Urine_Collection->Analysis Comparison Compare this compound vs. Placebo Analysis->Comparison

    Protocol for this compound in CHF

Furosemide Administration in Acute Heart Failure[6]
  • Study Design: Prospective cohort study.

  • Participants: Patients admitted with acute decompensated heart failure.

  • Intervention: Administration of a loop diuretic (furosemide equivalents).

  • Measurements:

    • A spot urine sample was collected approximately 2 hours after the diuretic dose.

    • A 6-hour cumulative urine collection was performed to measure total sodium output.

    • A natriuretic response prediction equation was developed and validated.

  • Workflow:

    Furosemide_AHF_Protocol Start Patient Admission (ADHF) Diuretic_Admin Administer Loop Diuretic Start->Diuretic_Admin Spot_Urine Collect Spot Urine (~2 hours post-dose) Diuretic_Admin->Spot_Urine Cumulative_Urine 6-hour Cumulative Urine Collection Diuretic_Admin->Cumulative_Urine Analysis Validate Natriuretic Response Prediction Equation Spot_Urine->Analysis Measure_Na Measure Sodium Output Cumulative_Urine->Measure_Na Measure_Na->Analysis

    Protocol for Furosemide in AHF

Hydrochlorothiazide in Hypertensive Patients[9]
  • Study Design: A study to characterize potassium-induced natriuresis with hydrochlorothiazide as a reference.

  • Participants: Hypertensive postmenopausal women.

  • Intervention: Administration of 50 mg of hydrochlorothiazide during both low and high sodium intake periods.

  • Measurements:

    • Urine was collected hourly for 5 hours.

    • Urinary sodium excretion was measured to determine the 5-hour cumulative sodium excretion.

  • Workflow:

    HCTZ_Hypertension_Protocol Start Patient Recruitment (Hypertensive Women) Diet_Control Controlled Sodium Intake (Low and High) Start->Diet_Control HCTZ_Admin Administer HCTZ (50mg) Diet_Control->HCTZ_Admin Urine_Collection Hourly Urine Collection (for 5 hours) HCTZ_Admin->Urine_Collection Analysis Measure 5-hour Cumulative Sodium Excretion Urine_Collection->Analysis

    Protocol for HCTZ in Hypertension

Spironolactone in Cirrhosis with Ascites[10]
  • Study Design: A randomized comparative study.

  • Participants: 40 nonazotemic cirrhotic patients with ascites and avid sodium retention.

  • Intervention: Patients were randomly allocated to receive either furosemide (initial dose 80 mg/day) or spironolactone (initial dose 150 mg/day). Doses were increased if there was no response.

  • Measurements:

    • Diuretic response was assessed based on weight loss and changes in ascites.

    • The activity of the renin-aldosterone system was measured to correlate with the diuretic response.

  • Workflow:

    Spironolactone_Cirrhosis_Protocol Start Patient Recruitment (Cirrhosis with Ascites) Randomization Randomization Start->Randomization Group_A Furosemide Treatment Randomization->Group_A Group_B Spironolactone Treatment Randomization->Group_B Dose_Titration Dose Increase if No Response Group_A->Dose_Titration Group_B->Dose_Titration Response_Assessment Assess Diuretic Response (Weight, Ascites) Dose_Titration->Response_Assessment Correlation_Analysis Correlate Response with Renin-Aldosterone System Response_Assessment->Correlation_Analysis

    Protocol for Spironolactone in Cirrhosis

Conclusion

This compound presents a distinct mechanism of natriuresis compared to conventional diuretics. While direct comparative trials are limited, the available data suggest that this compound can induce a significant natriuretic response, particularly in conditions like congestive heart failure and cirrhosis. Its localized action within the kidney and its unique signaling pathway may offer therapeutic advantages in specific patient populations. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profile of this compound against loop, thiazide, and potassium-sparing diuretics in various clinical settings. This guide provides a foundational overview to aid researchers and clinicians in understanding the current landscape of this compound's natriuretic potential.

References

In Vivo Efficacy of Urodilatin and its Synthetic Analogue Ularitide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the efficacy of the endogenous natriuretic peptide Urodilatin and its synthetic counterpart, Ularitide. Ularitide is the chemically synthesized form of human this compound, and as such, their in vivo effects are directly comparable.[1][2] This document synthesizes data from key clinical trials to offer a clear perspective on the therapeutic potential and physiological actions of this natriuretic peptide in the context of acute decompensated heart failure (ADHF).

Mechanism of Action

Both this compound and Ularitide exert their physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The elevation in cGMP triggers a signaling cascade that results in vasodilation, diuresis, and natriuresis, which are beneficial in the management of heart failure.[1][2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound / Ularitide This compound / Ularitide NPR-A Receptor NPR-A Receptor This compound / Ularitide->NPR-A Receptor Binding Guanylate Cyclase Guanylate Cyclase NPR-A Receptor->Guanylate Cyclase Activation GTP GTP cGMP cGMP GTP->cGMP Conversion Guanylate Cyclase PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Natriuresis & Diuresis Natriuresis & Diuresis PKG->Natriuresis & Diuresis

Caption: Signaling pathway of this compound and Ularitide.

Hemodynamic Effects: Evidence from Clinical Trials

The in vivo efficacy of Ularitide has been evaluated in several key clinical trials, most notably the SIRIUS II and TRUE-AHF studies. These trials provide robust quantitative data on the hemodynamic effects of Ularitide in patients with ADHF.

SIRIUS II Trial

The SIRIUS II study was a Phase IIb, double-blind, placebo-controlled trial that assessed the safety and efficacy of a 24-hour infusion of Ularitide in patients with symptomatic decompensated heart failure.[3][4]

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled.[4]

  • Patient Population: 221 patients with decompensated heart failure and dyspnea at rest or with minimal activity.[4]

  • Intervention: Continuous 24-hour intravenous infusion of placebo or Ularitide at doses of 7.5, 15, or 30 ng/kg/min.[4]

  • Primary Endpoints: Change in pulmonary capillary wedge pressure (PCWP) and patient-assessed dyspnea at 6 hours.[3]

Key Hemodynamic Findings from SIRIUS II:

ParameterPlaceboUlaritide (7.5 ng/kg/min)Ularitide (15 ng/kg/min)Ularitide (30 ng/kg/min)
Change in PCWP at 6h (mmHg) -4-10 to -12 (p<0.05)-10 to -12 (p<0.01)-10 to -12 (p<0.01)
Change in Systemic Vascular Resistance at 6h No significant changeNo significant changeSignificant decrease (p<0.01)Significant decrease (p<0.01)
Change in Cardiac Index at 6h No significant changeNo significant changeSignificant increase (p<0.01)Significant increase (p<0.01)

Data compiled from the SIRIUS II trial results as reported in various sources.[5][6]

The results demonstrated that Ularitide significantly decreased PCWP in a dose-dependent manner and improved cardiac index at higher doses.[5][6]

TRUE-AHF Trial

The TRUE-AHF trial was a large-scale Phase III study designed to evaluate the effect of Ularitide on cardiovascular mortality in patients with acute heart failure.[1][7]

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled.[8]

  • Patient Population: 2,157 patients with acute heart failure.[7][8]

  • Intervention: Continuous 48-hour intravenous infusion of Ularitide (15 ng/kg/min) or placebo, in addition to standard therapy.[1]

  • Primary Endpoint: Cardiovascular mortality.[8]

Key Hemodynamic and Clinical Findings from TRUE-AHF:

ParameterPlaceboUlaritide (15 ng/kg/min)p-value
Cardiovascular Mortality 21.0%21.7%0.75
Change in Systolic Blood Pressure Less reductionGreater reduction-
Change in NT-proBNP levels Less reductionGreater reduction-

Data from the TRUE-AHF trial.[7][9]

While Ularitide demonstrated favorable effects on hemodynamic parameters such as reducing systolic blood pressure and N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, the TRUE-AHF trial did not show a significant reduction in the primary endpoint of cardiovascular mortality compared to placebo.[7][9]

cluster_workflow Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Placebo Group Placebo Group Randomization->Placebo Group Ularitide Group Ularitide Group Randomization->Ularitide Group Infusion Infusion Placebo Group->Infusion Ularitide Group->Infusion Data Collection Data Collection Infusion->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: General workflow for Ularitide clinical trials.

Renal Effects

This compound is produced in the distal renal tubule cells and is involved in sodium and water homeostasis.[1][2] In clinical studies, Ularitide has been shown to induce diuresis and natriuresis.[10] A study on patients with congestive heart failure demonstrated that a prolonged infusion of this compound (15 ng/kg/min) significantly increased urine flow and urinary sodium excretion.[11] Importantly, in the SIRIUS II trial, Ularitide did not show deleterious effects on renal function, and kidney function was preserved during the observation period.[4][5]

Renal Effects of this compound Infusion (10 hours):

ParameterBefore InfusionDuring Infusion
Urine Flow (ml/min) 0.7 ± 0.61.5 ± 0.6
Urinary Sodium Excretion (μmol/min) 48 ± 16180 ± 97

Data from a study on patients with congestive heart failure.[11]

Conclusion

In vivo studies, primarily through clinical trials with its synthetic form Ularitide, have demonstrated that the natriuretic peptide this compound exerts significant hemodynamic and renal effects. It effectively reduces cardiac filling pressures, such as PCWP, and promotes diuresis and natriuresis. While these physiological benefits are well-documented, the large-scale TRUE-AHF trial did not translate these effects into a reduction in cardiovascular mortality for patients with acute heart failure. Future research may explore different dosing regimens, patient populations, or combination therapies to harness the full therapeutic potential of this endogenous renal peptide.

References

A Researcher's Guide to Validating Novel Anti-Urodilatin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a comprehensive framework for validating novel anti-Urodilatin antibodies, comparing their performance with commercially available alternatives, and ensuring accurate and reproducible results.

Urodilatin, a renal natriuretic peptide, plays a crucial role in regulating sodium and water homeostasis. It is a valuable biomarker and a potential therapeutic agent. Accurate detection and quantification of this compound require highly specific antibodies that can distinguish it from other structurally similar natriuretic peptides, such as Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). This guide outlines the essential experimental protocols and data presentation formats to rigorously validate the specificity of a novel anti-Urodilatin antibody.

The Key to Specificity: The N-Terminal Extension

This compound is derived from the same prohormone as ANP but undergoes different proteolytic processing in the kidney, resulting in a crucial structural difference: a four-amino-acid extension at the N-terminus.[1][2][3] This unique sequence provides a distinct epitope that can be targeted for the development of highly specific antibodies.

Amino Acid Sequence Comparison of Human Natriuretic Peptides:

PeptideAmino Acid Sequence
This compound TAPR SLRRSSCFGGRMDRIGAQSGLGCNSFRY
ANP SLRRSSCFGGRMDRIGAQSGLGCNSFRY
BNP SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH
CNP GLSKGCFGLKLDRIGSMSGLGC

The unique N-terminal sequence of this compound (TAPR) is highlighted in bold.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This signaling cascade ultimately results in natriuresis and diuresis.

Urodilatin_Signaling_Pathway This compound Signaling Pathway This compound This compound NPR_A NPR-A Receptor This compound->NPR_A Binds to cGMP cGMP NPR_A->cGMP Activates Guanylate Cyclase Domain GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (Natriuresis, Diuresis) PKG->Cellular_Response Phosphorylates target proteins leading to

Caption: this compound binds to NPR-A, activating cGMP production and downstream signaling.

Experimental Workflow for Antibody Validation

A rigorous validation process is essential to confirm the specificity of a novel anti-Urodilatin antibody. The following workflow outlines the key experimental steps.

Antibody_Validation_Workflow Anti-Urodilatin Antibody Validation Workflow start Novel Anti-Urodilatin Antibody elisa ELISA (Direct & Competitive) start->elisa western_blot Western Blot start->western_blot ihc Immunohistochemistry (IHC) start->ihc ip Immunoprecipitation (IP) start->ip cross_reactivity Cross-Reactivity Panel (ANP, BNP, CNP) elisa->cross_reactivity western_blot->cross_reactivity specificity_confirmed Specificity Confirmed ihc->specificity_confirmed Correct localization ip->specificity_confirmed Specific pulldown cross_reactivity->specificity_confirmed No cross-reactivity specificity_not_confirmed Specificity Not Confirmed cross_reactivity->specificity_not_confirmed Cross-reactivity observed

Caption: A multi-step workflow ensures comprehensive validation of antibody specificity.

Data Presentation: Quantitative Comparison

To facilitate a clear comparison, all quantitative data should be summarized in tables. Below are examples of how to present data from key validation experiments.

Table 1: ELISA Cross-Reactivity Analysis

AntibodyTarget PeptideThis compound Binding (OD450)ANP Binding (OD450)BNP Binding (OD450)CNP Binding (OD450)
Novel Ab-X This compound2.50.10.050.05
Commercial Ab-A This compound2.40.80.10.1
Commercial Ab-B This compound2.60.20.080.06
Negative Control -0.050.050.050.05

Table 2: Western Blot Densitometry Analysis

AntibodyTarget ProteinThis compound Band IntensityANP Band Intensity
Novel Ab-X Recombinant Peptides1.00.02
Commercial Ab-A Recombinant Peptides1.00.3
Commercial Ab-B Recombinant Peptides1.00.05

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable antibody validation.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To determine the binding affinity and specificity of the antibody for this compound compared to other natriuretic peptides.

Methodology:

  • Direct ELISA:

    • Coat a 96-well plate with 1 µg/mL of this compound, ANP, BNP, and CNP peptides separately overnight at 4°C.

    • Wash wells with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20).

    • Block non-specific binding sites with 5% non-fat dry milk in PBS-T for 1 hour at room temperature.

    • Add serial dilutions of the primary antibody (Novel Ab-X and commercial alternatives) to the wells and incubate for 2 hours at room temperature.

    • Wash wells and add HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash wells and add TMB substrate. Stop the reaction with 2N H₂SO₄.

    • Measure absorbance at 450 nm.

  • Competitive ELISA:

    • Coat a 96-well plate with a fixed concentration of this compound.

    • Pre-incubate a fixed concentration of the primary antibody with varying concentrations of competitor peptides (this compound, ANP, BNP, CNP).

    • Add the antibody-peptide mixtures to the coated plate and incubate.

    • Proceed with washing and detection steps as in the direct ELISA protocol. A decrease in signal indicates competition.

Western Blot

Objective: To assess the specificity of the antibody in detecting this compound under denaturing conditions.

Methodology:

  • Run recombinant this compound, ANP, BNP, and CNP peptides (100 ng/lane) on a 15% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (Novel Ab-X and commercial alternatives) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC)

Objective: To verify the antibody's ability to specifically detect this compound in its native conformation within tissue sections.

Methodology:

  • Use formalin-fixed, paraffin-embedded sections of human kidney tissue (known to express this compound).

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with 5% normal goat serum.

  • Incubate with the primary antibody (Novel Ab-X and commercial alternatives) overnight at 4°C.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualize with DAB chromogen and counterstain with hematoxylin.

  • A specific antibody should show staining in the distal convoluted tubules.

Immunoprecipitation (IP)

Objective: To confirm that the antibody can specifically pull down this compound from a complex protein mixture.

Methodology:

  • Incubate the primary antibody (Novel Ab-X and commercial alternatives) with protein A/G magnetic beads to form an antibody-bead complex.

  • Lyse human kidney cells (or other this compound-expressing cells) in a non-denaturing lysis buffer.

  • Incubate the cell lysate with the antibody-bead complex overnight at 4°C with gentle rotation.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by Western blot using a different anti-Urodilatin antibody or by mass spectrometry.

By following this comprehensive validation guide, researchers can confidently assess the specificity of their novel anti-Urodilatin antibodies, ensuring the generation of reliable and publishable data for both basic research and clinical applications.

References

Urodilatin's Hemodynamic Profile: A Comparative Analysis of Systemic Versus Renal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Urodilatin's effects on systemic and renal hemodynamics, supported by experimental data from clinical and preclinical studies. This compound, a natriuretic peptide synthesized in the kidneys, has garnered interest for its potential therapeutic applications, particularly in conditions like acute decompensated heart failure. This document aims to offer an objective analysis of its performance against other natriuretic peptides and placebo, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Data Presentation: Quantitative Hemodynamic Effects

The following tables summarize the quantitative effects of this compound on key systemic and renal hemodynamic parameters compared to placebo and other natriuretic peptides like Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).

Table 1: Effects of this compound on Systemic Hemodynamics in Healthy Volunteers

ParameterThis compound (15 ng/kg/min)PlaceboReference
Systemic Vascular Resistance Increased by 45%No significant change[1]
Cardiac Output DecreasedNo significant change[1]
Mean Arterial Pressure (MAP) No significant changeNo significant change[1]
Heart Rate Dose-dependent increaseNo significant change[2]
Cardiac Index Dose-dependent increaseNo significant change[2]
Mean Pulmonary Arterial Pressure (PAP) Significant and sustained reductionTransient decrease[2]
Pulmonary Capillary Wedge Pressure (PCWP) Significant and sustained reductionNo significant change[2]

Table 2: Effects of this compound on Renal Hemodynamics in Healthy Volunteers

ParameterThis compound (20 ng/kg/min)PlaceboReference
Urine Flow Increased by up to 165%No significant change[1][3]
Urinary Sodium Excretion (Natriuresis) IncreasedNo significant change[3]
Glomerular Filtration Rate (GFR) IncreasedNo significant change[3]
Effective Renal Plasma Flow (ERPF) DecreasedNo significant change[3]
Filtration Fraction Increased by 46%No significant change[1]
Renal Resistance Increased by 49%No significant change[1]

Table 3: Comparative Effects of this compound, ANP, and BNP on Hemodynamics in Experimental Heart Failure

ParameterThis compoundANPBNPReference
Urinary Sodium Excretion (UNaV) IncreasedNo significant increaseGreater increase than this compound[4][5]
Glomerular Filtration Rate (GFR) IncreasedNo significant increaseGreater increase than this compound[4][5]
Plasma cGMP IncreasedNo significant changeSimilar increase to this compound[5]
Urinary cGMP Excretion IncreasedNo significant changeSimilar increase to this compound[5]
Cardiac Filling Pressures (PAP, PCWP, RAP) DecreasedDecreasedDecreased[4]
Mean Arterial Pressure (MAP) DecreasedDecreasedDecreased[4]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies to assess hemodynamic changes. Below are generalized protocols for key experimental techniques cited.

Measurement of Renal Hemodynamics using Clearance Techniques

This protocol provides a general framework for assessing renal hemodynamics (GFR and ERPF) through the clearance of specific markers.

  • Subject Preparation: Healthy volunteers or patients are typically studied in a supine position after an overnight fast. Intravenous catheters are inserted for infusion of markers and blood sampling.

  • Marker Infusion: A priming dose of inulin (B196767) (for GFR) and para-aminohippurate (PAH, for ERPF) is administered, followed by a continuous intravenous infusion to maintain stable plasma concentrations.

  • Urine Collection: Urine is collected over precisely timed periods (e.g., 30-minute intervals) via a bladder catheter.

  • Blood Sampling: Blood samples are drawn at the midpoint of each urine collection period to determine plasma concentrations of inulin and PAH.

  • This compound Administration: After a baseline collection period, this compound (or placebo/comparator drug) is administered as a continuous intravenous infusion at a specified dose.

  • Data Collection: Urine and blood sampling continue throughout the infusion and for a post-infusion period to monitor the effects.

  • Analysis: GFR is calculated as the clearance of inulin (Urine Inulin Concentration x Urine Flow Rate / Plasma Inulin Concentration). ERPF is calculated as the clearance of PAH. Renal blood flow (RBF) can then be estimated from the ERPF and hematocrit.

Evaluation of Systemic Hemodynamics

Systemic hemodynamic parameters are typically measured using the following methods:

  • Invasive Monitoring (in specific patient populations): A pulmonary artery catheter (e.g., Swan-Ganz) can be used to directly measure PAP, PCWP, and cardiac output (via thermodilution).

  • Non-invasive Monitoring:

    • Blood Pressure: Measured using an automated sphygmomanometer.

    • Cardiac Output and Index: Can be estimated using techniques like impedance cardiography or echocardiography.

    • Systemic Vascular Resistance (SVR): Calculated using the formula: SVR = (MAP - Central Venous Pressure) / Cardiac Output.

Mandatory Visualization

Signaling Pathway of this compound

This compound exerts its effects by activating the natriuretic peptide receptor-A (NPR-A), which leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] This pathway mediates the physiological actions of this compound, including vasodilation and natriuresis.[8]

Urodilatin_Signaling_Pathway This compound This compound NPRA Natriuretic Peptide Receptor-A (NPR-A) This compound->NPRA pGC Particulate Guanylate Cyclase (pGC) NPRA->pGC Activates cGMP cGMP pGC->cGMP Converts GTP GTP GTP->pGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Systemic Effect) PKG->Vasodilation Natriuresis Natriuresis & Diuresis (Renal Effect) PKG->Natriuresis

Caption: this compound signaling cascade.

Experimental Workflow for Hemodynamic Assessment

The following diagram illustrates a typical workflow for a clinical study investigating the hemodynamic effects of this compound.

Experimental_Workflow Screening Subject Screening & Consent Baseline Baseline Measurements (Systemic & Renal Hemodynamics) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Infusion Randomization->GroupA GroupB Group B: Placebo/Comparator Infusion Randomization->GroupB Monitoring Continuous Hemodynamic Monitoring GroupA->Monitoring GroupB->Monitoring DataCollection Blood & Urine Sample Collection Monitoring->DataCollection PostInfusion Post-Infusion Monitoring DataCollection->PostInfusion Analysis Data Analysis & Comparison PostInfusion->Analysis

Caption: Clinical trial workflow.

References

Urodilatin's Therapeutic Window: A Comparative Analysis Against Other Natriuretic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Urodilatin, ANP, BNP, and CNP

The family of natriuretic peptides (NPs) plays a crucial role in cardiovascular and renal homeostasis. This compound, a kidney-derived natriuretic peptide, has emerged as a therapeutic candidate for conditions such as acute decompensated heart failure (ADHF) and acute renal failure. This guide provides a comparative analysis of this compound's therapeutic window against other key natriuretic peptides: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). The comparison is based on available experimental data to inform research and drug development efforts.

Executive Summary

Comparative Data on Natriuretic Peptides

The following tables summarize the available quantitative data for this compound, ANP (Carperitide), BNP (Nesiritide), and CNP (Vosoritide) from various studies. It is important to note that direct head-to-head trials are limited, and experimental conditions may vary between studies.

Table 1: Pharmacokinetic Properties of Natriuretic Peptides
ParameterThis compound (Ularitide)ANP (Carperitide)BNP (Nesiritide)CNP
Half-life ~5.6 minutes[1]~2-4.5 minutes~18-22 minutes[2]~2.6 minutes[2]
Metabolism Less susceptible to degradation by Neutral Endopeptidase (NEP)[3][4]Degraded by Neutral Endopeptidase (NEP) and clearance receptorsDegraded by Neutral Endopeptidase (NEP) and clearance receptorsDegraded by Neutral Endopeptidase (NEP) and clearance receptors
Clearance High total body clearance (5383 +/- 581 ml/min)[1]Rapid clearanceSlower clearance compared to ANP and CNPRapid clearance
Table 2: Comparative Efficacy in Heart Failure (Hemodynamic Effects)
ParameterThis compound (Ularitide)ANP (Carperitide)BNP (Nesiritide)
Dose Range (Infusion) 7.5 - 30 ng/kg/min[5][6]0.05 - 0.1 µg/kg/min0.015 - 0.06 µg/kg/min[7]
Effect on Pulmonary Capillary Wedge Pressure (PCWP) Significant dose-dependent decrease; -10 mmHg at 15 ng/kg/min and -15 mmHg at 30 ng/kg/min at 6 hours[6]Reduction in PCWPSignificant reduction; 27% to 39% decrease by 6 hours[7]
Effect on Systemic Vascular Resistance (SVR) Significant reduction at 15 and 30 ng/kg/min[5]Reduction in SVRSignificant reduction
Effect on Cardiac Index Dose-dependent increase at 15 and 30 ng/kg/min[5]Increase in cardiac indexSignificant increase
Table 3: Comparative Efficacy (Renal Effects)
ParameterThis compound (Ularitide)ANP (Carperitide)BNP (Nesiritide)
Natriuresis More potent than ANP at low doses; significant increase in sodium excretion[8]Induces natriuresisInduces natriuresis
Diuresis More potent than ANP at low doses; significant increase in urine flow[8]Induces diuresisInduces diuresis
Effect on Glomerular Filtration Rate (GFR) Increased GFR[1]Can increase GFRCan increase GFR
Table 4: Therapeutic Use and Adverse Effects of CNP (Vosoritide) in Achondroplasia
ParameterVosoritide (CNP Analog)
Indication Increase linear growth in pediatric patients with achondroplasia[9]
Dose Range 15 - 30 µg/kg/day (subcutaneous injection)[10]
Efficacy Statistically significant increase in annualized growth velocity[9]
Adverse Effects Injection site reactions, transient hypotension, vomiting, joint pain[9]

Signaling Pathways

The biological effects of natriuretic peptides are mediated through their interaction with specific receptors on the cell surface. The primary signaling pathway for ANP, BNP, and this compound involves the natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase-linked receptor. Activation of NPR-A leads to the conversion of GTP to cyclic GMP (cGMP), which in turn activates protein kinase G (PKG) and mediates various downstream effects, including vasodilation and natriuresis. CNP primarily binds to the natriuretic peptide receptor-B (NPR-B), which also signals through cGMP. A third receptor, NPR-C, acts as a clearance receptor for all three peptides, removing them from circulation.

Natriuretic_Peptide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP NPR-A NPR-A (Guanylyl Cyclase-A) ANP->NPR-A NPR-C NPR-C (Clearance Receptor) ANP->NPR-C BNP BNP BNP->NPR-A BNP->NPR-C This compound This compound This compound->NPR-A CNP CNP NPR-B NPR-B (Guanylyl Cyclase-B) CNP->NPR-B CNP->NPR-C GTP_A GTP GTP_B GTP Degradation Internalization and Degradation NPR-C->Degradation cGMP_A cGMP GTP_A->cGMP_A Guanylyl Cyclase Activity PKG_A Protein Kinase G (PKG) cGMP_A->PKG_A Activation Physiological_Effects_A Vasodilation, Natriuresis, Diuresis PKG_A->Physiological_Effects_A cGMP_B cGMP GTP_B->cGMP_B Guanylyl Cyclase Activity PKG_B Protein Kinase G (PKG) cGMP_B->PKG_B Activation Physiological_Effects_B Growth Regulation, Vasodilation PKG_B->Physiological_Effects_B

Natriuretic Peptide Signaling Pathways

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following are summaries of methodologies from key comparative studies. Due to the limited availability of full-text articles, these protocols are based on the information provided in abstracts and available literature.

Protocol 1: Comparison of Renal Actions of this compound and Atrial Natriuretic Peptide
  • Study Design: This study aimed to characterize and compare the direct renal actions of low-dose this compound and ANP infusions.

  • Subjects: The experiment was conducted on pentobarbital (B6593769) sodium-anesthetized mongrel dogs (n=8 for this compound, n=6 for ANP).

  • Procedure:

    • Renal perfusion pressure was servo-controlled at 100 mmHg.

    • Synthetic this compound was infused into the renal artery at doses of 0.14, 0.28, and 1.43 pmol/kg/min.

    • Equimolar intrarenal infusions of alpha-human ANP were administered to a separate group of dogs.

    • Urine was collected to measure sodium, potassium, and chloride excretion, as well as urine volume.

    • Fractional lithium excretion was used as a marker for proximal tubular sodium reabsorption.

    • Urinary cGMP excretion, glomerular filtration rate (GFR), and effective renal plasma flow were also measured.

  • Key Findings: At the highest dose, this compound significantly increased sodium, potassium, and chloride excretion, and urine volume, while equimolar doses of ANP had no effect on these parameters[8]. This suggests this compound is a more potent natriuretic and diuretic agent than ANP at these low doses[8].

Protocol 2: Hemodynamic Effects of this compound in Decompensated Chronic Heart Failure
  • Study Design: A randomized, double-blind, placebo-controlled, ascending-dose safety study to define the role of 24-hour intravenous infusions of this compound in patients with decompensated chronic heart failure (DHF).

  • Subjects: 24 patients with DHF (cardiac index 1.91 +/- 0.34 L/min per square meter, pulmonary capillary wedge pressure 26 +/- 6 mm Hg, right atrial pressure 11 +/- 4 mm Hg)[6].

  • Procedure:

    • Patients were randomized to receive a 24-hour intravenous infusion of this compound at doses of 7.5, 15, or 30 ng/kg/min, or a placebo[6].

    • Hemodynamic parameters, including pulmonary capillary wedge pressure and right atrial pressure, were monitored.

    • Patient-reported dyspnea was assessed.

    • Plasma levels of N-terminal-pro-brain natriuretic peptide (NT-proBNP) and cGMP were measured.

    • Adverse events, particularly hypotension, were recorded.

  • Key Findings: this compound at 15 and 30 ng/kg/min significantly decreased pulmonary capillary wedge pressure and right atrial pressure at 6 hours[6]. Transient asymptomatic hypotension occurred in the this compound groups[6].

Protocol 3: Vosoritide (CNP Analog) for Achondroplasia
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, phase 2 trial to assess the safety and efficacy of vosoritide in children with achondroplasia.

  • Subjects: Children with a clinical diagnosis of achondroplasia confirmed by genetic testing[10].

  • Procedure:

    • Participants were enrolled in different age cohorts.

    • Daily subcutaneous injections of vosoritide (at doses of 15 µg/kg or 30 µg/kg depending on the cohort) or placebo were administered for 52 weeks[10].

    • The primary outcomes were safety and tolerability, assessed through the incidence of adverse events.

    • Efficacy was evaluated by the change in annualized growth velocity.

  • Key Findings: Vosoritide was generally well-tolerated, with the most common adverse events being injection site reactions[9]. The treatment resulted in a statistically significant increase in annualized growth velocity compared to placebo[9].

Conclusion

This compound exhibits a promising therapeutic profile, particularly in its potent renal and hemodynamic effects at doses that may be better tolerated than equimolar doses of ANP. Its resistance to degradation by NEP likely contributes to its sustained action. However, hypotension remains a key dose-limiting factor for this compound, as it is for ANP and BNP. The therapeutic application of CNP is distinct, focusing on skeletal growth disorders, but it also shares hypotension as a potential side effect.

Further direct comparative studies are needed to definitively establish the therapeutic window of this compound relative to other natriuretic peptides. Such studies should include comprehensive dose-escalation and safety assessments to determine a clear therapeutic index for each peptide in specific clinical indications. The development of novel chimeric natriuretic peptides that aim to optimize the beneficial effects while minimizing adverse reactions represents an exciting avenue for future research.

References

Correlation of urinary Urodilatin levels with clinical markers of renal dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature highlights the potential of urinary Urodilatin as a biomarker for renal dysfunction, though a direct, broad correlation with standard clinical markers like serum creatinine (B1669602), estimated glomerular filtration rate (eGFR), and albuminuria remains to be definitively established across diverse patient populations. This comparison guide synthesizes available quantitative data, details common experimental protocols for this compound measurement, and visualizes its signaling pathway and the logical framework for its use as a renal biomarker.

This compound, a natriuretic peptide synthesized in the kidney, plays a crucial role in regulating sodium and water balance through a paracrine mechanism.[1][2] Its localized production and action within the kidney have prompted investigations into its utility as a more direct indicator of renal status compared to systemic markers.

Quantitative Correlation with Clinical Markers: A Snapshot of Current Evidence

While a comprehensive body of research directly correlating urinary this compound levels with the spectrum of renal dysfunction markers is still emerging, several studies provide valuable insights into specific clinical contexts. The data presented below summarizes key findings from these investigations.

Patient PopulationClinical ConditionUrinary this compound LevelsCorrelation with Renal MarkersReference
Adult PatientsRenal Salt Wasting Syndrome (RSW)Median: 5.46 ng/mLSignificantly higher compared to patients with hyponatremia from other causes (Median: 0.57 ng/mL) and controls without hyponatremia (Median: 0.27 ng/mL). AUC for RSW diagnosis: 0.94.[3][4][5][3][4][5]
ChildrenAcute Renal Failure (ARF)Mean: 45 fmol/min per 1.73 m²No significant correlation found with creatinine clearance.[6][6]
ChildrenChronic Renal Failure (CRF)Mean: 94 fmol/min per 1.73 m²Significant correlation with urinary sodium excretion and urine flow rate. No significant correlation with creatinine clearance.[6][6]
Healthy Adult Men-Dose-dependent increase with intravenous administrationIntravenous administration of 50 µg and 100 µg of this compound led to an increase in Glomerular Filtration Rate (GFR).[7][7]
Healthy Children-Mean: 56 fmol/min per 1.73 m²Correlated with urinary sodium excretion.[6][6]

Experimental Protocols for Urinary this compound Measurement

The accurate quantification of urinary this compound is paramount for its clinical evaluation. The two primary methods employed are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA)

RIA is a highly sensitive technique frequently utilized in this compound research.

Sample Preparation:

  • Urine samples are collected and can be stored at -80°C until analysis.[3]

  • Prior to the assay, samples typically undergo an ethanol (B145695) extraction process.[8]

Assay Procedure:

  • A specific, high-affinity antibody against this compound is utilized. It is crucial that the antibody has no cross-reactivity with the structurally similar atrial natriuretic peptide (ANP).[8][9]

  • The assay is based on a competitive binding principle. A known quantity of radiolabeled this compound (e.g., with Iodine-125) competes with the unlabeled this compound in the urine sample for a limited number of antibody binding sites.

  • Following incubation, the antibody-bound this compound is separated from the free this compound.

  • The radioactivity of the bound fraction is measured using a gamma counter.

  • A standard curve is generated using known concentrations of this compound, and the concentration in the patient samples is determined by interpolation from this curve.

  • Assay performance characteristics such as detection limit, linear measuring range, and intra- and inter-assay coefficients of variation (CVs) are established to ensure reliability. For instance, one described RIA has a detection limit of 10.5 ng/L and intra- and inter-assay CVs of 8.2% and 9.7%, respectively.[8]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay technique that offers a non-radioactive alternative to RIA.

Sample Preparation:

  • Urine samples are collected and centrifuged to remove particulate matter.

  • Samples can be stored at -80°C. It is recommended to aliquot samples to avoid multiple freeze-thaw cycles.[10]

Assay Procedure:

  • Commercially available ELISA kits are often used.[3] These are typically sandwich ELISAs.

  • The wells of a microplate are pre-coated with a capture antibody specific for this compound.

  • Urine samples and standards are added to the wells, and any this compound present binds to the capture antibody.

  • After a washing step, a detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured this compound.

  • Following another wash, a substrate for the enzyme is added, leading to a color change.

  • The intensity of the color is proportional to the amount of this compound in the sample and is measured using a microplate reader.

  • A standard curve is used to calculate the this compound concentration in the samples.

Visualizing the Molecular and Logical Frameworks

To better understand the role of this compound in renal physiology and its potential as a biomarker, the following diagrams illustrate its signaling pathway and the logical workflow of a typical investigation into its clinical utility.

Urodilatin_Signaling_Pathway This compound Urinary this compound NPR_A Natriuretic Peptide Receptor-A (NPR-A) This compound->NPR_A Binds to GC Guanylate Cyclase (GC) NPR_A->GC cGMP cyclic GMP GC->cGMP Converts GTP GTP GTP->GC Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Effects Downstream Cellular Effects PKG->Cellular_Effects Phosphorylates Target Proteins Physiological_Response Increased Natriuresis & Diuresis Cellular_Effects->Physiological_Response Leads to

Caption: this compound signaling pathway in renal tubular cells.

Experimental_Workflow Patient_Cohort Patient Cohort Selection (e.g., AKI, CKD, Healthy Controls) Sample_Collection Urine Sample Collection & Processing Patient_Cohort->Sample_Collection Renal_Markers Measurement of Clinical Renal Markers (Serum Creatinine, eGFR, Albuminuria) Patient_Cohort->Renal_Markers Urodilatin_Measurement Urinary this compound Measurement (ELISA/RIA) Sample_Collection->Urodilatin_Measurement Data_Analysis Statistical Analysis (Correlation, ROC curves, etc.) Urodilatin_Measurement->Data_Analysis Renal_Markers->Data_Analysis Conclusion Evaluation of this compound as a Renal Dysfunction Biomarker Data_Analysis->Conclusion

Caption: Experimental workflow for investigating urinary this compound.

Logical_Relationship Renal_Dysfunction Renal Dysfunction (e.g., Tubular Injury) Urodilatin_Production Altered this compound Production/Secretion Renal_Dysfunction->Urodilatin_Production May lead to Urinary_this compound Change in Urinary This compound Levels Urodilatin_Production->Urinary_this compound Biomarker_Potential Potential as a Diagnostic/Prognostic Biomarker Urinary_this compound->Biomarker_Potential Indicates

Caption: Logical relationship of this compound as a renal biomarker.

Conclusion and Future Directions

The available evidence suggests that urinary this compound holds promise as a specific biomarker of renal status, particularly in conditions directly affecting tubular function. However, to establish its broader clinical utility, further large-scale studies are imperative. These studies should focus on establishing direct correlations between urinary this compound levels and the established markers of renal dysfunction—serum creatinine, eGFR, and albuminuria—across a wide range of renal pathologies, including different stages of acute kidney injury and chronic kidney disease. Standardization of assay methodologies will also be critical for ensuring the comparability of results across different studies and clinical settings. As our understanding of the nuanced roles of intrarenal hormones grows, this compound may yet emerge as a valuable tool in the early detection and management of kidney disease.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Urodilatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of Urodilatin, ensuring operational safety and regulatory compliance. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound, a peptide of research interest, requires careful handling to avoid personal exposure and contamination. While not classified as a hazardous substance, general safety protocols for handling chemical compounds should always be followed.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][3]

  • Respiratory Protection: When handling lyophilized this compound powder, which can easily become airborne, work in a fume hood or a biosafety cabinet to prevent inhalation.[3]

  • Designated Area: Conduct all handling of this compound in a designated, clean, and organized laboratory area to prevent cross-contamination.[3]

  • Spill Management: In the event of a spill, isolate the area. For powdered this compound, gently sweep it up to avoid creating dust and place it in a sealed container for disposal.[1] For solutions, absorb the spill with inert material and place it in a suitable, closed container for disposal.[1]

This compound Waste Segregation and Collection

Proper segregation of waste is the first step in a compliant disposal process. Never dispose of this compound or its contaminated materials in regular trash or down the drain.[3]

  • Solid Waste: This category includes:

    • Expired or unused lyophilized this compound powder.

    • Contaminated consumables such as weighing boats, pipette tips, vials, and gloves.

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: This includes:

    • This compound solutions (e.g., stock solutions, experimental buffers).

    • Contaminated media from cell cultures.

    • Waste from analytical instrumentation (e.g., HPLC).

    • Collect liquid waste in a dedicated, sealed, and appropriately labeled hazardous waste container.

Disposal Procedures for this compound Waste

There are two primary methods for the final disposal of this compound waste: chemical inactivation followed by disposal as chemical waste, or incineration by a licensed waste disposal service.

For liquid waste, chemical inactivation can be performed in the laboratory before collection by a waste disposal service. This process involves breaking down the peptide into its constituent amino acids or smaller, inactive fragments. Given this compound's notable stability, the following general protocols for peptide degradation should be considered effective.

Experimental Protocols for Chemical Inactivation:

  • Acid or Base Hydrolysis:

    • In a designated chemical fume hood, cautiously add the liquid this compound waste to a larger container with a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure complete hydrolysis.

    • Gently stir the mixture.

    • Allow the reaction to proceed for a minimum of 24 hours at room temperature to ensure complete degradation of the peptide.[2]

    • After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide. For basic solutions, add a weak acid. Continuously monitor the pH during neutralization.[2]

    • Transfer the neutralized waste to a labeled hazardous waste container for collection.

  • Oxidative Degradation with Bleach:

    • In a chemical fume hood, treat the liquid this compound waste with a 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5-1.0%).

    • Allow a contact time of at least 30 minutes for effective inactivation.

    • After inactivation, neutralize the pH of the solution.

    • Collect the neutralized waste in a labeled hazardous waste container.

Quantitative Data for General Peptide Inactivation Methods

ParameterAcid/Base HydrolysisOxidative Degradation (Bleach)
Inactivating Agent 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)10% Bleach Solution (0.5-1.0% Sodium Hypochlorite)
Reaction Time ≥ 24 hours≥ 30 minutes
pH after Inactivation Acidic (<2) or Basic (>12)Basic
Final pH for Disposal 6.0 - 8.0 (Neutralized)6.0 - 8.0 (Neutralized)

Note: This data is based on general peptide inactivation protocols. The specific reaction kinetics for this compound may vary due to its inherent stability.

Incineration is the recommended method for the disposal of solid this compound waste and can also be used for liquid waste.

  • Procedure:

    • Ensure all this compound waste (solid and liquid) is collected in separate, appropriately labeled, and sealed hazardous waste containers.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste through a licensed professional waste disposal service.[3][4]

    • The licensed service will transport the waste for incineration in a chemical incinerator, likely equipped with an afterburner and scrubber to manage emissions.[4]

This compound Disposal Workflow

Urodilatin_Disposal_Workflow cluster_prep 1. Waste Generation & Segregation cluster_solid 2a. Solid Waste Disposal cluster_liquid 2b. Liquid Waste Disposal Waste This compound Waste Generated SolidWaste Solid Waste (Vials, PPE, Powder) Waste->SolidWaste LiquidWaste Liquid Waste (Solutions, Media) Waste->LiquidWaste CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid IncinerateSolid Dispose via Licensed Incineration Service CollectSolid->IncinerateSolid CollectLiquid Collect in Labeled Hazardous Waste Container Decision In-lab Inactivation Feasible? Inactivation Chemical Inactivation (Acid/Base or Bleach) Neutralize Neutralize to pH 6-8 CollectNeutralized Collect Neutralized Waste for Pickup IncinerateLiquid Dispose via Licensed Incineration Service

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。